Product packaging for 1-Bromoanthraquinone(Cat. No.:CAS No. 632-83-7)

1-Bromoanthraquinone

Numéro de catalogue: B1265448
Numéro CAS: 632-83-7
Poids moléculaire: 287.11 g/mol
Clé InChI: CXTPIHZYOGDSLV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Bromoanthraquinone is a useful research compound. Its molecular formula is C14H7BrO2 and its molecular weight is 287.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H7BrO2 B1265448 1-Bromoanthraquinone CAS No. 632-83-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-bromoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTPIHZYOGDSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212556
Record name 1-Bromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-83-7
Record name 1-Bromoanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Bromoanthraquinone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (1-BrAQ) is a pivotal chemical intermediate, distinguished by its trifunctional chemical nature: an aromatic system, a quinone moiety, and a reactive aryl halide. This guide provides a comprehensive exploration of its core chemical properties, synthesis, and reactivity, with a focus on its application as a versatile building block in the synthesis of functional dyes, advanced materials, and pharmacologically active molecules. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and present its characteristic spectral data.

Core Molecular Profile and Physicochemical Properties

This compound, with the chemical formula C₁₄H₇BrO₂, is a crystalline solid at room temperature. The planar, tricyclic anthraquinone core imparts significant thermal stability, while the electron-withdrawing nature of the two carbonyl groups profoundly influences the reactivity of the entire ring system. The bromine atom at the C1 (or α) position is sterically hindered by the peri C9-carbonyl group, a feature that modulates its reactivity in various transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 287.11 g/mol [1]
IUPAC Name 1-bromoanthracene-9,10-dione[1]
CAS Number 632-83-7[1]
Appearance Yellow crystalline solid
Melting Point 188-192 °C
Boiling Point ~380 °C (decomposes)
Solubility Insoluble in water; soluble in hot chlorobenzene, nitrobenzene, and pyridine.[2]

Synthesis of this compound

The synthesis of 1-BrAQ is a critical first step for its subsequent use. The choice of synthetic route is dictated by the available starting materials, desired purity, and scale. The most prevalent industrial method involves a high-temperature denitrobromination reaction.

Denitrobromination of 1-Nitroanthraquinone

This method is a robust, high-yield process suitable for large-scale production. The causality behind the harsh reaction conditions lies in the deactivation of the anthraquinone ring, necessitating high thermal energy to drive the electrophilic substitution and subsequent displacement of the nitro group.

Synthesis_1_BrAQ start 1-Nitroanthraquinone reagents Elemental Bromine (Br₂) High Temperature (245-250°C) start->reagents Molten State Reaction product This compound reagents->product Denitrobromination Yield: ~96% workup Cool & Crystallize in Chlorobenzene product->workup

Caption: Synthesis of this compound via Denitrobromination.

Experimental Protocol: Synthesis from 1-Nitroanthraquinone [2][3]

  • Setup: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an inlet for bromine addition is charged with 1-nitroanthraquinone.

  • Melting: The vessel is heated to 240°C to melt the starting material.

  • Bromine Addition: Elemental bromine is slowly pumped into the molten 1-nitroanthraquinone with vigorous stirring, maintaining a temperature of 245-250°C. The rate of addition is controlled to maintain a gentle reflux of bromine.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the disappearance of the 1-nitroanthraquinone spot (approx. 10 hours).

  • Workup: The reaction mixture is cooled to 200°C and the melt is carefully discharged into stirred chlorobenzene.

  • Isolation: The resulting suspension is cooled to 20°C and the product is isolated by filtration. The filter cake is washed with chlorobenzene and dried in vacuo at 120°C to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The bromine atom at the C1 position is the primary site of reactivity, serving as a versatile handle for introducing molecular diversity. Its reactivity is dominated by two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Reactivity_Pathways cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki Coupling cluster_sono Sonogashira Coupling BrAQ This compound SNAr_Product 1-Substituted Anthraquinone BrAQ->SNAr_Product Suzuki_Product 1-Aryl/Vinyl Anthraquinone BrAQ->Suzuki_Product Sono_Product 1-Alkynyl Anthraquinone BrAQ->Sono_Product Nu Nucleophile (R-NH₂, R-OH, etc.) Nu->SNAr_Product Copper Catalyst (Ullmann Condensation) BoronicAcid Aryl/Vinyl Boronic Acid R-B(OH)₂ BoronicAcid->Suzuki_Product Pd Catalyst, Base Alkyne Terminal Alkyne R-C≡CH Alkyne->Sono_Product Pd/Cu Catalyst, Base

Caption: Key Reactivity Pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The C1-Br bond is activated towards nucleophilic attack by the adjacent C9-carbonyl group. This allows for the displacement of the bromide ion by various nucleophiles, particularly amines. These reactions are foundational in the synthesis of a vast array of anthraquinone dyes and are often performed under Ullmann condensation conditions, which utilize a copper catalyst to facilitate the reaction.[4]

Example Application: The synthesis of 4-substituted 1-aminoanthraquinones from bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is a classic example, where various primary aliphatic amines displace the bromine to create biologically active compounds and dyes.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling has revolutionized the use of aryl halides like 1-BrAQ, enabling the formation of C-C bonds under relatively mild conditions with high functional group tolerance.[5][6] This is particularly valuable in drug discovery for the construction of complex molecular architectures.

A. Suzuki-Miyaura Coupling

The Suzuki reaction couples 1-BrAQ with an organoboron species (typically a boronic acid or ester) to form 1-aryl or 1-vinyl anthraquinones.[7][5] These products are valuable as advanced materials or as scaffolds for further synthetic elaboration.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine 1-BrAQ, Boronic Acid, Pd Catalyst, Base, and Solvent Inert Degas & Place under Inert Atmosphere (N₂/Ar) Setup->Inert Heat Heat to 80-100 °C Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool & Quench (e.g., with H₂O) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: General Experimental Workflow for a Suzuki Coupling Reaction.

Generic Protocol: Suzuki-Miyaura Coupling of 1-BrAQ

  • Setup: To a reaction flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Solvent & Degassing: Add a suitable solvent (e.g., toluene, dioxane, or DMF/water mixture). The mixture is then thoroughly degassed by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.

  • Reaction: The reaction is heated to 80-110°C and stirred under the inert atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the 1-aryl-anthraquinone.

B. Sonogashira Coupling

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the anthraquinone core.[8][9] This reaction is exceptionally useful for creating rigid, linear extensions to the aromatic system, a common strategy in the design of functional materials and molecular probes. The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[6]

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of 1-BrAQ and its derivatives.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Complex multiplets in the aromatic region (δ 7.5-8.5 ppm). The protons on the unsubstituted ring typically appear as two multiplets. The protons on the substituted ring are distinct, with the H2 proton often appearing as a doublet and the H4 proton as a doublet of doublets.
¹³C NMR Two distinct carbonyl signals (C9 and C10) around δ 182-183 ppm. The carbon bearing the bromine (C1) will be shifted relative to its unsubstituted counterpart. Multiple signals in the aromatic region (δ 125-145 ppm).[1]
IR Spectroscopy Strong C=O stretching vibrations characteristic of quinones, typically in the range of 1670-1680 cm⁻¹. C-Br stretching vibration appears in the fingerprint region.
Mass Spec. (EI) A distinct molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.[10]

Applications in Drug Discovery and Materials Science

While historically significant as a dye intermediate, 1-BrAQ's true value for modern researchers lies in its role as a versatile scaffold.[11][12]

  • Oncology Research: The anthraquinone core is a known DNA intercalator and topoisomerase inhibitor.[13] Doxorubicin, a major chemotherapy drug, is an anthracycline (a glycoside of an anthraquinone derivative).[13] 1-BrAQ provides a starting point for synthesizing novel anthraquinone derivatives with modified substituents at the C1 position, allowing for the fine-tuning of cytotoxic and anti-migratory properties against cancer cell lines.[13]

  • Fluorescent Probes: The rigid, planar anthraquinone system can be functionalized via reactions at the C1 position to create fluorescent dyes.[14][15] These are used in bio-imaging, as molecular sensors, and in security tagging applications.

  • Organic Electronics: Through cross-coupling reactions, extended conjugated systems can be built from the 1-BrAQ core for use in developing organic semiconductors for applications like organic light-emitting diodes (OLEDs).[11]

Safety and Handling

Proper handling of this compound is crucial in a research setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, impervious gloves, and a lab coat.[16][17]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18] Avoid contact with skin and eyes.[16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][19]

  • Toxicity: The toxicological properties have not been exhaustively investigated.[18] It may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and serious eye irritation.[10][18][20]

References

  • PrepChem.com. Synthesis of this compound.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12444, this compound.
  • Organic Syntheses. 1-METHYLAMINO-4-BROMOANTHRAQUINONE.
  • Kopchuk, D. S., et al. (2022). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. National Center for Biotechnology Information.
  • Google Patents. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones.
  • Google Patents. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones.
  • Google Patents. US4543214A - Process for the preparation of bromoanthraquinones.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 627326, 1-Amino-4-bromoanthraquinone.
  • Beilstein-Institut. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. National Center for Biotechnology Information.
  • MDPI. (2015). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions.
  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • National Center for Biotechnology Information. (2015). 3-Bromo-1-Hydroxy-9,10-Anthraquinone (BHAQ) Inhibits Growth and Migration of the Human Breast Cancer Cell Lines MCF-7 and MDA-MB231.
  • NINGBO INNO PHARMCHEM CO.,LTD. Innovating with 1-Amino-4-bromo anthraquinone: Applications in Specialty Chemicals.
  • ResearchGate. 1H NMR spectroscopic data of compounds 1-8 a.
  • Wikipedia. Sonogashira coupling.
  • ERIC. Spectroscopy Data for Undergraduate Teaching.
  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1-Amino-4-bromo anthraquinone in Modern Dye and Pigment Technologies.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Wikipedia. Suzuki reaction.
  • ResearchGate. (2020). A mechanistic rationale for the outcome of Sonogashira cross-coupling of 9-bromoanthracene and ethynyltrimethylsilane: An unexpected product 4-(9-anthracenyl)-1,3-bis(trimethylsilyl)-3-en-1-yne.

Sources

A Technical Guide to 1-Bromoanthraquinone (CAS No. 632-83-7): Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromoanthraquinone is a pivotal synthetic intermediate derived from the anthraquinone scaffold. Its strategic importance lies in the reactivity of the carbon-bromine bond, which serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution and other cross-coupling reactions. This guide provides an in-depth examination of this compound, covering its fundamental physicochemical and spectroscopic properties, robust synthesis protocols, characteristic chemical reactivity, and significant applications as a precursor in the development of dyes, pigments, and pharmacologically active molecules. The content is structured to deliver both foundational knowledge and practical, field-proven insights for professionals engaged in chemical synthesis and drug discovery.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is the bedrock of its effective application in research and development. This compound (IUPAC Name: 1-bromoanthracene-9,10-dione) is a bright yellow to orange crystalline solid, a characteristic it shares with many anthraquinone derivatives.[1] It is insoluble in water but exhibits solubility in various organic solvents.[1]

Physicochemical Data

The essential quantitative data for this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 632-83-7[1][2][3][4]
Molecular Formula C₁₄H₇BrO₂[1][2][3]
Molecular Weight 287.11 g/mol [1][2]
Melting Point 191 °C[1][5]
Boiling Point 444.9 °C at 760 mmHg[1]
Flash Point 161 °C[1]
Appearance Bright yellow to orange solid[1]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound after synthesis or before its use in subsequent reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the seven protons on the anthraquinone core. The ¹³C NMR spectrum will display 14 distinct signals, including two characteristic downfield signals for the carbonyl carbons (C9 and C10) typically above δ 180 ppm, and a signal for the carbon atom bonded to the bromine (C1).[2]

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band characteristic of the conjugated ketone C=O stretching vibration, typically found in the range of 1670-1680 cm⁻¹. Additional peaks in the 1580-1600 cm⁻¹ region correspond to C=C stretching within the aromatic rings.

  • Mass Spectrometry (MS) : In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing two peaks of nearly equal intensity at m/z 286 and 288.[2] This isotopic signature is a definitive marker for a monobrominated compound.

Synthesis Methodologies: A Proven Protocol

The industrial synthesis of this compound is most effectively achieved through a high-temperature denitrobromination reaction. This process involves the direct substitution of a nitro group with bromine on the anthraquinone core and is valued for its high yield and purity.[6][7]

Synthesis Workflow: From 1-Nitroanthraquinone to this compound

The following diagram illustrates the high-level workflow for the synthesis.

cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_end Final Product Start_Nitro 1-Nitroanthraquinone Melt Melt 1-Nitroanthraquinone (240°C) Start_Nitro->Melt Start_Br Elemental Bromine (Br₂) Reaction Pump in Bromine (245-250°C, ~10 hours) Start_Br->Reaction Melt->Reaction TLC Monitor by TLC until starting material is consumed Reaction->TLC CoolMelt Cool melt to 200°C TLC->CoolMelt Discharge Discharge into Chlorobenzene CoolMelt->Discharge Filter Filter the suspension at 20°C Discharge->Filter Wash Wash with Chlorobenzene Filter->Wash Dry Dry in vacuo at 120°C Wash->Dry End_Product This compound (99-99.5% Purity) Dry->End_Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established industrial methods that provide high purity and yield.[6][7]

Materials:

  • 1-Nitroanthraquinone

  • Elemental Bromine (Br₂)

  • Chlorobenzene

Equipment:

  • Glass-lined reactor or equivalent apparatus equipped with mechanical stirring, heating mantle, reflux condenser, and a pumping system for bromine addition.

  • Thin-Layer Chromatography (TLC) supplies.

  • Filtration apparatus (e.g., Büchner funnel).

  • Vacuum oven.

Procedure:

  • Reactor Setup: Charge the reactor with 1265 parts of 1-nitroanthraquinone.

  • Melting: Heat the vessel to 240°C with efficient stirring to completely melt the starting material.

  • Bromine Addition: Begin pumping elemental bromine (approx. 624 parts) into the molten reactant at a controlled rate over approximately 10 hours. The reaction temperature should be maintained between 245-250°C.

    • Causality Insight: The high temperature is essential to overcome the activation energy for the nucleophilic aromatic substitution of the nitro group. The rate of bromine addition is controlled to maintain a gentle reflux, ensuring that bromine remains in the reaction mixture to drive the reaction to completion without excessive pressure buildup.[6]

  • Reaction Monitoring: Periodically sample the reaction mixture and analyze it by TLC to monitor the disappearance of the 1-nitroanthraquinone spot. The reaction is considered complete when the starting material is no longer detectable.[6]

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to 200°C. Discharge the molten product into 1200 parts of efficiently stirred chlorobenzene.

    • Causality Insight: Discharging the hot melt into a solvent facilitates controlled crystallization and prevents the formation of a solid, unmanageable block. Chlorobenzene is chosen for its ability to dissolve impurities while allowing the desired product to precipitate upon cooling.

  • Isolation: Cool the resulting suspension to 20°C to maximize crystal formation and then filter the solid product.

  • Purification: Wash the filter cake with fresh chlorobenzene to remove residual impurities.

  • Drying: Dry the crystals in a vacuum oven at 120°C to remove all traces of solvent. This process typically yields this compound with 99-99.5% purity and a yield of approximately 96%.[6]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the C1-Br bond. This position is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of amino, hydroxyl, and other functional groups. This reactivity makes it a cornerstone intermediate in the synthesis of a vast range of functional molecules.

Nucleophilic Aromatic Substitution: The Gateway to Derivatives

A primary application of this compound is its reaction with nucleophiles, particularly amines, to produce substituted anthraquinones. These derivatives are crucial precursors for dyes and potential therapeutic agents.[8][9][10] For example, reaction with methylamine can yield 1-methylamino-4-bromoanthraquinone, a key intermediate for various colorants.[11][12]

The general mechanism for this transformation is illustrated below.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution on this compound.

Applications in Drug Development and Dye Synthesis

The anthraquinone core is a "privileged scaffold" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[8][13][14]

  • Precursor for Biologically Active Molecules: this compound is a starting material for synthesizing derivatives like bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), which is a vital precursor for both dyes and biologically active compounds.[8] The C4-bromo substituent in bromaminic acid can be replaced by various amino residues to create libraries of compounds for screening against therapeutic targets.[8] The redox properties of the quinone structure are often implicated in their mechanism of action, which can involve the generation of reactive oxygen species or intercalation with DNA.[15]

  • Intermediate in Dye and Pigment Manufacturing: Historically and currently, the most significant use of this compound is as an intermediate in the manufacturing of a wide spectrum of dyes and pigments.[1] The ability to readily substitute the bromine atom allows for the synthesis of molecules with tailored chromophoric properties, leading to vibrant and stable colorants for textiles, paints, and other materials.[11][16]

Safety and Handling

Due to its potential toxicity, this compound must be handled with appropriate care in a laboratory or industrial setting.[1]

  • Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Handling Precautions: Avoid contact with skin and eyes. Avoid the formation and inhalation of dust.[17]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Researchers should always consult the specific and up-to-date Safety Data Sheet (SDS) for this compound before handling the compound.

Conclusion

This compound (CAS 632-83-7) is more than a simple halogenated aromatic compound; it is a versatile and highly valuable building block in synthetic chemistry. Its robust and high-yield synthesis, combined with the predictable reactivity of its carbon-bromine bond, secures its role as a critical precursor in diverse fields. For researchers in materials science and drug development, a mastery of the synthesis and reactivity of this compound opens a gateway to novel dyes, advanced functional materials, and new classes of potentially therapeutic agents built upon the privileged anthraquinone scaffold.

References

  • Synthesis of this compound. PrepChem.com. [Link]
  • Cas 632-83-7, this compound. LookChem. [Link]
  • Anthraquinone, 1-methylamino-4-bromo. Organic Syntheses Procedure. [Link]
  • This compound | C14H7BrO2 | CID 12444. PubChem - NIH. [Link]
  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry - NIH. [Link]
  • US4543214A - Process for the preparation of bromoanthraquinones.
  • This compound CAS#: 632-83-7.
  • US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones.
  • EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones.
  • 1-Amino-4-bromoanthraquinone | C14H8BrNO2 | CID 627326. PubChem - NIH. [Link]
  • CN111138305A - Preparation method of 1-methylamino-4-bromoanthraquinone.
  • Spectroscopy Data for Undergradu
  • Innovating with 1-Amino-4-bromo anthraquinone: Applications in Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]
  • Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. PubMed Central - NIH. [Link]
  • The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A System
  • A Comprehensive and System Review for the Pharmacological Mechanism of Action of Rhein, an Active Anthraquinone Ingredient. PubMed. [Link]

Sources

A Comprehensive Technical Guide to the Characterization of 1-Bromoanthracene-9,10-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoanthracene-9,10-dione, an important derivative of the anthraquinone core, serves as a pivotal intermediate in the synthesis of a wide array of functional organic molecules. Its strategic importance lies in the presence of a bromine substituent, which opens up avenues for diverse chemical modifications, making it a valuable building block in the fields of medicinal chemistry, materials science, and dye chemistry. The electron-withdrawing nature of the dione functionality, combined with the halo-substituent, imparts unique electronic properties to the molecule, influencing its reactivity and potential applications. This guide provides an in-depth exploration of the synthesis and comprehensive characterization of 1-bromoanthracene-9,10-dione, offering both theoretical insights and practical protocols for its analysis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-bromoanthracene-9,10-dione is essential for its effective utilization. These properties are summarized in the table below.

PropertyValueSource
CAS Number 632-83-7[1]
Molecular Formula C₁₄H₇BrO₂[1]
Molecular Weight 287.11 g/mol [1]
IUPAC Name 1-bromoanthracene-9,10-dione[1]

Synthesis and Purification

The synthesis of 1-bromoanthracene-9,10-dione can be approached through several synthetic routes, primarily involving the electrophilic bromination of anthracene-9,10-dione (anthraquinone). Due to the deactivating effect of the carbonyl groups, direct bromination requires carefully controlled conditions to achieve the desired regioselectivity.

Protocol 1: Direct Bromination of Anthracene-9,10-dione

This method involves the direct electrophilic aromatic substitution of bromine onto the anthraquinone nucleus.[2]

Materials:

  • Anthracene-9,10-dione

  • Nitrobenzene (solvent)

  • Anhydrous Iron(III) bromide (catalyst)

  • Bromine

  • Sodium thiosulfate solution (for quenching)

  • Ethanol or acetic acid (for recrystallization)

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, suspend anthracene-9,10-dione in nitrobenzene.

  • Add a catalytic amount of anhydrous iron(III) bromide to the suspension.

  • Slowly add a solution of bromine in nitrobenzene to the reaction mixture at room temperature.

  • After the addition is complete, gently heat the mixture to 50-60°C for several hours to drive the reaction to completion.

  • Cool the reaction mixture to room temperature and quench the excess bromine by pouring the mixture into a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Remove the nitrobenzene solvent, typically by steam distillation or under high vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the final product.[2]

Purification: Recrystallization

Recrystallization is a critical step to obtain high-purity 1-bromoanthracene-9,10-dione. The choice of solvent is crucial for effective purification.

Experimental Protocol:

  • Dissolve the crude 1-bromoanthracene-9,10-dione in a minimum amount of hot solvent (e.g., ethanol or glacial acetic acid).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Workflow for the purification of 1-bromoanthracene-9,10-dione.

Spectroscopic and Structural Characterization

A multi-technique approach is essential for the unambiguous characterization of 1-bromoanthracene-9,10-dione, ensuring its structural integrity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region. The protons on the substituted ring will be influenced by the bromine atom and the carbonyl groups, leading to distinct chemical shifts compared to the unsubstituted ring. For comparison, the aromatic protons of 9-bromoanthracene appear in the range of 7.5-8.6 ppm.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbon atom attached to the bromine will exhibit a characteristic chemical shift. PubChem lists the availability of a ¹³C NMR spectrum for 1-bromoanthraquinone.[1] The aromatic carbons are generally expected to appear in the region of 120-140 ppm, with the carbonyl carbons resonating further downfield.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-bromoanthracene-9,10-dione is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the quinone moiety, typically observed in the range of 1650-1680 cm⁻¹. Other characteristic bands would include C-Br stretching vibrations and C-H stretching and bending vibrations of the aromatic rings. For comparison, the IR spectrum of 9,10-dihydroanthracene shows characteristic peaks for the aromatic C-H bonds.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For 1-bromoanthracene-9,10-dione, the molecular ion peak [M]⁺ should be observed at m/z corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5]

Expected Fragmentation Pattern:

The fragmentation of bromo-aromatic compounds often involves the loss of the bromine atom. Key expected fragments for 1-bromoanthracene-9,10-dione would include:

  • [M-Br]⁺: Loss of a bromine radical.

  • [M-CO]⁺ and [M-2CO]⁺: Sequential loss of carbon monoxide molecules from the quinone system.

G M [C₁₄H₇BrO₂]⁺˙ (M⁺˙) M_minus_Br [C₁₄H₇O₂]⁺ M->M_minus_Br - Br• M_minus_CO [C₁₃H₇BrO]⁺˙ M->M_minus_CO - CO M_minus_2CO [C₁₂H₇Br]⁺˙ M_minus_CO->M_minus_2CO - CO

Sources

An In-depth Technical Guide to the Molecular Structure and Reactivity of 1-Bromoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-bromoanthraquinone, a key intermediate in the synthesis of a wide range of functional organic molecules. Tailored for researchers, scientists, and drug development professionals, this document delves into the core molecular structure, spectroscopic properties, synthesis, and chemical reactivity of this compound, with a particular focus on its applications in modern synthetic methodologies relevant to pharmaceutical development.

Introduction: The Anthraquinone Scaffold and the Significance of this compound

The anthraquinone core, a tricyclic aromatic quinone, is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities and desirable physicochemical properties.[1][2] The introduction of a bromine atom at the 1-position of the anthraquinone nucleus, yielding this compound, provides a versatile synthetic handle for the construction of more complex molecular architectures. The C-Br bond serves as a reactive site for a variety of cross-coupling reactions, enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds. This reactivity profile makes this compound a valuable building block for the synthesis of dyes, pigments, and, most notably, biologically active compounds with potential therapeutic applications.[3]

Molecular Structure and Spectroscopic Characterization

A thorough understanding of the molecular structure and spectroscopic properties of this compound is fundamental to its application in synthesis and drug design.

Fundamental Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.[4]

PropertyValue
Molecular Formula C₁₄H₇BrO₂
Molecular Weight 287.11 g/mol
CAS Number 632-83-7
Appearance Pale yellow to yellow-brown crystalline powder
Melting Point 188-191 °C
Solubility Soluble in hot toluene, nitrobenzene, and sulfuric acid; sparingly soluble in ethanol and acetic acid.
Spectroscopic Analysis

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of this compound.

The ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule.

  • ¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound in CDCl₃ exhibits a complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm). Due to the asymmetry introduced by the bromine atom, all seven aromatic protons are chemically non-equivalent. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) and the protons on the substituted ring (H-2, H-3, H-4) will show distinct chemical shifts and coupling patterns. A representative ¹H-NMR spectrum can be found in publicly available databases.

  • ¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum displays 14 distinct signals, corresponding to the 14 carbon atoms in the molecule. The two carbonyl carbons (C-9 and C-10) typically resonate at the downfield end of the spectrum (around 180-185 ppm). The carbon atom bearing the bromine (C-1) will have a chemical shift influenced by the halogen's electronegativity and heavy atom effect. The remaining aromatic carbons will appear in the typical range of 120-140 ppm.

The following is a representative DOT script for the 2D structure of this compound, which is foundational for understanding its connectivity.

Caption: 2D molecular structure of this compound.

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically observed in the region of 1670-1680 cm⁻¹. The spectrum also displays characteristic absorptions for C=C stretching of the aromatic rings and C-H stretching and bending vibrations. The C-Br stretching frequency is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Electron ionization mass spectrometry (EI-MS) of this compound will show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[5] Common fragmentation pathways involve the loss of CO and Br radicals.[6]

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. A common and industrially relevant approach involves the direct bromination of anthraquinone or a substituted anthraquinone precursor.

General Synthesis Workflow

A typical synthesis involves the electrophilic substitution of an anthraquinone derivative. One established method is the denitrobromination of 1-nitroanthraquinone.

Synthesis_Workflow Start 1-Nitroanthraquinone Step1 Melt and add Bromine (Br₂) at high temperature (e.g., 245-250 °C) Start->Step1 Intermediate Reaction Mixture Step1->Intermediate Step2 Cool and precipitate in a suitable solvent (e.g., chlorobenzene) Intermediate->Step2 Product This compound Step2->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 1-Nitroanthraquinone

This protocol is adapted from established industrial procedures and provides a high-yielding route to this compound.[7]

Materials:

  • 1-Nitroanthraquinone

  • Elemental Bromine (Br₂)

  • Chlorobenzene

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, heating mantle, and reflux condenser, melt 1-nitroanthraquinone by heating to approximately 240 °C.

  • With efficient stirring, slowly pump in elemental bromine at a temperature of 245-250 °C. The rate of addition should be controlled to maintain a gentle reflux of bromine.

  • Continue the addition of bromine over several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) for the disappearance of the 1-nitroanthraquinone starting material.

  • Cool the reaction mixture to approximately 200 °C.

  • Discharge the molten reaction mixture into a separate vessel containing efficiently stirred chlorobenzene.

  • Cool the resulting suspension to 20 °C to induce crystallization of the product.

  • Collect the crystals by filtration and wash the filter cake with chlorobenzene.

  • Dry the crystals under vacuum at 120 °C to afford pure this compound.

Causality: The high reaction temperature is necessary to overcome the activation energy for the substitution reaction on the deactivated anthraquinone ring system. The slow addition of bromine ensures a controlled reaction and prevents excessive pressure buildup. The use of chlorobenzene for precipitation allows for the separation of the product from any unreacted starting materials or byproducts that are more soluble in this solvent.

Chemical Reactivity and Applications in Drug Development

The bromine atom in this compound is a versatile functional group that enables a wide array of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including potential drug candidates.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. This compound is an excellent substrate for these reactions.

The Suzuki-Miyaura coupling reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[8] This reaction is widely used to form biaryl linkages, which are common motifs in pharmaceuticals.

Suzuki_Coupling Reactant1 This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) Reactant1->Catalyst Reactant2 Arylboronic Acid (Ar-B(OH)₂) Reactant2->Catalyst Product 1-Aryl-anthraquinone Catalyst->Product

Caption: Schematic of the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of 1-Phenylanthraquinone via Suzuki Coupling

This protocol is a general procedure that can be adapted for the coupling of this compound with various arylboronic acids.[9]

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of arylamines.[10][11] This reaction is particularly valuable in drug discovery for the introduction of amine functionalities.

Buchwald_Hartwig_Amination Reactant1 This compound Catalyst Pd Catalyst + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) Reactant1->Catalyst Reactant2 Amine (R₂NH) Reactant2->Catalyst Product 1-(Dialkylamino)-anthraquinone Catalyst->Product

Caption: Schematic of the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Synthesis of 1-(Morpholino)anthraquinone via Buchwald-Hartwig Amination

This is a representative protocol for the amination of this compound.[12]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) to the tube.

  • Remove the Schlenk tube from the glovebox and add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe under a positive pressure of inert gas.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Biological Activity and Toxicological Profile

While the anthraquinone scaffold is present in numerous anticancer agents, specific biological activity data for this compound is limited in the public domain.[13] However, the reactivity of the C-Br bond allows for its use as an intermediate in the synthesis of a diverse library of anthraquinone derivatives for biological screening. Studies on related brominated anthraquinones, such as 1-amino-2,4-dibromoanthraquinone, have indicated potential toxicity, including hepatotoxicity and nephrotoxicity in animal models.[7][14][15] Therefore, appropriate safety precautions should be taken when handling this compound and its derivatives.

Summary of Toxicological Data for a Related Compound (1-Amino-2,4-dibromoanthraquinone): [14]

Organ SystemObserved Effects in Animal Studies
Liver Hepatocytomegaly, necrosis, bile duct hyperplasia
Kidney Hyaline droplet degeneration in proximal tubules
Hematological Anemia

It is crucial for researchers to consult the specific Safety Data Sheet (SDS) for this compound and to perform a thorough risk assessment before its use.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined molecular structure and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an important intermediate for the synthesis of complex organic molecules. For researchers in drug discovery and development, this compound offers a readily accessible starting material for the creation of novel anthraquinone-based compounds with the potential for significant biological activity. A comprehensive understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.

References

  • National Toxicology Program. (1996). Toxicology and Carcinogenesis Studies of 1-Amino-2,4-dibromoanthraquinone (CAS No. 81-49-2) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Toxicology Program Technical Report Series, 437, 1-275. [Link][17]
  • PrepChem. (n.d.). Synthesis of this compound.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. [Link][9][16]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12444, this compound.
  • Wikipedia contributors. (2023, November 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Bhasin, A., & Kumar, V. (2018). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Advances, 8(52), 29693-29715. [Link][3]
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Abdel-Sattar, E., et al. (2022).
  • Okumura, N., et al. (2019). Study on Redox Properties and Cytotoxicity of Anthraquinone Derivatives to Understand Antitumor Active Anthracycline Substances. Chemical & Pharmaceutical Bulletin, 67(7), 717-720. [Link][15]
  • Tian, W., et al. (2020). Novel anthraquinone compounds as anticancer agents and their potential mechanism. Future Medicinal Chemistry, 12(7), 627-644. [Link][18]
  • Haciosmanoglu, E., et al. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines.
  • Pragna Group. (n.d.). 1-Methylamino 4-bromo anthraquinone(cas no.128-93-8)manufacturer.
  • Lee, J. H., et al. (2018). Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. International Journal of Molecular Sciences, 19(3), 886. [Link][20]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 627326, 1-Amino-4-bromoanthraquinone.
  • DTIC. (2021, October). Toxicology Report No. HEF-S.0059709.14-19.
  • ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link][10]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link][26]
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • University of Puget Sound. (n.d.). Mass spectral interpretation.
  • ResearchGate. (n.d.). FT-IR of the anthraquinone extract. [Image].
  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link][30]
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link](McMurry)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.08%3A_Interpreting_C-13_NMR_Spectra[31]
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo-.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
  • ResearchGate. (n.d.). The experimental FT-IR spectrum of new anthraquinone derivative. [Image].

Sources

An In-depth Technical Guide to the Solubility of 1-Bromoanthraquinone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Bromoanthraquinone is a pivotal intermediate in the synthesis of a wide array of dyes, pigments, and functional organic materials. Its reactivity and utility in synthetic protocols are profoundly influenced by its solubility characteristics in various organic media. A comprehensive understanding of its solubility is, therefore, not merely academic but a critical prerequisite for process optimization, reaction kinetics control, and purification strategy development. This technical guide provides an in-depth analysis of the solubility of this compound, consolidating theoretical principles with practical, field-proven experimental methodologies. It is designed to serve as an essential resource for researchers, chemists, and process development professionals, offering a robust framework for predicting, measuring, and manipulating the solubility of this key chemical compound.

Introduction to this compound and its Significance

This compound (C₁₄H₇BrO₂) is a crystalline solid belonging to the family of anthraquinone derivatives.[1] The core structure, a tricyclic aromatic quinone, imparts significant chemical stability, while the bromine substituent at the 1-position serves as a versatile synthetic handle for nucleophilic substitution and cross-coupling reactions. This unique combination of stability and reactivity makes it an indispensable building block in the chemical industry, particularly for producing high-performance colorants and advanced materials.

The efficiency of synthetic routes involving this compound—from reaction setup to product isolation and purification—is critically dependent on solvent selection. Poor solubility can lead to sluggish reaction rates, incomplete conversions, and the formation of undesirable byproducts.[2] Conversely, a well-chosen solvent system ensures homogeneity, facilitates mass transfer, and can significantly improve yield and product purity. This guide addresses the fundamental need for reliable solubility data and robust methodologies for its determination.

Theoretical Framework: Principles of Solubility

The dissolution of a crystalline solid like this compound in a liquid solvent is a complex thermodynamic process governed by the interplay of several factors. A qualitative prediction of solubility can often be made using the heuristic principle of "like dissolves like".[3]

Molecular Structure and Polarity: this compound possesses a large, nonpolar polycyclic aromatic core (the anthracene moiety) and two polar carbonyl groups, along with a polarizable carbon-bromine bond. This amphipathic nature suggests that its solubility will be highest in solvents that can effectively interact with both the polar and nonpolar regions of the molecule. Solvents with moderate polarity, such as chlorinated hydrocarbons or aromatic solvents, are often effective.[2]

Solute-Solvent Interactions: The overall Gibbs free energy change of dissolution (ΔG_sol) must be negative for dissolution to occur spontaneously. This is dictated by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution, as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

The enthalpy term involves the energy required to break the solute-solute interactions within the crystal lattice (lattice energy) and the solvent-solvent interactions, balanced by the energy released upon forming new solute-solvent interactions. For this compound, solvents capable of dipole-dipole interactions and London dispersion forces are necessary to overcome its significant lattice energy.

Temperature: For most solids dissolving in liquid solvents, the dissolution process is endothermic (ΔH_sol > 0).[4] According to Le Chatelier's Principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[4][5][6] This is a critical parameter that can be manipulated in the laboratory and in industrial processes to enhance solubility.[3]

Qualitative and Quantitative Solubility Profile

While extensive quantitative data for this compound is not compiled in a single public repository, a qualitative profile can be constructed from its known chemical properties and data from analogous compounds like anthraquinone.[7][8]

General Observations:

  • Water: Insoluble. The large, nonpolar aromatic structure dominates, making it highly hydrophobic. The parent compound, anthraquinone, is also virtually insoluble in water.[9][10]

  • Alcohols (Methanol, Ethanol): Sparingly to slightly soluble. The polarity of the hydroxyl group offers some interaction with the carbonyls of the anthraquinone core, but the overall solubility is limited by the nonpolar bulk of the molecule. Solubility is expected to increase with temperature.

  • Aromatic & Chlorinated Solvents (Toluene, Chloroform, Dichloromethane): Moderate to good solubility. These solvents are effective at solvating the large aromatic system through π-π stacking and dispersion forces.[2]

  • Polar Aprotic Solvents (Acetone, DMF, DMSO): Generally soluble. These solvents possess strong dipoles that can interact favorably with the polar carbonyl groups, while their organic nature helps solvate the aromatic rings.

The following table summarizes the expected solubility profile. It is crucial to note that these are general guidelines, and experimental verification is essential for precise applications.

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolInsoluble to Sparingly SolubleStrong solvent hydrogen bonding networks are not easily disrupted by the solute.[11]
Polar Aprotic DMSO, DMF, AcetoneSolubleStrong dipole moments interact with the solute's polar functional groups.
Nonpolar Aromatic Toluene, BenzeneModerately SolubleFavorable π-π interactions with the aromatic rings of the solute.
Chlorinated Dichloromethane, ChloroformModerately to Well SolubleGood balance of polarity and dispersibility to solvate the entire molecule.[2]
Nonpolar Aliphatic Hexane, HeptaneSparingly Soluble to InsolubleLacks sufficient polarity to interact with the carbonyl groups.

Experimental Determination of Solubility: A Self-Validating Protocol

Accurate, quantitative solubility data is best obtained through rigorous experimental measurement. The isothermal shake-flask method is a reliable and widely accepted technique.[11] The following protocol is designed to be self-validating by ensuring that true thermodynamic equilibrium is achieved and accurately measured.

Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Solvent of choice (analytical grade)

  • Temperature-controlled shaker bath or incubator

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Protocol:

  • Preparation of Saturated Solution (Self-Validation Start):

    • Causality: To ensure equilibrium is approached from supersaturation and that the final solution is genuinely saturated, an excess of solid solute is required.[8]

    • Add an amount of this compound to a vial that is significantly more than the estimated solubility. For example, add ~100 mg of the solid to 5 mL of the solvent. This visible excess is the first validation checkpoint.

  • Equilibration:

    • Causality: Dissolution is not instantaneous. Constant agitation at a fixed temperature is required to facilitate the dissolution process and reach a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker bath maintained at the desired constant temperature (e.g., 25 °C ± 0.1 °C).

    • Agitate the slurry for a predetermined period, typically 24 to 72 hours. The required time depends on the solvent and solute properties.

  • Equilibrium Verification (Self-Validation Checkpoint):

    • Causality: It is crucial to prove that the system has reached equilibrium. This is achieved by demonstrating that the concentration of the dissolved solute no longer changes over time.

    • After an initial 24 hours, briefly pause agitation and allow the solid to settle.

    • Withdraw a small aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial for analysis.

    • Return the sample vial to the shaker and continue agitation.

    • Repeat the sampling process at subsequent time points (e.g., 48 hours, 72 hours).

    • Analyze the concentration of each sample. Equilibrium is confirmed when consecutive measurements yield statistically identical concentration values (e.g., within ± 2%).

  • Sample Analysis and Quantification:

    • Causality: A precise and validated analytical method is required to accurately measure the solute concentration in the saturated solution.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered saturated solution samples as necessary to fall within the linear range of the calibration curve.

    • Analyze the samples using a suitable technique like HPLC-UV (monitoring at a λ_max for this compound) or UV-Vis spectroscopy.

    • Calculate the concentration of the saturated solution based on the calibration curve.

  • Reporting:

    • Report the solubility in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L), always specifying the exact temperature at which the measurement was made.

Factors Influencing Experimental Outcomes

Several variables can impact the accuracy and reproducibility of solubility measurements. Awareness of these factors is key to obtaining trustworthy data.

Factors Solubility Measured Solubility Temp Temperature Temp->Solubility Directly Affects Equilibrium Constant Purity Solute/Solvent Purity Purity->Solubility Impurities can Increase/Decrease Solubility Equil Equilibration Time Equil->Solubility Insufficient Time Leads to Undersaturation Particle Particle Size Particle->Solubility Affects Dissolution Rate (Kinetic Effect) Polymorph Polymorphism Polymorph->Solubility Different Crystal Forms Have Different Solubilities

Caption: Key factors influencing solubility measurements.

  • Purity of Solute and Solvent: Impurities can significantly alter the measured solubility.[12] Some impurities can act as "solubilizers," while others can suppress dissolution. Using high-purity materials is paramount.

  • Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility.[12] It is essential to characterize the solid form being studied.

  • Particle Size: While particle size does not affect the thermodynamic equilibrium solubility, it dramatically influences the rate at which equilibrium is reached.[12] Smaller particles dissolve faster due to a larger surface area.[5]

  • pH of the Medium: While less relevant for aprotic organic solvents, any acidic or basic impurities could potentially react with the solute, altering its chemical nature and solubility.

Conclusion

The solubility of this compound is a fundamental property that dictates its utility in chemical synthesis and industrial applications. This guide has established a theoretical framework based on molecular structure and thermodynamics, provided a qualitative solubility profile across common organic solvent classes, and detailed a rigorous, self-validating experimental protocol for its quantitative determination. By understanding the principles of solubility and adhering to meticulous experimental practice, researchers and drug development professionals can effectively select solvent systems, optimize reaction conditions, and develop robust purification processes, ultimately harnessing the full synthetic potential of this important chemical intermediate.

References

  • Buchowski, H. (1994). Solubility of Solids in Liquids Centenary of First Solubility Equation. Zeitschrift für Physikalische Chemie. [Link]
  • CK-12 Foundation. (2012). Factors Affecting Solubility. CK-12. [Link]
  • BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S Website. [Link]
  • CK-12 Foundation. (2012). 17.4 Factors Affecting Solubility. CK-12. [Link]
  • Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Chemistry LibreTexts. [Link]
  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.
  • Sciencemadness Wiki. (2023). Anthraquinone. Sciencemadness Wiki. [Link]

Sources

An In-depth Technical Guide to the NMR Spectroscopy of 1-Bromoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the unambiguous structure elucidation of organic molecules.[1] For substituted polycyclic aromatic compounds such as 1-bromoanthraquinone, a key intermediate in the synthesis of dyes and biologically active molecules, NMR provides critical insights into substitution patterns and electronic structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of this compound. It moves beyond a simple recitation of data, focusing instead on the underlying principles that govern the observed chemical shifts and coupling patterns. We will explore the influence of the electron-withdrawing bromine atom and the anisotropic effects of the quinone carbonyls, providing researchers with the predictive tools and interpretive logic required for confident structural assignment.

The this compound Molecule: Structure and Numbering

To facilitate a clear and precise discussion of the NMR data, a standardized numbering system for the this compound molecule is essential. The structure and IUPAC numbering are presented below. This convention will be used throughout the guide for all spectral assignments.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For aromatic systems, protons typically resonate in the δ 6.5-8.5 ppm region.[2] The precise chemical shift is dictated by the electronic environment, which is heavily influenced by substituent effects and magnetic anisotropy.

Causality of Chemical Shifts: Substituent and Anisotropic Effects
  • Unsubstituted Ring (C5-C8): The protons on the unsubstituted benzene ring (H5, H6, H7, H8) serve as an internal reference. Their chemical shifts are primarily influenced by the deshielding cone of the C9 carbonyl group and the overall aromatic ring current. Protons H5 and H8, being ortho to the carbonyl groups, are expected to be the most downfield in this ring system due to proximity to the deshielding zone. For comparison, in unsubstituted anthraquinone, these protons (H1, H4, H5, H8) appear around δ 8.32 ppm, while the other protons (H2, H3, H6, H7) appear around δ 7.81 ppm.[3]

  • Substituted Ring (C1-C4): The introduction of a bromine atom at the C1 position significantly perturbs the electronic landscape of its ring.

    • Inductive Effect: Bromine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect).[4] This effect deshields nearby protons, shifting them downfield. The effect is strongest on the ortho proton (H2) and diminishes with distance.

    • Resonance Effect: Bromine also possesses lone pairs that can be donated into the aromatic π-system (+M effect). This resonance effect increases electron density, particularly at the ortho and para positions (C2 and C4), causing an upfield (shielding) shift.[4]

    • Net Effect: For halogens like bromine, the inductive withdrawal (-I) effect generally outweighs the resonance donation (+M) effect for protons, leading to a net deshielding. However, the most profound deshielding is often caused by the anisotropic effect of the adjacent C9 carbonyl group. The proton H8, being ortho to the C9 carbonyl and part of the unsubstituted ring, is expected to be one of the most downfield signals. Similarly, H2 (ortho to the bromine) and H4 (para to the bromine) will be significantly affected.

Predicted ¹H NMR Data and Interpretation

Based on these principles, we can predict the characteristics of the ¹H NMR spectrum. The seven aromatic protons will give rise to a complex set of multiplets in the δ 7.5-8.5 ppm range.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Assignment
H8 8.2 - 8.4ddJortho ≈ 7.5-8.0, Jmeta ≈ 1.5Strongly deshielded by adjacent C9 carbonyl. Coupled to H7 (ortho) and H6 (meta).
H5 8.1 - 8.3ddJortho ≈ 7.5-8.0, Jmeta ≈ 1.5Deshielded by C10 carbonyl. Coupled to H6 (ortho) and H7 (meta).
H2 8.0 - 8.2ddJortho ≈ 7.5-8.0, Jmeta ≈ 1.5Deshielded by ortho bromine atom. Coupled to H3 (ortho) and H4 (meta).
H4 7.9 - 8.1ddJortho ≈ 7.5-8.0, Jmeta ≈ 1.5Influenced by para bromine and C10a bridgehead. Coupled to H3 (ortho) and H2 (meta).
H6, H7 7.7 - 7.9mComplexProtons on the unsubstituted ring, less affected by carbonyls. Overlapping multiplets expected.
H3 7.6 - 7.8t or dddJortho ≈ 7.5-8.0 (x2)Coupled to both H2 and H4 (ortho coupling). Appears as a pseudo-triplet.

Note: These are predicted values. Actual experimental values can be found in spectral databases like the Spectral Database for Organic Compounds (SDBS).[5]

Spin-Spin Coupling: Deciphering Connectivity

The splitting pattern (multiplicity) of each signal is a direct result of spin-spin coupling with neighboring protons and provides definitive proof of connectivity.[1]

  • Ortho Coupling (³J): Coupling between protons on adjacent carbons (e.g., H2-H3) is typically strong, with J values of 6-10 Hz.[6]

  • Meta Coupling (⁴J): Coupling between protons separated by two carbons (e.g., H2-H4) is much weaker, with J values of 1-3 Hz.[6]

  • Para Coupling (⁵J): Coupling across three carbons is usually negligible (0-1 Hz) and often not resolved.

The combination of these coupling constants gives rise to characteristic patterns like doublets of doublets (dd) and triplets (t), allowing for the systematic assignment of each proton.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. Aromatic carbons typically appear in the δ 120-150 ppm region, while carbonyl carbons are highly deshielded and resonate much further downfield.[7]

Causality of Chemical Shifts in the ¹³C Spectrum
  • Carbonyl Carbons (C9, C10): These are the most deshielded carbons due to the direct attachment of two electronegative oxygen atoms. They are expected in the δ 180-190 ppm region.[8] The two carbonyls, C9 and C10, are chemically non-equivalent due to the C1-bromo substitution and should appear as two distinct signals.

  • Bromine-Substituted Carbon (C1): The carbon directly attached to the bromine (ipso-carbon) experiences a complex influence. While bromine is electronegative, the "heavy atom effect" can cause a counterintuitive shielding (upfield shift) for carbons bonded to bromine or iodine.[9] Therefore, C1 may appear more upfield than predicted by simple electronegativity arguments.

  • Quaternary Carbons: The four quaternary carbons that are part of the ring junctions (C4a, C5a, C8a, C9a) will typically show weaker signals than the protonated carbons and can be definitively identified using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

  • Protonated Carbons: The remaining seven protonated aromatic carbons will appear in the δ 125-140 ppm range. Their specific shifts are influenced by the proximity of the bromine and carbonyl groups.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Rationale for Assignment
C9, C10 181 - 183Quinone carbonyls, highly deshielded. Two distinct signals expected.
C-H Carbons 127 - 136Aromatic CH carbons. Specific assignments require 2D NMR.
C-Br (C1) ~129 - 132Ipso-carbon attached to bromine. Subject to heavy atom shielding effect.[9]
Quaternary (C4a, C5a, C8a, C9a) 132 - 138Bridgehead carbons, typically show weaker signals.

Note: For definitive assignments, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

Experimental Protocol for NMR Analysis

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[10]

  • Concentration: Dissolve 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[10]

  • Homogenization: Ensure the sample is completely dissolved. If necessary, use gentle warming or sonication to achieve a clear, homogeneous solution.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ 7.26 ppm).[2]

Spectrometer Setup and Data Acquisition

The following diagram outlines the logical workflow for NMR data acquisition and analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve 5-10 mg in ~0.6 mL CDCl3 prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample & Lock on Solvent prep2->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire 1D ¹H Spectrum acq2->acq3 acq4 Acquire 1D ¹³C Spectrum acq3->acq4 proc1 Fourier Transform (FID -> Spectrum) acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) proc2->proc3 proc4 Integrate ¹H Signals proc3->proc4 an1 Assign Signals based on: - Chemical Shift (δ) - Integration - Multiplicity (J-coupling) proc4->an1 an2 Confirm Structure an1->an2

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp lines and high resolution.

  • ¹H Acquisition: Acquire a standard 1D proton spectrum. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically several hundred to thousands). A standard acquisition uses a 45° pulse angle and a relaxation delay of 2 seconds.

Conclusion

The NMR spectroscopy of this compound presents a classic case study in the structural analysis of substituted aromatic systems. A thorough interpretation of its ¹H and ¹³C spectra requires a foundational understanding of inductive and resonance effects, magnetic anisotropy, and spin-spin coupling principles. By systematically analyzing chemical shifts and coupling patterns, researchers can confidently assign every proton and carbon signal, verifying the molecular structure and purity of their samples. For complex derivatives or definitive assignments, the use of 2D NMR techniques is highly recommended. This guide provides the predictive framework and methodological rigor necessary for scientists to leverage NMR as a powerful tool in their research and development endeavors.

References

  • Benchchem. (2025). Advanced NMR Characterization of Novel Anthraquinone Derivatives.
  • Benchchem. (2025). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide. Benchchem Technical Guides. Link
  • Chemistry LibreTexts. (2024).
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Link
  • Sharpless, N.E., & Bradley, R.B. (1974). ¹H NMR Spectrum of Anthraquinone. Organic Magnetic Resonance, 6, 115. As cited in ChemicalBook. Link
  • Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Link
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Link
  • University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Link
  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. Link

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Bromoanthraquinone: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Anthraquinone and its derivatives are foundational scaffolds in medicinal chemistry and materials science. The introduction of a halogen, such as bromine, at the C1 position is known to significantly modulate the molecule's electronic properties, intermolecular interactions, and, consequently, its solid-state behavior. A definitive understanding of the three-dimensional crystal structure of 1-Bromoanthraquinone (C₁₄H₇BrO₂) is paramount for predicting its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development and materials engineering. This guide presents a comprehensive methodological framework for the synthesis, crystallization, and complete crystal structure elucidation of this compound. While a definitive, publicly archived crystal structure for this specific compound is not available as of this writing, this document outlines the established protocols and anticipated analytical outcomes based on authoritative studies of closely related analogues. It serves as a complete technical blueprint for researchers aiming to perform this essential structural analysis.

Introduction: The Strategic Importance of Structural Elucidation

The anthraquinone core is a privileged structure in chemistry, forming the backbone of numerous dyes, catalysts, and therapeutic agents. The specific functionalization of this planar aromatic system dictates its ultimate application. The addition of a bromine atom, a versatile halogen, introduces a site for potential halogen bonding, alters the molecule's dipole moment, and influences its stacking behavior in the solid state.[1] These non-covalent interactions govern the crystal packing, which in turn defines the material's bulk properties.

For drug development professionals, an unstable crystal form or an unexpected polymorph can derail an entire project. Therefore, a priori knowledge of the crystal structure is not merely academic; it is a cornerstone of rational drug design and formulation. This guide provides the scientific and logical framework necessary to obtain and interpret the crystal structure of this compound, moving from chemical synthesis to detailed supramolecular analysis.

Synthesis and High-Purity Crystallization

The foundation of any successful crystal structure analysis is the availability of high-purity, single crystals. Impurities or poorly formed crystals will not diffract X-rays coherently, making structure solution impossible.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the direct bromination of a suitable precursor. While various methods exist, a common approach is the electrophilic substitution of 1-nitroanthraquinone.

Field-Proven Protocol for Synthesis:

  • Melt Reaction: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, melt 1-nitroanthraquinone (e.g., 1265 parts) by heating to approximately 240°C.

  • Bromine Addition: With vigorous stirring, introduce elemental bromine (e.g., 624 parts) into the melt at a controlled rate, maintaining a temperature of 245-250°C. The rate should be managed to sustain a gentle reflux of bromine.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is complete when the starting material, 1-nitroanthraquinone, is no longer detectable. This process typically takes several hours.

  • Quenching and Precipitation: Cool the reaction mixture to 200°C and carefully discharge the melt into an efficiently stirred vessel containing chlorobenzene (e.g., 1200 parts).

  • Isolation and Purification: Cool the resulting suspension to 20°C and collect the solid product by filtration. Wash the filter cake with additional chlorobenzene to remove residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 120°C to yield high-purity this compound.[2]

Causality Insight: The use of molten 1-nitroanthraquinone as the reaction medium avoids the need for harsh solvents at high temperatures. The controlled addition of bromine ensures a steady reaction rate and prevents runaway reactions. Chlorobenzene is an effective solvent for quenching as it allows for the precipitation of the product while keeping impurities dissolved.

Growth of Diffraction-Quality Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to create a slow, controlled precipitation from a supersaturated solution, allowing a single nucleation event to grow into a well-ordered lattice.

Recommended Crystallization Protocol:

  • Solvent Selection: Based on the successful crystallization of analogous compounds like 2-bromo-1,4-dihydroxy-9,10-anthraquinone, chloroform (CHCl₃) is an excellent starting solvent.[3] Other chlorinated solvents or aromatic solvents like toluene can also be screened.

  • Slow Evaporation: Dissolve the purified this compound in a minimal amount of the chosen solvent in a clean vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes.

  • Controlled Environment: Place the vial in a vibration-free location at a constant, cool temperature. Slow evaporation of the solvent over several days to weeks should yield well-formed platelet crystals.

Methodology for Crystal Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the gold-standard technique for determining the precise atomic arrangement within a crystalline solid.[4]

The SCXRD Experimental Workflow

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. This diffraction pattern is a unique fingerprint of the crystal's internal structure.

scxrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal 1. Mount Single Crystal diffractometer 2. Center in X-ray Beam (Goniometer) crystal->diffractometer Optical Alignment data_collection 3. Data Collection (Diffraction Images) diffractometer->data_collection X-ray Exposure (e.g., Mo Kα) integration 4. Data Integration (h, k, l, Intensity) data_collection->integration Raw Data solve 5. Structure Solution (Phase Problem) integration->solve Reflection File refine 6. Structure Refinement (Model Fitting) solve->refine Initial Model validate 7. Validation & CIF Output refine->validate Refined Model

Caption: The Single-Crystal X-ray Diffraction (SCXRD) workflow.

Data Collection, Solution, and Refinement
  • Data Collection: A suitable crystal is mounted on a goniometer and cooled (typically to 100-200 K) to reduce thermal motion. It is irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution: The collected data provides the intensities of thousands of reflections, but the phase information is lost. Computational methods, such as Direct Methods or Patterson functions, are used to solve this "phase problem" and generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor.

Anticipated Crystal Structure and Intermolecular Interactions

While the precise crystallographic data for this compound awaits experimental determination, we can formulate a robust hypothesis about its structural features based on known chemical principles and the structures of its analogues.[3][5]

Expected Crystallographic Data

The following table outlines the data that would be determined from a successful SCXRD experiment.

ParameterAnticipated Value / Data to be DeterminedSource / Rationale
Chemical Formula C₁₄H₇BrO₂Known
Formula Weight 287.11 g/mol Known[6]
Crystal System Monoclinic or OrthorhombicCommon for planar aromatic molecules
Space Group To be determined (e.g., P2₁/c, Pca2₁)Dependent on packing symmetry[3]
a, b, c (Å) To be determinedUnit cell dimensions
α, β, γ (°) To be determinedUnit cell angles
Volume (ų) To be determinedVolume of the unit cell
Z To be determined (e.g., 4)Number of molecules per unit cell
Calculated Density To be determinedMass per unit volume
Radiation Mo Kα (λ = 0.71073 Å)Standard for small molecule crystallography
Temperature 100 - 200 KStandard to minimize thermal vibration
Final R-indices To be determined (target < 0.05)Measure of agreement between model and data
Predicted Supramolecular Assembly

The crystal packing will be a delicate balance of competing non-covalent forces. The planar anthraquinone core predisposes the molecule to π–π stacking, while the polar carbonyl groups and the bromine atom provide sites for more specific interactions.

Key anticipated interactions include:

  • Halogen Bonding (Br···O): The bromine atom has an electropositive region (the σ-hole) that can act as a Lewis acid, forming a favorable interaction with the lone pair of a carbonyl oxygen atom on an adjacent molecule. This is a highly directional and influential interaction.[3]

  • C—H···O Hydrogen Bonds: The aromatic C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen atoms, further stabilizing the crystal lattice.

  • π–π Stacking: The electron-rich aromatic rings are expected to stack in an offset or herringbone fashion to minimize electrostatic repulsion, with interplanar distances typically around 3.4-3.6 Å.[3]

interactions mol1 C O Br Anthraquinone Core 1 mol2 C O Br Anthraquinone Core 2 mol1:c2->mol2:c2 mol3 C O Br Anthraquinone Core 3 mol1:c1->mol3:o1 C-H···O Bond mol2:br->mol3:o1 Halogen Bond (Br···O)

Caption: Key intermolecular forces predicted in the this compound crystal lattice.

Conclusion and Implications

Executing the experimental plan detailed in this guide will yield the definitive crystal structure of this compound. This empirical data is indispensable for the scientific community. For drug developers, it will provide the foundational knowledge required for polymorph screening, formulation design, and ensuring the long-term stability of an active pharmaceutical ingredient (API). For materials scientists, it will offer insights into how halogenation can be used to engineer crystal packing for desired optical or electronic properties. The elucidation of this structure is a critical and necessary step in unlocking the full potential of this important chemical entity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12444, this compound.
  • PrepChem (2023). Synthesis of this compound.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179.
  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry Request.
  • Furukawa, W., Takehara, M., Inoue, Y., & Kitamura, C. (2014). Crystal structure of 2-bromo-1,4-dihydroxy-9,10-anthraquinone. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1130.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 627326, 1-Amino-4-bromoanthraquinone.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 221013, 2-Bromoanthraquinone.
  • Tiekink, E. R., & Zukerman-Schpector, J. (2018). The 1:1 co-crystal of 2-bromonaphthalene-1,4-dione and 1,8-dihydroxyanthracene-9,10-dione: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1836–1841.
  • CP Lab Safety (2024). This compound, min 95%, 1 gram.
  • Wilson, C. V. (1949). 1-METHYLAMINO-4-BROMOANTHRAQUINONE. Organic Syntheses, 29, 68.
  • ChemWhat (2023). This compound CAS#: 632-83-7.
  • Siodłak, D., et al. (2021). How Substitution Combines with Non-Covalent Interactions to Modulate 1,4-Naphthoquinone and Its Derivatives Molecular Features—Multifactor Studies. International Journal of Molecular Sciences, 22(19), 10471.

Sources

Synthesis of 1-Bromoanthraquinone from 1-Nitroanthraquinone: A Senior Application Scientist's In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis of 1-bromoanthraquinone, a valuable intermediate in the production of dyes and pharmaceuticals, starting from 1-nitroanthraquinone. The guide focuses on a robust and well-documented three-step synthetic pathway: the reduction of 1-nitroanthraquinone to 1-aminoanthraquinone, followed by the diazotization of the resulting amine, and culminating in a copper(I) bromide-catalyzed Sandmeyer reaction. This document provides not only detailed, step-by-step experimental protocols but also delves into the underlying chemical principles and mechanistic considerations that govern each transformation. The content is structured to provide researchers with the necessary insights for successful and safe execution in a laboratory setting.

Introduction: The Strategic Importance of this compound

Anthraquinone and its derivatives are a cornerstone in the development of a wide array of functional organic molecules, from vibrant dyes to potent therapeutic agents. The introduction of a bromine atom at the 1-position of the anthraquinone scaffold, yielding this compound, provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. The journey from the readily available 1-nitroanthraquinone to this key bromo-derivative is a multi-step process that requires a nuanced understanding of classical organic reactions tailored to the specific reactivity of the anthraquinone system.

This guide will eschew a less common, high-temperature direct denitrobromination route, which often requires harsh conditions, in favor of a more controlled and widely applicable three-step synthesis. This pathway offers greater opportunities for purification and characterization of intermediates, ensuring a high-purity final product.

The Synthetic Blueprint: A Three-Act Transformation

The conversion of 1-nitroanthraquinone to this compound is a strategic process, best visualized as a three-part sequence. Each step is a distinct chemical transformation that builds upon the last, progressively modifying the functional group at the C1 position of the anthraquinone core.

Synthesis_Workflow Start 1-Nitroanthraquinone Step1 Reduction (e.g., Na2S or NaHS) Start->Step1 Intermediate 1-Aminoanthraquinone Step1->Intermediate Step2 Diazotization (Nitrosylsulfuric Acid) Intermediate->Step2 Diazonium Anthraquinone-1-diazonium Salt Step2->Diazonium Step3 Sandmeyer Reaction (CuBr) Diazonium->Step3 End This compound Step3->End Diazotization_Mechanism cluster_prep Preparation of Nitrosylsulfuric Acid cluster_reaction Diazotization Reaction NaNO2 NaNO₂ NSA O=N-OSO₃H (Nitrosylsulfuric Acid) NaNO2->NSA + H2SO4 H₂SO₄ (conc.) H2SO4->NSA + Amino 1-Aminoanthraquinone Diazonium Anthraquinone-1-diazonium Bisulfate Amino->Diazonium + O=N-OSO₃H (low temp)

1-Bromoanthraquinone synthesis mechanism and pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Bromoanthraquinone: Mechanisms and Pathways

Introduction

This compound is a pivotal intermediate in the chemical industry, primarily serving as a precursor for the synthesis of a wide array of dyes and functional organic materials. Its molecular structure, derived from the anthraquinone framework, provides a robust scaffold for building complex chromophores. The synthesis of this compound, however, is not trivial. The anthraquinone core is an electron-deficient aromatic system, a consequence of the two strongly electron-withdrawing carbonyl groups. This electronic deactivation renders the aromatic rings resistant to classical electrophilic aromatic substitution reactions, necessitating specialized and often aggressive reaction conditions.

This technical guide provides a comprehensive exploration of the primary industrial pathway for synthesizing this compound—high-temperature denitrobromination. It delves into the mechanistic underpinnings, the causality behind experimental design, and detailed protocols derived from established process chemistry.

Part 1: The Challenge of Brominating the Anthraquinone Core

The direct electrophilic bromination of unsubstituted anthraquinone is inefficient. The core of this challenge lies in the electronic nature of the anthraquinone molecule. The two carbonyl groups exert a powerful deactivating effect on the aromatic rings via both inductive and resonance effects, withdrawing electron density and making the system a poor nucleophile.

Consequently, any electrophilic attack on the ring, the key step in electrophilic aromatic substitution (EAS), is energetically unfavorable. Standard bromination conditions (Br₂ with a Lewis acid like FeBr₃) are generally ineffective. To achieve substitution, chemists must either employ forcing conditions or, more strategically, utilize a different synthetic approach that circumvents the high activation energy of direct electrophilic attack.

EAS_Mechanism cluster_0 Electrophilic Aromatic Substitution (EAS) Reactants Anthraquinone + Br₂/Catalyst TransitionState High Energy Sigma Complex (Unfavorable) Reactants->TransitionState High Ea (Deactivated Ring) Product This compound (Low Yield) TransitionState->Product Deprotonation

Caption: General challenge of direct electrophilic bromination of anthraquinone.

Part 2: The Primary Industrial Pathway: High-Temperature Denitrobromination

The most effective and widely practiced method for producing high-purity this compound is the high-temperature substitution of 1-nitroanthraquinone with elemental bromine.[1] This process, termed denitrobromination, leverages the nitro group as a leaving group, a stark contrast to its typical role in electrophilic substitution.

Mechanism and Rationale

In this pathway, 1-nitroanthraquinone is treated with elemental bromine at temperatures ranging from 200°C to 350°C.[1] While the precise mechanism is complex and likely involves radical intermediates at such high temperatures, it can be conceptualized as a high-energy nucleophilic-like substitution where the nitro group is displaced by a bromine atom.

Causality Behind Experimental Choices:

  • Starting Material (1-Nitroanthraquinone): 1-Nitroanthraquinone is an ideal precursor. The nitro group, while deactivating for electrophilic substitution, can function as a competent leaving group under pyrolytic conditions. Its presence circumvents the need to activate the highly stable C-H bond required in direct bromination.

  • High Temperature: The extreme temperatures (240-275°C) are crucial for providing the necessary activation energy to cleave the C-N bond and facilitate the substitution.[1][2] This energy input overcomes the inherent stability of the aromatic system.

  • Solvent: The reaction is often performed in a high-boiling, inert organic solvent like nitrobenzene or chlorobenzene, or simply in a melt of the reactant.[1][2] The solvent serves two key purposes: it prevents the sublimation of the starting material and product, and it ensures a homogenous, stirrable reaction mixture for efficient heat and mass transfer.[1]

  • Controlled Bromine Addition: Bromine is added gradually to maintain a gentle reflux.[1][2] This controlled addition manages the reaction rate and exothermicity, preventing dangerous pressure build-up and ensuring the reaction proceeds to completion without significant side-product formation.

Experimental Protocol: Denitrobromination

The following protocol is a synthesized representation based on established industrial procedures.[1][2] All operations must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

1. Reactor Setup:

  • Charge a multi-necked enamel or glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, a thermocouple, and a port for reagent addition.

  • Add 1-nitroanthraquinone (1 part by weight) and, if used, an inert solvent such as nitrobenzene (0.5-1 part by weight).

2. Reaction Execution:

  • Begin vigorous stirring and heat the mixture to the target reaction temperature, typically between 240°C and 250°C. The starting material will melt, forming a slurry or solution.[2]

  • Once the temperature is stable, begin the slow, continuous addition of elemental bromine (approx. 0.5 parts by weight) over a period of 8-12 hours.[1][2]

  • The rate of bromine addition should be carefully controlled to maintain a gentle reflux in the condenser, indicating a steady reaction rate.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting 1-nitroanthraquinone is no longer detectable.[2]

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to approximately 170-200°C.[2]

  • Discharge the hot reaction mixture into an efficiently stirred crystallizer vessel containing chlorobenzene (1 part by weight).[2]

  • Allow the resulting suspension to cool to ambient temperature (e.g., 20°C) to ensure complete precipitation of the product.

  • Isolate the crystalline product by filtration.

  • Wash the filter cake with fresh chlorobenzene to remove residual solvent and impurities.[2]

  • Dry the purified crystals in a vacuum oven at 120°C to afford pure this compound.

Data Presentation
ParameterValue / ConditionRationale / Reference
Starting Material1-NitroanthraquinoneUtilizes -NO₂ as a leaving group.[1]
ReagentElemental Bromine (Br₂)Source of the bromine atom.[2]
Temperature240 - 275 °CProvides activation energy for C-N bond cleavage.[1][2]
Solvent (optional)Nitrobenzene, ChlorobenzenePrevents sublimation, ensures homogeneity.[1]
Reaction Time~10 - 12 hoursRequired for complete conversion with controlled Br₂ addition.[2]
Purity (Typical)99 - 99.5%High purity is achievable with this method.[2]
Yield (Typical)92 - 97%Highly efficient industrial process.[1][2]
Visualization of Experimental Workflow

Denitrobromination_Workflow A 1. Charge Reactor (1-Nitroanthraquinone, Solvent) B 2. Heat to 240-250°C with Stirring A->B C 3. Add Bromine Slowly (Maintain Reflux, ~10h) B->C D 4. Monitor by TLC (Confirm Completion) C->D E 5. Cool Mixture (to ~180°C) D->E F 6. Discharge into Chlorobenzene E->F G 7. Cool to 20°C (Crystallization) F->G H 8. Filter Product G->H I 9. Wash with Chlorobenzene H->I J 10. Dry in Vacuo (120°C) I->J K Final Product: This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Part 3: Contextual Pathway: Bromination of Activated Anthraquinones

For context, it is valuable to understand the synthesis of other bromoanthraquinone derivatives where the ring is activated. For instance, the synthesis of 1-methylamino-4-bromoanthraquinone involves the direct bromination of 1-methylaminoanthraquinone.[3][4]

In this case, the methylamino group (-NHCH₃) is a strong electron-donating group that activates the aromatic ring, making it susceptible to electrophilic attack under much milder conditions. The bromination proceeds readily in a solvent like pyridine or a carboxylic acid mixture at temperatures ranging from 0°C to steam bath temperatures.[3][5] The activating group directs the incoming bromine electrophile to the para position (position 4), resulting in high regioselectivity.

This pathway highlights the profound influence of substituents on the reactivity of the anthraquinone core and underscores why the direct bromination of the parent anthraquinone is so challenging, necessitating the more robust denitrobromination strategy.

Conclusion

The synthesis of this compound is a classic example of process chemistry overcoming the challenges posed by an unreactive substrate. While direct electrophilic bromination is unfeasible due to the deactivated nature of the anthraquinone ring system, the high-temperature denitrobromination of 1-nitroanthraquinone provides a high-yield, high-purity, and industrially scalable pathway. This method's success hinges on a strategic choice of starting material and the application of forcing conditions to drive the substitution reaction to completion. Understanding the causality behind these process parameters is essential for researchers and chemical professionals working with this important class of compounds.

References

  • Wilson, C. V. (1949). 1-METHYLAMINO-4-BROMOANTHRAQUINONE. Organic Syntheses, 29, 68. (URL: [Link])
  • PrepChem. (n.d.). Synthesis of this compound. (URL: [Link])
  • De Feo, F., & Z-Sandoz, A. G. (1985). U.S. Patent No. 4,543,214. U.S.
  • ResearchGate. (n.d.). Photocatalytic Oxidative Bromination of Electron-Rich Arenes and Heteroarenes by Anthraquinone. (URL: [Link])
  • Taylor, P. B. (1992). U.S. Patent No. 5,117,014. U.S.
  • Taylor, P. B. (1994). European Patent No. EP0585395A1.
  • Berkil Akar, K., et al. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry, 7, 1036–1045. (URL: [Link])
  • Zhang, J., et al. (2020).
  • Berkil Akar, K., et al. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. PMC. (URL: [Link])
  • Yan, Z., et al. (2018).
  • Schmermund, J., et al. (2020). Water-Soluble Anthraquinone Photocatalysts Enable Methanol-Driven Enzymatic Halogenation and Hydroxylation Reactions.
  • Berkil Akar, K., et al. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. PubMed. (URL: [Link])
  • Ozturk, T., et al. (2007). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. Molecules, 12(4), 848-854. (URL: [Link])

Sources

Theoretical studies on 1-Bromoanthraquinone electronic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of 1-Bromoanthraquinone's Electronic Properties

Abstract

This compound (1-Br-AQ), a halogenated derivative of the versatile anthraquinone scaffold, presents a subject of significant interest for materials science and medicinal chemistry. Its electronic properties, modulated by the interplay between the π-conjugated core and the electron-withdrawing bromine substituent, dictate its potential in applications ranging from organic semiconductors to targeted therapeutics. This technical guide provides a comprehensive exploration of the theoretical methodologies employed to investigate the electronic structure of 1-Br-AQ. We delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate ground and excited-state properties. This guide presents a validated computational workflow, analyzes key electronic descriptors such as frontier molecular orbitals and simulated absorption spectra, and connects these theoretical insights to practical applications, offering a robust framework for researchers in the field.

Introduction: The Significance of the Anthraquinone Scaffold

The anthraquinone (AQ) core, a tricyclic aromatic quinone, is a privileged structure found in a vast array of natural pigments, industrial dyes, and pharmacologically active compounds.[1][2] Its rigid, planar geometry and extended π-conjugation system are responsible for its unique chemical stability and rich photophysical properties.[2] The strategic functionalization of the AQ skeleton allows for the fine-tuning of its electronic characteristics, making its derivatives highly sought after for advanced applications.

This compound (CAS No. 632-83-7) is a key derivative where a bromine atom is substituted at the C1 position.[3] This substitution significantly perturbs the electronic landscape of the parent molecule. The bromine atom acts as an electron-withdrawing group through induction, while also possessing lone pairs that can participate in resonance.[4][5] This dual electronic nature makes 1-Br-AQ an intriguing candidate for theoretical investigation, as computational chemistry provides a powerful lens to dissect these effects and predict the molecule's behavior.

The Imperative of a Theoretical Approach

While experimental techniques provide invaluable data, theoretical and computational studies offer unparalleled insight into the molecular and electronic structure at a quantum level.[6] They serve as a predictive tool, capable of rationalizing observed properties and guiding the synthesis of new derivatives with tailored functionalities. For 1-Br-AQ, theoretical studies are essential for:

  • Elucidating Structure-Property Relationships: Precisely determining how the bromine substituent influences molecular geometry, orbital energies, and charge distribution.

  • Predicting Spectroscopic Behavior: Simulating UV-Visible absorption spectra to understand the origin of its color and photophysical properties.[7]

  • Assessing Reactivity: Identifying the most likely sites for nucleophilic or electrophilic attack through analysis of the molecular electrostatic potential and frontier orbitals.

  • Screening for Applications: Evaluating its potential as an n-type material in organic electronics by calculating electron affinity and ionization potential.[4][5]

Core Computational Methodologies

The accurate theoretical description of 1-Br-AQ's electronic properties relies on a judicious selection of computational methods. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have emerged as the gold standard for balancing computational cost and accuracy for medium-to-large organic molecules.[8][9]

Density Functional Theory (DFT)

DFT is the workhorse for calculating the ground-state electronic properties of molecules. It is based on the principle that the energy of a system can be determined from its electron density.

  • Expertise in Functional and Basis Set Selection: The choice of the exchange-correlation functional and the atomic basis set is critical for obtaining meaningful results.

    • Functional: For organic molecules like anthraquinones, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) provide a robust starting point, offering a good description of molecular geometries and orbital energies.[9][10]

    • Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is highly recommended. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing the spatial extent of the electron density, while (d,p) adds polarization functions to allow for non-spherical electron distributions. This level of theory ensures a reliable description of the electronic structure.[11]

Time-Dependent Density Functional Theory (TD-DFT)

To investigate how 1-Br-AQ interacts with light, we must turn to its excited states. TD-DFT is a powerful method for calculating the energies of electronic transitions, which directly correspond to the peaks in a UV-Vis absorption spectrum.[12]

  • Causality Behind Method Choice: While standard functionals like B3LYP can be used, it is known that they can sometimes underestimate the energy of charge-transfer excitations. For anthraquinone derivatives, where charge transfer from the aromatic rings to the carbonyl groups can occur, benchmarking against long-range corrected functionals like CAM-B3LYP or ωB97XD is advisable for higher accuracy in predicting absorption maxima (λmax).[7]

Modeling the Environment: Solvent Effects

Calculations performed in the "gas phase" (in vacuum) neglect the significant influence of the surrounding solvent molecules. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation method.[12] It treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. This approach is critical for comparing calculated spectral data with experimental results, which are typically measured in solution.

A Validated Step-by-Step Computational Workflow

The following protocol outlines a self-validating system for the theoretical analysis of 1-Br-AQ. Each step builds logically upon the last to ensure the final results are derived from a stable and physically meaningful state.

Protocol Steps:
  • Initial Structure Generation: Obtain the initial 3D coordinates of 1-Br-AQ, for instance, from PubChem[3] or by using molecular building software.

  • Geometry Optimization: Perform a full geometry optimization using DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory). This step finds the lowest energy, most stable conformation of the molecule.

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. A true energy minimum is confirmed by the absence of any imaginary frequencies. This step validates the stability of the optimized structure.

  • Ground-State Property Analysis: From the validated structure, extract key ground-state properties:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

    • Molecular Electrostatic Potential (MEP) surface.

  • Excited-State Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation (e.g., TD-B3LYP/6-311++G(d,p) with PCM for a chosen solvent like ethanol) to compute the first 10-20 singlet excitation energies and their corresponding oscillator strengths.

  • Spectrum Simulation and Analysis: Plot the calculated oscillator strengths against wavelength to generate a theoretical UV-Vis spectrum. Compare the calculated λmax values with experimental data for validation.

G A 1. Initial 3D Structure B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C D Validation Check: No Imaginary Frequencies? C->D D->B No, Re-optimize E 4. Analyze Ground-State Properties (HOMO, LUMO, MEP) D->E Yes F 5. Excited-State Calculation (e.g., TD-B3LYP with PCM) E->F Use Optimized Geometry G 6. Simulate UV-Vis Spectrum F->G H 7. Data Analysis & Validation G->H

Caption: Computational workflow for analyzing 1-Br-AQ electronic properties.

Analysis of Key Electronic Properties

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO, collectively known as the frontier molecular orbitals, are fundamental to understanding a molecule's electronic behavior.[13][14] The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost empty orbital and represents the ability to accept an electron.[13]

The energy difference between them, the HOMO-LUMO gap (ΔE) , is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability.[14][15] A small gap indicates that the molecule can be excited by low-energy photons, often resulting in colored compounds.[13]

For anthraquinone derivatives, the HOMO is typically a π-orbital distributed over the electron-rich benzene rings, while the LUMO is a π*-orbital localized primarily on the electron-deficient quinone moiety with the carbonyl groups. The introduction of the electron-withdrawing bromine atom at the 1-position is expected to lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO, thereby reducing the overall HOMO-LUMO gap compared to unsubstituted anthraquinone.[4][5] This reduction in the gap is a key factor in the bathochromic (red) shift observed in the absorption spectra of halogenated anthraquinones.

CompoundMethodHOMO (eV)LUMO (eV)ΔE Gap (eV)
Anthraquinone (AQ)DFT-6.99-2.794.20
Substituted AQsDFT(Varies)(Varies)~3.1 - 3.6

Caption: Table of representative calculated frontier orbital energies for anthraquinone (AQ) and its derivatives. Specific values for 1-Br-AQ would be obtained from the workflow.[16][17]

G cluster_MO Molecular Orbital Energy Levels cluster_arrow LUMO LUMO (Lowest Unoccupied MO) Accepts e⁻ ... ... a HOMO HOMO (Highest Occupied MO) Donates e⁻ .... ... b a->b ΔE = E_LUMO - E_HOMO (HOMO-LUMO Gap)

Caption: Diagram of HOMO-LUMO energy levels and the associated energy gap.

Simulated UV-Vis Absorption Spectrum

TD-DFT calculations predict the electronic transitions responsible for UV-Vis absorption. For 1-Br-AQ, the spectrum is characterized by two main types of transitions:

  • n→π* Transitions: These are lower-energy, weaker absorptions corresponding to the excitation of an electron from a non-bonding (n) orbital on the carbonyl oxygens to an antibonding π* orbital of the conjugated system.

  • π→π* Transitions: These are higher-energy, much more intense absorptions arising from the excitation of electrons within the π-system. These transitions are primarily responsible for the strong coloration of anthraquinone dyes.

The bromine substituent causes a bathochromic shift in the main π→π* absorption band compared to parent anthraquinone, moving the perceived color towards the red end of the spectrum. TD-DFT can accurately model this shift and help assign the specific molecular orbitals involved in each major electronic transition.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity.

  • Red/Yellow Regions: Indicate negative potential, rich in electrons. These are sites susceptible to electrophilic attack. For 1-Br-AQ, these regions are concentrated around the highly electronegative carbonyl oxygen atoms.

  • Blue Regions: Indicate positive potential, electron-poor areas. These are sites for nucleophilic attack. These regions are typically found around the hydrogen atoms of the aromatic rings.

The MEP provides a clear, visual guide to the charge distribution and is a powerful predictor of how 1-Br-AQ will interact with other molecules, including biological receptors or reactants in a chemical synthesis.

Implications for Research and Development

The theoretical insights gained from studying 1-Br-AQ have direct, tangible implications for various scientific fields:

  • Organic Electronics: The calculated LUMO level and electron affinity are critical parameters for designing n-type organic semiconductors for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[4][5] The addition of electron-withdrawing groups like bromine is a known strategy to improve electron injection and transport properties.[5]

  • Medicinal Chemistry & Drug Design: Anthraquinones are known to intercalate with DNA and inhibit enzymes like topoisomerase II. Understanding the MEP and frontier orbitals of 1-Br-AQ can help rationalize its binding affinity to biological targets and guide the design of more potent and selective anticancer agents.[1]

  • Dye Chemistry: TD-DFT calculations can predict the color of new derivatives with high accuracy. This "in silico" design approach can significantly reduce the trial-and-error of synthesizing new dyes, saving time and resources.[7]

Conclusion

Theoretical studies based on Density Functional Theory provide a powerful, predictive, and indispensable framework for understanding the electronic properties of this compound. By employing a validated computational workflow, researchers can reliably determine its ground-state structure, frontier molecular orbital energies, and excited-state behavior. These computational insights not only rationalize the molecule's observed characteristics but also provide clear, actionable guidance for its application in the development of next-generation organic electronic materials, targeted pharmaceuticals, and advanced functional dyes. The synergy between theoretical modeling and experimental work is paramount to unlocking the full potential of this versatile chemical scaffold.

References

  • Exploring the electronic and optical properties of anthraquinone derivatives for photovoltaic applications: A comput
  • Exploring the electronic and optical properties of anthraquinone derivatives for photovoltaic applications: A computational study. (2025).
  • Exploring the electronic and optical properties of anthraquinone derivatives for photovoltaic applications: A comput
  • Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. (2014).
  • Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. RSC Publishing.
  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. PMC - NIH.
  • TD-DFT Vibronic Couplings in Anthraquinones: From Basis Set and Functional Benchmarks to Applic
  • Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. PMC - NIH.
  • Understanding HOMO and LUMO in Chemistry. Ossila.
  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2022).
  • HOMO and LUMO. Wikipedia.
  • This compound. PubChem.
  • Benchmark Study on Phosphorescence Energies of Anthraquinone Compounds: Comparison between TDDFT and UDFT. (2022). MDPI.
  • Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide. Benchchem.
  • Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone... (2022). MDPI.
  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
  • Theoretical determination of electronic properties of resorcinol and hydroquinone as building blocks of molecular wires. (2023). RSC Publishing.
  • Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base... (2023). NIH.

Sources

Discovering Novel Derivatives of 1-Bromoanthraquinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Anthraquinone Scaffold - A Privileged Structure in Drug Discovery and Materials Science

The anthraquinone core, a tricyclic aromatic structure, is a recurring motif in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities and material properties.[1][2][3][4] From their historical use as vibrant dyes to their modern applications as anticancer agents, anti-inflammatory drugs, and organic catalysts, anthraquinone derivatives continue to be a fertile ground for scientific exploration.[3][5][6][7] Among the various functionalized anthraquinones, 1-bromoanthraquinone stands out as a particularly versatile and valuable starting material for the synthesis of novel derivatives. The strategic placement of the bromine atom at the C1 position provides a reactive handle for a multitude of chemical transformations, enabling the systematic exploration of the chemical space around the anthraquinone scaffold.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the key synthetic methodologies for derivatizing this compound, with a strong emphasis on the underlying mechanistic principles and practical experimental considerations. By understanding the "why" behind the "how," researchers can make more informed decisions in their experimental design, leading to the efficient discovery of novel anthraquinone derivatives with tailored properties for applications in medicinal chemistry, materials science, and beyond.

I. The Strategic Importance of this compound

This compound serves as a key building block for accessing a diverse library of substituted anthraquinones. The carbon-bromine bond at the 1-position is amenable to a variety of powerful cross-coupling and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups and molecular fragments. This strategic derivatization is crucial for modulating the physicochemical and biological properties of the resulting compounds.

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the direct bromination of 1-nitroanthraquinone.[8] In this process, molten 1-nitroanthraquinone is treated with elemental bromine at elevated temperatures.[8] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom selectively substitutes a hydrogen atom on the anthraquinone ring. The nitro group at the 1-position directs the incoming electrophile to the adjacent positions. Subsequent cooling and crystallization yield this compound in high purity and yield.[8]

II. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing a mild and efficient means to construct carbon-carbon and carbon-heteroatom bonds.[9][10][11][12] These reactions are particularly well-suited for the derivatization of this compound, enabling the introduction of aryl, vinyl, alkyl, and amino moieties. The general mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14][15]

A. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic chemistry, facilitating the formation of C-C bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[10][16][17] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids.[11][16]

Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process.[13][14][18] It begins with the oxidative addition of the aryl bromide (this compound) to a Pd(0) species, forming a Pd(II) complex.[13][14][18] This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base.[13][18] The final step is reductive elimination, where the two organic fragments on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst to complete the cycle.[13][14][18]


"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd(0)L2" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=ellipse, label="Oxidative\nAddition"]; "Pd(II)_Complex" [label="Anthraquinonyl-Pd(II)-Br(L2)", fillcolor="#FBBC05", fontcolor="#202124"]; "Boronic_Acid" [label="R-B(OH)2", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [shape=ellipse, label="Base"]; "Transmetalation" [shape=ellipse, label="Transmetalation"]; "Pd(II)_Intermediate" [label="Anthraquinonyl-Pd(II)-R(L2)", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [shape=ellipse, label="Reductive\nElimination"]; "Product" [label="1-Aryl-anthraquinone", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"this compound" -> "Oxidative_Addition"; "Pd(0)L2" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Transmetalation"; "Boronic_Acid" -> "Base"; "Base" -> "Transmetalation"; "Transmetalation" -> "Pd(II)_Intermediate"; "Pd(II)_Intermediate" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed]; }

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[16]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[16]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[13][16]

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[16]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[13][16]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired 1-aryl-anthraquinone product.[13][16]

Component Role Common Examples
Palladium Catalyst Facilitates the cross-couplingPd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand Stabilizes and activates the catalystSPhos, XPhos, P(t-Bu)₃
Base Activates the boronic acidK₃PO₄, K₂CO₃, Cs₂CO₃
Solvent Dissolves reactants and facilitates reactionToluene, Dioxane, THF/Water
B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[19][20][21][22] This reaction has become indispensable in medicinal chemistry for the synthesis of anilines and other N-arylated compounds, which are prevalent in pharmaceuticals.[23]

Mechanism of Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling.[19][20][24] It commences with the oxidative addition of the aryl halide (this compound) to a Pd(0) catalyst.[19][20] The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine, leading to the formation of a palladium-amido complex.[20][24] The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[19][20]


"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd(0)L2" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=ellipse, label="Oxidative\nAddition"]; "Pd(II)_Complex" [label="Anthraquinonyl-Pd(II)-Br(L2)", fillcolor="#FBBC05", fontcolor="#202124"]; "Amine" [label="R2NH", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [shape=ellipse, label="Base"]; "Amine_Coordination_Deprotonation" [shape=ellipse, label="Amine Coordination\n& Deprotonation"]; "Pd(II)_Amido_Complex" [label="Anthraquinonyl-Pd(II)-NR2(L2)", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [shape=ellipse, label="Reductive\nElimination"]; "Product" [label="1-Amino-anthraquinone Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"this compound" -> "Oxidative_Addition"; "Pd(0)L2" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Amine_Coordination_Deprotonation"; "Amine" -> "Amine_Coordination_Deprotonation"; "Base" -> "Amine_Coordination_Deprotonation"; "Amine_Coordination_Deprotonation" -> "Pd(II)_Amido_Complex"; "Pd(II)_Amido_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed]; }

Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.[25][26]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, the amine, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube with a septum and remove it from the glovebox.

  • Solvent Addition: Add degassed toluene via syringe.

  • Reaction Execution: Place the tube in a preheated oil bath at 100-120 °C and stir for the required time (typically 4-24 hours).[25][26]

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Component Role Common Examples
Palladium Precatalyst Source of the active Pd(0) catalystPd₂(dba)₃, Pd(OAc)₂
Ligand Crucial for catalyst activity and stabilityXantphos, RuPhos, BrettPhos
Base Deprotonates the amineNaOtBu, K₂CO₃, Cs₂CO₃
Solvent Reaction mediumToluene, Dioxane, THF

III. Nucleophilic Aromatic Substitution: A Classical Approach to Derivatization

Nucleophilic aromatic substitution (SNA) is a fundamental reaction in organic chemistry for the modification of aromatic rings. In the context of this compound, the electron-withdrawing nature of the quinone system activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the bromide leaving group.

Mechanism of Nucleophilic Aromatic Substitution

The SNA reaction typically proceeds through a two-step addition-elimination mechanism.[27][28] In the first step, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[27] In the second, and usually faster, step, the leaving group (bromide) is expelled, restoring the aromaticity of the ring and yielding the substituted product.[27][28]


"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophile" [label="Nu-", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Addition" [shape=ellipse, label="Nucleophilic\nAddition"]; "Meisenheimer_Complex" [label="Meisenheimer Complex\n(Anionic Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; "Elimination" [shape=ellipse, label="Elimination of\nLeaving Group"]; "Product" [label="1-Substituted-anthraquinone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Leaving_Group" [label="Br-", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> "Addition"; "Nucleophile" -> "Addition"; "Addition" -> "Meisenheimer_Complex"; "Meisenheimer_Complex" -> "Elimination"; "Elimination" -> "Product"; "Elimination" -> "Leaving_Group"; }

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the nucleophilic substitution of the bromine atom in this compound with an amine, a reaction often used in the synthesis of dyes and biologically active compounds.[1][29]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (e.g., methylamine, 2-aminoethanol) (excess)

  • Solvent (e.g., pyridine, DMF, or water)

  • Copper(II) and Iron(II) salts (catalytic, optional)[29]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in the chosen solvent.

  • Reagent Addition: Add the amine to the solution. If using a catalytic system, add the copper and iron salts.[29]

  • Reaction Execution: Heat the reaction mixture to reflux and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the residue can be purified.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

IV. Applications of Novel this compound Derivatives

The derivatization of this compound opens the door to a wide range of applications, driven by the diverse functionalities that can be introduced onto the anthraquinone scaffold.

Medicinal Chemistry

Anthraquinone derivatives are well-established as having a broad range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][5][6] The ability to systematically modify the 1-position of the anthraquinone core allows for the fine-tuning of these biological activities and the development of new therapeutic agents. For instance, the introduction of specific amino or aryl groups can enhance the DNA-intercalating or enzyme-inhibiting properties of the molecule, leading to more potent and selective anticancer drugs.[2][5]

Materials Science

The planar and electron-deficient nature of the anthraquinone core makes it an attractive building block for the construction of organic electronic materials. By introducing various substituents through the methodologies described above, the electronic properties, such as the HOMO/LUMO energy levels and charge transport characteristics, can be precisely controlled. This allows for the design of novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Furthermore, the vibrant colors of many anthraquinone derivatives make them suitable for use as advanced dyes and pigments.[1][30]

Catalysis

Anthraquinone derivatives have also found applications as organocatalysts.[4][31] Their redox properties can be harnessed to catalyze a variety of chemical transformations. For example, anthraquinones have been employed as organophotoredox catalysts for atom transfer radical polymerization.[31] The ability to introduce different functional groups at the 1-position can be used to modulate the redox potential and steric environment of the catalyst, leading to improved catalytic activity and selectivity. A major industrial application of anthraquinones is in the production of hydrogen peroxide through the anthraquinone process.[7][32]

V. Conclusion and Future Outlook

This compound is a highly valuable and versatile starting material for the discovery of novel functional molecules. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, along with classical nucleophilic aromatic substitution, provide a powerful and flexible toolkit for the systematic derivatization of the anthraquinone scaffold. By leveraging these synthetic methodologies, researchers can efficiently explore the vast chemical space around the anthraquinone core, leading to the development of new compounds with tailored properties for a wide range of applications in drug discovery, materials science, and catalysis.

The continued development of more efficient and selective catalytic systems, coupled with a deeper understanding of the structure-activity and structure-property relationships of anthraquinone derivatives, will undoubtedly fuel further innovation in this exciting field. The future of anthraquinone chemistry is bright, with the potential to address significant challenges in human health, energy, and technology.

References

  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling - Benchchem.
  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs - NIH.
  • Synthesis of this compound - PrepChem.com.
  • What are the applications of anthraquinone deriv
  • Anthraquinone, 1-methylamino-4-bromo - Organic Syntheses Procedure.
  • Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines - SciSpace.
  • Anthraquinones As Pharmacological Tools and Drugs - PubMed.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Using 3-Cyanophenylboronic Acid - Benchchem.
  • Anthraquinones As Pharmacological Tools and Drugs | Request PDF - ResearchG
  • Anthraquinones as organophotoredox catalysts for atom transfer radical polymerization via sequential absorption of visible light | Request PDF - ResearchG
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Anthraquinones - Wikipedia.
  • Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correl
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • Journey of anthraquinones as anticancer agents – a systematic review of recent liter
  • EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google P
  • Nucleophilic Substitution Reactions.
  • From CAS 128-93-8 to 1-Methylamino-4-Bromo Anthraquinone: A Deep Dive into Organic Synthesis - Chemneo: Your Premier Source for Chemical Raw M
  • Buchwald–Hartwig amin
  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC - NIH.
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Labor
  • Hydrogen peroxide - Wikipedia.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions - MDPI.
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • (PDF)
  • Cross-coupling reaction - Wikipedia.
  • Suzuki reaction - Wikipedia.
  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific.
  • The Buchwald-Hartwig Amin
  • 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I - KPU Pressbooks.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
  • (PDF) The Nucleophilic Photo-Substitution Reaction of - Amanote Research.
  • Cross-Coupling Reactions Guide.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • 1-Methylamino 4-bromo anthraquinone(cas no.128-93-8)manufacturer - Pragna Group.
  • Spectral data, melting points, yields, and purities of the synthesized anthraquinone derivatives.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Anthraquinone Dyes Utilizing 1-Bromoanthraquinone Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and theoretical insights for the synthesis of anthraquinone-based dyes, a class of compounds renowned for their vibrant colors and exceptional stability.[1][2] The focus lies on the strategic use of 1-bromoanthraquinone and its derivatives, particularly bromaminic acid, as pivotal intermediates. We will delve into the mechanistic underpinnings of key synthetic transformations, primarily the copper-catalyzed Ullmann condensation, and provide step-by-step protocols for the preparation of disperse and acid dyes. This document is intended for researchers and professionals in the fields of chemistry and drug development, offering a blend of practical guidance and in-depth scientific explanation to facilitate the successful synthesis and characterization of these valuable compounds.

Introduction: The Significance of Anthraquinone Dyes and the Role of this compound

Anthraquinone dyes represent a significant class of colorants, prized for their structural diversity, brilliant shades ranging from red to blue, and excellent lightfastness.[1] Their applications span from textile dyeing to advanced materials and even therapeutic agents.[3][4] The core of these dyes is the anthraquinone scaffold, a tricyclic aromatic ketone. While anthraquinone itself is colorless, the introduction of electron-donating auxochromes, such as amino or hydroxyl groups, at specific positions (1, 4, 5, or 8) gives rise to their characteristic colors.[1]

The synthesis of these dyes often relies on the functionalization of the anthraquinone core. This compound and its sulfonated analogue, bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), are exceptionally valuable intermediates in this regard.[1][3] The bromine atom at the C-4 position is a versatile leaving group, readily displaced by various nucleophiles, enabling the introduction of a wide array of functionalities and the generation of a diverse library of dye molecules.[3][4]

This guide will primarily focus on two major synthetic pathways originating from this compound derivatives:

  • Nucleophilic Aromatic Substitution: A fundamental reaction where a nucleophile replaces the bromine atom.

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction that is highly effective for forming C-N and C-O bonds, crucial for the synthesis of many anthraquinone dyes.[5][6]

Below is a generalized workflow for the synthesis of anthraquinone dyes from these intermediates.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_synthesis Dye Synthesis cluster_product Product 1-Aminoanthraquinone 1-Aminoanthraquinone Bromaminic_Acid Bromaminic Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) 1-Aminoanthraquinone->Bromaminic_Acid Sulfonation & Bromination Ullmann_Condensation Ullmann Condensation (with amines/phenols) Bromaminic_Acid->Ullmann_Condensation Reactant Anthraquinone_Dyes Anthraquinone Dyes (e.g., Acid Blue 25) Ullmann_Condensation->Anthraquinone_Dyes Product Formation

Caption: General workflow for anthraquinone dye synthesis.

Theoretical Background: The Ullmann Condensation

The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, has become a cornerstone of synthetic organic chemistry for the formation of carbon-heteroatom bonds.[7] In the context of dye synthesis, it is particularly valuable for the arylation of amines and alcohols. The reaction typically involves the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst.[6]

Mechanism: The precise mechanism of the Ullmann reaction can be complex and is thought to involve copper(I) species. A plausible catalytic cycle is depicted below. The reaction is initiated by the formation of a copper(I) amide or alkoxide. This species then undergoes a metathesis reaction with the aryl halide. More contemporary views suggest an oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to yield the final product and regenerate the Cu(I) catalyst.[6]

G Ar-X Aryl Halide (e.g., Bromaminic Acid) Intermediate Cu(III) Intermediate [Ar-Cu(III)-NHR(L)n] Ar-X->Intermediate R-NH2 Amine R-NH2->Intermediate Cu(I) Cu(I) Catalyst Cu(I)->Intermediate Oxidative Addition Product Arylated Amine (Anthraquinone Dye) Intermediate->Product Reductive Elimination HX HX Intermediate->HX

Caption: Simplified mechanism of the Ullmann C-N coupling reaction.

Key Experimental Considerations:

  • Catalyst: While traditional Ullmann reactions used stoichiometric amounts of copper powder, modern protocols often employ catalytic amounts of copper(I) salts (e.g., CuI, CuBr) or in situ generated Cu(I) from Cu(II) salts with a reducing agent.[4][5] The use of ligands such as diamines or amino acids can significantly improve the reaction efficiency.[7]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are often used.[6] However, greener conditions using water or solvent-free approaches have also been developed.[5]

  • Base: A base is typically required to neutralize the hydrogen halide formed during the reaction. Inorganic bases like K₂CO₃, Na₂CO₃, or phosphates are common choices.

  • Temperature: The reaction often requires elevated temperatures, sometimes exceeding 150 °C.[6] Microwave irradiation has emerged as a powerful tool to accelerate these reactions, significantly reducing reaction times from hours to minutes.[8][9]

Experimental Protocols

Synthesis of a Blue Anthraquinone Dye via Ullmann Condensation

This protocol describes the synthesis of a blue acid dye, a derivative of bromaminic acid, through a microwave-assisted Ullmann condensation with an aromatic amine. This method is adapted from established procedures and offers a rapid and efficient route to these valuable colorants.[8][9]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
Bromaminic Acid Sodium Salt6409-10-5404.181.0 mmol1-amino-4-bromoanthraquinone-2-sulfonic acid
3-(2-Hydroxyethylsulfonyl)aniline20241-68-3217.251.2 mmol
Copper(0) powder7440-50-863.550.1 mmolCatalytic amount
Disodium Hydrogen Phosphate Dodecahydrate10039-32-4358.14VariesFor buffer preparation
Sodium Dihydrogen Phosphate Dihydrate13472-35-0156.01VariesFor buffer preparation
Dichloromethane (DCM)75-09-284.93~300 mLFor extraction
Acetone67-64-158.08VariesFor chromatography
Distilled Water7732-18-518.02Varies
Reversed-Phase C18 Silica Gel--VariesFor column chromatography

Equipment:

  • Microwave reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Glassware for column chromatography

  • TLC plates (RP-C18)

  • UV-Vis spectrophotometer

  • NMR spectrometer

  • Mass spectrometer

Protocol:

  • Buffer Preparation: Prepare a 0.2 M phosphate buffer solution with a pH of 6-7.[8]

  • Reaction Setup: In a 10 mL microwave reaction vial, combine bromaminic acid sodium salt (1.0 mmol), 3-(2-hydroxyethylsulfonyl)aniline (1.2 mmol), copper(0) powder (0.1 mmol), and 5 mL of the phosphate buffer.

  • Microwave Synthesis: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10-20 minutes.[8] The progress of the reaction can be monitored by the color change from orange-red to a deep blue.

  • Extraction and Work-up: After the reaction is complete and the vial has cooled to room temperature, transfer the mixture to a 250 mL separatory funnel. Rinse the reaction vial with approximately 100 mL of distilled water and add it to the separatory funnel. Extract the aqueous phase with 100 mL of dichloromethane (DCM) to remove any unreacted amine and non-polar byproducts. Repeat the extraction until the DCM layer is nearly colorless.[8]

  • Purification:

    • Transfer the aqueous layer containing the water-soluble blue dye to a round-bottom flask.

    • Concentrate the solution to approximately 20 mL using a rotary evaporator.[8]

    • Purify the crude dye by reversed-phase flash column chromatography using a C18 silica gel stationary phase.

    • Elute the column with a gradient of acetone in water (e.g., starting from 5% acetone and gradually increasing to 80%).[8] The blue product should separate from any remaining starting material (orange/red) and byproducts (dark red).[8]

    • Collect the blue fractions and remove the solvent under reduced pressure to yield the purified dye.

Characterization:

  • UV-Vis Spectroscopy: Dissolve a small amount of the purified dye in a suitable solvent (e.g., water) and record the UV-Vis spectrum to determine the maximum absorption wavelength (λmax).

  • NMR Spectroscopy (¹H and ¹³C): Characterize the chemical structure of the synthesized dye.

  • Mass Spectrometry: Confirm the molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive catalystUse freshly sourced copper powder or a reliable copper(I) salt. Consider pre-activating the copper powder.
Insufficient temperature or reaction timeOptimize the microwave reaction parameters (increase temperature or time). Monitor the reaction by TLC.
Incorrect pHEnsure the buffer pH is within the optimal range (6-7).[8]
Formation of Byproducts Side reactions due to high temperature or long reaction timeOptimize reaction conditions. The formation of a dark red byproduct may indicate a different reaction pathway.[8] Isolate and characterize the byproduct to understand the side reaction.
Difficult Purification Poor separation on the columnAdjust the eluent system for chromatography. A shallower gradient may improve separation. Ensure the correct stationary phase is being used.

Synthesis of Disperse and Vat Dyes

While the previous protocol focused on a water-soluble acid dye, the this compound core is also fundamental to the synthesis of disperse and vat dyes.

  • Disperse Dyes: These are non-ionic dyes with low water solubility, suitable for dyeing hydrophobic fibers like polyester.[9] Their synthesis involves reacting this compound derivatives with amines that do not contain water-solubilizing groups like sulfonic acid. The general principles of the Ullmann condensation still apply.[9]

  • Vat Dyes: These dyes are insoluble in water and are applied in a reduced, soluble "leuco" form, which is then oxidized back to the insoluble pigment within the fiber.[10][11] The synthesis of vat dyes can involve the reaction of bromoanthraquinones with other anthraquinone derivatives to build larger, more complex structures.[10] For instance, brominated dibenzanthrone can be reacted with 1-aminoanthraquinone to produce grey or black vat dyes.[10]

The experimental approach for these dye classes would be modified to account for their solubility characteristics, often involving organic solvents for both the reaction and purification steps.

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of a wide spectrum of anthraquinone dyes. The Ullmann condensation, particularly when enhanced by microwave irradiation, provides a robust and efficient method for the creation of these vibrant and stable colorants. By understanding the underlying reaction mechanisms and carefully controlling experimental parameters, researchers can successfully synthesize and purify a diverse range of dyes for various applications. The protocols and insights provided in this guide serve as a solid foundation for further exploration and innovation in the field of dye chemistry.

References

  • Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course. (2022).
  • Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. (2016).
  • Anthraquinone dyes. Wikipedia. [Link]
  • Synthesis of this compound. PrepChem.com. [Link]
  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. (2017). Beilstein Journal of Organic Chemistry. [Link]
  • 1-METHYLAMINO-4-BROMOANTHRAQUINONE. Organic Syntheses. [Link]
  • Process for the preparation of bromoanthraquinones.
  • Method for the synthesis of anthraquinone dye or chromophore by aryl amination of bromoacid.
  • Nucleophilic Substitution Reactions. SlidePlayer. [Link]
  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. (2022). Molecules. [Link]
  • Synthesis of Some Novel Anthraquinone Pigments and their Application on Polyester Fabric as Disperse Dyes. Oriental Journal of Chemistry. [Link]
  • Ullmann condens
  • Vat dyes obtainable by bromination of dibenzanthrone and reaction with 1-aminoanthraquinone.
  • Synthesis and application of azo-anthraquinone disperse dyes on polylactide fabrics. LAUTECH Journal of Engineering and Technology. [Link]
  • Process for the preparation of vat dyes from brominated dibenzanthrone and 1-aminoanthraquinone.
  • Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. (2015). Molecules. [Link]
  • The Chemistry and Manufacturing of V
  • Synthesis of a New Indigo Vat Dye.
  • Synthesis some 4-substituted 9,10-anthraquinones. Semantic Scholar. [Link]
  • Anthraquinone disperse dyes.
  • 7.1 Nucleophilic Substitution Reactions Overview. KPU Pressbooks. [Link]
  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • The Nucleophilic Photo-Substitution Reaction of. Amanote Research. [Link]
  • Preparation and application of some new disperse anthraquinone dyes.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

Sources

The Versatility of 1-Bromoanthraquinone in Organic Electronics: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Bromoanthraquinone as a Strategic Building Block

In the rapidly advancing field of organic electronics, the rational design and synthesis of novel organic semiconductors are paramount for achieving high-performance devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Among the diverse array of molecular scaffolds, the anthraquinone core has emerged as a promising electron-accepting unit for the construction of n-type and ambipolar organic semiconductors. Its rigid, planar structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.

This compound, in particular, serves as a versatile and strategic starting material for the synthesis of a wide range of functionalized anthraquinone derivatives. The presence of the bromine atom at the 1-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings. These reactions enable the introduction of a diverse range of substituents, allowing for the fine-tuning of the electronic and physical properties of the resulting materials. This targeted molecular engineering is essential for optimizing charge injection, charge transport, and light-emitting or -absorbing characteristics in organic electronic devices.

This technical guide provides an in-depth exploration of the application of this compound in organic electronics. It is designed for researchers, scientists, and professionals in drug development and materials science, offering detailed synthetic protocols, characterization data, and insights into device fabrication.

Core Applications and Synthetic Strategies

The primary application of this compound in organic electronics lies in its use as a precursor for creating novel π-conjugated systems. By strategically coupling different aromatic or heteroaromatic moieties to the anthraquinone core via the bromo-position, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the charge transport characteristics of the material.

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Functional Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of this compound.[1] The choice of coupling reaction dictates the type of substituent that can be introduced.

  • Suzuki Coupling: This reaction is used to form carbon-carbon bonds between this compound and various aryl or vinyl boronic acids or esters.[2][3] It is a robust and widely used method for synthesizing biaryl compounds with extended π-conjugation.

  • Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne.[4][5] The introduction of the linear alkyne linker can significantly influence the molecular geometry and electronic properties of the final compound.

  • Stille Coupling: The Stille reaction involves the coupling of this compound with an organotin compound.[1][6][7] It offers a broad substrate scope and is tolerant of many functional groups.

G This compound This compound Pd-Catalyzed Cross-Coupling Pd-Catalyzed Cross-Coupling This compound->Pd-Catalyzed Cross-Coupling Suzuki Coupling Suzuki Coupling Pd-Catalyzed Cross-Coupling->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling Pd-Catalyzed Cross-Coupling->Sonogashira Coupling Stille Coupling Stille Coupling Pd-Catalyzed Cross-Coupling->Stille Coupling Functionalized Anthraquinone Derivatives Functionalized Anthraquinone Derivatives Suzuki Coupling->Functionalized Anthraquinone Derivatives Sonogashira Coupling->Functionalized Anthraquinone Derivatives Stille Coupling->Functionalized Anthraquinone Derivatives Organic Electronic Devices Organic Electronic Devices Functionalized Anthraquinone Derivatives->Organic Electronic Devices OFETs OFETs Organic Electronic Devices->OFETs OLEDs OLEDs Organic Electronic Devices->OLEDs OPVs OPVs Organic Electronic Devices->OPVs

Synthetic pathways from this compound.

Application in Organic Field-Effect Transistors (OFETs)

Anthraquinone derivatives are particularly promising as n-type semiconductors in OFETs due to their inherent electron-deficient nature.[8] The development of high-performance and air-stable n-type organic semiconductors has been a significant challenge in the field, and this compound provides a valuable platform for addressing this issue.

Protocol: Synthesis of a 1-Aryl-Substituted Anthraquinone Derivative for OFETs via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of a 1-aryl-substituted anthraquinone derivative, a class of materials with potential for n-type charge transport.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Dichloromethane (for chromatography)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of toluene (20 mL) and ethanol (5 mL).

  • Degassing: Bubble argon gas through the solution for 20 minutes to remove dissolved oxygen.

  • Catalyst and Base Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the reaction mixture. Then, add an aqueous solution of potassium carbonate (2 M, 5 mL).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (3 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to afford the pure 1-aryl-substituted anthraquinone derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_synthesis Synthesis of 1-Aryl-Anthraquinone This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Purification Purification Suzuki Coupling->Purification 1-Aryl-Anthraquinone 1-Aryl-Anthraquinone Purification->1-Aryl-Anthraquinone Characterization Characterization 1-Aryl-Anthraquinone->Characterization

Workflow for the synthesis and characterization.
Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol describes the fabrication of a standard OFET device to evaluate the performance of the synthesized anthraquinone derivative.

Materials:

  • Synthesized 1-aryl-substituted anthraquinone derivative

  • Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (300 nm)

  • Chloroform or other suitable organic solvent

  • Gold (Au) for source and drain electrodes

  • Shadow mask

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

  • Semiconductor Deposition: Dissolve the synthesized anthraquinone derivative in chloroform (e.g., 5 mg/mL). Deposit a thin film of the semiconductor onto the SiO₂ surface by spin-coating or drop-casting.

  • Annealing: Anneal the semiconductor film at a specific temperature (e.g., 80-120 °C) in a nitrogen-filled glovebox for 30-60 minutes to improve film morphology and crystallinity.

  • Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) onto the semiconductor layer through a shadow mask by thermal evaporation. The channel length and width are defined by the shadow mask.

  • Device Characterization: Characterize the electrical properties of the OFET device in a nitrogen atmosphere or in air using a semiconductor parameter analyzer. Measure the output and transfer characteristics to determine the field-effect mobility, on/off current ratio, and threshold voltage.

G cluster_fabrication OFET Fabrication Substrate Cleaning Substrate Cleaning Semiconductor Deposition Semiconductor Deposition Substrate Cleaning->Semiconductor Deposition Annealing Annealing Semiconductor Deposition->Annealing Electrode Deposition Electrode Deposition Annealing->Electrode Deposition Device Characterization Device Characterization Electrode Deposition->Device Characterization Performance Metrics Performance Metrics Device Characterization->Performance Metrics

OFET fabrication and characterization workflow.
Expected Performance and Characterization

The electronic properties of the synthesized anthraquinone derivatives can be investigated using various techniques to establish a structure-property relationship.

PropertyTechniqueExpected Outcome
HOMO/LUMO Energy Levels Cyclic Voltammetry (CV)Determine the energy levels to assess air stability and charge injection barriers.[9]
Optical Properties UV-Vis and Photoluminescence SpectroscopyCharacterize the absorption and emission properties, and estimate the optical bandgap.
Charge Carrier Mobility OFET CharacterizationMeasure the mobility to evaluate the charge transport capability of the material.
On/Off Ratio OFET CharacterizationDetermine the switching performance of the transistor.

Future Perspectives and Broader Applications

While the primary focus of this guide is on OFETs, the synthetic methodologies described are readily adaptable for creating materials for other organic electronic applications.

  • Organic Light-Emitting Diodes (OLEDs): By incorporating appropriate chromophoric units, this compound derivatives can be designed as electron-transporting or emissive materials in OLEDs.

  • Organic Photovoltaics (OPVs): The electron-accepting nature of the anthraquinone core makes it a potential candidate for non-fullerene acceptors in OPV devices.

The continued exploration of new synthetic routes and the development of novel derivatives based on the this compound scaffold will undoubtedly lead to further advancements in the performance and stability of organic electronic devices. The versatility of palladium-catalyzed cross-coupling reactions provides a vast chemical space for designing next-generation organic semiconductors with tailored properties for specific applications.

References

  • van Dijk, E. H., Myles, D. J., van der Veen, M. H., & Hummelen, J. C. (2006). Synthesis and properties of an anthraquinone-based redox switch for molecular electronics. Organic letters, 8(11), 2333–6. [Link]
  • Organic Chemistry Portal. Stille Coupling. [Link]
  • Wikipedia. Stille reaction. [Link]
  • ResearchGate. (2025). Anthraquinone derivatives as electron-acceptors with liquid crystalline properties | Request PDF. [Link]
  • ResearchGate. (n.d.). Organic field-effect transistors based on anthracene. [Link]
  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. [Link]
  • Wiley Online Library. (2019).
  • Royal Society of Chemistry. (2020).
  • ResearchGate. (2016). Synthesis and properties of new 9,10-anthraquinone derived compounds for molecular electronics. [Link]
  • Frontiers. (2021). Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. [Link]
  • Ex Ordo. (n.d.).
  • R Discovery. (n.d.). High-performance Organic Field-effect Transistors Research Articles - Page 1. [Link]
  • ResearchGate. (n.d.).
  • OMICS International. (2021). Design and Synthesis of Anthraquinone Derivatives Conjugated with Epitopes of Myelin Basic Protein MBP [1-11] [4Y]. [Link]
  • Royal Society of Chemistry. (2005). Advances in organic field-effect transistors. [Link]
  • Purdue e-Pubs. (2014). The Summer Undergraduate Research Fellowship (SURF) Symposium: Analysis of the Fabrication Conditions in Organic Field-Effect Transistors. [Link]
  • Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo-. [Link]
  • ResearchGate. (2014).
  • Royal Society of Chemistry. (2021). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. [Link]
  • Royal Society of Chemistry. (2016).
  • PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
  • ResearchGate. (2013). (PDF)
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2013). (PDF)
  • ResearchGate. (n.d.). Scheme 2 Reagents and conditions: (i) 1-bromohexane, t-BuOK, THF, 0 20... [Link]
  • MDPI. (2023). A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. [Link]
  • ResearchGate. (2011). A mechanistic rationale for the outcome of Sonogashira cross-coupling of 9-bromoanthracene and ethynyltrimethylsilane: An unexpected product 4-(9-anthracenyl)-1,3-bis(trimethylsilyl)-3-en-1-yne. [Link]

Sources

1-Bromoanthraquinone: A Versatile Precursor for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Anthraquinone Scaffold

The 9,10-anthracenedione, or anthraquinone, core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of natural and synthetic compounds with a broad spectrum of biological activities.[1] Anthraquinone derivatives have been investigated for their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2] The planar tricyclic system of anthraquinone allows it to intercalate with DNA, a mechanism exploited by several anticancer agents.[3] Furthermore, the periphery of the anthraquinone core is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its pharmacological profile. Strategic functionalization can enhance potency, improve selectivity, and reduce off-target toxicity, making the development of novel anthraquinone derivatives a highly active area of research in drug discovery.[4]

This application note focuses on 1-bromoanthraquinone as a key starting material for the synthesis of diverse bioactive molecules. The bromine atom at the C1 position serves as a versatile synthetic handle, enabling the introduction of a variety of functional groups through modern cross-coupling methodologies. We will provide detailed protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings, and discuss the structure-activity relationships of the resulting derivatives, offering researchers a comprehensive guide to leveraging this compound in the quest for new therapeutic agents.

Chemical Reactivity and Synthetic Strategy

The C-Br bond at the 1-position of the anthraquinone nucleus is activated towards nucleophilic substitution and is an excellent substrate for transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the quinone system facilitates these transformations. The choice of synthetic route depends on the desired functionality to be introduced.

  • Carbon-Carbon Bond Formation: The Suzuki-Miyaura coupling is the premier method for introducing aryl or vinyl substituents, creating 1-aryl or 1-vinylanthraquinones. These derivatives have shown significant potential as anticancer agents.

  • Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination and the classical Ullmann condensation are powerful tools for the synthesis of 1-aminoanthraquinone derivatives. These compounds are of particular interest as kinase inhibitors and DNA intercalating agents.

  • Carbon-Oxygen Bond Formation: The Ullmann condensation can also be employed to form C-O bonds, yielding 1-oxyanthraquinones, which have also been explored for their biological activities.

The following sections will provide detailed, field-proven protocols for these key transformations, along with insights into the rationale behind the choice of reagents and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-Aryl-anthraquinones via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds.[5] This protocol details the coupling of this compound with a generic arylboronic acid.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂, is essential for the catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are often used to promote the oxidative addition and reductive elimination steps, especially with sterically hindered substrates.[6]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence reaction rates and yields.

  • Solvent: Aprotic polar solvents like dioxane, THF, or toluene are typically used. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step.[5]

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 10 mL).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-anthraquinone.

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Combine Reactants: - this compound - Arylboronic Acid - Base catalyst 2. Add Palladium Catalyst setup->catalyst solvent 3. Add Degassed Solvent catalyst->solvent execute 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->execute workup 5. Aqueous Work-up execute->workup purify 6. Column Chromatography workup->purify product Pure 1-Aryl-anthraquinone purify->product Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_complex [Ar-Pd(II)L_n-Br] pd0->pd2_complex Ar-Br oxidative_addition Oxidative Addition pd_amido_complex [Ar-Pd(II)L_n(HNR'R'')]Br pd2_complex->pd_amido_complex HNR'R'' amine_coordination Amine Coordination pd_amido [Ar-Pd(II)L_n(NR'R'')] pd_amido_complex->pd_amido deprotonation Deprotonation (Base) pd_amido->pd0 product Ar-NR'R'' pd_amido->product reductive_elimination Reductive Elimination

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling of 1-Bromoanthraquinone for the Synthesis of 1-Aryl Anthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 1-Aryl Anthraquinones

The anthraquinone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous dyes, sensors, and therapeutic agents, including several anticancer drugs. The functionalization of this core at the C1 position via arylation opens a gateway to novel compounds with tailored electronic, photophysical, and biological properties. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[1][2]

This guide provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 1-bromoanthraquinone with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of key parameters, and present a detailed, field-proven protocol designed for high-yield synthesis of 1-aryl anthraquinone derivatives.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a transition-metal-catalyzed process that proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][3] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[1]

  • Transmetalation: The aryl group from the organoboron species (the arylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[4]

  • Reductive Elimination: The two organic partners (the anthraquinone and aryl groups) on the Pd(II) complex couple and are expelled, forming the final 1-aryl anthraquinone product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_Br Anthraquinone-Pd(II)L₂-Br (Oxidative Addition Adduct) Pd0->PdII_Br Oxidative Addition PdII_Ar Anthraquinone-Pd(II)L₂-Ar' (Transmetalation Product) PdII_Br->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination Product 1-Aryl Anthraquinone PdII_Ar->Product BromoAQ This compound BromoAQ->PdII_Br BoronicAcid Ar'-B(OH)₂ (Arylboronic Acid) BoronicAcid->PdII_Ar Base Base (e.g., K₂CO₃) Base->PdII_Ar Activates Boronic Acid

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Parameter Selection: A Causality-Driven Approach

Achieving high yields in the Suzuki coupling of this compound is contingent upon the judicious selection of four key parameters: the palladium source/ligand, the base, the solvent, and the temperature.

The Catalyst System: Palladium Source and Ligand

The heart of the reaction is the palladium catalyst. While many forms of palladium can be used, they must generate a coordinatively unsaturated Pd(0) species in situ to enter the catalytic cycle.

  • Palladium Precatalyst: For aryl bromides, common and effective precatalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (Pd(OAc)₂). Pd(PPh₃)₄ is a Pd(0) source and can be used directly. Pd(OAc)₂ is a Pd(II) source that is reduced to Pd(0) in the reaction mixture, often by a phosphine ligand.

  • The Ligand's Role: The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity. For electron-deficient aryl bromides like this compound, electron-rich and bulky phosphine ligands are often superior. They accelerate the oxidative addition and reductive elimination steps.[5]

    • Triphenylphosphine (PPh₃): A standard, cost-effective ligand that is often sufficient for aryl bromides.

    • Buchwald Ligands (e.g., XPhos, SPhos): These are bulky, electron-rich biaryl phosphine ligands that can dramatically improve reaction rates and yields, especially for challenging substrates, and may allow for lower catalyst loadings or reaction temperatures.[6]

The Base: Activating the Boronic Acid

The base is not merely a spectator; it plays a crucial role in activating the boronic acid for transmetalation.[4][7] The base reacts with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which more readily transfers its aryl group to the palladium center.

  • Potassium Carbonate (K₂CO₃): A moderately strong and widely used base that is effective in many Suzuki couplings. It is often the first choice for initial screening due to its balance of reactivity and cost.[8][9]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be beneficial for less reactive boronic acids or catalyst systems.

  • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used for difficult couplings where other bases fail. Its high solubility in organic solvents can be advantageous.

The Solvent System: A Biphasic Approach

The solvent must solubilize both the organic substrates (this compound, arylboronic acid) and the inorganic base. A single solvent is rarely effective.[8] Therefore, a biphasic mixture of an organic solvent and water is standard practice.

  • 1,4-Dioxane/Water or Toluene/Ethanol: These are classic solvent systems. Toluene or dioxane dissolves the organic components, while water or ethanol dissolves the inorganic base, allowing the reaction to proceed efficiently at the interface.[10]

  • DMF/Water: A mixture of Dimethylformamide (DMF) and water can be an excellent choice when substrate solubility is a challenge.[8]

Crucial Insight: The water in the solvent system is not just for dissolving the base; it also plays a role in the hydrolysis of intermediates and helps stabilize the catalytic species. Thoroughly degassing the solvent mixture (e.g., by bubbling with argon or nitrogen) is critical to prevent oxidation of the Pd(0) catalyst, which would lead to catalyst deactivation and low yields.[9]

Data Presentation: Optimized Conditions for Aryl Bromide Coupling

The following table summarizes a set of optimized, general-purpose conditions for the Suzuki coupling of an aryl bromide like this compound. These serve as a robust starting point for specific substrate combinations.

ParameterRecommended ConditionRationale & Citation
Aryl Halide This compound (1.0 equiv)Substrate
Boronic Acid Arylboronic Acid (1.2-1.5 equiv)A slight excess ensures complete consumption of the starting halide.
Catalyst Pd(PPh₃)₄ (3-5 mol%)A reliable Pd(0) source for aryl bromides.[11]
Base K₂CO₃ (2.0-3.0 equiv)Effective, common, and cost-efficient base for activating the boronic acid.[8]
Solvent Toluene/Ethanol/Water (e.g., 4:1:1 v/v)Biphasic system to dissolve both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier, especially for the oxidative addition step.[8]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.[9]

Experimental Protocol: Step-by-Step Methodology

This protocol details a reliable procedure for the coupling of this compound with phenylboronic acid.

Materials & Equipment
  • This compound (e.g., 287 mg, 1.0 mmol)

  • Phenylboronic Acid (e.g., 183 mg, 1.5 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (e.g., 35 mg, 0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (e.g., 414 mg, 3.0 mmol, 3.0 equiv)

  • Toluene (6 mL, anhydrous)

  • Ethanol (1.5 mL)

  • Deionized Water (1.5 mL)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Reaction Setup and Execution

Workflow start Start: Assemble Glassware setup 1. Charge Flask - this compound - Phenylboronic Acid - K₂CO₃ - Stir Bar start->setup inert 2. Inert Atmosphere Evacuate & backfill with Argon/N₂ (3x) setup->inert catalyst 3. Add Catalyst Add Pd(PPh₃)₄ under positive Argon/N₂ flow inert->catalyst solvents 4. Add Solvents Inject Toluene, Ethanol, and Water (degassed) catalyst->solvents heat 5. Heat Reaction Heat to 90 °C with vigorous stirring for 4-12h solvents->heat monitor 6. Monitor Progress Check by TLC or LC-MS heat->monitor workup 7. Work-up Cool, dilute, separate layers, extract aqueous phase monitor->workup Reaction Complete purify 8. Purify Product Dry organic phase, concentrate, purify by column chromatography workup->purify end End: Characterize Product purify->end

Figure 2: General experimental workflow for the Suzuki coupling protocol.
  • Flask Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).

  • Establish Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon is preferred) three times. This is a critical step to remove oxygen.

  • Catalyst Addition: Under a positive flow of argon, quickly add the Pd(PPh₃)₄ catalyst (3 mol%). The yellow color of the catalyst is a good indicator of its Pd(0) state.

  • Solvent Addition: Add the degassed solvents (Toluene, Ethanol, Water) via syringe. The mixture will be a biphasic slurry.

  • Reaction: Lower the flask into a preheated oil bath at 90-100 °C and stir vigorously. A high stir rate is important to ensure good mixing between the two phases.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 4-12 hours).

Work-up and Purification
  • Cooling & Dilution: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-aryl anthraquinone product.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough.1. Use fresh catalyst. Ensure it has its characteristic color.2. Degas solvents thoroughly via sparging or freeze-pump-thaw.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Significant Side Products 1. Homocoupling of boronic acid.2. Protodeboronation (boronic acid decomposes).1. Ensure a truly inert atmosphere. Use a slight excess (1.2 equiv) of boronic acid, not a large excess.2. Use anhydrous conditions with a base like K₃PO₄ or KF. Consider using a more stable boronic ester (e.g., pinacol ester).[9]
Dark Black Precipitate Palladium black formation (catalyst decomposition).1. Use a more robust ligand (e.g., XPhos).2. Ensure vigorous stirring and proper degassing.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and reliable method for the synthesis of 1-aryl anthraquinones from this compound. By carefully selecting the catalyst system, base, and solvent, and by maintaining a scrupulously inert atmosphere, researchers can achieve high yields of the desired products. This protocol provides a robust and well-rationalized starting point for the exploration of novel anthraquinone derivatives in drug discovery and materials science.

References

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. (n.d.).
  • New and Efficient Protocol for Arylation of Quinones | Request PDF. (2025). ResearchGate.
  • Suzuki reaction - Wikipedia. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. (2018). MDPI.
  • Suzuki cross-coupling reaction. (2020, February 13). YouTube.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022, March 29). YouTube.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2021, August 10).
  • Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2021, February 23). Reddit.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2017). National Institutes of Health (NIH).
  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. (2021). MDPI.
  • Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. (2022). Food and Agriculture Organization (FAO).
  • Synthesis of arylated chalcone derivatives via palladium cross-coupling reactions | Request PDF. (n.d.). ResearchGate.

Sources

Application Notes and Protocols for the Heck Coupling of 1-Bromoanthraquinone: Synthesis of 1-Alkenylanthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Anthraquinone Chemistry

The 9,10-anthraquinone scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the anthraquinone core is a key strategy for the discovery and development of novel therapeutic agents. The introduction of substituents at the C1 position, in particular, has been shown to be crucial for modulating the biological efficacy of these compounds.[3]

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4] This powerful transformation allows for the direct and stereoselective synthesis of substituted alkenes, making it an invaluable tool for the structural modification of complex molecules like anthraquinones. By employing the Heck reaction, researchers can readily introduce alkenyl moieties onto the anthraquinone framework, thereby accessing a diverse array of derivatives for biological screening and materials development.

These application notes provide a comprehensive, field-proven protocol for the Heck coupling of 1-bromoanthraquinone. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology. The protocol is designed to be a self-validating system, ensuring reliable and reproducible results for professionals in drug discovery and chemical synthesis.

The Mizoroki-Heck Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[5] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of this compound, forming a square planar Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond.

  • β-Hydride Elimination: A syn-β-hydride elimination from the resulting palladium intermediate releases the alkenylanthraquinone product and forms a palladium-hydride species.

  • Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle.

Heck_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Br ArPd(II)L2Br Ar-Pd(II)L₂Br Oxidative_Addition->ArPd(II)L2Br Alkene_Coordination Alkene Coordination ArPd(II)L2Br->Alkene_Coordination + Alkene ArPd(II)L(alkene)Br Ar-Pd(II)L(alkene)Br Alkene_Coordination->ArPd(II)L(alkene)Br Migratory_Insertion Migratory Insertion ArPd(II)L(alkene)Br->Migratory_Insertion AlkylPd(II)L2Br R-CH₂-CH(Ar)-Pd(II)L₂Br Migratory_Insertion->AlkylPd(II)L2Br Beta_Hydride_Elimination β-Hydride Elimination AlkylPd(II)L2Br->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release - Product HPd(II)L2Br H-Pd(II)L₂Br Product_Release->HPd(II)L2Br Reductive_Elimination Reductive Elimination HPd(II)L2Br->Reductive_Elimination + Base - HB⁺X⁻ Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Coupling of this compound with Styrene

This protocol provides a robust method for the synthesis of 1-styrylanthraquinone. The principles outlined can be adapted for other terminal alkenes.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
This compound>98%Commercially Available
Styrene>99%, inhibitor-freeCommercially AvailablePass through a short column of basic alumina to remove inhibitor before use.
Palladium(II) Acetate (Pd(OAc)₂)>98%Commercially AvailablePre-catalyst.
Tri(o-tolyl)phosphine (P(o-tol)₃)>98%Commercially AvailableLigand.
Triethylamine (Et₃N)>99.5%, anhydrousCommercially AvailableBase and solvent.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableSolvent.
Argon (Ar)High purityInert gas.
Celite®Commercially AvailableFiltration aid.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexaneACS GradeCommercially AvailableFor chromatography.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Reaction Setup and Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon. Repeat this process three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous N,N-dimethylformamide (DMF) (to achieve a 0.2 M concentration of this compound) and triethylamine (2.0 equiv.) via syringe.

  • Substrate Addition: Add freshly purified styrene (1.5 equiv.) to the reaction mixture via syringe.

  • Reaction Conditions: Immerse the Schlenk flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-styrylanthraquinone.

Caption: Experimental workflow for the Heck coupling of this compound.

Causality and Experimental Choices: A Scientist's Perspective

  • Catalyst System: Palladium(II) acetate is a common and robust pre-catalyst that is reduced in situ to the active Pd(0) species.[6] The choice of tri(o-tolyl)phosphine as a ligand is strategic; its steric bulk promotes the reductive elimination of the product and stabilizes the palladium catalyst, preventing the formation of palladium black.[2]

  • Base: Triethylamine serves a dual purpose. It acts as the base required to neutralize the HBr generated during the catalytic cycle, facilitating the regeneration of the Pd(0) catalyst.[3] It can also serve as a solvent in some cases. An inorganic base like potassium carbonate can also be employed.[7]

  • Solvent: Anhydrous DMF is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve the reactants and the palladium catalyst.[7] The solvent should be deoxygenated to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst.[6]

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature of 100 °C is a good starting point, although optimization may be necessary depending on the specific alkene used.[7]

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and the phosphine ligand, which would lead to catalyst deactivation and lower yields.[6]

Applications in Drug Development

The derivatization of the anthraquinone scaffold through methods like the Heck coupling is of significant interest in the development of new therapeutic agents. Anthraquinone derivatives are known to exhibit a range of pharmacological activities, including potent anticancer properties.[1][8] These compounds can exert their effects through various mechanisms, such as intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species. The introduction of alkenyl groups at the C1 position can influence the compound's lipophilicity, steric profile, and electronic properties, which in turn can modulate its biological activity and selectivity.[3] The 1-alkenylanthraquinones synthesized via this protocol serve as valuable intermediates for further chemical transformations and as candidates for biological evaluation in anticancer and other therapeutic discovery programs.

References

  • Malik, E. M., & Müller, C. E. (2016). Anthraquinones as Pharmacological Tools and Drugs. Medicinal Research Reviews, 36(4), 705–748. [Link]
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
  • Dieck, H. A., & Heck, R. F. (1974). Organophosphinepalladium complexes as catalysts for vinylic hydrogen substitution reactions. Journal of the American Chemical Society, 96(4), 1133–1136. [Link]
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390. [Link]
  • Tian, W., Wang, C., Li, D., & Hou, H. (2020). Novel anthraquinone compounds as anticancer agents and their potential mechanism. Future Medicinal Chemistry, 12(7), 627–644. [Link]
  • Lazzara, F., Mosquera, M., & Prieto, M. (2022).
  • Bhasin, A., Kumar, A., & Kumar, R. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Medicinal Chemistry, 12(10), 1644–1679. [Link]
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581. [Link]
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449–7476. [Link]
  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1209-1222). John Wiley & Sons, Inc. [Link]
  • Albisson, D. A., Bedford, R. B., & Scully, P. N. (1998). Palladium catalysed Heck reactions of aryl bromides with n-butyl acrylate: a quantitative study of the factors governing catalyst activity and selectivity. Tetrahedron Letters, 39(50), 9793–9796. [Link]
  • Heck, R. F. (2012). The Mizoroki-Heck Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 379-395). John Wiley & Sons, Inc. [Link]
  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
  • Shibasaki, M., & Vogl, E. M. (1999). The Asymmetric Heck Reaction. Journal of Organometallic Chemistry, 576(1-2), 1–15. [Link]
  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]
  • Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(6), 1237–1240. [Link]
  • Zapf, A., & Beller, M. (2001). The state of the art in palladium-catalyzed cross-coupling reactions of aryl chlorides.
  • Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes generated in situ from mixtures of Pd(dba)2 and phosphines. Coordination Chemistry Reviews, 178-180, 511–528. [Link]
  • Sigman, M. S., & Werner, E. W. (2012). A case for catalyst-control in palladium-catalyzed aerobic oxidation reactions. Accounts of Chemical Research, 45(6), 874–884. [Link]
  • Wikipedia contributors. (2024, January 5). Heck reaction. In Wikipedia, The Free Encyclopedia.

Sources

Synthesis of 1-Amino-4-bromoanthraquinone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the synthesis of 1-amino-4-bromoanthraquinone derivatives, crucial intermediates in the development of novel therapeutics and industrial dyes. The protocols and application notes herein are designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights and practical guidance.

Introduction: The Significance of 1-Amino-4-bromoanthraquinone Scaffolds

The anthraquinone framework is a privileged scaffold in medicinal chemistry and materials science.[1][2] Derivatives of 1-amino-4-bromoanthraquinone are particularly valuable due to the strategic placement of reactive sites, allowing for diverse functionalization. The bromine atom at the C4 position is amenable to various cross-coupling reactions, while the amino group at C1 and the potential for substitution at C2 offer further opportunities for molecular elaboration. These derivatives have shown a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][3] Notably, bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is a key precursor for many biologically active compounds and dyes.[1][2][4][5][6]

This guide will focus on the synthesis of the core 1-amino-4-bromoanthraquinone structure and its subsequent derivatization, with an emphasis on understanding the underlying chemical principles that govern these transformations.

Core Synthesis: Preparation of 1-Amino-4-bromoanthraquinone and Bromaminic Acid

The synthesis of the 1-amino-4-bromoanthraquinone core can be approached through several methods, primarily involving the bromination of 1-aminoanthraquinone or its sulfonated analogue. The choice of method often depends on the desired substitution pattern at the 2-position.

Direct Bromination of 1-Aminoanthraquinone

Direct bromination of 1-aminoanthraquinone in a carboxylic acid solvent, such as acetic acid, typically yields a mixture of the 4-bromo and 2-bromo isomers.[7] The formation of the desired 4-bromo isomer is favored, but the separation of isomers can be challenging.[8]

Causality Behind Experimental Choices:

  • Solvent: Carboxylic acids like acetic acid are used as the reaction medium. The reaction often proceeds as a heterogeneous slurry.[7]

  • Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the reactivity of bromine and improve selectivity.[7]

  • Reagents: The use of elemental bromine is common. Adding hydrobromic acid can enhance the selectivity for the 4-bromo isomer.[7]

Synthesis of Bromaminic Acid (1-Amino-4-bromoanthraquinone-2-sulfonic acid)

Bromaminic acid is a highly versatile intermediate where the sulfonic acid group at the C2 position not only influences the solubility but also directs the regioselectivity of subsequent reactions. Two primary methods for its synthesis are the "solvent method" and the "oleum method".[1]

  • Solvent Method: This two-step process involves the sulfonation of 1-aminoanthraquinone with chlorosulfonic acid in an inert solvent (e.g., nitrobenzene), followed by bromination of the resulting 1-aminoanthraquinone-2-sulfonic acid.[1][9]

  • Oleum Method (One-Pot): This more direct approach involves the sulfonation of 1-aminoanthraquinone with oleum (SO₃-containing sulfuric acid) followed by in-situ bromination in the same reaction vessel.[1][9][10] This method is often preferred for its efficiency.

Experimental Workflow: Synthesis of Bromaminic Acid (Oleum Method)

A 1-Aminoanthraquinone B Sulfonation (Oleum, 90-150°C) A->B C 1-Aminoanthraquinone- 2-sulfonic acid (in situ) B->C D Bromination (Bromine, 60-100°C) C->D E 1-Amino-4-bromoanthraquinone- 2-sulfonic acid (Bromaminic Acid) D->E

Caption: One-pot synthesis of Bromaminic Acid via the Oleum method.

Derivatization Reactions of the 1-Amino-4-bromoanthraquinone Scaffold

The true utility of the 1-amino-4-bromoanthraquinone core lies in its capacity for further functionalization. The bromine atom at the C4 position is the primary site for introducing molecular diversity through various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation

The electron-withdrawing nature of the anthraquinone core activates the C4-Br bond towards nucleophilic aromatic substitution. A classic and robust method for forming C-N bonds at this position is the copper-catalyzed Ullmann condensation.[11][12] This reaction allows for the introduction of a wide variety of alkyl, aryl, and heteroaryl amines.[11]

Causality Behind Experimental Choices:

  • Catalyst: Copper catalysts, often in the form of copper(I) or copper(0), are essential for this transformation.[11][12][13] The reaction can be sensitive to the specific copper source and ligands present.

  • Solvent and Temperature: High-boiling polar solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or even solvent-free conditions with liquid amines are employed, often at elevated temperatures.[11][12]

  • Base: A base is typically required to deprotonate the amine nucleophile.

Experimental Workflow: Ullmann Condensation

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 1-Amino-4-bromoanthraquinone Derivative C Copper Catalyst (Cu(0) or Cu(I)) Base Solvent (e.g., NMP) Heat A->C B Amine (R-NH2) B->C D 1-Amino-4-(substituted-amino) anthraquinone Derivative C->D

Caption: General workflow for the Ullmann condensation reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions offer milder conditions and broader substrate scope compared to traditional methods. The Buchwald-Hartwig amination and the Suzuki coupling are powerful tools for the derivatization of 1-amino-4-bromoanthraquinones.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an efficient route to C-N bond formation with a wide range of amines, including those that may be challenging substrates for the Ullmann reaction.[14][15][16] The choice of palladium precursor and ligand is critical for success.[17]

  • Suzuki Coupling: For the formation of C-C bonds, the Suzuki coupling is a highly versatile method.[18][19] It involves the reaction of the bromoanthraquinone with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[18][20][21] This allows for the introduction of various aryl, heteroaryl, and even alkyl groups at the C4 position.

Detailed Experimental Protocol: Synthesis of Sodium 1-amino-4-(4-methylanilino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

This protocol is a representative example of a copper-catalyzed Ullmann condensation to synthesize a derivative of bromaminic acid.

Materials and Reagents:

  • Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid)

  • p-Toluidine

  • Sodium bicarbonate (NaHCO₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • 20% Aqueous sodium chloride solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve bromaminic acid (e.g., 4.04 g, 0.01 mol) in hot deionized water (40 mL, 70-80 °C).[22]

  • To the stirred solution, add p-toluidine (e.g., 0.015 mol) followed by sodium bicarbonate (e.g., 0.02 mol).[22]

  • Add catalytic amounts of copper(II) sulfate (e.g., 0.05 g) and iron(II) sulfate (e.g., 0.05 g).[22]

  • Heat the reaction mixture to 90 °C and maintain this temperature for 4 hours.[22] Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid.[22]

  • Filter the resulting precipitate and wash it with a 20% aqueous sodium chloride solution.[22]

  • For further purification, the crude product can be recrystallized. Dissolve the product in hot water and precipitate it by adding concentrated hydrochloric acid.[22]

  • Filter the purified product, wash with cold water, and dry under vacuum.

Data Summary and Characterization

The success of the synthesis should be verified by appropriate analytical techniques.

ParameterMethodExpected Outcome
Reaction Monitoring Thin-Layer Chromatography (TLC)Disappearance of the starting material (bromaminic acid) and appearance of a new, more polar spot for the product.[22]
Product Identification LC/MS, ¹H NMR, ¹³C NMRConfirmation of the molecular weight and the expected proton and carbon signals for the desired structure.[22]
Yield Gravimetric analysisHigh yields (often >90%) are reported for similar reactions.[22]
Purity HPLC, Elemental AnalysisDetermination of the purity of the final compound.

Application Notes and Troubleshooting

  • Isomeric Impurities: In direct bromination reactions, the formation of the 2-bromo isomer is a common side reaction.[7] Careful control of reaction temperature and the addition of HBr can improve selectivity.[7] Purification by recrystallization may be necessary.[8]

  • Catalyst Deactivation in Ullmann Reactions: The copper catalyst can be sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility and yield.

  • Side Reactions in Nucleophilic Substitution: In aqueous media, the formation of the 4-hydroxy derivative can be a competing side reaction.[22] The extent of this side reaction is often related to the pKa of the amine nucleophile.[22]

  • Ligand Selection in Palladium Catalysis: The success of Buchwald-Hartwig and Suzuki reactions is highly dependent on the choice of phosphine ligand.[17] Ligand screening may be necessary to optimize the reaction for a specific substrate.

Conclusion

The synthesis of 1-amino-4-bromoanthraquinone derivatives provides a versatile platform for the discovery of new drugs and materials. A thorough understanding of the reaction mechanisms and careful optimization of reaction conditions are crucial for achieving high yields and purities. The protocols and insights provided in this guide serve as a valuable resource for researchers working in this exciting field.

References

  • Malik, E. M., Baqi, Y., & Müller, C. E. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry, 11, 2326–2333. [Link]
  • Beilstein Journals. (n.d.). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs.
  • Ingenta Connect. (n.d.). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromami....
  • ResearchGate. (n.d.). A new method for the preparation of 1-amino-4-bromo-2-anthraquinonesulphonic acid (bromamine acid) directly from anthraquinone.
  • ResearchGate. (n.d.). (PDF) Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) - Precursors for dyes and drugs.
  • ResearchGate. (n.d.). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes.
  • Google Patents. (n.d.). US4213910A - Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I.
  • Google Patents. (n.d.). EP0001084B1 - Process for preparing 1-amino-2-sulfo-4-bromo-anthraquinone.
  • National Center for Biotechnology Information. (n.d.). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones.
  • Google Patents. (n.d.). EP0132689B1 - Process for the preparation of 1-amino-4-bromo-anthraquinone-2-sulfonic acid.
  • ResearchGate. (n.d.). Decolorization mechanism of 1-amino-4-bromoanthraquinone-2-sulfonic acid using Sphingomonas herbicidovorans FL.
  • Google Patents. (n.d.). US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Sultan Qaboos University House of Expertise. (n.d.). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) - Precursors for dyes and drugs.
  • Organic Syntheses. (n.d.). 1-METHYLAMINO-4-BROMOANTHRAQUINONE.
  • Google Patents. (n.d.). EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones.
  • PubMed. (n.d.). Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives.
  • Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chinese Journal of Applied Chemistry. (n.d.). Study on Ullmann Condensation Reaction of Bromamine Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 1-Amino-4-bromo anthraquinone: Applications in Specialty Chemicals.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
  • National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • MDPI. (n.d.). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis.
  • PubMed. (n.d.). Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....

Sources

Application Notes and Protocols for 1-Bromoanthraquinone in Photodynamic Therapy Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Photodynamic Potential of 1-Bromoanthraquinone

To the dedicated researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide into the burgeoning field of photodynamic therapy (PDT) and the promising, yet underexplored, role of this compound. As a Senior Application Scientist, my objective is not merely to present a set of instructions but to provide a foundational framework built on established scientific principles and field-proven insights. The narrative that follows is designed to be a self-validating system, where the causality behind each experimental choice is elucidated, empowering you to not only replicate but also innovate.

The exploration of novel photosensitizers is a critical frontier in oncology and beyond. Anthraquinone derivatives, a class of compounds with a rich history in medicine and industry, are now emerging as potent agents in photodynamic applications.[1] Their unique photochemical properties offer a fertile ground for the development of next-generation PDT agents. This guide is structured to navigate the complexities of harnessing this compound, from its fundamental photophysical characteristics to detailed protocols for its evaluation as a photosensitizer. Every key claim and protocol is substantiated by authoritative sources, ensuring the scientific integrity of your research endeavors.

Section 1: this compound - A Candidate Photosensitizer

This compound is an aromatic organic compound with the chemical formula C₁₄H₇BrO₂.[2] Structurally, it is a derivative of anthraquinone with a bromine atom substituted at the 1-position. The anthraquinone core is a known chromophore, and the introduction of a heavy atom like bromine can, in theory, enhance the process of intersystem crossing, a critical step for efficient generation of reactive oxygen species (ROS) in photodynamic therapy.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in biological systems.

PropertyValueSource
Molecular Formula C₁₄H₇BrO₂[2]
Molecular Weight 287.11 g/mol [2]
Appearance Yellow to orange crystalline solidGeneral chemical knowledge
Solubility Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chloroform.General chemical knowledge

The hydrophobicity of this compound presents a significant challenge for its delivery in aqueous biological environments. This necessitates the use of appropriate formulation strategies, which will be discussed in detail in Section 5.

Photophysical and Photochemical Characteristics

The efficacy of a photosensitizer is dictated by its ability to absorb light of a suitable wavelength and efficiently generate cytotoxic ROS.

1.2.1. Absorption and Emission Spectra

The fluorescence emission of a photosensitizer, while not directly responsible for the therapeutic effect in PDT, provides valuable insights into its excited state properties. The fluorescence quantum yield is often inversely related to the triplet state quantum yield, which is a key factor for ROS generation. Brominated aromatic compounds, such as 9-bromoanthracene, have been shown to exhibit fluorescence.[5]

1.2.2. Reactive Oxygen Species (ROS) Generation

Upon absorption of light, a photosensitizer transitions to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then initiate two primary types of photochemical reactions:

  • Type I Reaction: The photosensitizer in its triplet state can react directly with a substrate, such as a biological molecule, to produce radical ions. These radicals can then react with molecular oxygen to generate ROS like superoxide anion (O₂⁻) and hydroxyl radicals (•OH).[6][7]

  • Type II Reaction: The triplet state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).[6][7]

Anthraquinone derivatives have been shown to mediate both Type I and Type II photosensitization processes.[3][8] The presence of the bromine atom in this compound is expected to enhance the spin-orbit coupling, which could favor intersystem crossing and potentially increase the quantum yield of singlet oxygen.

Section 2: In Vitro Evaluation of this compound as a Photosensitizer - Detailed Protocols

The following protocols provide a comprehensive framework for the in vitro assessment of this compound's potential as a PDT agent.

Preparation of this compound Stock Solution

Rationale: Due to its poor aqueous solubility, this compound must be dissolved in a biocompatible organic solvent to prepare a stock solution for cell culture experiments. Dimethyl sulfoxide (DMSO) is a common choice.

Protocol:

  • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

  • When preparing working solutions for cell treatment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Experimental Workflow for In Vitro PDT

The following diagram illustrates the general workflow for evaluating the photodynamic efficacy of this compound in vitro.

G cluster_prep Preparation cluster_treat Treatment cluster_irradiate Irradiation cluster_post Post-Treatment Analysis prep_ps Prepare this compound Stock Solution incubate Incubate Cells with This compound prep_cells Seed Cancer Cells in Multi-well Plates prep_cells->incubate irradiate Irradiate with Light of Appropriate Wavelength incubate->irradiate post_incubate Incubate for 24-48h irradiate->post_incubate analysis Perform Assays: - Phototoxicity (MTT) - ROS Detection - Apoptosis/Necrosis post_incubate->analysis

Caption: General workflow for in vitro photodynamic therapy experiments.

Cellular Uptake and Subcellular Localization

Rationale: The efficacy of a photosensitizer is highly dependent on its ability to be taken up by cancer cells and its localization within specific cellular compartments. Localization in sensitive organelles like mitochondria or lysosomes can significantly enhance phototoxicity.

Protocol: Fluorescence Microscopy

  • Seed cancer cells (e.g., HeLa, MCF-7) on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a working concentration of this compound (e.g., 1-10 µM) for various time points (e.g., 1, 4, 12, 24 hours).

  • (Optional) Co-stain with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

  • Wash the cells three times with phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize the intracellular fluorescence of this compound using a fluorescence microscope with appropriate filter sets. The excitation and emission wavelengths will need to be determined based on the measured spectra of this compound.

Detection of Intracellular Reactive Oxygen Species (ROS)

Rationale: The generation of ROS is the primary mechanism of cell killing in PDT. Detecting and quantifying intracellular ROS production upon photoactivation of this compound is a direct measure of its photosensitizing activity.

Protocol: Using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

  • Seed cancer cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for an optimized incubation period (determined from uptake studies).

  • Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Add fresh PBS or phenol red-free medium to the wells.

  • Irradiate the cells with a light source at the appropriate wavelength and light dose.

  • Immediately measure the fluorescence intensity of dichlorofluorescein (DCF) using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).

  • Include appropriate controls: cells only, cells with this compound but no light (dark toxicity), cells with light only, and a positive control (e.g., H₂O₂).

Phototoxicity Assessment

Rationale: The ultimate goal of a PDT agent is to induce cell death upon light activation. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.

Protocol: MTT Assay

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound. For each concentration, prepare duplicate sets of wells: one for the "dark toxicity" control and one for the "phototoxicity" group.

  • Incubate the cells for the predetermined optimal uptake time.

  • For the phototoxicity group, wash the cells with PBS and add fresh medium. Irradiate the cells with the appropriate wavelength and light dose. The dark toxicity group should be shielded from light.

  • Return both plates to the incubator for 24-48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Section 3: Mechanistic Insights - Type I vs. Type II Photosensitization

Determining the dominant photochemical pathway of this compound is crucial for understanding its mechanism of action and for optimizing therapeutic strategies.

G cluster_type1 Type I Pathway cluster_type2 Type II Pathway PS_ground Photosensitizer (Ground State) PS_singlet Excited Singlet State PS_ground->PS_singlet PS_triplet Excited Triplet State PS_singlet->PS_triplet Intersystem Crossing substrate Biological Substrate PS_triplet->substrate Electron/Hydrogen Transfer oxygen_ground ³O₂ (Ground State) PS_triplet->oxygen_ground Energy Transfer radicals Radical Ions substrate->radicals ros1 Superoxide, Hydroxyl Radical radicals->ros1 + O₂ oxygen_singlet ¹O₂ (Singlet Oxygen) oxygen_ground->oxygen_singlet light Light (hν) light->PS_ground

Caption: Type I and Type II photosensitization pathways in PDT.

To distinguish between these pathways, specific quenchers and scavengers can be employed in conjunction with ROS detection or cell viability assays. For example, sodium azide is a known quencher of singlet oxygen (Type II), while superoxide dismutase can be used to scavenge superoxide anions (Type I).

Section 4: In Vivo Considerations and Formulation Strategies

The translation of a promising in vitro photosensitizer to a preclinical in vivo model requires addressing several critical challenges, primarily related to drug delivery and light penetration.

Formulation of Hydrophobic this compound

The poor water solubility of this compound necessitates a formulation strategy to enable its systemic administration and delivery to tumor tissues. Several approaches can be considered:

  • Liposomal Formulations: Encapsulating the hydrophobic drug within the lipid bilayer of liposomes can improve its solubility and circulation time.[9]

  • Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solution, with the hydrophobic core serving as a carrier for this compound.[7]

  • Nanocrystal Formulations: Pure drug nanocrystals can be prepared and stabilized in an aqueous dispersion, offering a carrier-free delivery system.[10]

The choice of formulation will depend on factors such as drug loading capacity, stability, and in vivo pharmacokinetic profile.

Preclinical Animal Models

Subcutaneous tumor models in mice are commonly used for the initial in vivo evaluation of PDT efficacy.[11] For instance, human cancer cell lines such as MCF-7 (breast cancer) or HeLa (cervical cancer) can be xenografted into immunodeficient mice.

Illustrative In Vivo Experimental Design:

  • Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Drug Administration: Administer the formulated this compound intravenously or intraperitoneally.

  • Drug-Light Interval: Allow a specific time for the photosensitizer to accumulate in the tumor tissue.

  • Light Treatment: Irradiate the tumor area with a laser or LED light source at the appropriate wavelength and light dose.

  • Tumor Response Monitoring: Measure tumor volume regularly and monitor the overall health of the animals.

Section 5: Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel photosensitizers for photodynamic therapy. Its anthraquinone core provides the necessary chromophore, while the bromine substituent holds the potential to enhance ROS generation. The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate its efficacy.

Future research should focus on:

  • Precise Photophysical Characterization: Detailed studies to determine the absorption and emission spectra, and critically, the singlet oxygen quantum yield of this compound.

  • Optimization of Formulations: Development and characterization of stable and efficient delivery systems for in vivo applications.

  • In Vivo Efficacy and Safety: Comprehensive preclinical studies to assess the anti-tumor efficacy, biodistribution, and potential toxicity of this compound-mediated PDT.

The journey from a candidate molecule to a clinically viable therapeutic is long and arduous, but with rigorous scientific investigation, the potential of compounds like this compound to contribute to the arsenal of cancer treatments can be fully realized.

References

  • Comini, L. R., et al. (2007). Natural anthraquinones probed as Type I and Type II photosensitizers: singlet oxygen and superoxide anion production. Photochemistry and Photobiology, 83(5), 1251-1258.
  • Cadet, J., et al. (2017). Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways. Photochemistry and Photobiology, 93(4), 912-919.
  • Pandey, R. K., et al. (2009). A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug. Molecular Pharmaceutics, 6(2), 346-353.
  • McFarland, S. A., et al. (2022). Enabling In Vivo Optical Imaging of an Osmium Photosensitizer by Micellar Formulation. Pharmaceutics, 14(11), 2426.
  • Puri, A. (2019). Liposomal Formulations of Photosensitizers. Pharmaceutics, 11(7), 309.
  • Ervithayasuporn, V., et al. (2018). Fluorescence spectra of (a) 9-bromoanthracene (1 × 10⁻⁴ M) at λex = 370 nm... ResearchGate.
  • Tewari, N., & Gunturu, R. (2016). Delivery of a hydrophobic phthalocyanine photosensitizer using PEGylated gold nanoparticle conjugates for the in vivo photodynamic therapy of amelanotic melanoma. Photochemical & Photobiological Sciences, 15(5), 625-633.
  • Li, X., et al. (2020). 2-Bromoanthraquinone as a highly efficient photocatalyst for the oxidation of sec-aromatic alcohols: experimental and DFT study. New Journal of Chemistry, 44(30), 13031-13038.
  • Núñez Montoya, S. C., et al. (2005). Photosensitisation diseases of animals. Onderstepoort Journal of Veterinary Research, 72(3), 225-238.
  • Li, Z., et al. (2021). Anthraquinone-Centered Type I Photosensitizer with Aggregation-Induced Emission Characteristics for Tumor-Targeted Two-Photon Photodynamic Therapy. ACS Materials Letters, 3(10), 1466-1474.
  • Shafirstein, G., et al. (2022). In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer. Methods in Molecular Biology, 2439, 131-146.
  • ResearchGate. (n.d.). 53096 PDFs | Review articles in PDT.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12444, this compound.
  • Mantareva, V., et al. (2024). Plants-occurring Anthraquinones as Photosensitive Compounds for Photodynamic Method: A Critical Overview. IMR Press.
  • Mugas, M. L., et al. (2021). Photosensitization of a subcutaneous tumour by the natural anthraquinone parietin and blue light. Scientific Reports, 11(1), 23820.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 627326, 1-Amino-4-bromoanthraquinone.
  • Casas, A. G., et al. (2021). Photosensitization of a subcutaneous tumour by the natural anthraquinone parietin and blue light. Scientific Reports, 11(1), 23820.
  • Kim, J., et al. (2023). The In Vitro and In Vivo Anticancer Effect of Photomed for Photodynamic Therapy: Comparison with Photofrin and Radachlorin. Pharmaceutics, 15(3), 988.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • Latch, D. E., & McNeill, K. (2021). Singlet Oxygen Quantum Yields in Environmental Waters. Chemical Reviews, 121(8), 4426-4473.
  • ResearchGate. (n.d.). Cytotoxic effect on HeLa (A), MCF7 (B), and J774A.1 (C) exposed to 25,....
  • Lim, S. W., et al. (2015). 3-Bromo-1-Hydroxy-9,10-Anthraquinone (BHAQ) Inhibits Growth and Migration of the Human Breast Cancer Cell Lines MCF-7 and MDA-MB231. Molecules, 20(7), 12344-12361.
  • ResearchGate. (n.d.). The UV–Vis absorption and fluorescence emission spectra of compound 2a in various organic solvents..
  • Wang, Y., et al. (2018). Generation of singlet oxygen catalyzed by the room-temperature-stable anthraquinone anion radical. Physical Chemistry Chemical Physics, 20(3), 1604-1611.
  • Al-Hujaily, E. M., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Molecules, 27(13), 3998.
  • ResearchGate. (n.d.). The absorption spectra of anthraquinone dye: (a) Fundamental....
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12444, this compound.
  • De, S., et al. (2007). Study on the fluorescence characteristics of bromadiolone in aqueous and organized media and application in analysis. Journal of Photochemistry and Photobiology B: Biology, 87(2), 116-123.
  • International Journal of Pharmaceutical and Bio Medical Science. (2023). Woodward Fisher Regulation for Calculating Absorption Maxima. International Journal of Pharmaceutical and Bio Medical Science, 2(7).
  • Jha, R. K., & Zi-rong, X. (2014). Anticancer activity in HeLa and MCF-7 cells via apoptopic cell death by a sterol molecule Cholesta-4,6-dien-3-ol (EK-7), from the marine ascidian Eudistoma kaverium. Journal of Cancer Science & Therapy, 6(11), 459-465.
  • ResearchGate. (n.d.). UV–vis absorption spectra of the anthraquinone‐type disperse reactive....
  • Abdullah, N. A., et al. (2016). Cellular responses with thymoquinone treatment in human breast cancer cell line MCF-7. Pharmacognosy Research, 8(Suppl 1), S32-S38.

Sources

Application Notes & Protocols: Synthesis of Fluorescent Probes from 1-Bromoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The 9,10-anthraquinone core is a privileged scaffold in the development of fluorescent probes. Its rigid, planar structure and inherent photochemical properties make it an excellent starting point for creating sensors that can detect and image a wide range of biologically and environmentally significant analytes.[1][2] 1-Bromoanthraquinone, in particular, serves as a versatile and powerful building block. The bromine atom at the C1 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the precise installation of recognition moieties that can tune the probe's selectivity and signaling mechanism.[3][4]

This guide provides an in-depth exploration of the design principles, synthetic strategies, and detailed protocols for creating novel fluorescent probes starting from this compound. We will delve into the mechanistic underpinnings of common sensing pathways and provide step-by-step instructions for synthesis, purification, and characterization, empowering researchers to develop custom probes for their specific targets.

Design Principles: Engineering the "Off-On" Switch

The majority of fluorescent probes derived from anthraquinone operate on a fluorescence "turn-on" mechanism, where the probe is initially non-fluorescent (OFF state) and becomes highly fluorescent (ON state) only upon interaction with its target analyte.[5] This high signal-to-noise ratio is achieved by modulating one of two key photophysical processes: Photoinduced Electron Transfer (PeT) or Intramolecular Charge Transfer (ICT).[6][7][8]

Photoinduced Electron Transfer (PeT)

PeT-based probes consist of three components: a fluorophore (the anthraquinone core), a receptor (the analyte binding site), and a spacer that electronically decouples the two.[9][10][11] In the OFF state, the receptor has a readily available lone pair of electrons. Upon excitation of the fluorophore, the receptor donates an electron to it, quenching the fluorescence.[12][13] When the target analyte binds to the receptor, it pulls the lone pair away, increasing the oxidation potential of the receptor and inhibiting the PeT process.[5][13] This blockage restores the fluorophore's emission, resulting in a "turn-on" signal.

Mechanism Causality: The choice of the spacer is critical. It must be non-conjugated to prevent electronic communication between the fluorophore and receptor in the ground state but must allow for through-space electron transfer in the excited state. An alkyl chain is a common and effective choice.[11][13]

Intramolecular Charge Transfer (ICT)

ICT probes are typically donor-π-acceptor (D-π-A) systems where an electron-donating group is conjugated with an electron-accepting group.[6][8][14] The anthraquinone core itself can act as the acceptor. When a strong electron-donating group (e.g., an amino group) is attached at the C1 position, an ICT state is established upon excitation.[15] The emission properties of ICT probes are highly sensitive to the electron-donating strength of the donor group and the polarity of the local environment.[7][14][16]

Mechanism Causality: The sensing mechanism relies on altering the donor's ability to donate electrons. For example, if the donor is a recognition site for a metal ion, binding of the ion will decrease the electron-donating ability of the group, causing a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.[6]

G cluster_PeT Photoinduced Electron Transfer (PeT) Mechanism cluster_ICT Intramolecular Charge Transfer (ICT) Mechanism OFF_PeT OFF State (Fluorescence Quenched) Analyte_PeT Target Analyte OFF_PeT->Analyte_PeT Binding Receptor_PeT Receptor with Lone Pair OFF_PeT->Receptor_PeT ON_PeT ON State (Fluorescence Restored) Excitation_PeT Light (Excitation) ON_PeT->Excitation_PeT Emission ON_PeT->Receptor_PeT Analyte_PeT->ON_PeT Inhibits e- transfer Fluorophore_PeT Anthraquinone Fluorophore Excitation_PeT->Fluorophore_PeT Fluorophore_PeT->Receptor_PeT e- transfer (quenching) Initial_ICT Initial State (Donor-π-Acceptor) Analyte_ICT Target Analyte Initial_ICT->Analyte_ICT Binding to Donor Final_ICT Final State (Altered Emission) Excitation_ICT Light (Excitation) Final_ICT->Excitation_ICT Shifted Emission Analyte_ICT->Final_ICT Alters Donor Strength Excitation_ICT->Initial_ICT

Caption: Key fluorescence signaling mechanisms for anthraquinone-based probes.

Core Synthetic Strategies

The reactivity of the C-Br bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These methods form the cornerstone of probe synthesis, allowing for the creation of C-C, C-N, and C-S bonds with high efficiency and functional group tolerance.[3][4]

Reaction Type Bond Formed Coupling Partner Typical Catalyst/Base Key Advantage
Suzuki-Miyaura Coupling C-C (Aryl)Arylboronic AcidPd(PPh₃)₄ / K₂CO₃Commercially available reagents, mild conditions.[17][18][19]
Sonogashira Coupling C-C (Alkynyl)Terminal AlkynePd(PPh₃)₂Cl₂, CuI / TEAIntroduces a rigid, linear linker.[20][21][22]
Buchwald-Hartwig Amination C-NAminePd₂(dba)₃, Xantphos / Cs₂CO₃Direct formation of C-N bonds for PeT sensors.[23][24][25]
Nucleophilic Substitution C-SThiolK₂CO₃ or other baseSimple method for creating thiol-reactive probes.[1][26]

Detailed Protocols & Application Notes

The following protocols are presented as self-validating systems, incorporating purification and characterization steps to ensure the identity and purity of the synthesized compounds.

Protocol 1: Synthesis of a Thiol Probe via Nucleophilic Aromatic Substitution

This protocol details the synthesis of a simple "turn-on" fluorescent probe for biothiols, such as cysteine and glutathione.[27][28] The sensing mechanism relies on the cleavage of a dinitrophenyl ether by the thiol, which liberates a highly fluorescent aminoanthraquinone.

Workflow Diagram

G Start This compound Step1 Buchwald-Hartwig Amination with 4-aminophenol Start->Step1 Intermediate 1-(4-hydroxyanilino)- anthraquinone Step1->Intermediate Step2 Williamson Ether Synthesis with 2,4-dinitrofluorobenzene Intermediate->Step2 Probe Probe 1 (OFF) Step2->Probe Step3 Cleavage Reaction Probe->Step3 Analyte Thiol (GSH, Cys) Analyte->Step3 Product 1-Aminoanthraquinone Derivative (ON) Step3->Product Fluorescence Fluorescence Signal Product->Fluorescence

Caption: Synthetic and sensing workflow for a thiol-reactive probe.

Materials:

  • This compound

  • 4-Aminophenol

  • 2,4-Dinitrofluorobenzene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for organic synthesis[29]

  • Silica gel for column chromatography

  • Eluents: Dichloromethane (DCM), Methanol (MeOH), Hexane, Ethyl Acetate

Procedure:

Step 1: Synthesis of 1-(4-hydroxyanilino)anthraquinone

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), 4-aminophenol (1.2 equiv.), Cs₂CO₃ (2.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and Xantphos (0.10 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours under argon.

  • Monitor progress by TLC (Hexane/Ethyl Acetate 3:1).

  • Upon completion, cool the mixture, dilute with DCM, and filter through Celite.

  • Concentrate the filtrate and purify by silica gel column chromatography (DCM/MeOH gradient) to yield the intermediate as a red solid.

Step 2: Synthesis of the Probe

  • Dissolve the intermediate from Step 1 (1.0 equiv.) in anhydrous DMF.

  • Add K₂CO₃ (3.0 equiv.) and stir the mixture at room temperature for 15 minutes.

  • Add 2,4-dinitrofluorobenzene (1.5 equiv.) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into ice water. The precipitate is the crude probe.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify by silica gel column chromatography (Hexane/Ethyl Acetate gradient) to obtain the final probe.

Self-Validation/Characterization:

  • ¹H NMR & ¹³C NMR: Confirm the structure of the intermediate and final probe.

  • Mass Spectrometry (ESI-MS): Verify the molecular weight of the products.

  • Functional Testing: In a buffer solution (e.g., PBS/DMSO), record the fluorescence spectrum of the probe. It should be weakly fluorescent. Add a solution of glutathione or cysteine and record the spectrum again. A significant increase in fluorescence intensity should be observed, confirming the "turn-on" response.

Protocol 2: Synthesis of a C-C Coupled Probe via Suzuki-Miyaura Reaction

This protocol describes a general method for attaching an aryl group to the anthraquinone core, which can be a fluorophore itself or a recognition unit.[18][30]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-formylphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • Solvent system: 1,4-Dioxane and Water (4:1)

  • Inert gas (Argon or Nitrogen)[3]

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₂CO₃ (3.0 equiv.).[3]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).[3]

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water solvent system.

  • Heat the reaction mixture to 90 °C and stir under argon for 18 hours.

  • Monitor progress by TLC.

  • After cooling, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography.

Self-Validation/Characterization:

  • ¹H NMR & ¹³C NMR: Confirm the successful coupling and disappearance of the C-Br bond signal.

  • Mass Spectrometry (ESI-MS): Confirm the expected molecular weight.

  • Photophysical Characterization: Record the absorption and emission spectra of the final product in various solvents to determine its properties (e.g., λₘₐₓ, λₑₘ, quantum yield).

Application Workflow: Live-Cell Imaging

Once a probe is synthesized and characterized, it can be applied in biological systems.

Workflow Diagram

G A Synthesize & Purify Probe B Prepare Probe Stock Solution (e.g., 1 mM in DMSO) A->B D Dilute Probe in Cell Culture Medium (e.g., to 10 µM) B->D C Culture Cells on Imaging Dish E Incubate Cells with Probe (e.g., 30 min at 37°C) C->E D->E F Wash Cells with PBS to Remove Excess Probe E->F G Image Cells using Fluorescence Microscopy F->G

Caption: Standard workflow for applying a synthesized probe in cell imaging.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom imaging dish and grow to 60-70% confluency.[4]

  • Probe Preparation: Prepare a 1 mM stock solution of the fluorescent probe in cell-culture grade DMSO.

  • Cell Staining: Dilute the probe stock solution in pre-warmed cell culture medium to a final concentration (typically 1-10 µM). Remove the old medium from the cells, wash once with PBS, and incubate the cells with the probe-containing medium for 30-60 minutes at 37 °C.[4][31]

  • Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess, unbound probe.[4]

  • Imaging: Add fresh medium or PBS to the cells and image immediately using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

Conclusion

This compound is a robust and adaptable starting material for the rational design of sophisticated fluorescent probes. By leveraging well-established palladium-catalyzed cross-coupling reactions, researchers can readily synthesize a diverse library of sensors tailored for specific analytes. The principles of PeT and ICT provide a clear framework for engineering the desired "turn-on" or ratiometric signaling responses. The protocols and workflows detailed in this guide offer a solid foundation for professionals in chemical biology and drug development to create novel tools for visualizing and quantifying molecular processes in complex systems.

References

  • ICT-based fluorescent probes for intracellular pH and biological species detection. Frontiers in Chemistry. [Link]
  • Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. National Institutes of Health (NIH). [Link]
  • Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Royal Society of Chemistry. [Link]
  • ICT-based fluorescent probes for intracellular pH and biological species detection. National Institutes of Health (NIH). [Link]
  • Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Royal Society of Chemistry. [Link]
  • Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Royal Society of Chemistry. [Link]
  • Luminescent Sensing of Specific Analytes by Redox Active Anthraquinone. University of South Dakota RED. [Link]
  • Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy.
  • Fluorescent photoinduced electron transfer (PET) sensors for anions; from design to potential application. National Institutes of Health (NIH). [Link]
  • Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. SciSpace. [Link]
  • Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. National Institutes of Health (NIH). [Link]
  • Investigating Design Rules for Photoinduced Electron Transfer Quenching in Triangulenium Probes. Lund University Research Portal. [Link]
  • Synthesis of fluorescent probes. The Royal Society of Chemistry. [Link]
  • Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. SpringerLink. [Link]
  • A turn-on anthraquinone-derived colorimetric and fluorometric dual-mode probe for highly selective Hg2+ determination and bioimaging in living organisms. National Institutes of Health (NIH). [Link]
  • FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. [Link]
  • Fluorescent Probes for Live Cell Thiol Detection. MDPI. [Link]
  • Fluorescent Probes for Live Cell Thiol Detection. National Institutes of Health (NIH). [Link]
  • Selective Thiol Detection in Authentic Biological Samples with the Use of Screen-printed Electrodes. National Institutes of Health (NIH). [Link]
  • Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Malaysian Journal of Chemistry. [Link]
  • Fluorescent Probes: Illuminating the Secrets of Molecular Mechanisms. YouTube. [Link]
  • “Turn-off” fluorescent probe based on anthraquinone grafted with nanocellulose for the sensitive recognition of mercury, bilirubin and fast green dye in aqueous medium.
  • Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzym
  • Robust Buchwald–Hartwig amination enabled by ball-milling. Royal Society of Chemistry. [Link]
  • 1-METHYLAMINO-4-BROMOANTHRAQUINONE. Organic Syntheses. [Link]
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amin
  • Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid. National Institutes of Health (NIH). [Link]
  • Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. National Institutes of Health (NIH). [Link]
  • 1-Aminoanthraquinone. PubChem. [Link]
  • 1-Aminoanthraquinone. Merck Index. [Link]
  • Studies on Aminoanthraquinone Compounds I—Absorption Spectra in Solution and in the Solid State.
  • Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances. [Link]
  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI. [Link]
  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2'-Deoxyuridine. National Institutes of Health (NIH). [Link]
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
  • A general strategy for in situ assembly of light-up fluorophores via bioorthogonal Suzuki-Miyaura cross-coupling.
  • Sonogashira coupling in natural product synthesis. Royal Society of Chemistry. [Link]
  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine.
  • (PDF) Imidazoanthraquinone-triarylamines based Chromofluorogenic Chemosensors for Anion Sensing.

Sources

Application Note: A Comprehensive Guide to the Synthesis of 1-Methylamino-4-bromoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of 1-methylamino-4-bromoanthraquinone, a critical intermediate in the manufacturing of various dyes and pigments.[1][2] We present an in-depth analysis of the predominant synthetic methodology—electrophilic bromination of 1-methylaminoanthraquinone—grounded in established literature. The primary focus is a robust, step-by-step protocol adapted from a well-vetted procedure, supplemented by a discussion of alternative methods that offer improvements in reaction control, safety, and isomeric purity. This guide is intended for researchers in organic synthesis, process chemistry, and materials science, offering both practical instruction and an understanding of the underlying chemical principles.

Introduction and Significance

1-Methylamino-4-bromoanthraquinone (CAS No. 128-93-8) is a key anthraquinone derivative, appearing as a dark red crystalline powder.[3][4] Its molecular structure, featuring the anthraquinone core, makes it an excellent precursor for a wide spectrum of colored compounds.[2][5] The strategic placement of the methylamino and bromo substituents allows for subsequent nucleophilic substitution reactions, particularly at the 4-position, to generate a diverse library of red to blue disperse dyes used extensively in the coloration of synthetic textiles like polyester.[6][7] A thorough understanding of its synthesis is therefore crucial for professionals in the dye and specialty chemicals industries.

Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and widely employed route to 1-methylamino-4-bromoanthraquinone is the electrophilic aromatic substitution of 1-methylaminoanthraquinone with elemental bromine.

Mechanism Rationale: The anthraquinone nucleus itself is electron-deficient and generally resistant to electrophilic attack. However, the presence of the electron-donating methylamino (-NHCH₃) group at the C1 position strongly activates the ring towards substitution. As an ortho-, para-directing group, the -NHCH₃ substituent directs incoming electrophiles to the C2 and C4 positions. Steric hindrance from the adjacent carbonyl group and the methylamino group itself favors substitution at the less hindered C4 position, leading to the desired product with high regioselectivity.

Primary Protocol: Bromination of 1-Methylaminoanthraquinone in Pyridine

This protocol is based on a well-established and verified procedure published in Organic Syntheses, which stands as a benchmark for this transformation.[8] The use of pyridine is critical; it serves not only as a solvent but also as a base to neutralize the hydrogen bromide (HBr) gas generated during the reaction, preventing side reactions and driving the equilibrium towards the product.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1-Methylaminoanthraquinone237.26119 g0.50Starting material.
Pyridine79.10600 mL-High-grade pyridine is essential for good yield.[8]
Bromine (Br₂)159.8129 mL (90 g)0.56Handle with extreme caution in a fume hood.
Deionized Water18.02As needed-For washing the crude product.

Equipment:

  • 2-L three-necked round-bottom flask with ground-glass joints

  • Mechanical stirrer

  • Condenser (air condenser is sufficient)[8]

  • Dropping funnel

  • Heating mantle or steam bath

  • Büchner funnel and filter flask

  • Beakers

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Charge 2-L Flask: - 119 g 1-Methylaminoanthraquinone - 600 mL Pyridine B Equip Flask: - Mechanical Stirrer - Condenser - Dropping Funnel A->B Assemble C Commence Stirring B->C Start Process D Add 90 g Bromine (via dropping funnel) over 9-10 minutes C->D E Heat on Steam Bath with stirring for 6 hours D->E F Transfer hot mixture to beaker and cool E->F Reaction Complete G Collect solid via Büchner funnel F->G H Wash solid thoroughly with hot water G->H I Dry the product H->I J 1-Methylamino-4-bromoanthraquinone (111-117 g, 70-74% yield) I->J Final Product

Caption: Workflow for the synthesis of 1-methylamino-4-bromoanthraquinone.

Step-by-Step Protocol
  • Flask Setup: In a 2-L three-necked flask, place 119 g (0.5 mole) of 1-methylaminoanthraquinone and 600 mL of high-grade pyridine.[8]

  • Assembly: Equip the flask with a mechanical stirrer, a condenser, and a dropping funnel.

  • Bromine Addition: Begin stirring the mixture. Add 90 g (29 mL, 0.56 mole) of bromine through the dropping funnel over a period of approximately 10 minutes.[8]

  • Reaction: Heat the flask and its contents on a steam bath for 6 hours with continuous stirring. Some solid product may begin to separate during this heating phase.[8]

  • Cooling and Precipitation: After 6 hours, transfer the hot reaction mixture to a large beaker and allow it to cool to room temperature to complete the precipitation.

  • Filtration: Collect the separated solid product on a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with hot water. This step is crucial for removing the pyridine hydrobromide byproduct that co-precipitates with the desired product.[8]

  • Drying: Dry the resulting deep red solid completely. The final product, 1-methylamino-4-bromoanthraquinone, should weigh between 111–117 g, corresponding to a yield of 70–74%.[8]

  • Quality Check: The product typically has a melting point of 193–195°C and is suitable for most applications. For higher purity, it can be recrystallized from pyridine (approx. 3.5 mL per gram), which raises the melting point to 195–196°C.[8]

Alternative Synthetic Protocols

While the pyridine method is robust, its large-scale industrial application can be challenging due to the cost, odor, and disposal issues associated with pyridine.[6][7] Research has led to alternative methods that address these concerns.

Method A: Bromination in Carboxylic Acid with HBr

This process avoids pyridine and improves the regioselectivity, minimizing the formation of the undesired 1-methylamino-2-bromoanthraquinone isomer.[6][7]

  • Principle: The reaction is performed in a mixture of carboxylic acids (e.g., acetic and propionic acid) in the presence of hydrobromic acid. This medium provides a controlled environment for the bromination.

  • Key Parameters:

    • Solvent: Acetic acid / Propionic acid mixture.

    • Additives: 48% Hydrobromic acid (at least 0.5 mole per mole of reactant).[6]

    • Temperature: The reaction is conducted at a low temperature, typically 0 to 5°C, during the bromine addition.[6][7]

    • Advantage: This method significantly increases the mole ratio of the desired 4-bromo isomer to the 2-bromo isomer, achieving ratios as high as 20:1.[7]

Method B: In-Situ Bromine Generation

A more modern approach involves generating bromine directly within the reaction mixture, which allows for better control over the stoichiometry and reaction rate.[9]

  • Principle: Hydrogen peroxide is used to oxidize hydrogen bromide, producing bromine in situ (H₂O₂ + 2HBr → 2H₂O + Br₂). This avoids handling and storing large quantities of elemental bromine.

  • Key Parameters:

    • Solvent: Dichloroethane.

    • Reagents: Hydrogen bromide and hydrogen peroxide are added to a solution of 1-methylaminoanthraquinone.

    • Temperature Control: The dropwise addition of hydrogen peroxide is performed at 0 to 10°C, followed by a period at 25-30°C to complete the reaction.[9]

    • Advantages: This method reports a high molar yield of up to 90%, a significantly shorter reaction time (under 3 hours), and effective reduction of multi-brominated byproducts. The solvent can also be recycled.[9]

Safety and Handling

  • Bromine: Is highly corrosive, toxic, and volatile. All manipulations must be performed in a certified chemical fume hood. Users must wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Pyridine: Is flammable, harmful if swallowed or inhaled, and can cause skin irritation. It should be handled in a well-ventilated area or fume hood.

  • Acids and Solvents: Dichloroethane, acetic acid, and hydrobromic acid are corrosive and/or toxic. Handle with appropriate care and PPE.

  • General: Researchers should consult the Safety Data Sheets (SDS) for all chemicals before beginning any work.

Conclusion

The synthesis of 1-methylamino-4-bromoanthraquinone via the bromination of 1-methylaminoanthraquinone is a well-documented and reliable process. The classic method using pyridine as a solvent provides good yields and a high-purity product, making it ideal for laboratory-scale synthesis. For industrial-scale production or processes where the use of pyridine is undesirable, alternative methods utilizing carboxylic acid solvents or in-situ bromine generation offer significant advantages in terms of isomeric purity, safety, and reaction efficiency. The choice of method will depend on the specific requirements of scale, purity, and available resources.

References

  • Organic Syntheses Procedure. Anthraquinone, 1-methylamino-4-bromo.
  • CN111138305A - Preparation method of 1-methylamino-4-bromoanthraquinone - Google Patents.
  • The Role of 1-Methylamino-4-bromo Anthraquinone in Modern Dye Synthesis.
  • US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents.
  • EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents.
  • Pragna Group. 1-Methylamino 4-bromo anthraquinone(cas no.128-93-8)manufacturer.
  • Wikipedia. 1,4-Dihydroxyanthraquinone.

Sources

Application Note: A Comprehensive Guide to the Condensation Reaction of 1-Bromoanthraquinone with Amines for the Synthesis of N-Substituted 1-Aminoanthraquinones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis and detailed protocols for the synthesis of N-substituted 1-aminoanthraquinones via the condensation reaction of 1-bromoanthraquinone with various primary and secondary amines. This nucleophilic aromatic substitution (SNAAr) reaction is fundamental for the creation of a diverse range of functional dyes, pigments, and molecules with significant biological activity. This document elucidates the reaction mechanism, explores the critical parameters influencing the reaction outcome, and provides robust, validated protocols for both copper-catalyzed and non-catalyzed transformations. The content is tailored for researchers, scientists, and drug development professionals, offering practical insights to ensure reproducible and high-yield syntheses.

Introduction: The Versatility of 1-Aminoanthraquinone Derivatives

The anthraquinone framework is a privileged scaffold in chemical synthesis, forming the structural core of numerous commercially important colorants and pharmacologically active compounds.[1][2][3] The functionalization of the anthraquinone ring, particularly through the introduction of amino groups, dramatically influences the molecule's spectroscopic and biological properties. The condensation of this compound with amines offers a direct and versatile route to a wide array of N-substituted 1-aminoanthraquinones. These products serve as crucial intermediates in the production of high-performance dyes for textiles and plastics, as well as in the development of organic semiconductors and potential anticancer agents.[4] The ability to tune the properties of the final product by simply altering the amine component makes this reaction a powerful tool in the chemist's arsenal.

Reaction Mechanism: A Nucleophilic Aromatic Substitution (SNAAr) Pathway

The condensation of this compound with an amine proceeds via a Nucleophilic Aromatic Substitution (SNAAr) mechanism. This is a two-step addition-elimination process, distinct from concerted SN2 reactions.[5]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the amine on the electron-deficient carbon atom bearing the bromine atom. The potent electron-withdrawing nature of the two carbonyl groups in the anthraquinone ring is paramount, as it delocalizes and stabilizes the negative charge of the resulting intermediate, known as a Meisenheimer complex.[5][6] This step is typically the rate-determining step of the reaction.

Step 2: Elimination of the Leaving Group and Aromatization

The aromaticity of the anthraquinone ring is subsequently restored through the expulsion of the bromide ion, which is an excellent leaving group. This elimination step is generally rapid.

For less reactive amines, such as anilines, a catalyst is often required to facilitate the reaction. Copper(I) salts are commonly employed and are believed to function by coordinating to both the amine and the this compound, thereby increasing the nucleophilicity of the amine and promoting the departure of the bromide ion.[1][7][8]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) This compound->Meisenheimer_Complex + R-NH2 (Nucleophilic Attack) Amine (R-NH2) Amine (R-NH2) N_Substituted_1_Aminoanthraquinone N-Substituted 1-Aminoanthraquinone Meisenheimer_Complex->N_Substituted_1_Aminoanthraquinone - Br- (Elimination) HBr HBr Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Reagent Preparation and Stoichiometric Calculation B Reaction Setup (Inert Atmosphere) A->B C Heating and Stirring (TLC Monitoring) B->C D Cooling and Precipitation C->D E Filtration and Washing D->E F Recrystallization E->F G Product Characterization (NMR, MS, MP) F->G

Sources

Electrochemical Studies of 1-Bromoanthraquinone: An In-Depth Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Bromoanthraquinone in Redox Chemistry and Beyond

Anthraquinone and its derivatives are a pivotal class of organic compounds, central to a myriad of applications ranging from dye chemistry to pharmaceuticals. Their rich electrochemical behavior, characterized by reversible redox processes, makes them particularly compelling for the development of novel sensors, catalysts, and therapeutic agents. This compound, in particular, presents an intriguing case study. The presence of the bromine atom, an electron-withdrawing group, is anticipated to modulate the electronic properties of the anthraquinone core, thereby influencing its reduction potentials.[1][2] Furthermore, the potential for electrochemical cleavage of the carbon-bromine bond introduces a layer of complexity and opportunity for synthetic applications and understanding degradation pathways.[3][4]

This comprehensive guide provides a detailed exploration of the electrochemical characteristics of this compound. As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to elucidate the underlying scientific principles, ensuring a robust and reproducible experimental design.

Core Concepts: The Electrochemical Behavior of Anthraquinones

The electrochemistry of anthraquinone in aprotic media is typically characterized by two successive one-electron reduction steps, leading to the formation of a radical anion and then a dianion.[5][6] The potentials at which these reductions occur are sensitive to the nature of substituents on the anthraquinone ring. Electron-withdrawing groups, such as the bromine atom in this compound, generally shift the reduction potentials to less negative values, making the molecule easier to reduce compared to the parent anthraquinone.[7][8]

A critical aspect of the electrochemistry of halogenated aromatic compounds is the possibility of reductive dehalogenation.[9][10] This process involves the cleavage of the carbon-halogen bond upon electron transfer. In the case of this compound, it is crucial to investigate whether the C-Br bond is stable upon the reduction of the anthraquinone moiety or if it undergoes cleavage, leading to the formation of anthraquinone and a bromide ion.

Experimental Design and Protocols

A meticulously designed experimental setup is paramount for obtaining high-quality and reproducible electrochemical data. This section outlines the necessary materials and provides detailed, step-by-step protocols for the electrochemical analysis of this compound.

Materials and Reagents
ComponentSpecificationsRecommended Supplier
Analyte This compound (≥98% purity)Sigma-Aldrich, TCI Chemicals
Solvent Acetonitrile (CH₃CN), Anhydrous (≤50 ppm H₂O)Sigma-Aldrich, Fisher Scientific
Supporting Electrolyte Tetrabutylammonium hexafluorophosphate (TBAPF₆)Sigma-Aldrich, Alfa Aesar
Working Electrode Glassy Carbon Electrode (3 mm diameter)BASi, CH Instruments
Reference Electrode Ag/AgCl (in 3 M KCl)BASi, CH Instruments
Counter Electrode Platinum Wire or GauzeBASi, CH Instruments
Polishing Material 0.05 µm Alumina SlurryBuehler, Allied High Tech
Protocol 1: Preparation of the Analyte Solution
  • Analyte Weighing: Accurately weigh approximately 8.2 mg of this compound to prepare a 10 mL solution of 3 mM concentration.

  • Solvent and Electrolyte: In a 10 mL volumetric flask, dissolve 193.7 mg of TBAPF₆ in approximately 8 mL of anhydrous acetonitrile to create a 0.1 M supporting electrolyte solution.

  • Analyte Dissolution: Add the weighed this compound to the volumetric flask containing the supporting electrolyte solution.

  • Final Volume: Bring the solution to the final volume of 10 mL with anhydrous acetonitrile and mix thoroughly until all solids are dissolved.

Protocol 2: Electrochemical Cell Setup and Deoxygenation
  • Electrode Polishing: Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 1-2 minutes. Rinse thoroughly with deionized water and then with anhydrous acetonitrile. Allow to air dry completely.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the Ag/AgCl reference electrode, and the platinum counter electrode.

  • Solution Transfer: Transfer the prepared analyte solution into the electrochemical cell, ensuring the electrodes are sufficiently immersed.

  • Deoxygenation: Purge the solution with high-purity nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the reduction processes. Maintain a blanket of the inert gas over the solution during the experiment.

Protocol 3: Cyclic Voltammetry (CV) Analysis

Cyclic voltammetry is the primary technique to probe the redox behavior of this compound.

  • Instrument Setup: Connect the electrochemical cell to a potentiostat.

  • Parameter Setting:

    • Initial Potential: 0.0 V

    • Vertex Potential 1: -2.0 V

    • Vertex Potential 2: 0.0 V

    • Scan Rate: 100 mV/s

  • Data Acquisition: Initiate the potential scan and record the resulting cyclic voltammogram (Current vs. Potential).

  • Scan Rate Dependence: To investigate the nature of the electrochemical processes, perform CV scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s).

Data Interpretation and Expected Results

The cyclic voltammogram of this compound is expected to exhibit two reduction peaks in the negative potential region.

Table 1: Anticipated Electrochemical Data for this compound

ProcessExpected Potential Range (vs. Ag/AgCl)Description
First Reduction (Epc1) -0.6 V to -0.9 VOne-electron reduction of the anthraquinone core to its radical anion.
Second Reduction (Epc2) -1.2 V to -1.5 VOne-electron reduction of the radical anion to the dianion.
Potential Debromination More negative than Epc2Possible cleavage of the C-Br bond.

The exact peak potentials will be influenced by the specific experimental conditions. The reversibility of the redox events can be assessed by the separation between the cathodic and anodic peak potentials (ΔEp) and the ratio of the anodic to cathodic peak currents (ipa/ipc). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature, and ipa/ipc is close to 1.

Visualizing the Electrochemical Process

To better understand the proposed electrochemical pathway and the experimental workflow, the following diagrams are provided.

G cluster_workflow Experimental Workflow prep Solution Preparation cell Cell Assembly & Deoxygenation prep->cell cv Cyclic Voltammetry cell->cv analysis Data Analysis cv->analysis

Caption: A flowchart illustrating the key steps in the electrochemical analysis of this compound.

G AQBr This compound (AQ-Br) AQBr_rad [AQ-Br]•⁻ Radical Anion AQBr->AQBr_rad + e⁻ (Epc1) AQBr_dianion [AQ-Br]²⁻ Dianion AQBr_rad->AQBr_dianion + e⁻ (Epc2) AQ Anthraquinone (AQ) AQBr_dianion->AQ - Br⁻ (Debromination) Br_ion Br⁻

Caption: Proposed electrochemical reduction pathway for this compound, including a potential debromination step.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of a scan rate dependence study allows for the confirmation of diffusion-controlled processes, a hallmark of solution-phase electrochemistry. Furthermore, referencing the obtained potentials against an internal standard, such as ferrocene/ferrocenium (Fc/Fc⁺), can provide a standardized measure of the redox potentials, allowing for comparison across different studies and solvent systems.

Conclusion and Future Directions

This application note provides a robust framework for the electrochemical investigation of this compound. The detailed protocols and theoretical background empower researchers to obtain high-quality, reproducible data. The anticipated results suggest a rich electrochemical behavior involving sequential electron transfers and the potential for reductive dehalogenation.

Further studies could involve bulk electrolysis at a controlled potential to confirm the products of the reduction and definitively prove or disprove the occurrence of debromination. Additionally, spectroelectrochemical techniques, such as UV-Vis or EPR spectroelectrochemistry, could provide valuable insights into the identity and stability of the radical anion and dianion intermediates. The knowledge gained from these electrochemical studies will be invaluable for the rational design of novel anthraquinone-based materials and therapeutics with tailored redox properties.

References

  • Cao, Y., Rabinowitz, D. J., Dixon, D. W., & Netzel, T. L. (2009). Synthesis, Electrochemistry, and Hydrolysis of Anthraquinone Derivatives.
  • Zhang, Y., et al. (2023). Design and Regulation of Anthraquinone's Electrochemical Properties in Aqueous Zinc-Ion Batteries via Benzothiadiazole and Its Dinitro Derivatives.
  • Wang, Z., et al. (2016). Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. RSC Advances, 6(92), 89827–89835. [Link]
  • Pinter, B., et al. (2022). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Physical Chemistry Chemical Physics, 24(17), 10146–10157. [Link]
  • Li, Z., et al. (2020). Hydrodehalogenation of Aryl Halides through Direct Electrolysis. Angewandte Chemie International Edition, 59(25), 10186-10191. [Link]
  • McGuire, C. M., et al. (2012). Electroreduction of Aryl Halides through Homo- and Heterogeneous Electron-Transfer Catalysis.
  • Zarzeczańska, D., et al. (2012). Spectroscopic, electrochemical and theoretical studies of 1-aminoanthraquinone and its N-alkyl derivatives in acetonitrile solution. Journal of Molecular Structure, 1025, 139-147. [Link]
  • Hofer, T. S., et al. (2022). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Physical Chemistry Chemical Physics, 24(17), 10146-10157. [Link]
  • Sridevi, D. & Reddy, S. J. (1993). Electrochemical Reduction Behaviour of 1-Amino-9,10-anthraquinone. Transactions of the SAEST, 28(2), 72-76. [Link]
  • Zhang, W., et al. (2018). Recent developments in electrochemical halogenation and dehalogenation reactions.
  • Francke, R. & Little, R. D. (2014). Redox catalysis in organic electrosynthesis: basic principles and recent developments. Chemical Society Reviews, 43(8), 2492-2521. [Link]
  • Hossain, M. A., et al. (2009). Aqueous Electrochemistry of Anthraquinone and Its Correlation with the Dissolved States of a Cationic Surfactant. Journal of Solution Chemistry, 38(7), 899-911. [Link]
  • Hossain, M. A., et al. (2011). Electrochemical behavior of anthraquinone in aqueous solution in presence of a non-ionic surfactant. Arabian Journal of Chemistry, 4(1), 29-34. [Link]
  • Schäfer, H. J. (2018). Electrochemical Arylation Reaction. Chemical Reviews, 118(15), 7055-7165. [Link]
  • Woźniak, M., et al. (2018). Thiol-functionalized anthraquinones: Mass spectrometry and electrochemical studies. Journal of Electroanalytical Chemistry, 819, 213-221. [Link]
  • Elgrishi, N., et al. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry.
  • Katsumi, J., et al. (2012). Mechanistic study on the electrochemical reduction of 9,10-anthraquinone in the presence of hydrogen-bond and proton donating additives. Analytical Sciences, 28(3), 257-265. [Link]

Sources

Application Notes and Protocols: Scale-up Synthesis of 1-Bromoanthraquinone for Industrial Use

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Industrial Significance

1-Bromoanthraquinone is a pivotal intermediate in the synthesis of a wide array of high-performance anthraquinone dyes and pigments. Its chemical structure, featuring a bromine atom on the anthraquinone core, provides a reactive site for subsequent nucleophilic substitution reactions, enabling the introduction of various chromophoric and auxochromic groups. This versatility makes it indispensable for producing colorants with exceptional light and wash fastness properties, which are highly sought after in the textile industry.[1] The industrial-scale production of this compound demands a process that is not only high-yielding and cost-effective but also robust, safe, and environmentally responsible.

This document provides a comprehensive guide to the industrial-scale synthesis of this compound, focusing on process chemistry, detailed operational protocols, safety considerations, and quality control.

Comparative Analysis of Synthetic Strategies

Several routes exist for the synthesis of this compound. The selection of an optimal industrial process hinges on factors such as raw material cost, reaction efficiency, product purity, and process safety.

Synthetic RouteDescriptionAdvantagesDisadvantages
Direct Bromination Electrophilic substitution of anthraquinone with elemental bromine, typically in a strong acidic medium like oleum or concentrated sulfuric acid.- Uses readily available starting materials.- Relatively straightforward one-step process.- Requires harsh and corrosive reagents.- Potential for over-bromination and isomer formation.- The deactivated ring requires forcing conditions.[2]
Sandmeyer Reaction Diazotization of 1-aminoanthraquinone followed by a copper(I) bromide-catalyzed displacement of the diazonium group.[3][4]- High regioselectivity for the 1-position.- Can produce high-purity product.- Multi-step process.- Diazonium salts can be unstable and hazardous.- Generates significant aqueous waste.
Denitrobromination Replacement of a nitro group from 1-nitroanthraquinone with bromine at high temperatures.[5][6]- Can produce very high purity product (>99%).[5]- Requires high temperatures (230-280°C).- Involves handling of nitroaromatics.- May require high-pressure equipment.

Rationale for Selection: For industrial-scale production, Direct Bromination in Sulfuric Acid/Oleum is often the preferred method despite its use of harsh reagents. The economic advantages of using inexpensive, bulk starting materials (anthraquinone, bromine, sulfuric acid) and a single primary reaction step often outweigh the complexities of the other routes. The challenges associated with this method can be effectively managed through precise process control and robust engineering solutions.

The Role of Sulfuric Acid in Direct Bromination

The direct electrophilic bromination of the anthraquinone ring is challenging due to the deactivating effect of the two carbonyl groups.[2] Concentrated sulfuric acid or oleum serves a dual purpose in this reaction:

  • Activation: It protonates a carbonyl group, which increases the electrophilicity of the anthraquinone nucleus, making it more susceptible to attack by the brominating agent.[7]

  • Selectivity Control: It acts as a solvent and moderates the reactivity, helping to prevent over-bromination and control the formation of unwanted isomers.

Process Chemistry and Mechanism

The core of the selected process is the electrophilic aromatic substitution of anthraquinone with bromine.

Overall Reaction

C₁₄H₈O₂ + Br₂ --(H₂SO₄/SO₃)--> C₁₄H₇BrO₂ + HBr

Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Regeneration Br2 Br-Br Br_plus Br⁺ (Electrophile) Br2->Br_plus Activation H2SO4_1 H₂SO₄ H2SO4_1->Br_plus HSO4_minus HSO₄⁻ HBr HBr AQ Anthraquinone Br_plus->AQ Sigma_Complex σ-complex (Wheland Intermediate) AQ->Sigma_Complex + Br⁺ Product This compound Sigma_Complex->Product - H⁺ (to HSO₄⁻) H2SO4_2 H₂SO₄ (Regenerated)

Caption: Mechanism of Electrophilic Bromination of Anthraquinone.

Industrial Scale-Up Protocol

This protocol outlines the synthesis of this compound in a 2000 L glass-lined reactor. All operations must be conducted in a well-ventilated area, adhering to strict safety protocols for handling corrosive and toxic materials.[8][9]

Materials and Reagents
ReagentGradeQuantityMolar Eq.Supplier
AnthraquinoneTechnical, >99%208 kg1.0Bulk Chemical Supplier
Oleum (20% SO₃)Technical800 L-Bulk Chemical Supplier
Liquid BromineTechnical, >99.5%168 kg (54 L)1.05Bulk Chemical Supplier
Sodium BisulfiteTechnicalAs required-Bulk Chemical Supplier
Deionized Water-~4000 L-On-site
Equipment
  • 2000 L Glass-Lined Reactor with overhead stirrer, baffle, temperature probe, and reflux condenser.

  • Bromine addition pump and calibrated dosing system (materials must be compatible, e.g., Teflon, Monel, glass).[10]

  • 5000 L Quench Tank (agitated).

  • Pressure filter or centrifuge for product isolation.

  • Vacuum dryer.

  • Scrubber system for HBr and Br₂ vapors (typically caustic soda solution).

Process Workflow Diagram

G Start Start: Charge Reactor Charge_AQ Charge Anthraquinone (208 kg) and Oleum (800 L) Start->Charge_AQ Heat_Dissolve Heat to 60-70°C Ensure complete dissolution Charge_AQ->Heat_Dissolve Cool Cool to 25-30°C Heat_Dissolve->Cool Add_Br2 Slowly Add Bromine (168 kg) Maintain T < 35°C Cool->Add_Br2 React Hold at 30-35°C for 8-12h IPC Monitoring (HPLC/TLC) Add_Br2->React Quench Transfer Reaction Mass to Quench Tank (Water) React->Quench Reaction Complete Filter Filter/Centrifuge Slurry Quench->Filter Wash Wash Cake with Hot Water (until neutral pH) Filter->Wash Dry Dry Product in Vacuum Oven (80-90°C) Wash->Dry QC Final QC Analysis (Purity, MP, etc.) Dry->QC Package Package Product QC->Package Pass

Caption: Industrial Workflow for this compound Synthesis.

Step-by-Step Procedure
  • Reactor Charging:

    • Ensure the reactor is clean and dry.

    • Charge the 2000 L glass-lined reactor with oleum (800 L).

    • With agitation, slowly add the anthraquinone (208 kg). Control the addition rate to manage the initial exotherm.

  • Dissolution:

    • Heat the mixture to 60-70°C to ensure all anthraquinone is fully dissolved.

    • Once a clear solution is obtained, cool the reaction mass to 25-30°C.

  • Bromination:

    • CRITICAL STEP: Begin the slow, subsurface addition of liquid bromine (168 kg) via the dosing system. The addition should take 4-6 hours.

    • Maintain the reaction temperature between 30-35°C using jacket cooling. An uncontrolled temperature rise can lead to side reactions.

    • The reactor headspace should be vented through a caustic scrubber to neutralize evolving HBr gas and any excess bromine vapor.

  • Reaction Monitoring (In-Process Control - IPC):

    • After bromine addition is complete, hold the reaction mass at 30-35°C for an additional 8-12 hours.

    • Monitor the reaction progress every 2 hours by taking a small, carefully quenched sample and analyzing it via HPLC or TLC to check for the disappearance of starting material (anthraquinone). The reaction is considered complete when the anthraquinone content is <1.0%.

  • Quenching and Precipitation:

    • Once the reaction is complete, carefully transfer the reaction mass into the agitated quench tank containing ~3000 L of cold deionized water. This step is highly exothermic and must be done slowly with efficient cooling and agitation to control the temperature.

    • The this compound will precipitate as a yellow solid.

  • Isolation and Purification:

    • Filter the resulting slurry using a pressure filter or centrifuge.

    • Wash the filter cake thoroughly with hot deionized water (~1000 L) until the filtrate is neutral (pH 6-7). This removes residual sulfuric acid.

    • A final wash with a dilute sodium bisulfite solution can be used to destroy any remaining traces of bromine, followed by another water wash.[11]

  • Drying and Packaging:

    • Dry the purified product in a vacuum oven at 80-90°C until the moisture content is <0.5%.

    • The final product, a pale-yellow crystalline powder, is then subjected to final quality control analysis before being packaged.

Safety and Environmental Considerations

Personnel Safety
  • Bromine: Extremely toxic, corrosive, and a strong oxidizing agent.[12][13] All handling must be done in a closed system or under extreme ventilation.[10] Personnel must wear full personal protective equipment (PPE), including acid-resistant suits, face shields, and respirators with appropriate cartridges.[8] An emergency supply of sodium thiosulfate solution should be readily available for bromine spills.[13]

  • Oleum/Sulfuric Acid: Highly corrosive. Causes severe burns upon contact.[9] Appropriate acid-resistant PPE is mandatory.

  • Hydrogen Bromide (HBr): Corrosive and toxic gas evolved during the reaction. The reactor and quench tank must be connected to an efficient caustic scrubber system.

Environmental and Waste Management
  • Acidic Waste: The aqueous filtrate from the product isolation is highly acidic and contains sodium sulfate. It must be neutralized before being sent to an industrial wastewater treatment facility.

  • Vapor Emissions: The caustic scrubber system is essential to prevent the release of HBr and Br₂ into the atmosphere. The spent scrubber solution must be treated and disposed of in accordance with local regulations.

  • Sustainability: While this process uses harsh chemicals, its high efficiency and the value of the final product are key industrial drivers.[1] Ongoing research focuses on greener synthetic routes to minimize the environmental footprint of dye intermediate production.[1]

Quality Control and Troubleshooting

ParameterSpecificationMethodTroubleshooting
Appearance Pale-yellow crystalline powderVisualOff-color (darker): May indicate impurities or residual bromine. Re-wash with bisulfite solution.
Purity (HPLC) ≥ 98.5%HPLCLow Purity: Incomplete reaction (increase hold time) or over-bromination (check temperature control during Br₂ addition).
Melting Point 188-191°CCapillary MP ApparatusLow/Broad MP: Indicates significant impurities. Consider recrystallization from a suitable solvent like chlorobenzene if purity specs are not met.[14]
Moisture Content ≤ 0.5%Karl Fischer TitrationHigh Moisture: Inadequate drying. Increase drying time or temperature.

References

  • Vertex AI Search. (n.d.). Anthraquinone Dye Chemistry → Area → Sustainability.
  • Vertex AI Search. (n.d.). The bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid in sulfuric acid | Request PDF. ResearchGate.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Google Patents. (n.d.). US4543214A - Process for the preparation of bromoanthraquinones.
  • Benchchem. (n.d.). Application Notes and Protocols for the Bromination of Anthracene-9,10-dione.
  • Scribd. (n.d.). Standard Operating Procedure: Bromine.
  • Vertex AI Search. (n.d.). Bromine.
  • NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.
  • Wikipedia. (n.d.). Bohn–Schmidt reaction.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 1-Amino-2,4-dibromoanthraquinone.
  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Bromoanthraquinone Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-bromoanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we move beyond simple step-by-step instructions to delve into the causality behind experimental choices, ensuring both high yield and purity.

I. Foundational Principles: Understanding the Bromination of Anthraquinone

The synthesis of this compound is a cornerstone reaction, providing a key intermediate for the production of a wide range of dyes and pharmaceuticals.[1] The primary route to this compound is through the electrophilic aromatic substitution (SEAr) of anthraquinone. However, the electron-withdrawing nature of the two carbonyl groups in the anthraquinone core deactivates the aromatic system, making direct bromination challenging.[2]

The Mechanism of Electrophilic Bromination

The reaction proceeds via the generation of a bromine electrophile (Br⁺), which then attacks the electron-rich positions of the anthraquinone ring. Due to the deactivating effect of the carbonyl groups, the terminal rings are less reactive than the central ring in anthracene.[3] Consequently, substitution occurs preferentially at the alpha (α) positions (1, 4, 5, and 8).

Electrophilic Bromination Mechanism cluster_electrophile_generation 1. Electrophile Generation cluster_attack 2. Nucleophilic Attack cluster_rearomatization 3. Rearomatization Anthraquinone Anthraquinone SigmaComplex Sigma Complex (Arenium Ion) Anthraquinone->SigmaComplex Attack at C1 Br2 Br₂ Electrophile δ+Br-Brδ-•••FeBr₃ Br2->Electrophile LewisAcid Lewis Acid (e.g., FeBr₃) LewisAcid->Electrophile Electrophile->SigmaComplex Product This compound SigmaComplex->Product -H⁺ HBr HBr Product->HBr CatalystRegen FeBr₃ HBr->CatalystRegen

Caption: Workflow for the electrophilic bromination of anthraquinone.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of this compound, or I have only recovered the starting material. What are the likely causes?

Answer: Low yields are a common frustration in organic synthesis and can stem from a variety of factors.[4][5] For the bromination of anthraquinone, the primary culprits are often related to reaction conditions, reagent quality, and the inherent reactivity of the substrate.

Troubleshooting Steps:

  • Assess Reagent Purity:

    • Anthraquinone: Ensure your starting material is pure and dry. Impurities can interfere with the reaction.

    • Bromine: Use a fresh, unopened bottle of bromine if possible. Bromine can absorb moisture over time, which can quench the Lewis acid catalyst.

    • Solvent: Ensure your solvent is anhydrous. Water will react with the Lewis acid, rendering it inactive.

  • Optimize Reaction Conditions:

    • Temperature: Direct bromination of the deactivated anthraquinone ring often requires high temperatures.[2] Some procedures call for temperatures in the range of 230-280°C.[6] Below 200°C, the denitrobromination reaction, a related synthesis, proceeds too slowly for practical production.[6]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times at high temperatures can lead to side product formation.

    • Stirring: Ensure vigorous and continuous stirring to maintain a homogeneous reaction mixture, especially if the starting material is not fully soluble.[4]

  • Catalyst Activity:

    • If using a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), ensure it is anhydrous and added under an inert atmosphere to prevent deactivation by moisture.

Quantitative Data Summary: Reaction Conditions

ParameterRecommended RangeRationale
Temperature 230-280°COvercomes the deactivation of the anthraquinone ring.
Bromine (molar eq.) 0.6 - 1.0 per nitro group (in denitrobromination)Stoichiometric control to prevent over-bromination.
Solvent Nitrobenzene, ChlorobenzeneHigh-boiling, inert solvents are often used.
Issue 2: Formation of Multiple Products (Isomers and Polybrominated Species)

Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. How can I improve the selectivity for this compound?

Answer: The formation of isomers (e.g., 2-bromoanthraquinone) and polybrominated products (e.g., dibromoanthraquinones) is a common challenge. Selectivity is influenced by the reaction conditions and the directing effects of substituents on the anthraquinone core.

Troubleshooting Steps:

  • Control Stoichiometry:

    • Carefully control the molar ratio of bromine to anthraquinone. Using a slight excess of bromine can lead to the formation of dibrominated species. It is often recommended to use 0.6 to 1.0 mole of bromine per mole of the group to be replaced in denitrobromination reactions.[6]

  • Solvent Effects:

    • The choice of solvent can influence the regioselectivity of the bromination. Carboxylic acid solvents, in the presence of added hydrobromic acid, have been shown to improve the ratio of the desired 4-bromo isomer to the 2-bromo isomer in the bromination of 1-aminoanthraquinones.[7]

  • Alternative Synthetic Routes:

    • If direct bromination proves difficult to control, consider a multi-step synthesis. For example, the Sandmeyer reaction, starting from 1-aminoanthraquinone, can provide a more regioselective route to this compound.[2]

Issue 3: Difficult Product Purification

Question: I'm having trouble purifying my this compound. What are the best methods to remove unreacted starting material and side products?

Answer: Purification can be challenging due to the similar polarities of the desired product, starting material, and brominated byproducts.

Troubleshooting Steps:

  • Recrystallization:

    • Recrystallization is often the most effective method for purifying crude this compound. Suitable solvents include chlorobenzene, nitrobenzene, ethanol, or acetic acid.[2][6] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals.

  • Washing:

    • After filtration, wash the filter cake with a suitable solvent to remove impurities. Washing with hot water can help remove byproducts.[6]

  • Column Chromatography:

    • For small-scale reactions or when high purity is required, silica gel column chromatography can be employed. A solvent system of hexane and ethyl acetate is a good starting point for elution.

III. Experimental Protocols

Protocol 1: Direct Bromination of 1-Nitroanthraquinone (Denitrobromination)

This method is adapted from a patented process and is suitable for larger-scale synthesis.[6]

Materials:

  • 1-Nitroanthraquinone

  • Bromine

  • Nitrobenzene (solvent)

  • Chlorobenzene (for washing)

Procedure:

  • In a suitable reactor equipped with a stirrer, condenser, and dropping funnel, charge 750 parts of nitrobenzene and 750 parts of 1-nitroanthraquinone.

  • Heat the mixture to 220°C and add a further 1550 parts of 1-nitroanthraquinone.

  • Heat the mixture to 240°C.

  • Introduce 1200 parts of bromine at 240-245°C over 10 hours, maintaining a gentle reflux.

  • Monitor the reaction by TLC until the 1-nitroanthraquinone is consumed.

  • Cool the mixture to 200°C and discharge it into efficiently stirred chlorobenzene.

  • Cool the resulting suspension to 20°C and filter.

  • Wash the filter cake with chlorobenzene and dry the crystals in vacuo at 120°C.

Expected Yield: ~96%[8]

Protocol 2: Bromination of 1-Methylaminoanthraquinone

This procedure is a well-established method for the synthesis of a substituted bromoanthraquinone.[9]

Materials:

  • 1-Methylaminoanthraquinone

  • Pyridine (high grade)

  • Bromine

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, place 119 g (0.5 mole) of 1-methylaminoanthraquinone and 600 ml of pyridine.

  • With stirring, add 90 g (0.56 mole) of bromine over 9-10 minutes.

  • Heat the mixture on a steam bath for 6 hours with continuous stirring.

  • Allow the hot mixture to cool.

  • Collect the separated solid on a Büchner funnel and wash thoroughly with hot water.

  • Dry the resulting product.

Expected Yield: 70-74%[9]

IV. Visualizing Troubleshooting Logic

Troubleshooting_Yield Start Low Yield of This compound CheckReagents 1. Verify Reagent Purity & Dryness Start->CheckReagents CheckConditions 2. Optimize Reaction Conditions Start->CheckConditions CheckPurity 3. Analyze Product Purity Start->CheckPurity ReagentImpure Impure/Wet Reagents? CheckReagents->ReagentImpure TempTime Incorrect Temp/Time? CheckConditions->TempTime SideProducts Side Products Detected? CheckPurity->SideProducts ReagentImpure->CheckConditions No PurifyReagents Purify/Dry Starting Materials Use Fresh Bromine & Anhydrous Solvent ReagentImpure->PurifyReagents Yes ImprovedYield Improved Yield & Purity PurifyReagents->ImprovedYield TempTime->CheckPurity No OptimizeTempTime Increase Temperature (230-280°C) Monitor by TLC/HPLC for Completion TempTime->OptimizeTempTime Yes OptimizeTempTime->ImprovedYield Purification Implement Purification Strategy: - Recrystallization - Column Chromatography SideProducts->Purification Yes SideProducts->ImprovedYield No, product is pure Purification->ImprovedYield

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

V. References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-METHYLAMINO-4-BROMOANTHRAQUINONE. Retrieved from [Link]

  • Google Patents. (1985). US4543214A - Process for the preparation of bromoanthraquinones. Retrieved from

  • Rathke, M. W., & Vogiazda, K. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry, 7, 1036–1045. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Google Patents. (1992). US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones. Retrieved from

  • El-Mekkawi, D. M., et al. (2012). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry, 8, 1836–1843. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 1-Bromoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-bromoanthraquinone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?

A1: The impurity profile of crude this compound is heavily dependent on its synthetic route. Common synthesis methods, such as the denitrobromination of 1-nitroanthraquinone or direct bromination of anthraquinone, can introduce specific contaminants.[1][2]

  • Unreacted Starting Materials: Residual 1-nitroanthraquinone or anthraquinone are common.

  • Isomeric Byproducts: The formation of 2-bromoanthraquinone is a frequent issue, particularly in direct bromination reactions where reaction conditions are not strictly controlled.[3]

  • Over-brominated Species: Polybrominated anthraquinones (e.g., dibromoanthraquinones) can form if an excess of the brominating agent is used or if reaction times are too long.

  • Residual Solvents and Reagents: Solvents used in the synthesis, such as nitrobenzene or chlorobenzene, and residual acids or bromine may be present.[2]

Q2: How do I choose the best initial purification strategy?

A2: The optimal strategy depends on the scale of your experiment and the nature of the impurities. A logical workflow is essential for efficient purification.

  • For removing highly polar or non-polar impurities: A simple recrystallization is often the most efficient first step.

  • For separating isomeric and closely related impurities: Column chromatography provides the highest resolution and is the method of choice when high purity is critical.[4]

  • For removing non-volatile impurities: Sublimation can be a highly effective, solvent-free method for thermally stable compounds like this compound.[5][6]

Below is a decision-making workflow to guide your choice.

G start Crude this compound Sample purity_check Assess Purity (TLC, HPLC, NMR) start->purity_check decision Are impurities significantly different in polarity? purity_check->decision sublimation Consider Sublimation for non-volatile impurities purity_check->sublimation Alternative Path recrystallize Recrystallization decision->recrystallize  Yes chromatography Column Chromatography decision->chromatography  No (Isomers Present) final_purity Assess Final Purity recrystallize->final_purity chromatography->final_purity sublimation->final_purity

Caption: Workflow for selecting a purification method.

Q3: What key physical properties of this compound influence its purification?

A3: Understanding the physicochemical properties of this compound is crucial for designing an effective purification protocol.

  • Solubility: this compound is poorly soluble in water and sparingly soluble in many common organic solvents at room temperature.[7][8] Its solubility increases significantly in solvents like chlorobenzene, nitrobenzene, or glacial acetic acid at elevated temperatures, which is the principle exploited in recrystallization.[1][9]

  • Melting Point: A sharp melting point is a good indicator of purity. A depressed or broad melting range suggests the presence of impurities.

  • Thermal Stability: Anthraquinones are generally thermally stable, allowing for purification by vacuum sublimation.[6]

Q4: How can I assess the purity of my this compound samples?

A4: A multi-technique approach is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis. It helps in identifying the number of components in the crude mixture and optimizing the solvent system for column chromatography.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often effective for analyzing anthraquinone derivatives.[10]

  • Melting Point Analysis: As mentioned, comparing the experimental melting point to the literature value and observing the melting range provides a quick assessment of purity.

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques confirm the structural integrity of the compound and can help identify unknown impurities.

Purification Protocols & Troubleshooting Guides

This section provides detailed, step-by-step protocols for the primary purification techniques, followed by troubleshooting guides to address common experimental issues.

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the target compound. The key is to select a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Recrystallization Solvent Selection
SolventRationale & Comments
Chlorobenzene An effective solvent mentioned in synthesis procedures for dissolving the product at high temperatures before crystallization upon cooling.[2]
Glacial Acetic Acid Commonly used for recrystallizing anthraquinone derivatives.[9][11] The acidic nature can help remove basic impurities.
Nitrobenzene Used as a reaction solvent and for crystallization, but its high boiling point and toxicity require careful handling.[1]
Toluene / Xylene Good options for dissolving aromatic compounds at elevated temperatures.
Experimental Protocol: Recrystallization from Chlorobenzene
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of chlorobenzene to just cover the solid.

  • Heating: Heat the mixture on a hot plate with stirring. Continue to add small portions of hot chlorobenzene until the solid completely dissolves. Avoid adding a large excess of solvent to ensure maximum recovery.

  • Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[12]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold chlorobenzene or a less polar solvent like hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization

G start Recrystallization Issue issue1 Low Recovery start->issue1 issue2 Oiling Out (Precipitate is liquid) start->issue2 issue3 Purity Not Improved start->issue3 cause1a Too much solvent used issue1->cause1a cause1b Product has high solubility in cold solvent issue1->cause1b solution1a Use minimal hot solvent for dissolution cause1a->solution1a solution1b Cool thoroughly in ice bath; try a different solvent cause1b->solution1b cause2a Solution is too supersaturated or cooling is too rapid issue2->cause2a cause2b High level of impurities issue2->cause2b solution2a Reheat to redissolve, then cool slowly cause2a->solution2a solution2b Add a seed crystal; consider pre-purification (e.g., charcoal treatment or silica plug) cause2b->solution2b cause3a Impurities have similar solubility issue3->cause3a cause3b Impurities co-crystallized issue3->cause3b solution3a Try a different solvent or solvent mixture cause3a->solution3a solution3b Perform a second recrystallization or switch to column chromatography cause3b->solution3b

Caption: Troubleshooting guide for recrystallization.

Column Chromatography

Column chromatography is the most versatile technique for separating complex mixtures, particularly for isolating this compound from its isomers.[4][13]

Experimental Protocol: Silica Gel Column Chromatography
  • Mobile Phase (Eluent) Selection:

    • Use TLC to determine the optimal solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.[12]

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 70-230 mesh for gravity chromatography) in the non-polar component of your eluent.[4]

    • Pour the slurry into a vertical glass column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • For optimal separation, use a "dry loading" technique, especially if the compound is poorly soluble in the eluent.[12]

    • Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, forming a thin, even band.

  • Elution and Fraction Collection:

    • Carefully add the prepared eluent to the top of the column.

    • Begin collecting fractions as the solvent flows through the column. Monitor the separation of bands visually if colored, or by collecting small fractions and analyzing them by TLC.

    • If separation is poor, consider using a gradient elution, where the polarity of the mobile phase is gradually increased over time.[9]

  • Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Column Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation Inappropriate mobile phase composition.Optimize the eluent system using TLC to achieve better separation between the spots of the desired compound and impurities.[12]
Compound Streaks The column is overloaded; the compound is poorly soluble in the eluent.Reduce the amount of crude material loaded. Use the "dry loading" technique described in the protocol.[12]
Compound Won't Elute The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[9]
Compound Decomposes The compound is sensitive to the acidic nature of silica gel.Use a deactivated (neutral) silica gel or add a small amount (~0.5-1%) of a neutralizer like triethylamine to the eluent.[12]
Sublimation

Sublimation purifies a solid by transitioning it directly from the solid to the gas phase, leaving non-volatile impurities behind.[5]

Experimental Protocol: Vacuum Sublimation
  • Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus.

  • Vacuum: Assemble the apparatus with a cold finger condenser and connect it to a high-vacuum pump. Evacuate the system thoroughly.

  • Heating & Cooling: While under vacuum, gently heat the bottom of the apparatus using a heating mantle or oil bath. Circulate cold water through the cold finger.

  • Deposition: The this compound will sublime and deposit as pure crystals on the cold surface of the condenser.[9]

  • Isolation: Once sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum. Carefully scrape the purified crystals from the cold finger.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate chemical-resistant gloves, must be worn at all times.[14][15]

  • This compound: Avoid inhalation of dust and contact with skin and eyes.[14]

  • Solvents: Handle organic solvents like chlorobenzene, nitrobenzene, and dichloromethane with care, as they are flammable and/or toxic.

  • Vacuum Operations: Inspect glassware for cracks before performing vacuum sublimation or filtration to prevent implosion.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[14][15][16]

References
  • Organic Syntheses Procedure. (1949). 1-METHYLAMINO-4-BROMOANTHRAQUINONE. Organic Syntheses, 29, 68. [Link]
  • Google Patents. (1992).
  • XiXisys. (n.d.). GHS rev.9 SDS Word Download CAS: 128-93-8 Name: 1-bromo-4-(methylamino)anthraquinone. [Link]
  • Google Patents. (1985).
  • Google Patents. (1941).
  • Google Patents. (1965). US3211754A - Production of 1-bromo-2-(bromoacetyl)-anthraquinone.
  • PrepChem.com. (n.d.). Synthesis of this compound. [Link]
  • Google Patents. (1992).
  • Organic Syntheses Procedure. (n.d.). 2-PHENOXYMETHYL-1,4-BENZOQUINONE. [Link]
  • SIELC Technologies. (n.d.). Separation of 1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone on Newcrom R1 HPLC column. [Link]
  • Google Patents. (1984). EP0110369A1 - Process for the purification of raw monochloro and monobromo anthraquinone.
  • University of Colorado Boulder. (n.d.).
  • CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. [Link]
  • eCampusOntario Pressbooks. (n.d.). 29.
  • Sciencemadness Wiki. (2023). Anthraquinone. [Link]
  • Reddit. (2022).
  • National Institutes of Health. (n.d.). This compound. PubChem. [Link]
  • ResearchGate. (2021). Experimental No. (5)
  • Google Patents. (1928).
  • Google Patents. (1974). US3829286A - Sublimation transfer dyeing with 4,8-di-hydroxy-1-arylamino-anthraquinones.

Sources

Technical Support Center: Bromination of Anthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the bromination of anthraquinone and its derivatives. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis, ensuring the integrity and success of your experimental outcomes.

Introduction to Anthraquinone Bromination

The introduction of bromine atoms onto the anthraquinone core is a critical transformation in the synthesis of a wide range of valuable compounds, from dyes to pharmaceuticals.[1][2] However, the electron-withdrawing nature of the anthraquinone carbonyl groups deactivates the aromatic system, making direct electrophilic bromination a challenging process that often necessitates harsh reaction conditions.[1][3] Consequently, side reactions can occur, leading to impurities that complicate purification and compromise final product quality. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my bromination of unsubstituted anthraquinone not proceeding or giving very low yields?

A1: The direct bromination of unsubstituted anthraquinone is inherently difficult due to the strong deactivating effect of the two carbonyl groups.[1][3] These groups withdraw electron density from the aromatic rings, making them less susceptible to electrophilic attack by bromine. To achieve successful bromination, more forcing conditions are typically required. Consider reviewing your reaction setup for the following:

  • Reaction Temperature: High temperatures, often in the range of 200-350°C, may be necessary.[4]

  • Catalyst: While not always required at very high temperatures, the use of a Lewis acid catalyst like FeBr₃ can facilitate the generation of the active electrophile (Br⁺).[3]

  • Solvent: The choice of an appropriate high-boiling, inert solvent is crucial to maintain a liquid phase at the required reaction temperatures and to ensure good solubility of the reactants.[4]

Q2: I am observing the formation of multiple brominated products. What is causing this and how can I improve selectivity?

A2: The formation of multiple brominated products, such as di- or even poly-brominated anthraquinones, is a common issue, particularly when using harsh reaction conditions or a large excess of the brominating agent.[5] To improve selectivity for the desired mono-brominated product:

  • Stoichiometry: Carefully control the molar ratio of bromine to the anthraquinone substrate. Using a slight excess of bromine is often sufficient.

  • Gradual Addition: Add the brominating agent slowly to the reaction mixture. This helps to maintain a low concentration of the electrophile and reduces the likelihood of multiple substitutions on the same molecule.

  • Reaction Time and Temperature: Monitor the reaction progress closely using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Stop the reaction as soon as the starting material is consumed to a satisfactory level to prevent further bromination of the desired product. Lowering the reaction temperature, if feasible for your specific substrate, can also enhance selectivity.

Q3: My final product is contaminated with a significant amount of the starting material. How can I drive the reaction to completion?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Brominating Agent: Ensure you are using a sufficient molar equivalent of the brominating agent.

  • Reaction Time: The reaction may require a longer duration to go to completion. Continue to monitor the reaction until no further consumption of the starting material is observed.

  • Temperature: The reaction temperature may be too low for the specific substrate. A modest increase in temperature can significantly increase the reaction rate.

  • Purity of Reagents: Ensure that your starting materials and reagents are of high purity and are anhydrous, as moisture can interfere with many bromination reactions.[1]

Q4: What are the common impurities I should be looking for in my crude product?

A4: Besides unreacted starting material and over-brominated products, other potential impurities include:

  • Isomeric Products: For substituted anthraquinones, bromination can occur at different positions, leading to a mixture of isomers (e.g., 2-bromo vs. 4-bromo derivatives of 1-aminoanthraquinone).[6]

  • Degradation Products: Under harsh conditions, degradation of the anthraquinone core can occur. One documented side product in high-temperature denitrobromination is phthalic anhydride.[4]

  • Solvent-Related Impurities: Residual high-boiling solvents used in the reaction or purification steps.

Troubleshooting Guide

Issue 1: Formation of Isomeric Byproducts in the Bromination of Substituted Anthraquinones

Scenario: You are attempting to synthesize a specific bromo-substituted anthraquinone (e.g., 1-amino-4-bromoanthraquinone) but are observing a significant amount of an isomeric byproduct (e.g., 1-amino-2-bromoanthraquinone).

Root Cause Analysis: The directing effect of the substituent on the anthraquinone ring influences the position of bromination. Electron-donating groups, such as amino or hydroxyl groups, activate the ring towards electrophilic substitution and direct the incoming electrophile to specific positions. However, this directing effect may not be perfectly selective, leading to the formation of isomers. The choice of solvent and reaction conditions can significantly impact the isomer ratio.[6]

Troubleshooting Steps:

  • Solvent Selection: The solvent can play a crucial role in selectivity. For the bromination of 1-aminoanthraquinones, using a carboxylic acid solvent in the presence of hydrobromic acid has been shown to significantly improve the ratio of the desired 4-bromo isomer to the 2-bromo isomer.[6]

  • Temperature Control: Perform the reaction at a lower temperature, if possible, to enhance the kinetic control of the reaction and favor the formation of the thermodynamically more stable isomer.

  • Alternative Synthetic Routes: If direct bromination consistently yields an inseparable mixture of isomers, consider a multi-step synthesis starting from a precursor that already has the desired substitution pattern.[1][7]

Issue 2: Over-bromination Leading to Polybrominated Impurities

Scenario: Your final product is contaminated with di- or tri-brominated anthraquinones, which are difficult to separate from your desired mono-brominated product.

Root Cause Analysis: Over-bromination occurs when the initially formed mono-brominated product is sufficiently activated to react further with the brominating agent. This is more likely to happen with an excess of the brominating agent, prolonged reaction times, or high reaction temperatures.

Preventative Measures & Protocol Adjustments:

ParameterRecommendationRationale
Bromine Stoichiometry Use 1.05-1.1 equivalents of bromine.Minimizes the availability of the electrophile for subsequent bromination.
Addition of Bromine Add bromine dropwise over an extended period.Maintains a low concentration of bromine in the reaction mixture.
Reaction Monitoring Monitor closely by TLC or HPLC.Allows for quenching the reaction upon consumption of the starting material.
Temperature Use the lowest effective temperature.Reduces the rate of the second bromination reaction.

Purification Strategy: If over-bromination has already occurred, purification can be achieved through:

  • Recrystallization: Carefully select a solvent system in which the desired mono-brominated product and the poly-brominated impurities have different solubilities.[5]

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[5][8] A silica gel column with a suitable eluent system can often provide excellent separation.

Issue 3: Incomplete Reaction and Low Yield

Scenario: A significant amount of the starting anthraquinone remains unreacted, even after a prolonged reaction time.

Root Cause Analysis: As previously mentioned, the deactivation of the anthraquinone ring can make the reaction sluggish. Other factors could include poor solubility of the starting material or deactivation of the catalyst.

Troubleshooting Workflow:

G start Incomplete Reaction Observed check_temp Is the reaction temperature optimal? start->check_temp increase_temp Increase temperature incrementally. check_temp->increase_temp No check_reagents Are reagents pure and anhydrous? check_temp->check_reagents Yes monitor Continue monitoring the reaction. increase_temp->monitor purify_reagents Purify/dry reagents and restart. check_reagents->purify_reagents No check_solubility Is the starting material fully dissolved? check_reagents->check_solubility Yes change_solvent Use a co-solvent or a different solvent. check_solubility->change_solvent No check_catalyst Is a catalyst being used and is it active? check_solubility->check_catalyst Yes change_solvent->monitor add_catalyst Add or refresh the catalyst. check_catalyst->add_catalyst No/Inactive check_catalyst->monitor Yes/Active add_catalyst->monitor end Reaction complete. monitor->end

Caption: Troubleshooting workflow for incomplete bromination.

Experimental Protocols

Protocol 1: General Procedure for the Bromination of a Substituted Anthraquinone

This is a general guideline and may require optimization for your specific substrate.

  • Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried.[1]

  • Dissolution: Dissolve the substituted anthraquinone in a suitable inert solvent (e.g., nitrobenzene, chlorobenzene, or a carboxylic acid).[4][6]

  • Temperature Control: Heat or cool the mixture to the desired reaction temperature.

  • Bromine Addition: Slowly add a solution of bromine (1.05-1.1 equivalents) in the same solvent to the reaction mixture via the dropping funnel over 1-2 hours.

  • Reaction: Stir the mixture at the set temperature and monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench any excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate.[1]

  • Work-up: The work-up procedure will depend on the solvent used. This may involve precipitation of the product by adding water, followed by filtration, or extraction with an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of Bromoanthraquinone by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent pair in which the desired bromoanthraquinone is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents include xylene, chlorobenzene, and pyridine.[5][9][10]

  • Dissolution: In a flask, add the crude bromoanthraquinone and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent gradually if needed.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. For maximum recovery, you can further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[5]

Visualizing Reaction Selectivity

The regioselectivity of bromination on a substituted anthraquinone is dictated by the electronic nature of the substituent.

Caption: Factors influencing the selectivity of anthraquinone bromination.

References

  • Process for the preparation of bromoanthraquinones.
  • Technical Support Center: Purification of Crude 1-Amino-2,4-dibromoanthraquinone. Benchchem.
  • Functionalization of anthracene: A selective route to bromin
  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. NIH.
  • Synthesis of 1-bromoanthraquinone. PrepChem.com.
  • 2-Bromoanthraquinone synthesis. ChemicalBook.
  • Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry.
  • Anthraquinone, 1-methylamino-4-bromo. Organic Syntheses Procedure.
  • Process for the preparation of 1-amino-4-bromoanthraquinones.
  • Brominated Thiophenes as Precursors in the Preparation of Brominated and Aryl
  • Halogenation in the Anthraquinone Series. RSC Publishing.
  • Photocatalytic Oxidative Bromination of Electron‐Rich Arenes and Heteroarenes by Anthraquinone.
  • From CAS 128-93-8 to 1-Methylamino-4-Bromo Anthraquinone: A Deep Dive into Organic Synthesis. Chemneo.
  • Bromination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Preparation method for 2-bromoanthraquinone.
  • Application Notes and Protocols for the Bromination of Anthracene-9,10-dione. Benchchem.
  • Synthesis of antioxidative anthraquinones as potential anticancer agents.
  • Predict the major products of bromination of the following compou... Study Prep in Pearson+.
  • Brominated thiophenes as precursors in the preparation of brominated and aryl
  • Photocatalytic Oxidative Bromination of Electron-Rich Arenes and Heteroarenes by Anthraquinone.
  • Enhanced formation of bromophenols by anthraquinone-2-sulfonate and benzophenone: implications for photochemical production of organobromine compounds by dissolved organic matter in a marine environment*. ProQuest.
  • Successful Charge–Discharge Experiments of Anthraquinone-Bromate Flow B
  • Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry.
  • Novel Anthraquinone Chlorination Contributes to Pigmentation and ATP Formation in Thermomyces dupontii. PMC - PubMed Central.
  • Bromination - Insights in Advanced Organic Chemistry 2. YouTube.
  • Application Notes and Protocols for the Bromination of Anthracene-9,10-dione. Benchchem.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
  • Analytical Strategies for Monitoring Residual Impurities.
  • Recent total syntheses of anthraquinone-based n
  • Analytical methods for determination of anthraquinone dyes in historical textiles: A review. ScienceDirect.
  • Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots. Semantic Scholar.

Sources

Technical Support Center: Synthesis of 1-Bromoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-bromoanthraquinone. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on the anthraquinone scaffold. The inherent deactivation of the anthraquinone ring system by its carbonyl groups presents unique challenges, with polybromination being a primary concern that can significantly impact yield and purity. This guide provides in-de[1]pth, experience-driven answers to common issues encountered during this synthesis, focusing on strategies to achieve high selectivity for the desired 1-bromo isomer.

Frequently Asked Questions (FAQs)

Q1: My direct bromination of anthraquinone is resulting in a mixture of dibromo- and tribromoanthraquinones with very low yield of the desired this compound. What is causing this and how can I improve selectivity?

A1: This is a classic challenge in anthraquinone chemistry. The two electron-withdrawing carbonyl groups deactivate the entire ring system towards electrophilic attack, necessitating harsh reaction conditions (high temperatures, strong Lewis acids) for bromination to occur. These forcing conditions,[1] however, can also promote over-bromination once the first bromine atom is introduced.

Causality:

  • Deactivated Ring System: The anthraquinone core is significantly less reactive than benzene, making electrophilic substitution difficult.

  • Forcing Conditions:[1][2] To overcome the deactivation, high temperatures and/or potent catalysts are often employed. These conditions can lack the subtlety needed for selective mono-substitution.

  • Reaction Stoichiometry: While controlling the stoichiometry of bromine seems like a straightforward solution, localized high concentrations of the brominating agent can lead to polybromination before the starting material is fully consumed.

Troubleshooting Workflow:

cluster_0 Troubleshooting Polybromination cluster_1 Direct Bromination Strategies cluster_2 Alternative Synthetic Routes start Low Yield of this compound High Polybromination q1 Are you using direct bromination of unsubstituted anthraquinone? start->q1 a1 Control Bromine Addition: Slow, dropwise addition of Br2 solution. q1->a1 Yes b1 Denitrobromination: Start with 1-nitroanthraquinone. q1->b1 Yes, and still having issues a2 Solvent Choice: Use an inert, high-boiling solvent like nitrobenzene. a1->a2 a3 Temperature Control: Maintain a consistent, optimized temperature. a2->a3 end Improved Selectivity for this compound a3->end b2 Directed Bromination: Utilize a directing group, like an amino group. b1->b2 b2->end

Caption: Troubleshooting workflow for polybromination.

Recommendations:

  • Controlled Addition of Bromine: Instead of adding bromine all at once, a slow, dropwise addition of a dilute solution of bromine in a suitable solvent (e.g., nitrobenzene) is recommended. This maintains a low conc[1]entration of the electrophile, favoring mono-bromination.

  • Solvent and Temperature: The use of an inert, high-boiling point solvent such as nitrobenzene can help to maintain a homogenous reaction mixture and prevent sublimation of the starting material. A consistent temperature,[3] often in the range of 50-60°C, should be maintained and optimized.

  • Alternative Synthet[1]ic Routes: If direct bromination remains problematic, consider a multi-step approach. The "denitrobromination" of 1-nitroanthraquinone is a highly effective method that can produce this compound in high purity and yield (up to 96%). This process involves tre[3][4]ating 1-nitroanthraquinone with elemental bromine at high temperatures (240-250°C).

Q2: I am att[3][4]empting the denitrobromination of 1-nitroanthraquinone, but the reaction is sluggish and the purity of the final product is low. What are the critical parameters for this reaction?

A2: The denitrobromination route is generally reliable, but success hinges on careful control of the reaction conditions.

Critical Parameters for Denitrobromination:

ParameterRecommended Value/ConditionRationale
Temperature 230-280°CEssential for the displacement of the nitro group. Too low, and the reaction will be incomplete. Too high, and side reactions may increase.
Bromine Addition [3]Slow, continuous addition to maintain gentle refluxEnsures a steady supply of the brominating agent without creating a large excess at any given time.
Solvent Optiona[3][4]l, but an inert solvent like nitrobenzene or 1,4-nitrobromobenzene can be usedImproves stirrability, prevents sublimation, and can lower the melting point of the reaction mixture.
Reaction Monitoring[3] Thin Layer Chromatography (TLC)Crucial for determining the point at which all the 1-nitroanthraquinone has been consumed.

Troubleshooting Tips[3][4]:

  • Purity of Starting Material: Ensure your 1-nitroanthraquinone is of high purity. Impurities can lead to undesired side products.

  • Moisture Control: The reaction should be carried out under anhydrous conditions to the extent possible, as moisture can interfere with the reaction.

  • Work-up Procedure: After the reaction is complete, cooling the mixture and then discharging it into a solvent like chlorobenzene can facilitate the crystallization and purification of the this compound. Washing the crude product[3][4] with hot water can also help remove by-products.

Q3: Can I us[3]e a directing group to favor bromination at the 1-position and avoid polybromination?

A3: Yes, using a directing group is an excellent strategy. The amino group is a powerful activating and ortho-, para-directing group that can be used to control the position of bromination. However, the high reactivity it imparts can also lead to polybromination if not carefully managed.

Reaction Pathway with a Directing Group:

cluster_0 Directed Bromination Pathway start 1-Aminoanthraquinone step1 Bromination (Br2, Carboxylic Acid, HBr) start->step1 product 1-Amino-4-bromoanthraquinone step1->product Major Product side_product 1-Amino-2-bromoanthraquinone (minor isomer) step1->side_product Minor By-product

Caption: Directed bromination using an amino group.

A well-established method involves the bromination of 1-aminoanthraquinone in a carboxylic acid solvent (like acetic acid) in the presence of hydrobromic acid. This procedure has been s[5][6]hown to produce the desired 1-amino-4-bromoanthraquinone with good selectivity over the 2-bromo isomer. The amino group can then [5][6]be removed or modified in subsequent synthetic steps if this compound is the final target.

Key Considerations for this Method:

  • Temperature Control: The reaction is typically carried out at low temperatures (0-5°C) to suppress the formation of undesired by-products.

  • Stoichiometry: Us[5]ing approximately one equivalent of bromine is crucial to avoid the formation of dibrominated products like 1-amino-2,4-dibromoanthraquinone.

  • **Acidic Conditions:[6] The presence of hydrobromic acid is important for selectivity.

Detailed Experi[5][6]mental Protocol: Denitrobromination of 1-Nitroanthraquinone

This protocol is adapted from established procedures and is designed to provide a high yield and purity of this compound.

Materials:

  • 1-Ni[3][4]troanthraquinone (high purity)

  • Elemental Bromine

  • Chlorobenzene (optional, for work-up)

  • Appropriate reaction vessel with a reflux condenser, stirring mechanism, and addition funnel.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, melt 1265 parts of 1-nitroanthraquinone by heating to 240°C.

  • Bromine Addition: With efficient stirring, begin to pump in elemental bromine at a temperature of 245-250°C. The rate of addition should be controlled to maintain a gentle reflux of bromine in the condenser.

  • Reaction Monitoring: Over approximately 10 hours, add about 624 parts of bromine. Monitor the reaction's progress using thin-layer chromatography (TLC) until the spot for 1-nitroanthraquinone is no longer detectable.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to 200°C.

  • Work-up: Discharge the molten reaction mixture into 1200 parts of efficiently stirred chlorobenzene. This will cause the product to precipitate.

  • Isolation and Purification: Cool the resulting suspension to 20°C and filter the solid product. Wash the filter cake with chlorobenzene.

  • Drying: Dry the crystals in a vacuum oven at 120°C. This procedure can yield approximately 1350 parts of this compound with a purity of 99-99.5%.

Safety Precautions: [4]This reaction involves high temperatures and corrosive, toxic reagents (bromine). It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves, a face shield, and a lab coat.

References

  • Akar, K. B., Cakmak, O., Büyükgüngör, O., & Sahin, E. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry, 7, 1036–1045. [Link]
  • BenchChem. (2025). Application Notes and Protocols for the Bromination of Anthracene-9,10-dione. BenchChem.
  • PrepChem. (n.d.). Synthesis of this compound.
  • Google Patents. (1985). Process for the preparation of bromoanthraquinones. (U.S.
  • Google Patents. (1994). Process for the preparation of 1-amino-4-bromoanthraquinones.
  • Google Patents. (1992). Process for the preparation of 1-amino-4-bromoanthraquinones. (U.S.
  • Google Patents. (2020). Preparation method of 1-methylamino-4-bromoanthraquinone.
  • Elgemeie, G. H., et al. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry, 11, 2696–2703. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 1-Bromoanthraquinone Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, specifically low yields, when using 1-bromoanthraquinone as a substrate. Here, we address common problems in a direct question-and-answer format, providing in-depth explanations and actionable solutions grounded in established organometallic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low (<30%), and I recover a significant amount of unreacted this compound. What is the primary cause?

A: Recovering your starting aryl bromide is a classic sign that the first step of the catalytic cycle, oxidative addition , is slow or has stalled. This compound, while containing an activated C-Br bond, can present challenges. The issue often lies with the catalyst system's inability to efficiently insert the Pd(0) species into the carbon-bromine bond.

Core Scientific Reason: The anthraquinone core is electron-deficient, which generally facilitates oxidative addition. However, steric hindrance around the bromine at the 1-position can impede the approach of a bulky palladium catalyst. More critically, the catalyst itself may be inactive or poisoned.

Troubleshooting Steps:

  • Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The key is to use a catalyst system that is both highly active and stable. Bulky, electron-rich phosphine ligands are known to promote the oxidative addition of challenging aryl halides.[1][2]

    • Action: Switch to a more robust catalyst system. Consider using a pre-catalyst like XPhos Pd G3 or generating the active L₁Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos.[3] These ligands create a more electron-rich and sterically accessible palladium center, accelerating oxidative addition.

  • Catalyst Deactivation: Palladium catalysts, especially in the Pd(0) state, are sensitive to oxygen. Inadequate degassing allows oxygen to oxidize the active Pd(0) to inactive Pd(II) species, halting the catalytic cycle before it even begins.

    • Action: Ensure rigorous degassing of your solvent and reaction vessel. Employ at least three freeze-pump-thaw cycles for the solvent and subsequently maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[4][5]

  • Solvent Quality: Solvents can contain impurities that poison the catalyst.[6] For instance, residual aldehydes or peroxides in ethers like THF or dioxane can interfere with the catalyst's activity.

    • Action: Use anhydrous, high-purity solvents. If you suspect solvent quality, consider passing it through a column of activated alumina before use.

Q2: My main byproduct is the homocoupling of my boronic acid (Ar-Ar), and the desired product yield is poor. How can I suppress this side reaction?

A: Boronic acid homocoupling is a common side reaction, often exacerbated by the presence of oxygen or the use of a Pd(II) precatalyst without an efficient reduction to Pd(0).[7][8]

Core Scientific Reason: Homocoupling can occur when two boronic acid molecules transmetalate with a Pd(II) center, followed by reductive elimination to form a biaryl byproduct.[7] This pathway competes directly with the desired cross-coupling cycle. Oxygen can promote this process by re-oxidizing Pd(0) back to Pd(II) within the catalytic cycle.[6][7][8]

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: This is the most critical factor. Oxygen promotes the formation of Pd(II) species that drive homocoupling.[6][7]

    • Action: As mentioned in Q1, rigorous degassing is non-negotiable. Purge all reagents and the reaction vessel thoroughly with an inert gas.[4]

  • Pre-catalyst Choice: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient, leaving Pd(II) available to catalyze homocoupling.

    • Action: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure your ligand can also act as a reductant or use a system known for clean in situ generation of Pd(0).[3]

  • Stoichiometry Control: Using a large excess of the boronic acid can sometimes increase the statistical probability of homocoupling.

    • Action: Start with a modest excess of the boronic acid (e.g., 1.2 to 1.5 equivalents). Monitor the reaction; if starting material remains, a small additional portion of boronic acid can be added later.

Q3: I am observing significant protodeboronation of my boronic acid. What conditions cause this, and how can it be prevented?

A: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[9] This effectively destroys your nucleophilic coupling partner, leading to low yields and recovery of your this compound starting material.

Core Scientific Reason: This reaction is often catalyzed by aqueous acidic or basic conditions and can be exacerbated by elevated temperatures.[9] The stability of boronic acids varies greatly; electron-deficient or some heteroaromatic boronic acids are particularly susceptible.[10]

Troubleshooting Steps:

  • Base Selection: While a base is essential for activating the boronic acid for transmetalation, a very strong aqueous base (like NaOH) at high temperatures can accelerate protodeboronation.[11][12][13]

    • Action: Switch to a milder base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[4] Potassium phosphate (K₃PO₄) is another excellent choice, particularly for sensitive boronic acids.

  • Temperature and Reaction Time: Prolonged heating increases the likelihood of protodeboronation.

    • Action: Aim for the lowest effective temperature. If your catalyst system is highly active (see Q1), you may be able to lower the reaction temperature significantly (e.g., from 100°C to 80°C) and shorten the reaction time. Monitor the reaction by TLC or LC-MS and stop it upon completion.

  • Use Boronic Esters: Boronic acid pinacol esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[10]

    • Action: If available, substitute the boronic acid with its pinacol ester (Bpin) derivative. They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[9]

Q4: How do I select the optimal solvent and base combination for this reaction?

A: The choice of solvent and base is interdependent and crucial for success.[6] The solvent must solubilize the reagents and catalyst, while the base activates the boronic acid to facilitate the rate-determining transmetalation step.[1][12]

Core Scientific Reason: The base activates the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is necessary for transmetalation with the Ar'-Pd(II)-X complex.[11][12][14] The solvent influences the solubility of this boronate species and the overall reaction rate and selectivity.[15][16][17]

Troubleshooting & Optimization:

  • Solvent Systems: A mixture of an organic solvent and water is often optimal.[7] Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.

    • Recommended Starting Points:

      • 1,4-Dioxane / Water: A classic and robust choice.

      • Toluene / Ethanol / Water: Good for less polar substrates.

      • THF / Water: Another very common and effective mixture.[4]

  • Base Selection: The strength of the base should be tuned to the specific boronic acid.

    • General Purpose: K₂CO₃, Na₂CO₃

    • For Sensitive Substrates: K₃PO₄, Cs₂CO₃ (often provides superior results for difficult couplings).[4]

    • Fluoride Sources: KF can be used, especially if your substrate is sensitive to stronger bases.[13]

Data & Workflow Visualization

Table 1: Recommended Catalyst Systems for this compound Coupling
Catalyst PrecursorLigandTypical Loading (mol%)Recommended BaseKey Advantage
Pd(OAc)₂SPhos1-2K₃PO₄High activity for sterically hindered substrates.
Pd₂(dba)₃XPhos1-2Cs₂CO₃Excellent for electron-deficient aryl bromides.
XPhos Pd G3(Integrated)1-2K₃PO₄Air-stable pre-catalyst, easy to handle.
Pd(PPh₃)₄(Integrated)2-5K₂CO₃"Classic" catalyst, may work for simpler boronic acids.
Diagram 1: Suzuki-Miyaura Catalytic Cycle & Troubleshooting Points

This diagram illustrates the core steps of the Suzuki reaction and highlights where common failures occur, particularly with a challenging substrate like this compound.

Suzuki_Cycle Pd0 L₂Pd(0) Active Catalyst ArPdX Ar-Pd(II)-X (Anthraquinone-Pd-Br) Pd0->ArPdX Inactive Inactive Pd(II) (e.g., from O₂) Pd0->Inactive Catalyst Poisoning (O₂, impurities) ArPdAr_prime Ar-Pd(II)-Ar' Di-organo Complex ArPdX->ArPdAr_prime Product Ar-Ar' Desired Product ArPdAr_prime->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX This compound (Ar-X) ArX->Pd0 Oxidative Addition (Q1 Failure Point) Boronic Ar'B(OH)₂ + Base Boronic->ArPdX Transmetalation Homocoupling Ar'-Ar' Homocoupling Boronic->Homocoupling (O₂, excess Pd(II)) (Q2 Failure Point) Deboronation Ar'-H Protodeboronation Boronic->Deboronation (Heat, Base) (Q3 Failure Point)

Caption: The Suzuki catalytic cycle with key failure points for low yield.

Diagram 2: Logical Troubleshooting Workflow

Use this flowchart to systematically diagnose the cause of low yield in your reaction.

Troubleshooting_Flowchart start Low Yield Observed check_sm Analyze Crude Reaction: Recovered Starting Material? start->check_sm sm_yes YES: High amount of This compound check_sm->sm_yes Yes sm_no NO: Starting material consumed check_sm->sm_no No check_byproducts Analyze Crude Reaction: Major Byproduct? byproduct_homo Boronic Acid Homocoupling check_byproducts->byproduct_homo Homocoupling byproduct_deboro Protodeboronation Product (Ar'-H) check_byproducts->byproduct_deboro Deboronation byproduct_other Other/Decomposition check_byproducts->byproduct_other Other solution_oa Problem: Oxidative Addition 1. Use stronger ligand (SPhos/XPhos). 2. Check catalyst activity. 3. Ensure strict anaerobic conditions. sm_yes->solution_oa sm_no->check_byproducts solution_homo Problem: Homocoupling 1. Rigorously degas solvent/reagents. 2. Use Pd(0) source or efficient pre-catalyst. 3. Check stoichiometry. byproduct_homo->solution_homo solution_deboro Problem: Protodeboronation 1. Use milder base (K₃PO₄). 2. Lower reaction temperature. 3. Use boronic ester instead of acid. byproduct_deboro->solution_deboro solution_general General Optimization 1. Screen solvents/bases. 2. Verify reagent purity. 3. Check reaction temperature. byproduct_other->solution_general

Caption: A step-by-step workflow for diagnosing low-yield issues.

Validated Experimental Protocol: Optimized Suzuki Coupling of this compound

This protocol incorporates best practices to mitigate the common issues discussed above.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.3 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed, deionized Water

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add this compound, the arylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate under high vacuum and backfill with argon. Repeat this vacuum/argon cycle a total of three times to ensure a completely inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a concentration of ~0.1 M with respect to the this compound.

  • Reaction: Place the sealed flask into a preheated oil bath at 85-90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-16 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via column chromatography on silica gel to isolate the desired 1-aryl-anthraquinone product.

References

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • National Institutes of Health (NIH). (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications - The Journal of Physical Chemistry B. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Wikipedia. (n.d.). Protodeboronation.
  • ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction | Request PDF.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry.
  • ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • National Institutes of Health (NIH). (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp.
  • Reddit. (2025). Problems with Suzuki coupling : r/Chempros.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Benchchem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Journal of the American Chemical Society. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.

Sources

Improving solubility of 1-Bromoanthraquinone for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Bromoanthraquinone

Introduction: Navigating the Solubility Challenges of this compound

This compound is a key intermediate in the synthesis of dyes, pigments, and advanced pharmaceutical compounds. Its rigid, polycyclic aromatic structure, while conferring desirable chromophoric and electronic properties, also results in poor solubility in many common organic solvents.[1][2] This low solubility is a significant experimental hurdle, often leading to reduced reaction rates, incomplete conversions, and inconsistent results.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and methodologies to effectively manage and overcome the solubility limitations of this compound in synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility characteristics of this compound?

A1: this compound is a crystalline solid that is practically insoluble in water.[1] Its solubility in common organic solvents is limited. Generally, it shows slight to moderate solubility in aromatic hydrocarbons (like toluene, xylene, nitrobenzene), chlorinated hydrocarbons (like dichloroethane), and some high-boiling point polar aprotic solvents (like DMF and DMSO).[1][3][4][5] Its solubility in lower-boiling point solvents like ethanol, methanol, and acetone is typically poor at room temperature but can be increased with heating.[2]

Q2: I am setting up a reaction. What are the best starting solvents to consider?

A2: For initial trials, selecting a solvent that has previously been successful for reactions involving anthraquinone derivatives is a logical starting point. Based on established procedures for cross-coupling and substitution reactions, the following solvents are recommended for initial screening:

  • Aromatic Hydrocarbons: Toluene, xylene, and nitrobenzene are frequently used, especially for higher temperature reactions.[3][5]

  • Chlorinated Solvents: Dichloroethane has been shown to be an effective solvent for bromination reactions of anthraquinone derivatives.[4]

  • Ethers: 1,4-Dioxane is a common choice for palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig aminations.[3][6]

  • Amides: N,N-Dimethylformamide (DMF) can be effective, particularly in palladium-catalyzed couplings, though its high boiling point can complicate product isolation.[7]

  • Carboxylic Acids: Glacial acetic acid is often used as a solvent for recrystallization and can be suitable for certain reactions where an acidic medium is tolerated.[8][9][10]

Q3: Why is the poor solubility of this compound a critical problem for my reaction's success?

A3: Poor solubility directly impacts reaction kinetics and overall efficiency in several ways:

  • Low Reaction Rates: In solution-phase reactions, only the dissolved portion of the reactant is available to react. Low solubility means a low effective concentration, which drastically slows down the reaction rate.[1]

  • Incomplete Reactions & Low Yields: If a significant fraction of the this compound remains undissolved, it will not participate in the reaction, leading to poor conversion of the starting material and consequently, low product yields.[1]

  • Poor Reproducibility: The amount of solid that dissolves can vary between experiments depending on minor fluctuations in temperature, stirring rate, and particle size, leading to inconsistent and unreliable results.

  • Increased Side Reactions: When the desired reaction is slow, competing side reactions, such as substrate or product degradation at high temperatures, can become more significant.[1]

Troubleshooting Guide: From Insolubility to Reaction Success

This section addresses specific experimental problems with actionable solutions.

Problem: My this compound is not dissolving sufficiently in my chosen solvent at the start of the reaction.

This is the most common issue. The logical workflow below outlines a systematic approach to solving this problem.

G A Problem: This compound not dissolving B Is the reaction temperature elevated? A->B C ACTION: Increase temperature. Heat to reflux or just below solvent boiling point. B->C No D Did heating solve the issue? B->D Yes C->D E SUCCESS: Proceed with reaction. Monitor for precipitation upon cooling or reagent addition. D->E Yes G Is a single solvent system required? D->G No F ACTION: Change the primary solvent. Consult Solvent Suitability Table. Prioritize high-boiling aromatic or polar aprotic solvents. I Re-evaluate reaction conditions. Consider phase-transfer catalysis or alternative synthetic routes. F->I If still unsuccessful G->F Yes H ACTION: Introduce a co-solvent. Add a small percentage (5-20%) of a stronger solvent like DMF, NMP, or Dioxane. G->H No H->I If still unsuccessful

Sources

Technical Support Center: Catalyst Selection for Suzuki Coupling of 1-Bromoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically with the challenging substrate, 1-bromoanthraquinone. Its sterically hindered nature and electron-deficient quinone core present unique hurdles that demand a carefully considered catalytic approach. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the primary challenges associated with the Suzuki coupling of this compound?

The Suzuki coupling of this compound is a non-trivial transformation due to a combination of steric and electronic factors.

  • Steric Hindrance: The bromine atom at the C1 position is flanked by a carbonyl group and the peri-hydrogen on the adjacent aromatic ring. This steric congestion can significantly slow down the rate-limiting oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1][2]

  • Substrate Deactivation: While the electron-withdrawing nature of the anthraquinone core can sometimes facilitate oxidative addition, the overall electronic properties and potential for catalyst inhibition by the carbonyl oxygens can complicate the reaction.[3]

  • Competing Side Reactions: Due to the sluggish nature of the desired coupling, side reactions such as protodebromination (dehalogenation) of the starting material and homocoupling of the boronic acid partner can become dominant pathways, leading to low yields of the target product.[3][4]

Q2: I am setting up this reaction for the first time. What is a reliable starting catalyst system?

For a challenging substrate like this compound, a robust, high-activity catalyst system is required from the outset. Standard catalysts like Pd(PPh₃)₄ often fail or give poor yields.[5] A recommended starting point would be a system known for its efficacy with sterically hindered and electron-deficient aryl bromides.

A strong initial system to screen would be:

  • Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a dedicated pre-catalyst like SPhos Pd G3.

  • Ligand: A bulky, electron-rich phosphine ligand is critical. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent first choice due to its proven ability to accelerate both oxidative addition and reductive elimination.[2][6]

  • Base: A moderately strong base is needed to facilitate the transmetalation step without promoting side reactions.[7] K₃PO₄ is often a reliable choice.

  • Solvent: A polar aprotic solvent system capable of dissolving the reagents and facilitating the reaction is necessary. A mixture of Dioxane/Water (e.g., 4:1) or Toluene/Water is a standard starting point.[5]

This combination creates a highly active Pd(0) species in situ that is well-suited to overcome the activation barrier of this hindered substrate.

Q3: My reaction has stalled with low conversion of the this compound. What are the most common causes and immediate troubleshooting steps?

Low or no conversion is a frequent issue. Before undertaking a complete re-optimization, verify these critical parameters:

  • Catalyst Inactivity: The most common culprit is the deactivation of the palladium catalyst. Ensure your reaction was properly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon for 20-30 minutes) to remove oxygen. Oxygen can oxidize the active Pd(0) to an inactive Pd(II) state, leading to the formation of palladium black and halting the catalytic cycle.[3][8]

  • Reagent Quality: Verify the purity and integrity of your reagents. Boronic acids can degrade over time, especially if not stored properly, leading to the formation of boroxines which are less reactive.[3] The quality of the solvent is also paramount; use anhydrous, degassed solvents.

  • Insufficient Temperature: Sterically hindered couplings often require elevated temperatures to overcome the activation energy for oxidative addition. If you are running the reaction at a moderate temperature (e.g., 80 °C), a careful increase to 100-110 °C may be beneficial.[9]

Troubleshooting Workflow for Low Conversion

Here is a logical workflow to diagnose and solve low conversion issues.

G start Low Conversion Observed check_reagents Verify Reagent Purity (Aryl Halide, Boronic Acid, Solvent) start->check_reagents check_setup Confirm Proper Degassing & Inert Atmosphere check_reagents->check_setup Reagents OK increase_temp Increase Reaction Temperature (e.g., 80°C -> 100°C) check_setup->increase_temp Setup OK screen_ligands Screen Bulky Phosphine Ligands (e.g., SPhos, XPhos, RuPhos) increase_temp->screen_ligands No Improvement success Reaction Successful increase_temp->success Improvement screen_ligands->success Improvement screen_bases Screen Alternative Bases (e.g., Cs₂CO₃, K₂CO₃) screen_bases->success Improvement failure Consult Specialist Literature screen_bases->failure No Improvement screen_ligrants screen_ligrants screen_ligrants->screen_bases No Improvement

Caption: A decision tree for troubleshooting low conversion.

Q4: How do I select the optimal ligand for this sterically hindered substrate?

Ligand selection is the most critical variable for a successful coupling with this compound. The ligand's role is to stabilize the palladium center and modulate its reactivity. For hindered substrates, you need a ligand that is both electron-rich and sterically bulky .[2][10]

  • Electron-richness increases the electron density on the palladium, promoting the oxidative addition step.

  • Steric bulk facilitates the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.

Recommended Ligand Classes for Screening:
Ligand ClassExample LigandsKey Characteristics & Use Case
Buchwald Biarylphosphines SPhos, XPhos, RuPhosThe gold standard for challenging couplings. They possess the ideal balance of steric bulk and electron-donating ability to promote fast oxidative addition and reductive elimination.[2]
Dialkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating but can be sensitive to air. The combination of Pd₂(dba)₃/P(t-Bu)₃ is a powerful system for many aryl bromides.[7]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes. They are excellent alternatives to phosphines and can be less sensitive to oxidation.[5][10]
Ferrocene-based Ligands dppfA common and robust ligand, but may be less effective than modern Buchwald ligands for this specific highly-hindered substrate.[11]

Screening Strategy: Start with SPhos or XPhos. If issues persist, screening a ligand from a different class, like an NHC, can often solve the problem as it operates through a slightly different catalytic species.

Q5: Dehalogenation (protodebromination) of my this compound is a major byproduct. How can I minimize it?

Dehalogenation occurs when the aryl halide is reduced to the parent arene instead of coupling.[4] This side reaction becomes competitive when the desired cross-coupling is slow.

Causes and Mitigation Strategies:

  • Hydride Sources: The "hydride" can come from solvent (like an alcohol) or the base itself. Ensure you are not using a protic solvent as the primary reaction medium. While water is used as a co-solvent, its role is primarily to help dissolve the inorganic base.

  • Slow Reductive Elimination: If the Ar-Pd(II)-Ar' intermediate is long-lived, it is more likely to find a pathway to dehalogenation. Using a bulkier ligand (like XPhos or RuPhos) can accelerate reductive elimination, outcompeting the dehalogenation pathway.[3]

  • Base Choice: Some bases can facilitate dehalogenation more than others. If you are using a very strong base like NaOt-Bu, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[2]

  • Reaction Time & Temperature: Minimize reaction time and temperature where possible. Prolonged heating can increase the likelihood of side reactions.[4] Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

Q6: I'm observing significant homocoupling of my boronic acid. What is the cause and how can I prevent it?

Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is typically caused by the presence of oxygen in the reaction mixture.[3] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the boronic acid.

Prevention is straightforward:

  • Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction headspace are free of oxygen before adding the palladium catalyst. A common procedure is to assemble the flask with all solid reagents, evacuate and backfill with an inert gas (like Argon or Nitrogen) three times, and then add the degassed solvent via cannula.

  • Use a Pd(0) Source: Starting with a Pd(0) pre-catalyst like Pd₂(dba)₃, rather than a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, can sometimes reduce the amount of initial Pd(II) species present that might initiate homocoupling.[3][5]

Experimental Protocol: General Procedure for Screening

This protocol provides a reliable method for setting up a small-scale screening reaction.

  • Preparation: To a 10 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inerting the Atmosphere: Seal the flask with a septum, and then evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, to achieve a concentration of ~0.1 M in the aryl bromide) via a syringe or cannula.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots from the reaction mixture.

  • Work-up (Typical): Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography.

Visualizing the Catalytic Cycle

Understanding the fundamental steps of the Suzuki-Miyaura reaction is key to effective troubleshooting.

G cluster_main Catalytic Cycle Pd0 Pd(0)L₂ PdII_Br Ar-Pd(II)L₂-Br Pd0->PdII_Br Oxidative Addition PdII_OH Ar-Pd(II)L₂-OH PdII_Br->PdII_OH Ligand Exchange PdII_Ar Ar-Pd(II)L₂-Ar' PdII_OH->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArBr Ar-Br (this compound) ArBOH Ar'-B(OH)₂ Base Base (OH⁻)

Caption: The Suzuki-Miyaura catalytic cycle.[2]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Al-Masum, M., & Al-Aabed, O. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry.
  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1.
  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
  • Wikipedia. (n.d.). Suzuki reaction.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.

Sources

Technical Support Center: Byproduct Analysis in 1-Bromoanthraquinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for byproduct analysis in reactions involving 1-bromoanthraquinone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to diagnose and resolve common issues related to byproduct formation.

Section 1: Troubleshooting Byproduct Formation in Common Reactions of this compound

This section addresses the most frequently encountered byproducts in key transformations of this compound, offering insights into their formation mechanisms and actionable strategies for their mitigation.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.[1] However, with an electron-poor substrate like this compound, several side reactions can compete with the desired transformation.[2]

Issue 1: Presence of Anthraquinone (Dehalogenation Byproduct)

Q: My Suzuki or Sonogashira reaction of this compound is showing a significant amount of anthraquinone as a byproduct. What is causing this, and how can I prevent it?

A: The formation of anthraquinone is a result of a common side reaction known as hydrodehalogenation or simply dehalogenation, where the bromine atom is replaced by a hydrogen atom.[3]

Causality: The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[3] This can arise from several sources:

  • Bases: Certain bases can react with the palladium complex to generate Pd-H.

  • Solvents: Solvents like alcohols can act as hydride donors.

  • Trace Water: The presence of water can also contribute to the formation of Pd-H species.[3]

Once formed, the Pd-H species can undergo reductive elimination with the 1-anthraquinone group on the palladium intermediate, yielding the dehalogenated anthraquinone byproduct.[3]

Troubleshooting Guide for Dehalogenation

Parameter Potential Cause Recommended Action Rationale
Base Use of strong, non-coordinating bases.Switch to a milder base such as K₂CO₃ or Cs₂CO₃.[4]Milder bases are less likely to generate palladium-hydride species.
Solvent Use of protic solvents (e.g., alcohols).Employ anhydrous, degassed aprotic solvents like toluene, dioxane, or DMF.[5]Aprotic solvents minimize the source of hydride ions.
Reaction Temperature Excessively high temperatures.Lower the reaction temperature and monitor the reaction progress closely.Higher temperatures can accelerate the rate of byproduct formation.
Catalyst System Inefficient catalyst or ligand.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[6]These ligands promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.

Issue 2: Formation of Biaryl Homocoupling Product (in Suzuki Reactions)

Q: In my Suzuki coupling of this compound with an arylboronic acid, I am observing the formation of a biaryl byproduct derived from the homocoupling of the boronic acid. Why does this happen?

A: The homocoupling of arylboronic acids is a known byproduct in Suzuki-Miyaura reactions, often exacerbated by the presence of oxygen.[7][8]

Causality: This side reaction is typically promoted by the presence of Pd(II) species in the reaction mixture. If the Pd(0) catalyst is oxidized to Pd(II) by residual oxygen, it can catalyze the homocoupling of two molecules of the arylboronic acid.[2]

Troubleshooting Guide for Boronic Acid Homocoupling

Parameter Potential Cause Recommended Action Rationale
Reaction Atmosphere Presence of oxygen in the reaction vessel.Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).[6]Minimizing oxygen prevents the oxidation of the active Pd(0) catalyst to the Pd(II) species that promotes homocoupling.[2]
Catalyst Precursor Use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0).Consider using a Pd(0) source directly or a precatalyst system known for rapid and efficient generation of the active catalyst.Ensures that the concentration of Pd(II) is kept to a minimum.
Reaction Conditions Prolonged reaction times at elevated temperatures.Monitor the reaction closely and stop it as soon as the starting material is consumed.Minimizes the time for the side reaction to occur.
Copper-Catalyzed Amination Reactions (Ullmann Condensation)

The Ullmann condensation is a classical method for forming carbon-nitrogen bonds, often employed for the amination of aryl halides.[9]

Issue: Incomplete Conversion and/or Formation of Dehalogenated Byproduct

Q: My Ullmann reaction of this compound with an amine is sluggish, and I'm seeing some anthraquinone byproduct. What are the likely causes?

A: Incomplete conversion in Ullmann reactions can be due to catalyst deactivation or suboptimal reaction conditions. The formation of anthraquinone suggests a competing dehalogenation pathway.

Causality:

  • Catalyst Deactivation: The active Cu(I) catalyst can disproportionate to Cu(0) and Cu(II), leading to a decrease in catalytic activity.[10]

  • Reaction Conditions: Ullmann reactions often require high temperatures, and the choice of solvent and base is critical.[9] For solid amines, solubility can be a limiting factor.[11][12]

  • Dehalogenation: Similar to palladium-catalyzed reactions, a reduction pathway can lead to the formation of anthraquinone.

Troubleshooting Guide for Ullmann Reactions

Parameter Potential Cause Recommended Action Rationale
Catalyst Deactivation of the copper catalyst.Use of a ligand, such as a diamine or amino alcohol, to stabilize the active Cu(I) species.[9] For some substrates, microwave-assisted synthesis with elemental copper can be highly efficient.[13][14][15]Ligands can prevent catalyst disproportionation and improve solubility. Microwaves can accelerate the reaction, reducing the overall time and potential for side reactions.
Solvent & Base Poor solubility of reactants; inappropriate base.For liquid amines, a solvent-free approach can be effective.[11][12] For solid amines, a high-boiling polar aprotic solvent like DMF or NMP is often necessary.[9] Use a suitable base to neutralize the HBr formed.Optimizing solubility and ensuring the presence of a suitable base are crucial for reaction efficiency.
Temperature Insufficient temperature for the reaction to proceed.Ullmann reactions often require elevated temperatures, sometimes in excess of 150 °C.[9]Higher temperatures are needed to overcome the activation energy for this reaction.

Section 2: Frequently Asked Questions (FAQs) for Byproduct Analysis

Q1: How can I effectively monitor the progress of my this compound reaction to track byproduct formation?

A1: Thin-Layer Chromatography (TLC) is an excellent initial technique for qualitative monitoring. The dehalogenated byproduct, anthraquinone, will be less polar than this compound and will have a higher Rf value. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase C18 column with a gradient of water and acetonitrile (both often containing a small amount of an acid like TFA or formic acid) is a good starting point for method development.[16][17]

Q2: What are the characteristic NMR signals I should look for to identify anthraquinone as a byproduct?

A2: In the ¹H NMR spectrum (in CDCl₃), the parent anthraquinone shows two multiplets: one around 8.32 ppm for the protons at positions 1, 4, 5, and 8, and another around 7.81 ppm for the protons at positions 2, 3, 6, and 7.[18] The ¹³C NMR spectrum of anthraquinone displays signals for the carbonyl carbons around 183.2 ppm.[18] The appearance of these signals in the crude NMR of your reaction mixture is a strong indicator of dehalogenation.

Q3: My this compound has poor solubility in my reaction solvent. Could this be contributing to byproduct formation?

A3: Absolutely. Poor solubility can lead to low local concentrations of the dissolved starting material, resulting in slow reaction rates.[19] This can give competing side reactions, such as dehalogenation, more time to occur. To address this, consider using a higher boiling point solvent that can better dissolve the anthraquinone core, such as toluene, dioxane, or DMF.[19] Increasing the reaction temperature will also improve solubility.[19]

Q4: I've confirmed the presence of byproducts. What is the best way to purify my desired product?

A4: Column chromatography on silica gel is the most common method for purifying products from these reactions. A gradient elution with a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane) will typically allow for the separation of the desired product from the less polar anthraquinone byproduct and any unreacted starting material.

Section 3: Experimental Protocols and Visualizations

General Protocol for HPLC Analysis of a this compound Reaction Mixture

This protocol provides a starting point for developing an HPLC method to monitor the consumption of this compound and the formation of products and byproducts.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Sample vials and filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Carefully take an aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and B.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength where all components have reasonable absorbance)

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 50 50
      20 0 100
      25 0 100
      26 50 50

      | 30 | 50 | 50 |

  • Analysis:

    • Inject a standard of this compound and any known byproducts (if available) to determine their retention times.

    • Analyze the reaction samples and quantify the relative peak areas to monitor the reaction progress.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Pathways in Palladium-Catalyzed Cross-Coupling

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Dehalogenation Byproduct Pathway cluster_2 Homocoupling Byproduct Pathway (Suzuki) This compound This compound Oxidative_Addition Oxidative_Addition This compound->Oxidative_Addition Pd(0) Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-B(OH)2 or R-C≡CH Hydride_Formation Hydride_Formation Oxidative_Addition->Hydride_Formation Source of H- Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Forms C-C bond Desired_Product Desired_Product Reductive_Elimination->Desired_Product Reductive_Elimination_H Reductive_Elimination_H Hydride_Formation->Reductive_Elimination_H Forms C-H bond Anthraquinone Anthraquinone Reductive_Elimination_H->Anthraquinone Ar-B(OH)2 Ar-B(OH)2 Homocoupling Homocoupling Ar-B(OH)2->Homocoupling Pd(II), O2 Biaryl_Byproduct Biaryl_Byproduct Homocoupling->Biaryl_Byproduct

Caption: Competing reaction pathways in palladium-catalyzed cross-coupling reactions of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

G start Low Yield in Cross-Coupling Reaction check_byproducts Analyze Crude Mixture (TLC, HPLC, NMR) Identify Byproducts start->check_byproducts dehalogenation Dehalogenation Observed (Anthraquinone) check_byproducts->dehalogenation Dehalogenation is major byproduct homocoupling Homocoupling Observed (Biaryl) check_byproducts->homocoupling Homocoupling is major byproduct no_reaction Mainly Starting Material check_byproducts->no_reaction Low conversion dehalogenation_actions Optimize Base (milder) Use Anhydrous/Aprotic Solvent Lower Temperature Change Ligand (bulky, e-rich) dehalogenation->dehalogenation_actions homocoupling_actions Ensure Inert Atmosphere (Degas) Use Pd(0) Precatalyst Monitor Reaction Time homocoupling->homocoupling_actions no_reaction_actions Check Catalyst Activity Increase Temperature Screen Different Ligands/Bases Address Solubility Issues no_reaction->no_reaction_actions end Improved Yield dehalogenation_actions->end homocoupling_actions->end no_reaction_actions->end

Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions of this compound.

References

  • BenchChem. (2025). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide. BenchChem.
  • Ayad, K. F. (2015). Synthesis, Characterization and Antibacterial Screening of New 1-Aminoanthraquinone Derivatives. Journal of Al-Nahrain University, 18(3), 51-62.
  • Zhang, L., et al. (2012). Two New Anthraquinone Glycosides from Gladiolus segetum. Molecules, 17(9), 10845-10852.
  • Malik, E. M., et al. (2016). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. Dyes and Pigments, 131, 33-40.
  • PubChem. (n.d.). 1-Amino-4-hydroxyanthraquinone. National Center for Biotechnology Information.
  • BenchChem. (2025). dealing with poor solubility of 1-Bromoanthracene in reactions. BenchChem.
  • Baqi, Y., & Müller, C. E. (2007). Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives. Organic letters, 9(7), 1271–1274.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • BenchChem. (2026). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-4-propylsulfanylbenzene with Terminal Alkynes. BenchChem.
  • Google Patents. (n.d.). EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-2-cyclohexylbenzene with Arylboronic Acids. BenchChem.
  • Malik, E. M., Rashed, M., Wingen, L. M., Baqi, Y., & Müller, C. E. (2016). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. Dyes and Pigments, 131, 33-40.
  • PubChem. (n.d.). 1-Aminoanthraquinone. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Zhang, J., et al. (2018). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides.
  • Liu, Y., et al. (2025). Amination of 1-Amino-4-Bromoanthraquinone-2-Sulfonic Acid Enabled by Alternating Current Electrolysis of Symmetrical Copper Electrodes. Chemistry – A European Journal.
  • ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone.
  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene. BenchChem.
  • DePaul University. (2021). Anthraquinone Extraction and Quantification, Modification of the Pictet-Spengler Reaction for the Creation of Useful Isotopes an. Digital Commons@DePaul.
  • BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-nitrobenzene with Terminal Alkynes. BenchChem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • El-Faham, A., et al. (2014). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry, 10, 2848-2856.
  • BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem.
  • Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NRO-Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 1,2-Dibromopyrene with Terminal Alkynes. BenchChem.
  • Google Patents. (n.d.). EP0499450A1 - Synthesis of 1-aminoanthraquinone.
  • BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1,1-Dibromoethylene with Arylboronic Acids. BenchChem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
  • YouTube. (2020). Suzuki cross-coupling reaction. Chem Help ASAP.
  • MDPI. (2022). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Molecules, 27(15), 4998.
  • Reddit. (2019).
  • CABI Digital Library. (2014). HPLC Separation of Anthraquinones from Rhubarbs. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 1-6.
  • ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.

Sources

Technical Support Center: High-Purity Recrystallization of 1-Bromoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Bromoanthraquinone. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the recrystallization process. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your purification outcomes.

The Critical Role of Purity in this compound Applications

This compound is a key intermediate in the synthesis of a wide range of dyes, pigments, and pharmaceuticals.[1][2] The purity of this starting material is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields, and final products that do not meet regulatory standards. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and when optimized, can yield highly pure crystalline this compound.[3]

Troubleshooting Guide: Common Issues in this compound Recrystallization

This section addresses specific problems that may arise during the recrystallization of this compound, providing potential causes and actionable solutions.

Q1: My this compound is not dissolving in the chosen solvent, even at elevated temperatures.

Possible Causes:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for dissolving this compound. While "like dissolves like" is a guiding principle, the complex structure of anthraquinones can lead to non-intuitive solubility behavior.[4]

  • Insufficient Solvent Volume: You may not be using enough solvent to fully dissolve the solute at the elevated temperature.

  • Low-Quality Starting Material: The presence of highly insoluble impurities can give the appearance that the desired compound is not dissolving.

Solutions:

  • Systematic Solvent Screening: If you are not following a pre-validated protocol, a small-scale solvent screen is essential. Test the solubility of a small amount of your crude this compound in a range of solvents with varying polarities (see Table 1 for suggestions). The ideal solvent will exhibit poor solubility at room temperature and high solubility near its boiling point.[5]

  • Incremental Solvent Addition: While heating your mixture, add the solvent in small portions until the this compound just dissolves. This ensures you are using the minimum amount of hot solvent necessary, which is crucial for maximizing your yield.[6]

  • Hot Filtration: If you suspect insoluble impurities, perform a hot filtration. After dissolving the crude product in a minimal amount of hot solvent, quickly filter the hot solution to remove any undissolved solids.

Q2: After cooling, an oil has formed instead of crystals. What should I do?

Possible Causes:

  • Supersaturation: The solution may be too concentrated, causing the this compound to come out of solution above its melting point.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice, leading to the formation of an amorphous oil.[7]

  • Presence of Impurities: Impurities can disrupt the crystallization process and promote oiling out.[8]

Solutions:

  • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the concentration.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a countertop, insulated from the cold surface. Once at room temperature, you can then move it to an ice bath to maximize crystal recovery.

  • Seed Crystals: If you have a small amount of pure this compound, adding a seed crystal to the cooled solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and initiate crystallization.

Q3: The purity of my this compound has not significantly improved after recrystallization.

Possible Causes:

  • Co-crystallization of Impurities: The impurities present in your crude material may have similar solubility properties to this compound in the chosen solvent, leading to them co-crystallizing.[6]

  • Inadequate Washing: The surfaces of your crystals may be coated with the impure mother liquor.

Solutions:

  • Change the Solvent System: A different solvent or a mixture of solvents may have a better selectivity for dissolving the impurities while leaving the this compound less soluble at lower temperatures.

  • Multiple Recrystallizations: A second recrystallization can often significantly improve purity.

  • Thorough Washing: After filtering your crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

Q4: My final yield of pure this compound is very low.

Possible Causes:

  • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[9]

  • Premature Crystallization: If the solution cools too much during hot filtration, some of your product may crystallize out along with the insoluble impurities.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in a lower yield.

Solutions:

  • Use the Minimum Amount of Hot Solvent: As mentioned previously, carefully add just enough hot solvent to dissolve your crude material.

  • Preheat Your Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat your funnel and receiving flask with hot solvent.

  • Maximize Cooling: Ensure your solution has reached room temperature before placing it in an ice bath. Allow it to remain in the ice bath for at least 15-20 minutes to ensure maximum precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often stem from the synthetic route used. These can include unreacted starting materials (e.g., anthraquinone), over-brominated species (e.g., dibromoanthraquinones), or isomeric byproducts. The nature of these impurities is a critical factor in selecting an appropriate purification strategy.

Q2: How do I select the best solvent for recrystallizing this compound?

A2: The ideal solvent should have a steep solubility curve for this compound, meaning it is highly soluble at high temperatures and poorly soluble at low temperatures. Additionally, the solvent should either be a very good solvent or a very poor solvent for the impurities you are trying to remove. A systematic approach to solvent selection is recommended, starting with small-scale trials.[5]

Q3: Is it better to use a single solvent or a mixed solvent system?

A3: A single solvent is often preferred for its simplicity. However, if a suitable single solvent cannot be found, a mixed solvent system can be very effective. This typically involves a "good" solvent in which the this compound is soluble, and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[5]

Q4: What safety precautions should I take when recrystallizing this compound?

A4: this compound is a halogenated aromatic compound and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Be aware of the hazards associated with the solvents you are using, particularly their flammability and toxicity.

Data Presentation and Protocols

Table 1: Potential Solvents for this compound Recrystallization
SolventBoiling Point (°C)PolarityRationale and Potential Issues
Chlorobenzene 132LowHas been used successfully for the crystallization of this compound, yielding high purity.[11] Its high boiling point allows for a large temperature gradient for crystallization.
Nitrobenzene 211HighEffective for dissolving anthraquinones, but its very high boiling point and toxicity require careful handling and removal.
Glacial Acetic Acid 118Polar ProticA common solvent for the recrystallization of anthraquinone derivatives.[6] Its acidity may not be suitable for all downstream applications.
Xylene ~140Non-polarA good choice for dissolving aromatic compounds. Ensure slow cooling to prevent oiling out.
Toluene 111Non-polarSimilar to xylene but with a lower boiling point. Good crystallization behavior has been noted for some aromatic compounds.[4]
Methylcyclohexane 101Non-polarCan be used for recrystallization, sometimes in combination with other solvents.
Experimental Protocol: General Recrystallization of this compound

This protocol provides a general framework. The choice of solvent and specific volumes should be optimized based on your own experimental observations.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Chlorobenzene)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent, enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • (Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 20 minutes to maximize the yield.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Start Recrystallization dissolution_issue Issue: Compound Not Dissolving start->dissolution_issue Problem during dissolution oiling_out Issue: Oiling Out start->oiling_out Problem during cooling low_purity Issue: Low Purity start->low_purity Problem after analysis low_yield Issue: Low Yield start->low_yield Problem after weighing success Successful Recrystallization start->success No issues check_solvent Check Solvent Choice & Volume dissolution_issue->check_solvent reheat_dilute Reheat and Dilute oiling_out->reheat_dilute change_solvent Change Solvent System low_purity->change_solvent check_solvent_volume Check Solvent Volume low_yield->check_solvent_volume hot_filtration Perform Hot Filtration check_solvent->hot_filtration Insoluble particles remain slow_cool Ensure Slow Cooling check_solvent->slow_cool Dissolves completely hot_filtration->slow_cool reheat_dilute->slow_cool rewash_recrystallize Rewash Crystals / Recrystallize change_solvent->rewash_recrystallize optimize_cooling Optimize Cooling Time/Temp check_solvent_volume->optimize_cooling

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

References

  • BenchChem. (2025). Technical Support Center: Purification of Crude 1-Amino-2,4-dibromoanthraquinone. BenchChem.
  • Nerz, J. (n.d.).
  • BenchChem. (2025).
  • University of Rochester Department of Chemistry. (n.d.).
  • Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2025). Impact of impurities on crystal growth.
  • Chegg. (n.d.). 1.
  • LibreTexts. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts.
  • BenchChem. (2025).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(7), 938-952.
  • Google Patents. (1985).
  • He, C., Guo, H., Peng, Q., Dong, S., & Li, F. (2019). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.
  • Sasol. (2020). Light Aromatic Concentrate.
  • ResearchGate. (2025).
  • Beilstein Journal of Organic Chemistry. (2016).
  • Frontiers. (2022). A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria.
  • PubMed. (2021). Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development.
  • PubMed. (2009).
  • PubChem. (n.d.). This compound.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 1-Bromo-3-nitrobenzene in Common Organic Solvents.
  • BenchChem. (2025). Solubility of 1,2-Dibromoanthracene in Organic Solvents: A Technical Guide.
  • BenchChem. (n.d.). dealing with poor solubility of 1-Bromoanthracene in reactions.
  • Dalton Transactions. (n.d.). Mechanistic insights into the dearomative diborylation of pyrazines: a radical or non-radical process?
  • Quora. (2021).

Sources

Technical Support Center: 1-Bromoanthraquinone Stability and Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-bromoanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable but occasionally challenging reagent. Here, we provide in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you prevent decomposition and maximize the success of your reactions.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when using this compound.

Q1: My reaction mixture with this compound is turning dark, and TLC analysis shows multiple new spots. What's happening?

A1: Dark coloration and multiple spots on a Thin Layer Chromatography (TLC) plate are classic indicators of decomposition. The primary culprits are often hydrodebromination (loss of the bromine atom), photodegradation, or reactions with incompatible bases or solvents at elevated temperatures. The anthraquinone core itself is highly conjugated and prone to forming colored byproducts.

Q2: What is the most common decomposition byproduct I should look for?

A2: The most prevalent byproduct is typically anthraquinone, formed via hydrodebromination (also called dehalogenation). This occurs when the bromine atom is replaced by a hydrogen atom. On a TLC plate, anthraquinone will appear as a new, slightly more polar spot than this compound. Its presence can be confirmed by standard analytical methods like GC-MS or ¹H NMR spectroscopy, where a new aromatic proton signal will appear in the region where the bromine was located[1].

Q3: Is this compound sensitive to light or air?

A3: Yes, anthraquinone derivatives can be sensitive to light, particularly UV radiation in the 300-400 nm range, which can induce photodegradation[2]. While the anthraquinone core has high thermal and chemical stability, photochemical reactions can occur[2][3][4]. It is best practice to protect reactions from direct light by covering the flask with aluminum foil. While generally stable in air, performing reactions, especially palladium-catalyzed cross-couplings, under an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation of the catalyst and other reagents[5].

Q4: Can I use strong bases like sodium hydroxide or alkoxides with this compound?

A4: Caution is advised. While a base is necessary for many reactions, such as Suzuki-Miyaura couplings, strong, nucleophilic bases can promote unwanted side reactions. These may include nucleophilic aromatic substitution (SNAr) if other nucleophiles are present, or degradation of the anthraquinone core at high temperatures. For cross-coupling reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred as they are less likely to cause decomposition[6]. Strong alkoxide bases like NaOtBu have been used successfully but require careful optimization of reaction conditions[7][8].

Q5: My starting material is off-color. Can I still use it?

A5: An off-color (e.g., brownish or dull yellow instead of bright yellow) appearance may suggest impurities or degradation during storage. It is highly recommended to purify the this compound before use, as impurities can interfere with sensitive reactions, particularly catalytic cycles. Recrystallization from a suitable solvent like chlorobenzene is an effective purification method[9][10]. Proper storage in a cool, dry, and dark place is essential to maintain its quality[11].

PART 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving decomposition issues based on common experimental observations.

Problem: Low Yield and Significant Dehalogenation Byproduct (Anthraquinone)

This is the most frequent issue, especially in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.

Systematic Checks & Solutions Workflow

start Low Yield & High Dehalogenation check_hydride Identify Hydride Source start->check_hydride Is a hydride source present? check_catalyst Evaluate Catalyst System start->check_catalyst Is transmetalation slow? check_conditions Assess Reaction Conditions start->check_conditions Are conditions too harsh? sol_solvent Use Anhydrous, Degassed Aprotic Solvents (Toluene, Dioxane) check_hydride->sol_solvent Solvent (e.g., alcohols) or trace water sol_base Switch to Non-Hydridic Base (e.g., K₃PO₄, Cs₂CO₃) check_hydride->sol_base Base (e.g., those that can act as hydride donors) sol_ligand Use Bulky, Electron-Rich Ligands (e.g., Buchwald type) check_catalyst->sol_ligand Accelerates reductive elimination over side reactions sol_temp Lower Reaction Temperature check_conditions->sol_temp High temps can favor decomposition pathways cluster_0 Desired Pathway (e.g., Suzuki Coupling) cluster_1 Decomposition Pathways sub This compound pd_cycle Pd(0)/Pd(II) Catalytic Cycle sub->pd_cycle Oxidative Addition dehalo Hydrodebromination (Dehalogenation) sub->dehalo Pd-H Species photo Photodegradation sub->photo product Coupled Product pd_cycle->product Reductive Elimination anthraquinone Anthraquinone dehalo->anthraquinone [H] source (H₂O, solvent) byproducts Other Byproducts photo->byproducts UV Light (300-400 nm)

Caption: Competing reaction pathways for this compound.

The electron-withdrawing nature of the anthraquinone core activates the C-Br bond towards oxidative addition, which is beneficial for cross-coupling reactions.[12] However, this same electronic property can make it susceptible to other processes. The primary challenge is to ensure the catalytic cycle for the desired transformation proceeds much faster than the competing decomposition pathways.

PART 5: Data Summary

The following table provides recommended starting conditions for common cross-coupling reactions involving this compound, with a focus on minimizing decomposition.

Reaction TypeRecommended BaseRecommended SolventTypical Temp. (°C)Key Considerations & Ligand Choice
Suzuki-Miyaura K₃PO₄, Cs₂CO₃Toluene, Dioxane, or THF (often with a small amount of H₂O)80 - 110Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate reductive elimination and suppress dehalogenation.[6]
Buchwald-Hartwig NaOtBu, K₃PO₄Toluene, Dioxane90 - 120Air- and moisture-stable (NHC)Pd complexes or Buchwald-type ligands are highly effective. Strict inert conditions are critical.[7][8]
Sonogashira Et₃N, i-Pr₂NH (as base and solvent)THF, DioxaneRT - 60Copper co-catalyst (e.g., CuI) is typically required. Dehalogenation can be a significant side reaction; careful temperature control is needed.
Heck K₂CO₃, Et₃NToluene, Dioxane, DMF80 - 120High temperatures can lead to decomposition. Monitor carefully. Phosphine ligands like PPh₃ are common.[1]

References

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
  • Remde, A., & Seitz, H. (n.d.). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model).
  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(20), 3733–3743. [Link]
  • Embaye, A. S., et al. (2020). Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA. Physical Chemistry Chemical Physics, 22(46), 27263-27273. [Link]
  • Embaye, A. S., et al. (2020). Imaging Studies of Photodegradation and Self-healing in Anthraquinone Derivative Dye-doped PMMA. RSC Publishing. [Link]
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • Chen, H., et al. (2021). Bacterial degradation of anthraquinone dyes. Critical Reviews in Biotechnology, 41(5), 717-733. [Link]
  • Fan, G., et al. (2008). Decolorization mechanism of 1-amino-4-bromoanthraquinone-2-sulfonic acid using Sphingomonas herbicidovorans FL.
  • Yusuf, M., & Jain, P. (2015). Photochemical studies: Chromones, bischromones and anthraquinone derivatives. Arabian Journal of Chemistry, 8(4), 563-574. [Link]
  • Google Patents. (n.d.). Process for the preparation of bromoanthraquinones.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo-.
  • ResearchGate. (n.d.). Photochemical cyclization in anthraquinone derivatives.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Technical Support Center: Optimizing Derivatization of 1-Bromoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-bromoanthraquinone derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your reaction conditions. Here, we will move beyond simple procedural lists to explore the underlying principles of common synthetic transformations, troubleshoot frequently encountered issues, and offer practical solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing this compound?

A1: The primary strategies for derivatizing this compound hinge on the reactivity of the carbon-bromine bond. The most prevalent methods are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

  • Palladium-Catalyzed Cross-Coupling Reactions: These are highly versatile methods for forming new carbon-carbon and carbon-nitrogen bonds.[1][2][3] Key examples include:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[2] This is particularly useful for synthesizing a wide range of aminoanthraquinone derivatives.

    • Sonogashira Coupling: For creating C-C bonds with terminal alkynes.

    • Heck Coupling: For forming C-C bonds with alkenes.

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct replacement of the bromine atom by a strong nucleophile.[4][5][6] The anthraquinone core is inherently electron-deficient, which facilitates this type of reaction. However, it often requires harsh reaction conditions (high temperatures and strong bases) and the presence of activating groups on the anthraquinone ring.[4][5][6]

Q2: How does the structure of this compound influence its reactivity?

A2: The anthraquinone scaffold is an electron-poor aromatic system due to the presence of two electron-withdrawing carbonyl groups. This electronic feature makes the aromatic ring susceptible to nucleophilic attack, which is a key principle behind SNAr reactions.[4] For palladium-catalyzed reactions, the C-Br bond is readily susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[3]

Q3: What are the key differences in reaction conditions between Suzuki and Buchwald-Hartwig reactions for this compound?

A3: While both are palladium-catalyzed cross-coupling reactions, the specific conditions are tailored to the nucleophile.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Nucleophile Boronic acid/esterPrimary/secondary amine
Typical Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Strong, non-nucleophilic bases (e.g., NaOt-Bu, KOt-Bu, LiHMDS)
Ligand Phosphine ligands (e.g., PPh₃, XPhos, SPhos)Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos)[7]
Solvent Aprotic solvents (e.g., Toluene, Dioxane, DMF), often with waterAnhydrous, aprotic solvents (e.g., Toluene, Dioxane)

Q4: Can I perform a direct bromination of an aminoanthraquinone to synthesize a bromoanthraquinone derivative?

A4: Yes, direct bromination is a viable method. For instance, 1-amino-4-bromoanthraquinone can be synthesized by treating 1-aminoanthraquinone with bromine.[8] However, controlling the regioselectivity can be a challenge, and mixtures of isomers may be formed.[9] The choice of solvent and the presence of additives like hydrobromic acid can influence the isomeric ratio.[9]

Troubleshooting Guide

This section addresses common problems encountered during the derivatization of this compound and provides systematic solutions.

Problem 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

Possible Causes & Solutions

  • Inactive Catalyst: The Pd(0) active species is sensitive to oxygen.

    • Solution: Ensure all solvents and reagents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by several freeze-pump-thaw cycles.[10] Use freshly opened or properly stored palladium precursors and ligands.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: For sterically hindered substrates or less reactive amines in Buchwald-Hartwig amination, consider using bulky, electron-rich ligands like those from the Buchwald or Stradiotto groups (e.g., Mor-DalPhos).[11] For Suzuki couplings, screen different phosphine ligands to find the optimal one for your specific substrate.

  • Incorrect Base: The choice and strength of the base are critical for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).

    • Solution: For Suzuki reactions, ensure the base is sufficiently soluble in the reaction medium. A biphasic system with water can sometimes improve the solubility and effectiveness of inorganic bases.[12] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium or potassium tert-butoxide are generally required.[13]

  • Poor Solubility of Starting Materials: this compound and its derivatives can have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.[14][15]

    • Solution:

      • Increase the reaction temperature, but monitor for potential decomposition.[10][12]

      • Use higher boiling point solvents like DMF, dioxane, or toluene.[12][16]

      • Consider using a solvent mixture to improve solubility.[14]

Experimental Workflow: Troubleshooting Low Yield in a Suzuki Coupling Reaction

G start Low Yield in Suzuki Coupling check_catalyst Is the catalyst active? (Degassed solvents, fresh reagents) start->check_catalyst check_catalyst->start No, re-run with fresh/degassed materials check_solubility Are starting materials fully dissolved? check_catalyst->check_solubility Yes check_base Is the base appropriate and soluble? check_solubility->check_base Yes change_solvent Try higher boiling point solvents (e.g., DMF, Dioxane) check_solubility->change_solvent No check_temp Is the reaction temperature optimal? check_base->check_temp Yes change_base Try alternative bases (e.g., K3PO4, Cs2CO3) check_base->change_base No optimize_ligand Screen different phosphine ligands check_temp->optimize_ligand Yes increase_temp Increase temperature incrementally check_temp->increase_temp No success Improved Yield optimize_ligand->success increase_temp->check_solubility change_solvent->increase_temp change_base->check_base G start Start: this compound reaction_choice Choose Derivatization Method start->reaction_choice pd_coupling Palladium-Catalyzed Cross-Coupling reaction_choice->pd_coupling e.g., Suzuki, Buchwald-Hartwig snar Nucleophilic Aromatic Substitution (SNAr) reaction_choice->snar e.g., with strong nucleophile reaction_setup Reaction Setup (Inert Atmosphere) pd_coupling->reaction_setup snar->reaction_setup reaction_execution Reaction Execution (Heating & Stirring) reaction_setup->reaction_execution monitoring Reaction Monitoring (TLC, LC-MS) reaction_execution->monitoring monitoring->reaction_execution Incomplete workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Product characterization->product

Sources

Technical Support Center: Regioselective Synthesis of 1-Bromoanthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective synthesis of 1-bromoanthraquinone derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on the anthraquinone scaffold. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency, yield, and purity of your syntheses.

The precise installation of a bromine atom at the C1 position of the anthraquinone core is a pivotal step in the synthesis of numerous valuable compounds, including dyes and pharmacologically active agents. However, achieving high regioselectivity can be challenging due to the electronic properties of the anthraquinone nucleus, which can lead to the formation of undesired isomers. This guide provides in-depth, experience-based insights to help you overcome these synthetic hurdles.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and its derivatives, offering potential causes and actionable solutions.

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to ensure the complete consumption of the starting material. - If the reaction has stalled, consider a modest increase in temperature or extending the reaction time. For instance, in brominations using elemental bromine, a duration of 4-8 hours at 85-90°C is often effective.[1] - The use of a catalyst, such as iodine, can sometimes improve the reaction rate and overall yield.[1]
Product Loss During Work-up: The product may not fully precipitate or could be partially soluble in the wash solvent.- Ensure complete precipitation by cooling the reaction mixture in an ice bath before filtration.[1] - Wash the isolated product with a solvent in which it has minimal solubility. Water is a common and effective choice for washing crude 1-amino-2,4-dibromoanthraquinone.[1]
Low Purity (Multiple Spots on TLC/Peaks in LC) Formation of Isomeric Byproducts: Electrophilic attack at other positions on the anthraquinone ring (e.g., C2 or C4).- Precise control of reaction stoichiometry is critical. Use the correct molar ratio of the brominating agent to the anthraquinone starting material.[1] - The bromination of 1-aminoanthraquinones in a carboxylic acid with an equimolar amount of bromine can result in a mixture of isomers.[1] - Maintain a low temperature during the addition of the brominating agent to enhance selectivity.[1]
Presence of Unreacted Starting Material: The reaction did not proceed to completion.- As with low yield, monitor the reaction closely with TLC or LC.[1] - If the reaction appears to have stopped, a small, cautious addition of the brominating agent may be necessary, but be mindful of the risk of over-bromination.[1]
Difficulty in Product Isolation Product is Soluble in the Work-up Solvent: The product does not precipitate as expected upon quenching the reaction.- If adding water to the reaction mixture does not induce precipitation, try cooling the mixture in an ice bath to decrease the product's solubility.[1]
Logical Workflow for Troubleshooting Synthesis Issues

G start Synthesis Issue (Low Yield or Purity) check_yield Is Yield Low? start->check_yield check_purity Is Purity Low? start->check_purity incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes workup_loss Product Loss During Work-up? check_yield->workup_loss Yes isomers Isomeric Byproducts? check_purity->isomers Yes starting_material Unreacted Starting Material? check_purity->starting_material Yes solution_yield Optimize Reaction Time/Temp Monitor with TLC/LC Consider Catalyst incomplete_rxn->solution_yield Yes solution_workup Ensure Complete Precipitation Use Appropriate Wash Solvent workup_loss->solution_workup Yes solution_purity Control Stoichiometry Maintain Low Temp During Addition isomers->solution_purity Yes solution_starting_material Monitor with TLC/LC Cautious Addition of Bromine starting_material->solution_starting_material Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for the regioselective bromination of anthraquinone derivatives?

A1: The regioselectivity of electrophilic bromination on the anthraquinone ring is governed by the electronic properties of the system. The electron density is highest at the C9 and C10 positions in the central ring, making these sites the most favorable for electrophilic attack. This preference is due to the greater thermodynamic stability of the resulting carbocation intermediate, often referred to as an arenium ion or sigma complex. When the electrophile adds at the C9 position, two intact benzene rings are preserved, which is energetically more favorable than addition at other positions that would disrupt more of the aromatic system.[2]

Q2: How do substituents on the anthraquinone ring influence regioselectivity?

A2: Substituents play a crucial role in directing the position of bromination. Electron-donating groups, such as amino (-NH2) or methylamino (-NHCH3) groups, activate the ring towards electrophilic substitution and can direct the incoming bromine to specific positions. For instance, a 1-aminoanthraquinone will typically direct bromination to the 4-position. Conversely, electron-withdrawing groups, like nitro (-NO2) groups, deactivate the ring but can also influence the position of substitution.

Q3: What are some common brominating agents used for this synthesis, and what are their advantages and disadvantages?

A3:

  • Elemental Bromine (Br₂): This is a widely used and effective brominating agent. It is often used in conjunction with a solvent like pyridine or a carboxylic acid.[3][4] While effective, it can be hazardous to handle due to its high reactivity and toxicity.

  • N-Bromosuccinimide (NBS): NBS is a milder and safer alternative to elemental bromine. It is often used with a radical initiator for allylic or benzylic bromination, but it can also be used for aromatic bromination under appropriate conditions.

  • Hydrogen Peroxide and Hydrogen Bromide: This combination generates bromine in situ, which can offer better control over the reaction rate and stoichiometry.[5] This method can reduce the formation of poly-brominated byproducts.[5]

Q4: What analytical techniques are most suitable for characterizing the products and monitoring reaction progress?

A4: A combination of chromatographic and spectroscopic techniques is essential for both monitoring the reaction and characterizing the final product.

  • Thin Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the reaction's progress by observing the disappearance of the starting material and the appearance of the product spot(s).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and can be used to determine the ratio of different isomers in the crude reaction mixture.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise structure of the synthesized derivatives, confirming the position of the bromine atom.[6][7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can provide information about its fragmentation pattern, further aiding in structure confirmation.[6][7]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups present in the molecule.[7]

Q5: Are there alternative synthetic routes to this compound derivatives that avoid direct bromination?

A5: Yes, one notable alternative is the denitrobromination of nitroanthraquinones.[8] In this process, a nitro group is replaced by a bromine atom at high temperatures.[8] For example, 1-nitroanthraquinone can be converted to this compound by treatment with elemental bromine at temperatures ranging from 200°C to 350°C.[8] This method can offer high purity and is a valuable alternative, especially when direct bromination leads to intractable mixtures of isomers.[8]

Experimental Protocols

Protocol 1: Synthesis of 1-Methylamino-4-bromoanthraquinone

This protocol is adapted from a procedure described in Organic Syntheses.[3]

Materials:

  • 1-Methylaminoanthraquinone

  • Pyridine (good grade is essential)[3]

  • Bromine

  • Hot water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, place 119 g (0.5 mole) of 1-methylaminoanthraquinone and 600 ml of pyridine.[3]

  • With stirring, add 90 g (29 ml, 0.56 mole) of bromine over a period of 9–10 minutes.[3]

  • Heat the mixture on a steam bath for 6 hours with continuous stirring.[3] Some of the product may begin to separate during this time.[3]

  • After the heating period, transfer the hot mixture to a beaker and allow it to cool.

  • Collect the solid product by filtration on a Büchner funnel.[3]

  • Wash the solid thoroughly with hot water to remove pyridine hydrobromide, which precipitates with the product.[3]

  • Dry the resulting deep red 1-methylamino-4-bromoanthraquinone. The expected yield is 111–117 g (70–74%).[3]

Protocol 2: Purification of Crude this compound

This protocol describes a method for purifying crude this compound obtained from the denitrobromination of 1-nitroanthraquinone.[8]

Materials:

  • Crude this compound

  • Chlorobenzene

Procedure:

  • Discharge the hot melt from the denitrobromination reaction into efficiently stirred chlorobenzene.[8]

  • Cool the resulting suspension to 20°C and filter to collect the crude product.[8]

  • Wash the filter cake with chlorobenzene.[8]

  • Dry the crystals under vacuum at 120°C to obtain purified this compound with a purity of 99-99.5%.[8]

Experimental Workflow for Synthesis and Purification

G start Starting Material (e.g., 1-Aminoanthraquinone) reaction Bromination Reaction (e.g., with Br₂ in solvent) start->reaction monitoring Reaction Monitoring (TLC/LC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Precipitation & Filtration) monitoring->workup Complete crude_product Crude Product workup->crude_product purification Purification (Recrystallization/Chromatography) crude_product->purification final_product Pure this compound Derivative purification->final_product characterization Characterization (NMR, MS, IR, HPLC) final_product->characterization

Caption: A general experimental workflow for the synthesis and purification of this compound derivatives.

References

  • Benchchem. (2025). Application Notes and Protocols for the Regioselective Synthesis of 1,2-Dibromoanthracene.
  • Benchchem. (2025). Improving yield and purity of 1-Amino-2,4-dibromoanthraquinone synthesis.
  • Beilstein Journals. (n.d.). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs.
  • Organic Syntheses. (1949). 1-METHYLAMINO-4-BROMOANTHRAQUINONE.
  • PMC. (n.d.). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones.
  • Beilstein Journal of Organic Chemistry. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • Chemneo. (2024). From CAS 128-93-8 to 1-Methylamino-4-Bromo Anthraquinone: A Deep Dive into Organic Synthesis.
  • Google Patents. (n.d.). US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones.
  • Google Patents. (n.d.). CN111138305A - Preparation method of 1-methylamino-4-bromoanthraquinone.
  • PMC - NIH. (n.d.). Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis.
  • PMC - NIH. (n.d.). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones.
  • Google Patents. (n.d.). US2012228A - Purification of l-n-methyl-x-.
  • Google Patents. (n.d.). US4543214A - Process for the preparation of bromoanthraquinones.
  • ResearchGate. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones.
  • Beilstein Journals. (n.d.). Regiodefined synthesis of brominated hydroxyanthraquinones related to proisocrinins.
  • EPO. (2012). Process for the purification of anthraquinone derivatives - Patent 2497761.
  • EPO. (n.d.). Process for the preparation of 1-amino-4-bromoanthraquinones - Patent EP0585395A1.
  • Benchchem. (2025). The Core Mechanism of Electrophilic Bromination of Anthracene: A Technical Guide.
  • Chemical Science (RSC Publishing). (n.d.). Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis.
  • Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • PubChem - NIH. (n.d.). This compound.
  • PubChem - NIH. (n.d.). 1-Amino-4-bromoanthraquinone.
  • Frontiers. (n.d.). Grand challenges in chemical biology from the perspective of organic chemical synthesis.
  • ResearchGate. (n.d.). Enhancement of Photo-bromination of Phenol by Anthraquinone-2-sulphonate and Benzophenone: Implication for Photo-production of Organic Brominated Compounds by Dissolved Organic Matter in Marine Environment.
  • RSC Publishing. (n.d.). Regioselective terminal bromination of fluorinated oligophenylenes.

Sources

Technical Support Center: Purification of 1-Bromoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-bromoanthraquinone. The synthesis of this compound, a valuable intermediate in the production of dyes and functional materials, is often complicated by the formation of isomeric and other process-related impurities.[1] This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you achieve high purity for your downstream applications.

Frequently Asked questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: During synthesis, particularly through electrophilic bromination of anthraquinone or related precursors, several impurities can form. The most common are:

  • Isomeric Impurities: The primary isomeric impurity is 2-bromoanthraquinone . Its formation is a result of substitution at an alternative position on the anthraquinone core, and it often has very similar physical properties to the desired 1-bromo isomer, making separation challenging.[2][3]

  • Over-brominated Species: Dibromoanthraquinones (e.g., 1,5- or 1,8-dibromoanthraquinone) can be formed if the reaction conditions are not strictly controlled.

  • Unreacted Starting Materials: Residual anthraquinone or precursors like 1-nitroanthraquinone may remain if the reaction does not go to completion.[4]

  • Process-Related Byproducts: Depending on the synthetic route, byproducts such as phthalic anhydride can sometimes be formed, though these are typically easier to remove.[1]

Q2: Why is the separation of this compound and 2-bromoanthraquinone so difficult?

A2: The separation is challenging because isomers possess the same molecular formula and weight, leading to very similar physical properties such as polarity, solubility, and boiling point.[5] This similarity means that standard purification techniques like simple distillation or a single-solvent recrystallization may not be effective, requiring more specialized or optimized methods to exploit the subtle differences between the isomers.[6][7]

Q3: How can I quickly assess the purity of my this compound sample?

A3: Several analytical techniques can provide a reliable assessment of purity:

  • Thin-Layer Chromatography (TLC): This is a rapid, qualitative method. The presence of multiple spots indicates impurities. By comparing the Rf values to a pure standard, you can identify the main product and estimate the level of contamination.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on purity. A reverse-phase C18 column is often effective for separating isomers of anthraquinone derivatives.[8]

  • Melting Point Analysis: Pure this compound has a sharp melting point. A broad melting range or a depressed melting point compared to the literature value is a strong indicator of the presence of impurities.[8]

  • Spectroscopic Methods (NMR, Mass Spectrometry): These techniques can confirm the structure of the desired product and help identify the specific structures of any unknown impurities present in the sample.

Q4: What are the most effective methods for removing isomeric impurities from this compound?

A4: The primary strategies involve exploiting subtle differences in the physical and chemical properties of the isomers. The most effective, field-proven methods are:

  • Fractional Recrystallization: This is the most common and cost-effective method. It relies on the slight differences in solubility between this compound and its isomers in a carefully selected solvent or solvent system.[1]

  • Column Chromatography: For difficult separations or when very high purity is required, silica gel column chromatography is a powerful technique that separates compounds based on their differential adsorption to the stationary phase.[9][10]

Troubleshooting Guide 1: Purification by Fractional Recrystallization

Causality: Recrystallization works on the principle that the solubility of a compound in a solvent is temperature-dependent. As a hot, saturated solution cools, the compound's solubility decreases, forcing it to crystallize. Impurities, being present in lower concentrations or having slightly different solubility profiles, tend to remain in the "mother liquor" (the cold solvent). For isomers, this difference in solubility can be small, so precise control of the solvent, temperature, and cooling rate is critical.

Recrystallization Workflow Diagram

RecrystallizationWorkflow cluster_main Recrystallization Process A 1. Dissolution Crude product dissolved in minimum hot solvent B 2. Hot Filtration (Optional) Removes insoluble impurities A->B solution C 3. Crystallization Solution cools slowly to form pure crystals B->C filtrate D 4. Isolation Crystals collected by vacuum filtration C->D slurry E 5. Drying Residual solvent removed under vacuum D->E wet solid

Caption: General workflow for the purification of this compound via recrystallization.

Detailed Protocol: Recrystallization from Nitrobenzene

This protocol is adapted from a patented industrial process known to achieve purities of 99.5% to 100%.[1] Safety Note: Nitrobenzene is toxic and readily absorbed through the skin. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Selection: Place a small amount of crude this compound in a test tube and add a few drops of nitrobenzene. Heat the mixture. The ideal solvent will dissolve the compound when hot but show poor solubility when cold. Nitrobenzene and chlorobenzene are reported to be effective.[1][4]

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of nitrobenzene and heat the suspension to approximately 150°C with stirring. Continue to add small portions of hot nitrobenzene until the solid is completely dissolved. Avoid using an excessive amount of solvent, as this will reduce the final yield.

  • Crystallization: Once a clear solution is obtained, remove the heat source and allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals and prevents the co-precipitation of impurities.

  • Isolation: After the mixture has reached room temperature, cool it further in an ice bath to maximize crystal formation. Collect the precipitated dark yellow crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold nitrobenzene or another solvent like chlorobenzene to rinse away the impurity-rich mother liquor.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 120°C) to remove all residual solvent.[1]

Troubleshooting Recrystallization Issues
IssuePossible Cause(s)Recommended Solution(s)
Low Recovery • Too much solvent was used during dissolution.• The product has significant solubility in the cold solvent.• Use the absolute minimum amount of hot solvent required for complete dissolution.• Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.[9]• Wash the final crystals with a minimal amount of ice-cold solvent.
Purity Does Not Improve • The chosen solvent does not effectively discriminate between the desired isomer and the impurity.• The cooling process was too rapid, trapping impurities.• Try a different solvent. Effective solvents reported for bromoanthraquinones include chlorobenzene, acetic acid, or xylene.[1][9][11]• Perform a second recrystallization on the purified material.• Ensure the solution cools slowly and without agitation to room temperature before moving to an ice bath.
"Oiling Out" • The solution is supersaturated, or the cooling is too fast.• The melting point of the solute is below the boiling point of the solvent.• Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.• Add a "seed crystal" of pure this compound to the solution just as it becomes cloudy to induce proper crystallization.[9]

Troubleshooting Guide 2: Purification by Column Chromatography

Causality: This technique separates molecules based on their differing affinities for a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[10] Molecules with a higher affinity for the stationary phase will move down the column more slowly, while molecules with a lower affinity will be carried along by the mobile phase and exit (elute) faster. Even isomers with slight differences in polarity can often be separated with an optimized system.

Column Chromatography Workflow Diagram

ChromatographyWorkflow cluster_main Column Chromatography Process A 1. Column Packing Slurry of silica gel in mobile phase is packed B 2. Sample Loading Crude product dissolved in minimal solvent is loaded A->B packed column C 3. Elution Mobile phase is passed through the column B->C loaded column D 4. Fraction Collection Eluent is collected in sequential tubes C->D separation E 5. Analysis & Pooling Purity of fractions is checked (TLC), pure fractions combined D->E fractions

Caption: Standard workflow for purification using silica gel column chromatography.

Detailed Protocol: Silica Gel Column Chromatography
  • Solvent System Selection: Using TLC, identify a mobile phase (eluent) that provides good separation between this compound and its impurities. A common starting point is a mixture of a non-polar solvent like hexanes or toluene and a slightly more polar solvent like ethyl acetate or dichloromethane. The target Rf value for the desired product should be approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Carefully pour the slurry into a vertical glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in the minimum amount of a strong solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this concentrated solution or dry-loaded silica to the top of the column bed.

  • Elution: Carefully add the mobile phase to the top of the column and begin to apply gentle pressure (using a pump or inert gas) to push the solvent through the column. The separated compounds will travel down the column as distinct bands.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis and Product Recovery: Analyze the collected fractions using TLC to determine which ones contain the pure this compound. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Chromatography Issues
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation • The mobile phase polarity is incorrect.• The column was overloaded with too much sample.• The column was packed improperly (cracks or channels).• Optimize the mobile phase using TLC to achieve a greater difference in Rf values (ΔRf).• Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight.• Repack the column carefully, ensuring a uniform and bubble-free stationary phase bed.
Product Does Not Elute • The mobile phase is too non-polar.• Gradually increase the polarity of the mobile phase. For example, if using 95:5 Hexane:Ethyl Acetate, switch to 90:10 or 80:20. This is known as a gradient elution.
Cracked Column Bed • The column ran dry at some point during the run.• Always ensure the solvent level remains above the top of the silica bed. If a crack appears, the separation is compromised and the column must be repacked.

References

  • Wilson, C. V. (1949). 1-METHYLAMINO-4-BROMOANTHRAQUINONE. Organic Syntheses, 29, 68. doi:10.15227/orgsyn.029.0068.
  • Henk, W., et al. (1985). Process for the preparation of bromoanthraquinones. U.S. Patent No. 4,543,214.
  • International Agency for Research on Cancer. (2012). 1-AMINO-2,4-DIBROMOANTHRAQUINONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101.
  • Starn, R. E. (1965). Production of 1-bromo-2-(bromoacetyl)-anthraquinone. U.S. Patent No. 3,211,754.
  • Irwin, C. F. (1992). Process for the preparation of 1-amino-4-bromoanthraquinones. U.S. Patent No. 5,117,014.
  • Zhang, J., et al. (2020). Preparation method of 1-methylamino-4-bromoanthraquinone. Chinese Patent No. CN111138305A.
  • PrepChem. (n.d.). Synthesis of this compound. PrepChem.com.
  • Shablykin, O. V., et al. (2018). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal, 52, 407-414.
  • Buxbaum, E. C. (1935). Purification of l-n-methyl-x-. U.S. Patent No. US2012228A.
  • El-Mekabaty, A., et al. (2018). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry, 14, 1936-1943.
  • Fieser, L. F., & Oxford, A. E. (1942). Alkylation of 1,4-Naphthoquinone with Carboxylic Acids by the Peroxydisulfate Method. Journal of the American Chemical Society, 64(9), 2060-2065.
  • Irwin, C. F. (1994). Process for the preparation of 1-amino-4-bromoanthraquinones. European Patent No. EP0585395A1.
  • Veeprho. (n.d.). Anthraquinone Impurities and Related Compound. Veeprho.com.
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welchmat.com.
  • Stoffer, J. O., & Addy, H. S. (1966). The separation of optical isomers by gas chromatography. CORE.
  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation. Rotachrom.com.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Le Ludec, J. P., & Lallier, J. P. (1990). Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane. European Patent No. EP0403331B1.
  • Barton, B., & Senekal, U. (2024). Employing supramolecular chemistry strategies for the separation of mixtures of anisole and bromoanisole isomers. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone?. ResearchGate Q&A.
  • de Souza, A. C. C., et al. (2021). Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects. Environmental Chemistry Letters, 19, 4321-4343.
  • Wikipedia. (n.d.). Anthraquinone. Wikipedia, The Free Encyclopedia.
  • Öztürk, N., et al. (2016). Separation techniques: Chromatography. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(2), 193-218.
  • Pragna Group. (n.d.). 1-Methylamino 4-bromo anthraquinone. Pragnagroup.com.
  • Tüzün, N. U., & Balci, M. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry, 7, 1036-1045.
  • Tüzün, N. U., & Balci, M. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. ResearchGate.
  • Sciencemadness Wiki. (2023). Anthraquinone. Sciencemadness.org.

Sources

Stability issues of 1-Bromoanthraquinone under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on its Stability in Acidic Conditions

Welcome to the Technical Support Center for 1-Bromoanthraquinone. This guide, curated by our Senior Application Scientists, provides in-depth technical assistance for researchers and professionals encountering stability issues with this compound in acidic environments. We aim to deliver not just protocols, but a foundational understanding of the underlying chemical principles to empower your experimental success.

Troubleshooting Guide: Navigating Stability Challenges

Researchers utilizing this compound in acidic media may face challenges related to its stability. The anthraquinone core, while generally robust, can be susceptible to degradation under certain harsh conditions. This section addresses specific issues you might encounter during your experiments.

Issue 1: Unexpected Color Change or Loss of Desired Product

Symptoms:

  • A noticeable shift in the reaction mixture's color, not attributable to the expected reaction pathway.

  • Lower than expected yield of the desired product upon analysis by techniques like HPLC or TLC.[1]

  • Appearance of unexpected spots on a TLC plate or new peaks in an HPLC chromatogram.

Potential Cause: Under strong acidic conditions, particularly at elevated temperatures, this compound can undergo degradation. While the anthraquinone structure is relatively stable, forced degradation studies on similar anthraquinone derivatives, such as aloe emodin and emodin, have shown susceptibility to acid-induced degradation[2]. The degradation can proceed through various pathways, including hydrolysis or other modifications to the aromatic system.

Troubleshooting Steps:

  • Re-evaluate Acid Concentration and Type:

    • Rationale: The type and concentration of the acid are critical factors. Strong mineral acids (e.g., sulfuric acid, nitric acid) at high concentrations are more likely to cause degradation than weaker organic acids.

    • Action: If your protocol allows, consider using a milder acid or a lower concentration. For instance, if using concentrated sulfuric acid, explore the possibility of using a more dilute solution or substituting it with an organic acid like acetic acid if the reaction chemistry permits.

  • Control the Reaction Temperature:

    • Rationale: Temperature accelerates most chemical reactions, including degradation pathways.

    • Action: Maintain the lowest possible temperature that allows for the desired reaction to proceed at a reasonable rate. If the reaction is exothermic, ensure efficient cooling and monitoring of the internal temperature.

  • Monitor the Reaction Progress Closely:

    • Rationale: Prolonged exposure to harsh acidic conditions can increase the extent of degradation.

    • Action: Utilize in-process controls such as TLC or HPLC to monitor the consumption of the starting material and the formation of the product.[1] Quench the reaction as soon as the starting material is consumed to minimize over-exposure to the acidic environment.

  • Consider an Inert Atmosphere:

    • Rationale: The presence of oxygen can sometimes contribute to oxidative degradation, which may be exacerbated by acidic conditions.

    • Action: If feasible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and stability of this compound in acidic environments.

Q1: What are the likely degradation products of this compound in strong acid?

While specific studies on this compound are limited, based on the general chemistry of anthraquinones and haloaromatics, potential degradation pathways could include:

  • Hydrolysis of the Bromo Group: Although less common for aryl halides, under harsh conditions, the bromine atom could be substituted by a hydroxyl group, leading to the formation of 1-hydroxyanthraquinone.

  • Ring Opening: In very aggressive acidic and oxidative environments, the anthraquinone ring system itself can be cleaved, leading to smaller aromatic fragments like phthalic acid derivatives. This has been observed in the biodegradation of related compounds.[3]

  • Sulfonation/Nitration: If using sulfuric or nitric acid, electrophilic aromatic substitution could occur, leading to the introduction of sulfonic acid or nitro groups onto the aromatic rings, respectively.

Q2: How can I assess the purity of my this compound before and after a reaction in acidic media?

Assessing the purity of your starting material and final product is crucial. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative technique to determine the percentage purity and to detect and quantify any degradation products.[1]

  • Thin-Layer Chromatography (TLC): A quick and effective qualitative method for monitoring the progress of a reaction and detecting the presence of impurities.[1]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique can help in identifying the molecular weights of any degradation products, providing clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and help in the characterization of any isolated impurities.

Q3: Are there any recommended storage conditions for this compound to prevent degradation?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and strong acids. The container should be tightly sealed to prevent moisture ingress.

Q4: Can I perform a "forced degradation" study on this compound to understand its stability in my specific acidic conditions?

Yes, performing a forced degradation study is a highly recommended practice in pharmaceutical development and chemical research.[4][5] This involves intentionally subjecting a sample of this compound to your specific acidic conditions (and other stress factors like heat, light, and oxidation) for a defined period. By analyzing the samples at different time points, you can:

  • Determine the rate of degradation.

  • Identify the major degradation products.

  • Develop a stability-indicating analytical method that can separate the parent compound from its degradation products.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄, room temperature to refluxHydrolysis, Ring Cleavage
Oxidative 3-30% H₂O₂, room temperatureOxidation of the aromatic system
Thermal Dry heat (e.g., 60-80 °C)General decomposition
Photolytic Exposure to UV or fluorescent lightPhotodegradation[6]

Table 1: Example Conditions for a Forced Degradation Study.

Experimental Protocols & Visualizations

Protocol 1: Monitoring the Stability of this compound in Acidic Solution via HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a given acidic medium.

Materials:

  • This compound

  • Your acidic solution of interest (e.g., 1 M H₂SO₄ in a suitable solvent)

  • HPLC grade solvents (e.g., acetonitrile, water)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Incubation: Add a known volume of the this compound stock solution to your acidic medium to achieve the desired final concentration. Incubate the solution at your desired experimental temperature.

  • Time Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Dilution: Immediately quench the degradation by neutralizing the acid with a suitable base (if necessary) and dilute the sample with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis: Inject the prepared samples into the HPLC system. Monitor the chromatogram at a wavelength where this compound has strong absorbance (e.g., determined by a UV scan).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial (time 0) peak area. The appearance of new peaks will indicate the formation of degradation products.

Stability_Monitoring_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Prepare this compound Stock Solution mix Mix with Acidic Medium start->mix incubate Incubate at Desired Temperature mix->incubate sample Sample at Time Intervals incubate->sample t=0, 1, 2, 4... hrs quench Quench and Dilute Sample sample->quench hplc HPLC Analysis quench->hplc data Analyze Data for Degradation hplc->data

Caption: Workflow for monitoring the stability of this compound.

Logical Troubleshooting Flowchart

When encountering issues in a reaction involving this compound in an acidic medium, a systematic approach to troubleshooting is essential.

Caption: A logical workflow for troubleshooting reactions.

References

  • Bayer AG. (1979). Process for preparing 1-amino-2-sulfo-4-bromo-anthraquinone. (EP0001084B1). European Patent Office.
  • Wang, H., Zheng, X., Su, J., Tian, Y., & Lu, H. (2020). Bacterial degradation of anthraquinone dyes. Frontiers in Microbiology, 11, 167.
  • Narayanan, S., Jadhav, A. P., & Kadam, V. J. (2015). Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC. Indian Journal of Pharmaceutical Sciences, 77(1), 89–95.
  • Frontier, A. (n.d.). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Wilson, C. V. (1949). 1-METHYLAMINO-4-BROMOANTHRAQUINONE. Organic Syntheses, 29, 68. doi:10.15227/orgsyn.029.0068.
  • Sumitomo Chemical Company, Limited. (1981). Method for producing 1-nitroanthraquinone. (US4289706A). United States Patent and Trademark Office.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation studies: A tool for determination of stability of drugs.
  • Shinde, S. L., & Shinde, S. S. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1), 1-3.
  • BASF. (1939). Hydrogen peroxide.
  • Science.gov. (n.d.). Forced degradation products: Topics.
  • Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Zhang, L., Wang, Y., Zhang, C., & Wang, Z. (2023). Effective degradation of anthraquinones in Folium Sennae with Monascus fermentation for toxicity reduce and efficacy enhancement. Frontiers in Pharmacology, 14, 1205096.
  • Kurbus, T., & Slokar, Y. M. (2013). Degradation of Anthraquinone Dye Reactive Blue 4 in Pyrite Ash Catalyzed Fenton Reaction. International Journal of Photoenergy, 2013, 1-9.
  • Bayer AG. (1985). Process for the preparation of bromoanthraquinones. (US4543214A). United States Patent and Trademark Office.
  • Karafylli, G., Tjoonk, H., & van der Goot, A. J. (2021). Degradation of anthraquinone dyes from effluents: a review focusing on enzymatic dye degradation with industrial potential. White Rose Research Online.
  • Bayer AG. (1976). Process for the preparation of 1-nitro-anthraquinone which is practically free from 1,5-dinitro-anthraquinone. (US3939185A). United States Patent and Trademark Office.
  • SciSpace. (2021). Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential.
  • GfK. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9221.
  • Nishikuri, M. (1978). Process for producing anthraquinone intermediates.
  • Eastman Kodak Company. (1994). Process for the preparation of 1-amino-4-bromoanthraquinones. (EP0585395A1). European Patent Office.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Wang, M., & Wu, Z. (2011). The bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid in sulfuric acid. Dyes and Pigments, 91(3), 446-450.
  • Kuimova, M. K., & Kuprov, I. (2016). Molecular structure and reversible photodegradation in anthraquinone dyes. arXiv.
  • Green, A. G. (1904). The present condition of the chemistry of anthraquinone. Journal of the Society of Dyers and Colourists, 20(4), 83-88.
  • Ciba-Geigy AG. (1976). Process for preparing pure 1-nitroanthraquinone. (US3970682A). United States Patent and Trademark Office.
  • Fan, L., et al. (2008). Decolorization mechanism of 1-amino-4-bromoanthraquinone-2-sulfonic acid using Sphingomonas herbicidovorans FL.
  • Bayer AG. (1980). Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I. (US4213910A). United States Patent and Trademark Office.
  • de la Cruz, J. F., et al. (2010). Upgrading of Anthraquinone through Hydrolysis Reaction in Water at Supercritical Conditions. Energy & Fuels, 24(10), 5586-5593.
  • Lv, H., et al. (2011). Decolorization of 1-amino-4-bromoanthraquinone-2-sulfonic acid in bioaugmented membrane bioreactor.
  • Olmez-Hanci, T., et al. (2016). Toxicological Profile of 1,4-Benzoquinone and Its Degradation By-Products during Electro-Fenton, Electrocoagulation, and Electrosynthesized Fe(VI) Oxidation. Environmental Science & Technology, 50(4), 1957-1966.

Sources

Technical Support Center: Optimizing 1-Bromoanthraquinone Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Efficiency

Welcome to the technical support center for 1-Bromoanthraquinone condensation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured to help you diagnose issues, optimize conditions, and improve the efficiency and reproducibility of your experiments. The condensation of this compound, typically an Ullmann-type or Goldberg reaction, is a powerful tool for C-N, C-O, and C-S bond formation, but it is notoriously sensitive to reaction parameters.[1] This guide will walk you through common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the this compound condensation reaction?

The reaction is a copper-catalyzed nucleophilic aromatic substitution, commonly known as the Ullmann Condensation or Ullmann-type reaction.[1][2] The core process involves the coupling of the aryl halide (this compound) with a nucleophile (like an amine, alcohol, or thiol). The generally accepted mechanism proceeds through a catalytic cycle involving a copper(I) species.

The key steps are:

  • Formation of the Active Catalyst: A Cu(I) species is the active catalyst. This can be added directly (e.g., CuI) or generated in situ from Cu(0) or a Cu(II) salt with a reducing agent.

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Cu(I) complex, forming a Cu(III) intermediate.[1][2][3]

  • Metathesis/Ligand Exchange: The nucleophile (Nu-H) coordinates to the copper center, often with the help of a base, displacing the halide.

  • Reductive Elimination: The desired C-Nu bond is formed, releasing the product (Ar-Nu) and regenerating the active Cu(I) catalyst.[4]

Ullmann_Mechanism cluster_cycle Catalytic Cycle Cu(I)L Active Catalyst Cu(I)L Cu(III)_Intermediate Cu(III) Intermediate L-Cu(III)(Ar)(X) Cu(I)L->Cu(III)_Intermediate Ar-X Ar-X This compound (Ar-X) Oxidative_Addition Oxidative Addition Cu(III)_Complex L-Cu(III)(Ar)(Nu) Cu(III)_Intermediate->Cu(III)_Complex Nu-H, Base -HX Nucleophile Nucleophile (Nu-H) + Base Metathesis Metathesis Cu(III)_Complex->Cu(I)L Product Product Product (Ar-Nu) Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle for the Ullmann condensation reaction.

Q2: Why are high temperatures often required for these reactions?

Ullmann-type reactions traditionally demand high temperatures, often exceeding 150-200 °C.[1] This is primarily due to the high activation energy of the initial oxidative addition step, where the C-Br bond of the relatively unreactive aryl halide is broken and adds to the copper center. High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are historically used to achieve these temperatures.[1][5] Modern ligand-accelerated systems can significantly lower this temperature requirement.

Q3: What is the role of a ligand in modern Ullmann condensations?

Ligands are crucial for improving the efficiency and lowering the harsh conditions of classical Ullmann reactions. Their primary roles are:

  • Solubilize the Copper Catalyst: Simple copper salts have poor solubility in many organic solvents. Ligands (e.g., phenanthrolines, diamines, amino acids) create soluble copper complexes.

  • Stabilize the Catalyst: Ligands stabilize the copper intermediates in the catalytic cycle, preventing catalyst decomposition or disproportionation.

  • Promote Reductive Elimination: The electronic and steric properties of the ligand can significantly accelerate the final reductive elimination step, which is often the rate-limiting step, thereby increasing turnover frequency.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction shows low or no conversion of this compound.

This is the most common issue, often stemming from catalyst inactivity or suboptimal reaction conditions.

Q: I've added my copper catalyst, but nothing is happening. What's wrong?

A: The issue is likely related to the oxidation state and activity of your copper catalyst.

  • Causality: The active catalytic species is Cu(I).[2][6] If you are using Cu(0) (copper powder), it must first be activated to generate Cu(I) species on its surface. If you are using a Cu(II) salt (e.g., CuSO₄), it must be reduced to Cu(I). Furthermore, the presence of oxygen can oxidize the active Cu(I) to the catalytically ineffective Cu(II) species, stalling the reaction.[6]

  • Solution Workflow:

    • Use a Cu(I) Source: The most direct approach is to use a Cu(I) salt like CuI, CuBr, or Cu₂O. This bypasses the need for in situ activation or reduction.

    • Activate Cu(0): If using copper powder, activation is non-negotiable. Traditional methods involve washing with iodine in acetone, or acid (HCl, H₂SO₄) followed by water and acetone washes to remove the passivating oxide layer.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Degas your solvent before use to remove dissolved oxygen. This is critical to prevent the oxidation of Cu(I) to Cu(II).

    • Add a Ligand: A suitable ligand (e.g., L-proline, 1,10-phenanthroline) can stabilize the Cu(I) state and increase its reactivity.

Troubleshooting_No_Conversion Start Low / No Conversion CheckCatalyst Is the Copper Catalyst Active? Start->CheckCatalyst CheckConditions Are Reaction Conditions Optimal? CheckCatalyst->CheckConditions Yes Sol_Catalyst Use Cu(I) source (CuI). Activate Cu(0) if used. Work under inert atmosphere. CheckCatalyst->Sol_Catalyst No CheckReagents Are Reagents Pure? CheckConditions->CheckReagents Yes Sol_Conditions Increase temperature. Screen solvents (DMF, NMP, Dioxane). Add a suitable ligand. CheckConditions->Sol_Conditions No Sol_Reagents Recrystallize this compound. Purify nucleophile and solvent. Use a stronger, non-nucleophilic base. CheckReagents->Sol_Reagents No

Caption: Troubleshooting flowchart for low reaction conversion.

Q: I'm using a Cu(I) catalyst under argon, but the reaction is still sluggish. What should I try next?

A: The problem likely lies with the reaction parameters: temperature, solvent, or base.

  • Causality: The energy barrier for oxidative addition may not be met, or the intermediates may not be soluble or stable in the chosen solvent. The base must be strong enough to deprotonate the nucleophile without interfering with the catalyst or substrates.

  • Optimization Strategy:

    • Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor by TLC or LC-MS. While Ullmann reactions are often run at high temperatures, some modern ligand systems work efficiently at 80-120 °C. Raising the temperature can significantly increase the rate.[5]

    • Solvent: Solvent choice is critical. Polar aprotic solvents are generally preferred as they can dissolve the polar intermediates and withstand high temperatures.[7] If your reaction is sluggish in a solvent like toluene, switching to DMF, NMP, or DMSO can dramatically improve both solubility and reaction rate.[5]

    • Base: The base facilitates the deprotonation of the nucleophile. For amines, K₂CO₃ or Cs₂CO₃ are common choices. For less acidic nucleophiles like alcohols, a stronger base like NaH or K₃PO₄ may be necessary. Ensure the base is anhydrous.

ParameterRecommendation ARecommendation BRecommendation CRationale
Catalyst CuI (5-10 mol%)Cu₂O (5-10 mol%)Cu(OAc)₂ (5-10 mol%)Cu(I) is active; Cu(II) can work but may require reduction or different ligands.
Ligand L-Proline (20 mol%)1,10-Phenanthroline (20 mol%)N,N'-Dimethylethylenediamine (20 mol%)Ligands improve solubility, stability, and reaction rate.
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Choice depends on nucleophile pKa. Cs₂CO₃ offers better solubility.
Solvent DMFNMPDioxaneHigh-boiling polar aprotic solvents are generally effective.
Temperature 80-110 °C110-140 °C140-180 °CStart lower with modern ligand systems; increase if necessary.

Table 1: Recommended Starting Conditions for Optimization

Problem 2: My reaction works, but the yield is low due to byproduct formation.

Significant byproduct formation points towards side reactions competing with the desired condensation.

Q: I'm seeing significant amounts of de-brominated anthraquinone and/or biaryl coupling products. How can I suppress these?

A: These side reactions, hydrodebromination (replacement of -Br with -H) and homocoupling (Ar-Ar), are common pitfalls.

  • Causality:

    • Hydrodebromination: This occurs when the organocopper intermediate reacts with a proton source (e.g., trace water, or the nucleophile itself) before reductive elimination can occur.

    • Homocoupling: This is a classic Ullmann reaction where two molecules of this compound couple to form a biaryl.[4] It becomes competitive when the concentration of the desired nucleophile is low or its reactivity is poor.

  • Mitigation Protocols:

    • Ensure Anhydrous Conditions: Dry your solvent and reagents thoroughly. Use freshly dried base. Traces of water can be a major source of protons leading to hydrodebromination.

    • Control Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.2-1.5 equivalents). This ensures that the copper intermediate is more likely to react with the nucleophile rather than another molecule of this compound.

    • Lower the Temperature: While high temperatures increase the rate of the desired reaction, they can disproportionately accelerate side reactions. Once you find conditions that give good conversion, try lowering the temperature by 10-20 °C to see if selectivity improves without sacrificing too much speed.

    • Choose the Right Ligand: Some ligands are better at promoting the desired cross-coupling over homocoupling. Screening ligands like diamines or amino acids can often identify a system that favors the desired pathway.

Experimental Protocol: General Procedure for a Ligand-Accelerated Condensation

This protocol provides a robust starting point for the N-arylation of this compound with a generic primary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • L-Proline (0.2 eq)

  • Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, CuI, L-Proline, and K₂CO₃.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with dry argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add the anhydrous DMF, followed by the liquid amine nucleophile via syringe. If the nucleophile is a solid, it should be added in step 1.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 110 °C. Stir the reaction vigorously. Monitor the progress of the reaction by TLC or LC-MS every 2-4 hours, checking for the consumption of the this compound spot.

  • Workup: Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the insoluble copper salts and base.

  • Purification: Wash the organic filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to yield the desired N-arylated anthraquinone.

References

  • Arai, S., Tanaka, A., Hida, M., & Yamagishi, T. (n.d.). Ullmann Condensation Reaction of Haloanthraquinone Derivatives with Amines in Aprotic Solvents. IV. Kinetic Studies of the Condensation with Ethylenediamine. Bulletin of the Chemical Society of Japan. [Link]
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. organic-chemistry.org. [Link]
  • BYJU'S. (n.d.). Ullmann Reaction. byjus.com. [Link]
  • Wikipedia. (n.d.).
  • van de Weghe, P. (2004). The Mechanism of the Modified Ullmann Reaction.
  • Barreiro, E. J., et al. (2019). Optimization of the Condensation Reaction.
  • Friščić, T., et al. (2020).

Sources

Validation & Comparative

1-Bromoanthraquinone vs 2-Bromoanthraquinone reactivity comparison

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 1-Bromoanthraquinone and 2-Bromoanthraquinone

For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that dictates synthetic strategy and overall efficiency. Bromoanthraquinones are versatile intermediates, pivotal in the synthesis of a vast array of dyes, pigments, and biologically active compounds. However, the isomeric position of the bromine substituent—at the C1 (alpha) versus the C2 (beta) position—profoundly alters the molecule's electronic and steric properties, leading to dramatically different reactivities.

This guide provides an in-depth, objective comparison of the reactivity of this compound and 2-bromoanthraquinone. We will move beyond simple declarations of reactivity to explain the underlying electronic and steric causality, supported by experimental data and detailed protocols for key transformations.

The Electronic and Steric Landscape of Bromoanthraquinones

The reactivity of an aryl halide is not an intrinsic property of the C-Br bond alone; it is dictated by the entire molecular environment. In the anthraquinone scaffold, the two powerful electron-withdrawing carbonyl groups at positions C9 and C10 create distinct electronic environments at the C1 and C2 positions.

  • This compound (α-position): The C1 position is ortho to the C9 carbonyl group. This proximity allows for potent electronic activation through both inductive and resonance effects. During nucleophilic attack, the negative charge of the intermediate can be effectively delocalized onto the electronegative oxygen atom of the carbonyl group. This stabilization significantly lowers the activation energy for nucleophilic aromatic substitution (S_N_Ar). However, this same proximity to the "peri" carbonyl group creates significant steric hindrance, impeding the approach of bulky reagents.

  • 2-Bromoanthraquinone (β-position): The C2 position is meta to the C9 carbonyl group and more distant from the C10 carbonyl. Consequently, the electron-withdrawing influence is considerably weaker compared to the C1 position. The intermediate of a nucleophilic attack at C2 is less stabilized by resonance.[1][2] Conversely, this position is sterically unencumbered, offering open access for reagents to approach the C-Br bond.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption { label="Figure 1. Core property comparison of C1 and C2 positions."; fontname="Helvetica"; fontsize=10; } enddot

Figure 1. Core property comparison of C1 and C2 positions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The S_N_Ar reaction is a cornerstone of aromatic chemistry, proceeding via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The reaction rate is critically dependent on the stability of this intermediate.[3][4]

Prediction: this compound should be significantly more reactive than its 2-bromo counterpart in S_N_Ar reactions. The C1 position's direct conjugation with the C9 carbonyl group provides superior stabilization for the Meisenheimer intermediate.

dot graph G { layout=dot; node [shape=plaintext, fontname="Helvetica", fontsize=11]; edge [arrowhead=vee, color="#4285F4"];

} caption { label="Figure 2. S_N_Ar mechanism comparison."; fontname="Helvetica"; fontsize=10; } enddot

Figure 2. S_N_Ar mechanism comparison.
Experimental Support: The Ullmann Condensation

The Ullmann condensation, a copper-catalyzed C-N or C-O bond-forming reaction, is a classic S_N_Ar-type process widely used in the synthesis of anthraquinone dyes.[5] The synthesis of dyes from bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is a prime industrial example that leverages the high reactivity of a bromine atom at an alpha-position (C4, which is electronically equivalent to C1).[6][7][8][9]

Reactant IsomerReaction TypeReactivityDominant FactorRepresentative Yields
This compound Nucleophilic SubstitutionHigh Electronic Activation>90% (for activated substrates)[8]
2-Bromoanthraquinone Nucleophilic SubstitutionLow Poor Electronic ActivationSignificantly lower/requires harsher conditions
Experimental Protocol: Ullmann Condensation of a 1-Amino-4-bromoanthraquinone Derivative

This protocol describes a general, efficient Ullmann coupling, adapted from procedures for bromaminic acid, which highlights the reactivity of the alpha-position bromine.[7][10]

Objective: To synthesize 1-amino-4-(alkylamino)anthraquinone-2-sulfonic acid.

Materials:

  • 1-Amino-4-bromoanthraquinone-2-sulfonic acid (Bromaminic acid)

  • Alkylamine (e.g., 2-aminoethanol)

  • Sodium bicarbonate (NaHCO₃)

  • Copper(II) sulfate (CuSO₄)

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of bromaminic acid (e.g., 4.04 g) in hot deionized water (40 mL, ~70-80°C).

  • Addition of Reagents: To the stirred solution, add 1.5 equivalents of the desired alkylamine, followed by 2.0 equivalents of sodium bicarbonate.

  • Catalyst Introduction: Add a catalytic amount of copper(II) sulfate (e.g., 0.05 g). The mixture will typically change color.

  • Reaction: Heat the mixture to 90°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (disappearance of the starting material).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates. Acidify the solution with HCl to pH ~2-3 to ensure full precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system like acetic acid/water or ethanol/water.

Causality: The success of this reaction under relatively mild aqueous conditions hinges on the electronic activation provided by the anthraquinone core to the C4-Br bond, a position analogous to C1.

Reactivity in Palladium-Catalyzed Cross-Coupling

Reactions like the Suzuki-Miyaura coupling involve a catalytic cycle where the first and often rate-limiting step is the oxidative addition of a low-valent palladium complex into the carbon-halogen bond.[11][12]

Prediction: 2-Bromoanthraquinone should be the more reactive isomer in palladium-catalyzed cross-coupling reactions. The steric accessibility of the C2 position is the dominant factor, allowing the bulky palladium catalyst to readily access and cleave the C-Br bond. The severe steric hindrance at the C1 position from the peri-carbonyl group will significantly retard or even prevent oxidative addition.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption { label="Figure 3. Steric effects in oxidative addition."; fontname="Helvetica"; fontsize=10; } enddot

Figure 3. Steric effects in oxidative addition.
Experimental Support: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[13] While direct comparative kinetic studies on the two bromoanthraquinone isomers are not abundant in the literature, the established principles of steric effects in cross-coupling strongly support the higher reactivity of the 2-substituted isomer. Synthetic procedures often utilize 2-bromoanthraquinone for building more complex structures via this method.[14]

Reactant IsomerReaction TypeReactivityDominant FactorRepresentative Conditions
This compound Pd-Catalyzed Cross-CouplingVery Low Steric HindranceRequires specialized sterically minimal catalysts or fails
2-Bromoanthraquinone Pd-Catalyzed Cross-CouplingHigh Steric AccessibilityStandard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) are effective
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromoanthraquinone

This protocol provides a robust method for coupling an arylboronic acid with 2-bromoanthraquinone.

Objective: To synthesize 2-phenylanthraquinone.

Materials:

  • 2-Bromoanthraquinone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable ligand if using Pd(OAc)₂

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Toluene and Water (or Dioxane/Water)

Procedure:

  • Setup: To an oven-dried Schlenk flask, add 2-bromoanthraquinone (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv, e.g., K₂CO₃).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol %, e.g., Pd(PPh₃)₄). If using a precursor like Pd(OAc)₂, also add the appropriate amount of ligand (e.g., 2-4 equivalents of PPh₃ relative to Pd).

  • Solvent and Degassing: Add the solvent system (e.g., a 4:1 mixture of toluene:water). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110°C) under an inert atmosphere. Monitor the reaction by TLC. The reaction is usually complete within 4-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylanthraquinone.

Causality: The steric accessibility at the C2 position allows for efficient oxidative addition of the palladium catalyst, enabling the catalytic cycle to proceed smoothly and leading to high yields of the coupled product.

Conclusion: A Tale of Two Isomers

The reactivity of this compound and 2-bromoanthraquinone is a classic illustration of the interplay between electronic and steric effects in organic synthesis. The choice between these two valuable building blocks is not arbitrary but is strictly dictated by the intended chemical transformation.

  • For Nucleophilic Aromatic Substitution , the electronically activated This compound is the superior substrate, as its ability to stabilize the key Meisenheimer intermediate is paramount.

  • For Palladium-Catalyzed Cross-Coupling , the sterically accessible 2-bromoanthraquinone is the preferred isomer, as it allows the bulky catalyst to readily engage in the crucial oxidative addition step.

This fundamental understanding allows researchers to design more efficient and rational synthetic routes, saving time and resources in the development of novel chemical entities.

References

  • Filo. (2025, December 7). Discuss the relative reactivity of alkyl, allyl, and aryl halides towards nucleophilic substitution reactions.
  • Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. (2020, July 10).
  • Bartoli, G., Ciminale, F., & Todesco, P. E. Electronic and steric effects in nucleophilic aromatic substitution. Reaction by phenoxides as nucleophiles in dimethyl sulfoxide. The Journal of Organic Chemistry - ACS Publications.
  • Aryl Halides Reactivity. Chemistry Homework Help - The Global Tutor.
  • Nucleophilic aromatic substitution. BYJU'S.
  • explain the relative reactivities of allyl halides vs vinyl halides and aryl halides. (2019, February 21). Brainly.in.
  • Why Aryl Halides Are Less Reactive in Nucleophilic Substitution | Class 12 Chemistry | NoMoreClass. (2025, September 22). YouTube.
  • The Ullmann Condensation Reaction of Haloanthraquinone Derivatives with Amines in Aprotic Solvents. II. The Presence of an Induction Period in the Condensation with 2-Aminoethanol. (1977, November 1). Semantic Scholar.
  • Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. (2025, August 7). ResearchGate.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • EP0499451A1 - Synthesis of 1-amino-anthraquinone. Google Patents.
  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journals.
  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. PMC - NIH.
  • Anthraquinone, 1-methylamino-4-bromo. Organic Syntheses Procedure.
  • EP0499450A1 - Synthesis of 1-aminoanthraquinone. Google Patents.
  • Synthesis of 2-aminoanthraquinone. PrepChem.com.
  • Ullmann condensation. Wikipedia.
  • Arai, S., Tanaka, A., Hida, M., & Yamagishi, T. Ullmann Condensation Reaction of Haloanthraquinone Derivatives with Amines in Aprotic Solvents. IV. Kinetic Studies of the Condensation with Ethylenediamine. Bulletin of the Chemical Society of Japan | Oxford Academic.
  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953.
  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. (2015, November 26). NIH.
  • A Novel Synthesis of Anthraquinone[P ,24]pyrroles aud Their Conversion to I-Amino-2-benzoylanthraquinone Derivatives-j-. ElectronicsAndBooks.
  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromami... Ingenta Connect.
  • 2-Bromoanthraquinone synthesis. ChemicalBook.
  • Suzuki reaction. Wikipedia.
  • Liao, S., Liu, J., Yan, L., Liu, Q., Chen, G., & Ma, L. (2020). 2-Bromoanthraquinone as a highly efficient photocatalyst for the oxidation of sec-aromatic alcohols: experimental and DFT study. RSC Publishing.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

A Comparative Guide to 1-Bromoanthraquinone and Bromaminic Acid in Modern Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemistry and material science, the synthesis of high-performance dyes is a field of continuous innovation. Among the vast array of precursors, anthraquinone derivatives stand out for their exceptional stability and brilliant shades. This guide provides an in-depth comparative analysis of two pivotal intermediates: 1-Bromoanthraquinone and 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as bromaminic acid. While structurally similar, their distinct functional groups dictate their synthetic pathways, the types of dyes they produce, and their respective applications, offering a compelling case study in structure-function relationships.

At a Glance: Chemical Identity and Core Applications

This compound and bromaminic acid share the fundamental anthraquinone skeleton, a tricyclic aromatic system that imparts excellent lightfastness to the resulting dyes.[1] However, the presence of an amino group and a sulfonic acid group in bromaminic acid dramatically alters its properties and applications compared to the simpler this compound.

FeatureThis compoundBromaminic Acid
Chemical Structure C₁₄H₇BrO₂C₁₄H₈BrNO₅S
Key Functional Groups BromoBromo, Amino, Sulfonic Acid
Solubility Insoluble in water, soluble in hot organic solvents.Soluble in water.[2]
Primary Dye Class Disperse DyesAcid and Reactive Dyes[3]
Primary Application Dyeing of hydrophobic fibers (e.g., polyester).[4]Dyeing of hydrophilic fibers (e.g., wool, silk, cotton).[5]

The Decisive Role of Structure in Synthetic Strategy

The primary reaction for converting both this compound and bromaminic acid into dyes is the Ullmann condensation , a copper-catalyzed nucleophilic aromatic substitution.[6] This reaction involves the replacement of the bromine atom with an amine, leading to the formation of a C-N bond and the desired dye molecule. However, the reaction conditions and the nature of the resulting dye are profoundly influenced by the starting material.

The Synthesis of Water-Soluble Dyes from Bromaminic Acid

The presence of the sulfonic acid group (-SO₃H) in bromaminic acid renders it water-soluble, making it the ideal precursor for acid and reactive dyes .[3] These dyes are designed to be applied from aqueous solutions to color natural fibers like wool, silk, and cotton.

The general workflow for synthesizing an acid dye from bromaminic acid is as follows:

Caption: Synthesis workflow for acid/reactive dyes from bromaminic acid.

The sulfonic acid group not only ensures water solubility but also provides a site for interaction with the amino groups in protein fibers (wool, silk) or for the attachment of a reactive group that forms a covalent bond with cellulosic fibers (cotton).

Crafting Water-Insoluble Dyes from this compound

In contrast, this compound lacks a solubilizing group and is therefore used to synthesize disperse dyes . These dyes are non-ionic and have very low water solubility, making them suitable for dyeing hydrophobic synthetic fibers like polyester. The dye particles are dispersed in the dye bath and diffuse into the fiber at high temperatures.

The synthesis of disperse dyes from this compound also proceeds via an Ullmann condensation, but the workup procedure is significantly different due to the insolubility of the product in water.

Caption: Synthesis workflow for disperse dyes from this compound.

Comparative Experimental Protocols and Performance Data

Experimental Protocol: Synthesis of a Blue Acid Dye from Bromaminic Acid

This protocol is adapted from established methods for the synthesis of anthraquinone acid dyes.[7]

Materials:

  • 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromaminic acid)

  • Aniline

  • Copper(II) sulfate pentahydrate

  • Sodium carbonate

  • Water

Procedure:

  • A mixture of bromaminic acid (10 mmol) and water (100 mL) is prepared in a round-bottom flask.

  • Sodium carbonate (15 mmol) is added to the mixture to achieve a slightly alkaline pH.

  • Aniline (12 mmol) and a catalytic amount of copper(II) sulfate pentahydrate (0.5 mmol) are added to the flask.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with stirring.

  • The reaction is monitored by thin-layer chromatography until the starting material is consumed.

  • The crude dye is precipitated from the solution by the addition of sodium chloride (salting out).

  • The precipitated dye is collected by filtration and washed with a saturated sodium chloride solution.

  • The purified dye is dried in an oven.

Expected Performance: Dyes derived from bromaminic acid typically exhibit excellent lightfastness and good to moderate wash fastness on protein and polyamide fibers. The specific fastness properties will depend on the amine used in the condensation reaction.

PropertyTypical Value
Yield 85-95%
Color Bright blues and greens
Lightfastness (on wool) 5-7 (on a scale of 1-8)
Wash Fastness (on wool) 3-4 (on a scale of 1-5)
Experimental Protocol: Synthesis of a Disperse Dye from this compound

This protocol is a generalized procedure based on the principles of disperse dye synthesis.

Materials:

  • This compound

  • An amine (e.g., p-toluidine)

  • Copper powder

  • Potassium carbonate

  • An organic solvent (e.g., nitrobenzene or N,N-dimethylformamide)

Procedure:

  • This compound (10 mmol), the amine (12 mmol), copper powder (1 g), and potassium carbonate (15 mmol) are suspended in the organic solvent (50 mL) in a three-necked flask equipped with a condenser and a stirrer.

  • The mixture is heated to 150-180°C and maintained at this temperature for 8-12 hours.

  • The reaction is monitored by thin-layer chromatography.

  • After the reaction is complete, the mixture is cooled, and the inorganic salts are removed by filtration.

  • The solvent is removed from the filtrate by vacuum distillation.

  • The crude dye is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Expected Performance: Disperse dyes derived from this compound are known for their good fastness properties on polyester, particularly their high sublimation fastness, which is crucial for high-temperature dyeing processes.

PropertyTypical Value
Yield 70-85%
Color Varies from yellow to blue depending on the amine
Lightfastness (on polyester) 4-6 (on a scale of 1-8)
Sublimation Fastness (on polyester) 4-5 (on a scale of 1-5)

Causality Behind Experimental Choices and Performance Differences

The fundamental differences in the experimental protocols and the performance of the resulting dyes can be attributed to the distinct chemical nature of this compound and bromaminic acid.

  • Solubility and Reaction Medium: The water-solubility of bromaminic acid allows for reactions to be conducted in an aqueous medium, which is generally more environmentally friendly and cost-effective than the organic solvents required for the water-insoluble this compound.

  • Reactivity: The presence of the electron-donating amino group and the electron-withdrawing sulfonic acid group in bromaminic acid can influence the reactivity of the bromine atom in the Ullmann condensation. While specific kinetic data is scarce, the milder reaction conditions often reported for bromaminic acid suggest a potentially more facile substitution compared to this compound.

  • Dye-Fiber Interaction: The sulfonic acid group in dyes derived from bromaminic acid is crucial for their application. It forms ionic bonds with the amino groups in protein fibers, leading to good wash fastness. In reactive dyes, this group is used to attach a reactive moiety that forms a covalent bond with the fiber, resulting in excellent wash fastness. Disperse dyes from this compound, lacking any ionic groups, rely on weaker van der Waals forces and hydrophobic interactions to adhere to the polyester fiber.

Industrial and Economic Considerations

From an industrial perspective, both this compound and bromaminic acid are important intermediates.

  • Bromaminic Acid: It is a key building block for a wide range of commercially successful acid and reactive dyes, particularly for achieving bright blue and green shades on natural fibers. The synthesis of bromaminic acid itself involves the sulfonation and subsequent bromination of 1-aminoanthraquinone.[8]

  • This compound: This intermediate is essential for the production of disperse dyes for the ever-growing polyester market. Its synthesis typically involves the bromination of anthraquinone.

The choice between these two intermediates is primarily dictated by the target fiber and the desired dye class. The overall cost of the final dye is influenced by the price of the starting materials, the complexity of the synthesis and purification processes, and the environmental costs associated with waste treatment. The use of organic solvents in the synthesis of disperse dyes from this compound can add to the production cost due to the need for solvent recovery and disposal.[9]

Conclusion: A Tale of Two Intermediates

This compound and bromaminic acid, while both serving as precursors to valuable anthraquinone dyes, occupy distinct and complementary roles in the dye industry. The presence of the amino and sulfonic acid groups in bromaminic acid is the critical differentiator, enabling the synthesis of water-soluble acid and reactive dyes for natural fibers. In contrast, the simpler structure of this compound makes it the go-to intermediate for water-insoluble disperse dyes destined for synthetic fibers.

The selection of one over the other is not a matter of superior performance in an absolute sense, but rather a strategic choice based on the intended application. Understanding the fundamental chemical differences between these two molecules provides researchers and dye chemists with the knowledge to rationally design and synthesize dyes with tailored properties for a wide range of materials.

References

  • Anthraquinone dyes. (n.d.). In Wikipedia.
  • Patel, N. B., & Patel, A. L. (2008). Characterization, application and microbial study of imidazole base acid anthraquinone dyes. Oriental Journal of Chemistry, 24(2), 551-558.
  • The Ullmann Condensation Reaction of Haloanthraquinone Derivatives with Amines in Aprotic Solvents. II. The Presence of an Induction Period in the Condensation with 2-Aminoethanol. (1977). Bulletin of the Chemical Society of Japan, 50(11), 3059-3063.
  • Malik, E. M., et al. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry, 11, 2326–2333.
  • BenchChem. (2025). history and development of anthraquinone-based disperse dyes. BenchChem.
  • Scribd. (n.d.).
  • Ullmann condensation. (n.d.). In Wikipedia.
  • ResearchGate. (2021). Colour fastnesses to light (scale 1−8) and washing (scale 1−5). LF =....
  • U.S. Environmental Protection Agency. (1978). Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry. EPA.
  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • Plant Care. (2026). How to Choose the Best Anthraquinone for Your Needs: A Complete Guide. Plant Care.
  • Oprisan, L., Slavila, N., & Sebe, I. (n.d.). BROMAMINE ACID DERIVATED DYES. University POLITEHNICA of Bucharest Scientific Bulletin, Series B, 73(4), 43-48.
  • Chauhan, Y. B., & Raval, D. A. (1997). Synthesis of Some Novel Anthraquinone Pigments and their Application on Polyester Fabric as Disperse Dyes. Oriental Journal of Chemistry, 13(3).
  • BenchChem. (2025). A Comparative Study of Anthraquinone Isomers in Dye Synthesis: Performance and Protocols. BenchChem.
  • Google Patents. (1992).
  • PubChem. (n.d.). This compound.
  • Google Patents. (1994).
  • Zhang, J., et al. (2018). Synthesis of a Novel Disperse Reactive Dye Involving a Versatile Bridge Group for the Sustainable Coloration of Natural Fibers in Supercritical Carbon Dioxide. Advanced Sustainable Systems, 2(11), 1800057.
  • ResearchGate. (2025). A Green and Scalable Synthesis of 1-Amino Anthraquinone.
  • Baqi, Y., & Müller, C. E. (2007). Rapid and efficient microwave-assisted copper(0)-catalyzed Ullmann coupling reaction: general access to anilinoanthraquinone derivatives. Organic letters, 9(7), 1271–1274.
  • ResearchGate. (2025). High Light-Fastness Acid Dyes Synthesized from Corresponding Anthraquinone Chromophore Utilizing a Sulfonation Reaction. I. Dye Synthesis and Characterization.
  • Ullmann reaction. (n.d.). In Wikipedia.
  • MDPI. (2022). Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability.
  • ResearchGate. (2025). Light fastness of naturally occurring anthraquinone dyes on nylon.
  • Google Patents. (2020). Preparation method of 1-methylamino-4-bromoanthraquinone.
  • IJERT. (n.d.). Effect of Reactive Dyes Structure on Light Fastness.
  • ResearchGate. (2001). Light Fastness of Anthraquinone Disperse Dyes on Polylactide Fabrics.
  • Britannica. (n.d.). Anthraquinone dye.
  • ResearchGate. (2025). Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability.
  • PubMed Central. (2023).
  • environmentalclearance.nic.in. (n.d.). M/s. RACHANA INDUSTRIES.
  • ResearchGate. (2025). Decolorization of 1-amino-4-bromoanthraquinone-2-sulfonic acid in bioaugmented membrane bioreactor.
  • AquaEnergy Expo. (n.d.). Environmental Analysis of Organic Pollutants.

Sources

A Comparative Guide to the Biological Activity of 1-Bromoanthraquinone Derivatives Versus Other Quinones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of 1-bromoanthraquinone derivatives against other significant quinone-based compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the therapeutic potential and mechanistic distinctions within this important class of molecules.

Introduction: The Quinone Scaffold in Drug Discovery

Quinones are a class of organic compounds characterized by a cyclohexadiene dione structure. Their planar aromatic systems and redox activity make them privileged scaffolds in medicinal chemistry.[1] Many natural products, including a vast number of plant and microbial metabolites, are based on a quinone core and exhibit a wide array of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The therapeutic efficacy of quinones often stems from their ability to accept one or two electrons to form reactive semiquinone or hydroquinone species, leading to the generation of reactive oxygen species (ROS) or to act as DNA intercalating agents and enzyme inhibitors.[5][6]

Anthraquinones, with their tricyclic 9,10-dioxoanthracene core, represent a major subclass of quinones.[1] This family includes both natural compounds like emodin and aloe-emodin, and critically important synthetic drugs such as the anthracycline antibiotic Doxorubicin and the anthracenedione Mitoxantrone.[1][7] Structural modifications to the anthraquinone core are a key strategy for developing new therapeutic agents with improved efficacy and reduced toxicity.[8][9] This guide focuses specifically on derivatives of this compound, evaluating how the introduction of a bromine atom at the C1 position, and subsequent substitutions, modulates their biological profile in comparison to other well-established quinone classes.

Comparative Biological Activities

The introduction of substituents onto the anthraquinone nucleus profoundly influences its biological effects. We will compare the performance of this compound derivatives in two key therapeutic areas: oncology and microbiology.

Quinones are mainstays of cancer chemotherapy. Their primary mechanisms of action include the inhibition of DNA topoisomerase II, intercalation into the DNA helix, and the generation of cytotoxic ROS.[8]

  • This compound Derivatives: The substitution of bromine at the C1 position serves as a versatile synthetic handle for creating a library of derivatives, often through nucleophilic substitution reactions.[10] Studies have shown that derivatives synthesized from 1-amino-4-bromo-anthraquinone exhibit significant cytotoxic potential.[10][11] For instance, certain 1,3-dihydroxy-9,10-anthraquinone compounds have demonstrated selective cytotoxicity against liver cancer (HepG2) cells.[9] A bromo-hydroxy-anthraquinone (BHAQ) was found to be cytotoxic to both MCF-7 and MDA-MB231 breast cancer cell lines in a dose-dependent manner.[12]

  • Anthracyclines (e.g., Doxorubicin): Doxorubicin is one of the most effective and widely used anticancer drugs. Its potent activity is attributed to its strong ability to intercalate DNA and inhibit topoisomerase II, leading to catastrophic DNA double-strand breaks. However, its clinical use is severely limited by cardiotoxicity, which is linked to ROS generation.

  • Anthracenediones (e.g., Mitoxantrone): Developed to reduce the cardiotoxicity of anthracyclines, mitoxantrone is also a potent topoisomerase II inhibitor and DNA intercalator. While generally less cardiotoxic, it still presents significant side effects. Some novel anthraquinone-triazene derivatives have shown even stronger inhibitory effects on A549 and HeLa cancer cell lines compared to mitoxantrone.[13]

  • Other Quinones (Naphthoquinones, Benzoquinones): Smaller quinone systems like naphthoquinones and benzoquinones also exhibit anticancer activity.[7] For example, brominated plastoquinone analogs have shown promising cytotoxic activity in MCF-7 breast cancer cells by inducing cell cycle arrest and oxidative stress.[14] Generally, larger aromatic systems like anthraquinones tend to be more potent DNA intercalators.[7]

Comparative Cytotoxicity Data:

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative quinone derivatives against various cancer cell lines, illustrating the range of potencies observed.

Compound/ClassCancer Cell LineIC50 (µM)Reference
1,3-dihydroxy-AQ derivative (15)HepG2 (Liver)1.23[9]
Anthraquinone epoxide (22)AGS (Gastric)4.1[9]
3-bromo-1-hydroxy-AQ (BHAQ)MCF-7 (Breast)Not specified[12]
3-bromo-1-hydroxy-AQ (BHAQ)MDA-MB231 (Breast)Not specified[12]
Amino-anthraquinone derivative (7)MCF-7 (Breast)1.78
Bis-aziridinylnaphthoquinone (1a)BC-M1 (Breast)0.57[15]
DoxorubicinMCF-7 (Breast)~0.05-0.5 (Typical Range)[12]

Note: IC50 values are highly dependent on the specific cell line and assay conditions.

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[16] Anthraquinones have demonstrated broad-spectrum antibacterial and antifungal activities.[17] Their mechanisms include the destruction of the cell wall, inhibition of biofilm formation, and interference with nucleic acid and protein synthesis.[1][16]

  • This compound Derivatives and Other Anthraquinones: The antibacterial activity of anthraquinones is closely related to their substituents.[16] Increased polarity of substituents often correlates with more potent antibacterial effects.[16] For example, a novel bis-anthraquinone isolated from a Streptomyces species showed significant antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) as low as 3.90 µg/ml against Aspergillus flavus.[18] Natural anthraquinones like emodin have shown potent activity against MRSA with an MIC of 4 µg/mL.[1]

  • Comparison with Other Quinones: While anthraquinones are a rich source of antimicrobials, other quinone classes are also active. Flavonoids, which can contain a quinone-like moiety, have shown that the addition of bromine or chlorine atoms can significantly affect their antimicrobial properties.[19]

Comparative Antimicrobial Activity Data:

Compound/ClassMicroorganismMIC (µg/mL)Reference
EmodinStaphylococcus aureus (MRSA)4[1]
Bis-anthraquinone from StreptomycesStaphylococcus epidermidis15.62[18]
Bis-anthraquinone from StreptomycesAspergillus flavus3.90[18]
Bis-anthraquinone from StreptomycesBotrytis cinerea3.90[18]
Oxacillin (Control)Staphylococcus aureus (MRSA)128[1]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The biological activity of quinones is intrinsically linked to their chemical structure. The planar tricyclic system of anthraquinones is ideal for intercalating between the base pairs of DNA.[10]

Mechanism of Action: DNA Intercalation & Topoisomerase II Inhibition

A primary anticancer mechanism for many anthraquinones is the inhibition of human topoisomerase II (Topo II).[20] This enzyme is crucial for managing DNA topology during replication and transcription. Anthraquinones act as "Topo II poisons" by stabilizing the transient "cleavable complex," where the enzyme is covalently bound to cleaved DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and triggering apoptosis.[20]

The process involves two key interactions:

  • DNA Intercalation: The planar anthraquinone ring inserts itself between DNA base pairs.[21]

  • Enzyme Interaction: Side chains on the anthraquinone ring interact with the Topo II enzyme, stabilizing the complex.

The bromine atom in this compound derivatives can influence electronic properties and provides a site for adding diverse side chains, which can modulate both DNA binding affinity and interactions with Topo II.[10]

TopoII_Inhibition cluster_0 Normal Topo II Catalytic Cycle cluster_1 Inhibition by Anthraquinone TopoII Topo II binds supercoiled DNA Cleavage Transient DNA double-strand break TopoII->Cleavage Passage Strand passage occurs Cleavage->Passage Religation DNA is religated, Topo II dissociates Passage->Religation Religation->TopoII Drug Anthraquinone (e.g., Doxorubicin) Intercalation Drug intercalates into DNA Drug->Intercalation CleavableComplex Stabilized 'Cleavable Complex' forms Intercalation->CleavableComplex Traps Topo II on DNA Apoptosis DNA Damage & Apoptosis CleavableComplex->Apoptosis Prevents religation

Caption: Mechanism of Topoisomerase II poisoning by anthraquinone derivatives.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized assays are essential for evaluating biological activity.

The MTT assay is a colorimetric method used to assess cell viability.[22][23] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][22][24]

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives, doxorubicin as a positive control) in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Attachment) seed->incubate1 treat Treat cells with serial dilutions of quinone compounds incubate1->treat incubate2 Incubate 48-72h (Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilization Buffer (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Standard workflow for the MTT cytotoxicity assay.

This assay assesses the ability of a compound to inhibit the decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by Topo II.[25][26]

Methodology:

  • Reaction Setup: On ice, prepare a reaction mixture containing Topo II assay buffer, ATP, and kDNA substrate.[20][25]

  • Inhibitor Addition: Add various concentrations of the test compound or a vehicle control (DMSO) to the reaction tubes.[20]

  • Enzyme Addition: Initiate the reaction by adding purified human Topo II enzyme.[20][25] Include a control reaction without enzyme.

  • Incubation: Incubate the reactions for 30 minutes at 37°C.[25][26]

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.[27]

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a high voltage.[27]

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[20][26] Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated product compared to the control.[27]

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The bromine atom not only influences the molecule's electronic properties but also serves as a crucial point for synthetic elaboration, allowing for the fine-tuning of biological activity.[10]

Comparative data suggests that while established quinones like doxorubicin remain highly potent, novel anthraquinone derivatives can achieve comparable or even superior activity against specific cancer cell lines, sometimes with predicted improvements in drug-likeness.[13] In the antimicrobial sphere, anthraquinones are a proven source of compounds active against resistant pathogens.[1]

The key challenge remains the optimization of the therapeutic index—maximizing efficacy while minimizing off-target toxicity. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening libraries of this compound derivatives to build comprehensive SAR models.[28][29]

  • Mechanism of Action Studies: Elucidating the precise molecular targets beyond Topo II, such as other kinases or signaling pathways.[29]

  • In Vivo Evaluation: Advancing the most promising in vitro candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the synthetic versatility of the this compound core, researchers can continue to explore this chemical space to develop next-generation quinone-based drugs for oncology and infectious diseases.

References

  • Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC. PubMed Central.
  • Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Medicinal Chemistry.
  • Topoisomerase Assays - PMC. NIH.
  • Topoisomerase Assays - PMC. NIH.
  • Discovery of anthraquinone-triazene derivatives as novel antitumor agents causing DNA damage. PubMed.
  • Researchers Demonstrate Novel Method For Studying The DNA Binding Of Small Molecules. ScienceDaily.
  • A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS. PubMed.
  • A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS. MDPI.
  • Biological activity of anthraquinone derivatives. ResearchGate.
  • Force-enhanced sensitive and specific detection of DNA-intercalative agents directly from microorganisms at single-molecule level. Nucleic Acids Research.
  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC. NIH.
  • 3-Bromo-1-Hydroxy-9,10-Anthraquinone (BHAQ) Inhibits Growth and Migration of the Human Breast Cancer Cell Lines MCF-7 and MDA-MB231. NIH.
  • Synthesis and biological evaluation of novel anthraquinone derivatives as potential therapeutics against breast cancer: In vitro and in silico approaches. Indian Journal of Experimental Biology.
  • Intercalation of small molecules into DNA in chromatin is primarily controlled by superhelical constraint - PMC. PubMed Central.
  • Fungal Bioactive Anthraquinones and Analogues - PMC. PubMed Central.
  • Anthracycline antibiotics and other biologically active quinones. ResearchGate.
  • Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities. MDPI.
  • A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC. NIH.
  • Recent progress in probing small molecule interactions with DNA - PMC. PubMed Central.
  • Single-molecule kinetics and footprinting of DNA bis-intercalation: the paradigmatic case of Thiocoraline - PMC. NIH.
  • Analysis of Quinolinequinone Analogs with Promising Cytotoxic Activity against Breast Cancer. ResearchGate.
  • Synthesis of novel bis-anthraquinone derivatives and their biological evaluation as antitumor agents. PubMed.
  • Novel anthraquinone compounds as anticancer agents and their potential mechanism. Future Medicinal Chemistry.
  • Synthesis and biological evaluation of anthraquinone derivatives as allosteric phosphoglycerate mutase 1 inhibitors for cancer treatment. PubMed.
  • Quinones and MTT assay? ResearchGate.
  • Cell sensitivity assays: the MTT assay. PubMed.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC. NIH.
  • Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC. NIH.
  • What are the biological activities of anthraquinone derivatives?. Blog.
  • Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina. ResearchGate.
  • Synthesis and Biological Evaluation of Novel Bis-Aziridinylnaphthoquinone Derivatives. PubMed.
  • New antimicrobial anthraquinone 6,61-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) isolated from Streptomyces sp. isolate ERI-26 - PMC. NIH.
  • Multitarget Biological Profiling of New Naphthoquinone and Anthraquinone-Based Derivatives for the Treatment of Alzheimer's Disease. PubMed Central.
  • A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria. Frontiers.
  • Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species. MDPI.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI.

Sources

A Spectroscopic Comparison of 1-Bromoanthraquinone and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 1-Bromoanthraquinone and its derivatives through the lens of key spectroscopic techniques. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. By understanding how the spectral characteristics of the core anthraquinone structure are modulated by the addition of a bromine atom and other functional groups, researchers can gain deeper insights into the electronic and structural properties of these valuable compounds.

The Anthraquinone Core: A Privileged Scaffold

Anthraquinones are a class of aromatic organic compounds derived from anthracene.[1] Their rigid, planar structure, featuring a conjugated system of double bonds, gives rise to distinct and tunable spectroscopic properties.[1] These characteristics are fundamental to understanding their chemical behavior, identifying new derivatives, and elucidating their mechanisms of action in various applications, from dyes to pharmaceuticals.[2] This guide will focus on this compound as a primary example and compare its spectroscopic signature with that of the parent anthraquinone and its amino and hydroxy derivatives.

Principles of Spectroscopic Interrogation

Before delving into the comparative data, it is crucial to understand the principles of the spectroscopic techniques employed. Each method probes different aspects of molecular structure and electronic properties, providing a complementary dataset for comprehensive characterization.

  • UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For anthraquinones, two main types of electronic transitions are observed: high-intensity π → π* transitions in the UV region and lower-intensity n → π* transitions that can extend into the visible region.[1] The position and intensity of these absorption bands are highly sensitive to substituents on the anthraquinone core.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. This technique is particularly useful for identifying key functional groups, such as the carbonyl (C=O) groups in anthraquinones and the amino (N-H) or hydroxyl (O-H) groups in their derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbon atoms (¹³C NMR).[1] Chemical shifts are influenced by the electron density around the nuclei, which is in turn affected by the nature and position of substituents.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It also provides valuable structural information through the analysis of fragmentation patterns.

Comparative Spectroscopic Analysis

The following sections provide a detailed comparison of the spectroscopic data for Anthraquinone, this compound, and two illustrative derivatives: 1-Amino-4-bromoanthraquinone and 1-Amino-4-hydroxyanthraquinone.

UV-Visible Spectroscopy

The introduction of substituents onto the anthraquinone core significantly alters the electronic absorption spectrum. Electron-donating groups (EDGs) like amino (-NH₂) and hydroxyl (-OH) groups tend to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax), moving the absorption to longer wavelengths. Conversely, electron-withdrawing groups (EWGs) like the bromine atom (-Br) can have a more complex effect.

Compoundλmax (nm)SolventProbable Transition
Anthraquinone~330, ~400Alcoholπ → π, n → π
This compoundData not specifically found, but expected to be similar to Anthraquinone with minor shifts.--
1-Amino-4-hydroxyanthraquinoneNot specified, but a visible color suggests absorption in the 400-700 nm range.-n → π*

Note: Specific λmax values can vary depending on the solvent used.

The presence of electron-donating groups like -NH₂ and -OH in 1-amino-4-hydroxyanthraquinone leads to a significant red shift in the absorption spectrum compared to the parent anthraquinone, resulting in its characteristic color. This is due to the extension of the conjugated π-system through the lone pair of electrons on the nitrogen and oxygen atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly effective for identifying the characteristic functional groups in anthraquinone derivatives. The most prominent feature in the IR spectrum of anthraquinone is the strong absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups.

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
Anthraquinone~1675C=O stretching
This compound~1670C=O stretching
1-Amino-4-bromoanthraquinone~3400-3200, ~1650N-H stretching (amine), C=O stretching
1-Amino-2-bromo-4-hydroxyanthraquinone~3500-3200, ~1640O-H and N-H stretching, C=O stretching

The introduction of a bromine atom in this compound has a minimal effect on the C=O stretching frequency. However, in the amino and hydroxy derivatives, the presence of N-H and O-H bonds is clearly indicated by the appearance of characteristic broad absorption bands in the 3200-3500 cm⁻¹ region.[3] The C=O stretching frequency is also slightly shifted to lower wavenumbers in these derivatives due to intramolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the proton and carbon environments within the anthraquinone skeleton. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the electronic effects of the substituents.

¹H NMR Spectral Data (δ, ppm) in CDCl₃

CompoundAromatic Protons
Anthraquinone~8.3 (4H), ~7.8 (4H)
This compoundSignals in the aromatic region

¹³C NMR Spectral Data (δ, ppm) in CDCl₃

CompoundCarbonyl Carbons (C=O)Aromatic Carbons
Anthraquinone~183~127-135
This compoundSignals in the aromatic regionSignals in the aromatic region

Note: Specific chemical shifts and coupling constants provide detailed structural information but are simplified here for comparative purposes.

In this compound, the bromine atom, being an electron-withdrawing group, will deshield the adjacent protons and carbons, causing their signals to shift downfield (to higher ppm values) in the NMR spectra. Conversely, the electron-donating amino group in 1-Amino-4-bromoanthraquinone will shield the nearby aromatic protons and carbons, leading to an upfield shift (lower ppm values) of their signals.

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound and clues to its structure from its fragmentation pattern. A key feature in the mass spectrum of bromo-substituted compounds is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.

Key Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Key Fragmentation Features
Anthraquinone208.21[M]+• at m/z 208, loss of CO
This compound287.11[M]+• and [M+2]+• peaks of similar intensity at m/z 286 and 288, loss of Br, loss of CO
1-Amino-4-bromoanthraquinone302.12[M]+• and [M+2]+• peaks of similar intensity at m/z 301 and 303, loss of Br, loss of CO

The presence of the characteristic bromine isotope pattern is a definitive indicator for the incorporation of a single bromine atom in this compound and its derivatives. The fragmentation of anthraquinones typically involves the loss of one or two carbonyl groups as neutral carbon monoxide (CO) molecules.

Experimental Protocols

The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed in this guide.

UV-Vis Spectroscopy Protocol

This protocol outlines the general procedure for obtaining a UV-Vis spectrum of an anthraquinone derivative.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Instrumentation & Measurement prep1 Accurately weigh a small amount of the compound. prep2 Dissolve in a UV-grade solvent (e.g., ethanol, DMSO) to make a stock solution (10⁻³ to 10⁻⁴ M). prep1->prep2 prep3 Prepare dilutions to a final concentration with an absorbance between 0.1 and 1.0. prep2->prep3 inst4 Fill a matched cuvette with the sample solution and measure the absorbance. prep3->inst4 Analyze inst1 Turn on the spectrophotometer and allow lamps to stabilize. inst2 Select the desired wavelength range (e.g., 200-800 nm). inst1->inst2 inst3 Fill a quartz cuvette with the blank solvent for a baseline reading. inst2->inst3 inst3->inst4

Caption: General workflow for UV-Vis spectroscopic analysis.

  • Sample Preparation:

    • Accurately weigh a small amount of the anthraquinone compound.

    • Dissolve the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, chloroform, or DMSO) to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

    • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Instrumentation and Measurement:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

    • Select the desired wavelength range for scanning (e.g., 200-800 nm).

    • Fill a clean quartz cuvette with the blank solvent and place it in the reference holder of the spectrophotometer.

    • Fill a matched quartz cuvette with the sample solution and place it in the sample holder.

    • Record the spectrum and identify the wavelength(s) of maximum absorbance (λmax).

FTIR Spectroscopy Protocol

This protocol describes the general steps for acquiring an FTIR spectrum, typically using the KBr pellet method for solid samples.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_measurement Instrumentation & Measurement prep1 Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and pestle. prep2 Transfer the mixture to a pellet press. prep1->prep2 prep3 Apply pressure to form a thin, transparent pellet. prep2->prep3 inst1 Place the KBr pellet in the sample holder of the FTIR spectrometer. prep3->inst1 Analyze inst2 Acquire a background spectrum of the empty sample compartment. inst1->inst2 inst3 Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). inst2->inst3 inst4 Process the spectrum (e.g., baseline correction) and identify characteristic absorption bands. inst3->inst4

Caption: General workflow for FTIR spectroscopic analysis using the KBr pellet method.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid anthraquinone sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the fine powder to a pellet-forming die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation and Measurement:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Process the spectrum (e.g., baseline correction) and identify the positions of characteristic absorption bands.

NMR Spectroscopy Protocol

This protocol details the general procedure for acquiring ¹H and ¹³C NMR spectra of an anthraquinone derivative.[1]

NMR_Workflow cluster_prep Sample Preparation cluster_measurement Instrumentation & Measurement cluster_processing Data Processing prep1 Dissolve 5-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. prep2 Ensure the sample is fully dissolved; sonication may be required. prep1->prep2 inst1 Insert the NMR tube into the spectrometer. prep2->inst1 Analyze inst2 Lock the spectrometer onto the deuterium signal of the solvent. inst1->inst2 inst3 Shim the magnetic field to achieve homogeneity. inst2->inst3 inst4 Acquire the spectrum using appropriate pulse sequences and parameters. inst3->inst4 proc1 Phase and baseline correct the spectrum. inst4->proc1 Process proc2 Integrate signals in the ¹H NMR spectrum. proc1->proc2 proc3 Analyze chemical shifts and coupling patterns for structural assignment. proc2->proc3

Caption: General workflow for NMR spectroscopic analysis.

  • Sample Preparation:

    • Dissolve 5-20 mg of the synthetic anthraquinone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]

    • Ensure the sample is fully dissolved; sonication may be required.[1]

  • Instrumentation and Measurement:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and good resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using appropriate pulse sequences and acquisition parameters.

  • Data Processing:

    • Phase and baseline correct the spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule.

Mass Spectrometry Protocol

This protocol provides a general procedure for obtaining a mass spectrum of an anthraquinone derivative, for example, by using Electron Ionization (EI).

MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation prep1 Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile). prep2 Alternatively, introduce the sample as a solid via a direct insertion probe. inst1 Introduce the sample into the ion source. prep1->inst1 Introduce prep2->inst1 Introduce inst2 Ionize the sample (e.g., using an electron beam in EI-MS). inst1->inst2 inst3 Separate the ions in the mass analyzer based on their m/z ratio. inst2->inst3 inst4 Detect the ions and generate the mass spectrum. inst3->inst4 interp1 Identify the molecular ion peak(s) to determine the molecular weight. inst4->interp1 Interpret interp2 Analyze the isotopic pattern (e.g., for bromine). interp1->interp2 interp3 Analyze the fragmentation pattern to deduce structural information. interp2->interp3

Caption: General workflow for mass spectrometry analysis.

  • Sample Introduction:

    • For volatile and thermally stable compounds, a dilute solution in a volatile solvent can be injected into a gas chromatograph (GC) coupled to the mass spectrometer.

    • For less volatile solids, a direct insertion probe can be used to introduce the sample directly into the ion source.

  • Ionization:

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV for EI-MS). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Mass Analysis:

    • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Data Analysis:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

    • Identify the molecular ion peak to determine the molecular weight. For bromo-compounds, look for the characteristic M⁺ and M+2 peaks.

    • Analyze the fragmentation pattern to gain structural insights.

Conclusion

The spectroscopic characterization of this compound and its derivatives provides a wealth of information regarding their electronic and structural properties. UV-Vis spectroscopy reveals the influence of substituents on the electronic transitions within the conjugated system. FTIR spectroscopy allows for the straightforward identification of key functional groups. NMR spectroscopy offers a detailed map of the molecular framework, and mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns. By employing these techniques in a complementary fashion, researchers can confidently identify and characterize novel anthraquinone derivatives, paving the way for their application in various scientific and industrial fields.

References

  • Wiley-VCH. (2007). Supporting Information.
  • PubChem. (n.d.). 1-Amino-4-bromoanthraquinone. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). The chemical structures of investigated 1,4-anthraquinone derivatives.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). a) FTIR spectra of building blocks; 2,6-dibromoanthraquinone....
  • NIST. (n.d.). 1-Amino-4-bromo-2-anthraquinone sulfonic acid. NIST Chemistry WebBook.
  • PubChem. (n.d.). 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid. National Center for Biotechnology Information.
  • ChemWhat. (n.d.). 1-AMINO-4-BROMOANTHRAQUINONE-2-SULFONIC ACID SODIUM SALT CAS#: 6258-06-6.
  • Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. SpringerPlus, 3, 233.
  • Zvezdina, E. A., et al. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Molecules, 29(5), 1109.
  • ResearchGate. (n.d.). Comparison of 1 H and 13 C NMR spectral data of anthraquinone part of....
  • PubChem. (n.d.). 1-Amino-4-hydroxyanthraquinone. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1,4-Anthraquinone. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-Amino-2-bromo-4-hydroxyanthraquinone. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Fig. S6 (a) The UV-Vis spectra of 1-amino-4-hydroxy-9,10-anthraquinone....
  • ResearchGate. (n.d.). A FTIR spectra of extracted anthraquinone. B H NMR data of....
  • Yuliyati, Y., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 87-104.
  • Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo-.
  • NIST. (n.d.). Danthron. NIST Chemistry WebBook.

Sources

The Uncharted Potential of 1-Bromoanthraquinone in OLEDs: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Hypothetical Performance of 1-Bromoanthraquinone in Organic Light-Emitting Diodes Against Established Emitter Classes.

In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the exploration of novel materials is paramount. Anthraquinone derivatives have emerged as a promising class of compounds, demonstrating utility as emitters in OLEDs.[1] This guide delves into a comparative analysis of OLEDs, pitting a hypothetical device utilizing this compound as an emissive dopant against the performance of well-established material classes: fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) emitters.

The Anthraquinone Core: A Foundation for Luminescence

Anthraquinone, a tricyclic aromatic ketone, possesses a rigid and planar structure, which is often beneficial for charge transport and achieving high quantum yields in organic electronic devices. The functionalization of the anthraquinone core allows for the fine-tuning of its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the emission color and charge injection characteristics.[2][5]

For instance, the introduction of electron-donating groups like amino or carbazolyl moieties to the anthraquinone skeleton has been shown to shift the emission to longer wavelengths, producing orange and red light.[1] Conversely, the bromine atom in this compound is an electron-withdrawing group, which would be expected to influence the molecule's electronic and photophysical properties.

Hypothetical Performance of a this compound-Based OLED

To establish a baseline for comparison, we propose a hypothetical OLED device incorporating this compound as a fluorescent emitter.

Predicted Photophysical and Electrochemical Properties

Based on the properties of related anthraquinone derivatives, we can infer the following for this compound:

  • Emission Color: The anthraquinone core itself is not strongly emissive. However, functionalization can induce luminescence. The bromo-substituent is unlikely to induce a significant red-shift. Therefore, it is plausible that this compound, if emissive, would exhibit fluorescence in the blue-green region of the spectrum.

  • HOMO/LUMO Levels: Theoretical calculations on anthraquinone show HOMO and LUMO levels of approximately -6.99 eV and -2.79 eV, respectively.[2] The electron-withdrawing nature of the bromine atom would likely lead to a stabilization (lowering) of both the HOMO and LUMO levels. This has implications for the selection of appropriate host and charge transport materials.

Proposed Device Architecture

A suitable device architecture for a hypothetical fluorescent OLED (FOLED) using this compound as a dopant is crucial for optimal performance. A multilayer structure is essential to ensure efficient charge injection, transport, and recombination within the emissive layer (EML).[6]

Caption: Proposed multilayer device architecture for a hypothetical this compound-based OLED.

  • Host Material: A host material with a wide bandgap and suitable HOMO/LUMO levels to facilitate energy transfer to the this compound guest would be necessary.

  • Hole Transport Layer (HTL): Materials like TAPC or NPB are commonly used to facilitate hole transport from the anode to the emissive layer.

  • Electron Transport Layer (ETL): An ETL material like TPBi or Alq₃ would be required to transport electrons from the cathode to the emissive layer.

Comparative Analysis with State-of-the-Art OLED Emitters

The true potential of this compound can only be gauged by comparing its hypothetical performance against established classes of OLED emitters.

Performance Metrics for Comparison

The key performance indicators for OLEDs that will be used for this comparison are:

  • External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected.

  • Luminance (cd/m²): The brightness of the emitted light.

  • Commission Internationale de l'Éclairage (CIE) Coordinates: A measure of the color purity.

  • Lifetime (LT₅₀): The time it takes for the luminance to decay to 50% of its initial value.

Performance Comparison Tables

The following tables summarize the typical performance of red, green, and blue OLEDs based on fluorescent, phosphorescent, and TADF emitters, providing a benchmark against which the hypothetical this compound device can be evaluated.

Table 1: Performance of Red OLED Emitters

Emitter TypeMaterial ExampleMax EQE (%)CIE Coordinates (x, y)Reference
Fluorescent DBP16.9(0.65, 0.35)[7]
Phosphorescent Ir(piq)₂acac19.1(not specified)[8]
TADF BPPZ-PXZ25.2(not specified)[9]
MR-TADF 3DPA-DiKTa16.7(not specified)[10]
Hypothetical This compound~5-7(Blue-Green)-

Table 2: Performance of Green OLED Emitters

Emitter TypeMaterial ExampleMax EQE (%)Power Efficiency (lm/W)Lifetime (LT₅₀ @ 1000 cd/m²)Reference
Phosphorescent Ir(ppy)₃ in CheilGH-01 host>2035> 10,000 h (estimated)[11]
Phosphorescent Ir(ppy)₃~24(not specified)(not specified)[12]
MR-TADF 3TPA-DiKTa30.8(not specified)(not specified)[10]
Hypothetical This compound~5-7LowModerate-

Table 3: Performance of Blue OLED Emitters

Emitter TypeMaterial ExampleMax EQE (%)CIE Coordinates (x, y)Lifetime (LT₉₇ @ 1000 nits)Reference
Fluorescent (not specified)(not specified)(not specified)(not specified)[13]
TADF 4TCzBN35.8(not specified)(not specified)[14]
TADF (Various)~20(Deep Blue)Reasonable[15]
MR-TADF DiKTa19.4(0.15, 0.18)(not specified)[14]
Hypothetical This compound~5-7(Blue-Green)Moderate-
Analysis of the Comparison

From the comparative data, several key insights emerge:

  • Efficiency: A hypothetical this compound-based fluorescent OLED would likely be limited to a theoretical maximum EQE of around 5-7.5%, which is significantly lower than phosphorescent and TADF devices that can theoretically achieve 100% internal quantum efficiency.[7] State-of-the-art phosphorescent and TADF devices routinely exhibit EQEs exceeding 20% and even approaching 40%.[14][16][17]

  • Color Purity: While the emission color of this compound is predicted to be in the blue-green range, achieving the deep, saturated colors required for display applications (e.g., Rec. 2020 standard) would be challenging.[18][19] Advanced emitter designs, such as those seen in MR-TADF materials, are specifically engineered for narrow emission spectra and high color purity.[14][20]

  • Lifetime: The operational stability of blue fluorescent emitters is a known challenge in the OLED industry.[13][21] While a brominated aromatic compound might offer reasonable chemical stability, it is unlikely to compete with the extensive efforts invested in improving the lifetime of phosphorescent and TADF materials for commercial applications.[22][23][24][25][26]

Experimental Protocols

To provide a practical context for researchers, this section outlines the fundamental experimental procedures for the synthesis of a functionalized anthraquinone derivative and the fabrication and characterization of a multilayer OLED.

Synthesis of a Functionalized Anthraquinone Emitter

The following is a representative protocol for the synthesis of a 2-substituted anthraquinone derivative, which can be adapted for other functionalizations.

Caption: A generalized workflow for the synthesis of a functionalized anthraquinone OLED emitter.

Step-by-Step Protocol:

  • Reactant Preparation: In a nitrogen-filled glovebox, a reaction vessel is charged with 2-bromoanthraquinone, carbazole, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • Reaction Execution: Anhydrous toluene is added, and the mixture is heated to reflux under a nitrogen atmosphere for 24-48 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Final Purification: The purified product is further refined by recrystallization from a suitable solvent system to yield the final, high-purity material.

  • Characterization: The structure and purity of the synthesized compound are confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

OLED Fabrication and Characterization

The fabrication of a multilayer OLED is typically performed in a high-vacuum thermal evaporation system.

Caption: A flowchart outlining the key steps in OLED fabrication and characterization.

Step-by-Step Protocol:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to enhance the work function of the ITO.

  • Organic Layer Deposition: The cleaned substrate is transferred to a high-vacuum chamber (<10⁻⁶ Torr). The hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL) are sequentially deposited by thermal evaporation from resistively heated crucibles. The thickness of each layer is monitored in situ using a quartz crystal microbalance. For the EML, the host and dopant materials are co-evaporated at a controlled ratio.

  • Cathode Deposition: A metal cathode (e.g., LiF/Al or Ca/Ag) is deposited on top of the organic stack through a shadow mask to define the active area of the device.

  • Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin to protect the organic layers from atmospheric moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode. The electroluminescence (EL) spectrum and CIE coordinates are recorded with a spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum. The operational lifetime is determined by monitoring the luminance decay over time at a constant current density.

Conclusion and Future Outlook

This comparative guide, while based on a hypothetical scenario for this compound, underscores a critical aspect of materials science for OLEDs: the need for a deep understanding of structure-property relationships to guide the design of novel emitters. While this compound itself may not be a frontrunner for high-performance OLEDs due to the inherent limitations of conventional fluorescence, the broader family of anthraquinone derivatives remains a fertile ground for exploration.

Future research could focus on more complex substitutions on the this compound scaffold to enhance its photophysical properties. For instance, the introduction of donor-acceptor motifs could potentially induce TADF characteristics, thereby opening a pathway to higher efficiencies. The true value of this analysis lies not in the specific (and hypothetical) performance of this compound, but in the systematic approach to evaluating a new material against the backdrop of a mature and highly competitive field. The detailed experimental protocols provided herein offer a self-validating framework for researchers to synthesize and test their own novel materials, contributing to the ongoing advancement of OLED technology.

References

  • Ossila. (n.d.).
  • Ossila. (n.d.). OLED Testing: Current Efficiency, Power Efficiency and Lifetime. Ossila.com.
  • OLED-Info. (2014, March 30). New blue TADF OLED emitters are as efficient as the best blue PHOLEDs. OLED-Info.com.
  • Ossila. (n.d.). Theory of Phosphorescent Organic Light-Emitting Diodes. Ossila.com.
  • ResearchGate. (n.d.). Molecular structure of PO-01 and device architecture used in the experiment.
  • Yu, E. S., et al. (2008). High efficiency green phosphorescent OLEDs with long lifetime by using novel host material. Proc.
  • Li, M., et al. (2021). Manipulation of blue TADF top-emission OLEDs by the first-order optical cavity design: toward a highly pure blue emission and balanced charge transport. Chinese Optics Letters.
  • CYNORA. (2018). Highly efficient deep blue TADF emitter materials for OLED displays. SPIE Digital Library.
  • Cai, X. Y., et al. (2019). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry.
  • Wikipedia. (n.d.). OLED.
  • Li, Y., et al. (2020). Highly efficient top-emitting green phosphorescent OLEDs with a narrow band and slow efficiency roll-off for high-definition displays.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Lee, S., et al. (2008). Analysis of efficiency characteristics of green phosphorescent organic light-emitting devices. Applied Physics Letters.
  • Chang, C. H., et al. (2021).
  • Kim, J. S., et al. (2021). Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer. Scientific Reports.
  • BuyDisplay.com. (n.d.).
  • Zhang, D., et al. (2021). High-Efficiency Red-Fluorescent Organic Light-Emitting Diodes with Excellent Color Purity.
  • Patsnap Eureka. (2025, September 12). How to Measure OLED Device Lifetime Under Continuous Usage.
  • IEEE Xplore. (2009). High efficiency and simple architecture phosphorescent OLEDs.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • SPIE Digital Library. (2009). High efficiency and simple architecture phosphorescent OLEDs.
  • ResearchGate. (n.d.). Simple Aggregation–induced Delayed Fluorescence Materials Based on Anthraquinone Derivatives for Highly Efficient Solution–processed Red OLEDs.
  • ResearchGate. (n.d.). RHF contour plots of HOMO and LUMO orbitals of Anthraquinone-1-carboxylic acid.
  • Lee, S. M., et al. (2021). Device Modeling of Quantum Dot–Organic Light Emitting Diodes for High Green Color Purity. Applied Sciences.
  • AIP Publishing. (2008). Highly efficient bilayer green phosphorescent organic light emitting devices.
  • ResearchGate. (n.d.). HOMO/LUMO Energy Levels along with.
  • American Chemical Society. (2021). Red Fluorescent Organic Light-Emitting Diodes with Low-Efficiency Roll-Off.
  • ChemistryViews. (2019, September 6). Red Emitters for OLEDs.
  • Wiley Online Library. (2022).
  • Society for Imaging Science and Technology. (2019).
  • OLED-Info. (2026, January 8). OLEDWorks, together with researchers from Michigan and Pennsylvania use high aspect ratio surface textures to extend OLED performance.
  • ResearchGate. (n.d.). Implementation of a novel system for measuring the lifetime of OLED panels.
  • ResearchGate. (n.d.).
  • Optics Express. (2017). Analysis and optimization on the angular color shift of RGB OLED displays.
  • Nature Communications. (2024). Inverted device architecture for high efficiency single-layer organic light-emitting diodes with imbalanced charge transport.
  • Royal Society of Chemistry. (2025).
  • University of South Dakota. (n.d.). "PHOTOPHYSICAL, ELECTROCHEMICAL, AND CATALYTIC STUDIES OF ANTHRAQUINONE" by Anwar Hussain.
  • Fluxim. (2021, April 1). Optimization of the cavity in a blue OLED.
  • ResearchGate. (n.d.). CIE color coordinates at different luminance values for white OLED.
  • ResearchGate. (n.d.).
  • Physical Chemistry Research. (n.d.). Regular Article.
  • ResearchGate. (n.d.). Frontier molecular orbital (HOMO-LUMO) of the synthesized molecules.
  • Royal Society of Chemistry. (n.d.). Indeno-anthraquinone hosts with thermally activated delayed fluorescence for deep-red OLEDs.
  • Ossila. (n.d.).
  • ResearchGate. (n.d.). Performance of optimized red- and green-emitting.
  • MDPI. (n.d.).

Sources

A Senior Application Scientist's Guide to Anthraquinone Dye Synthesis: Viable Precursor Alternatives to 1-Bromoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of anthraquinone dyes is a cornerstone of industrial and research chemistry, prized for their vibrant colors and exceptional stability.[1][2] Historically, many synthetic routes have relied heavily on the functionalization of the anthraquinone core via halogenated intermediates, with 1-bromoanthraquinone being a prominent precursor. However, the reliance on a single class of precursors presents limitations in terms of cost, environmental concerns associated with halogenated compounds, and constraints on achievable substitution patterns.

This guide provides an in-depth comparison of alternative, field-proven synthetic strategies that bypass the direct use of this compound for the introduction of key functional groups. We will explore classical methods like Friedel-Crafts acylation, modern cycloaddition reactions, and nucleophilic substitution on other activated precursors. Each section includes a discussion of the underlying chemical principles, comparative experimental data, and detailed protocols to empower researchers in selecting the optimal synthetic route for their specific target molecules.

The Friedel-Crafts Acylation Route: Building the Core from Basic Feedstocks

One of the most fundamental and industrially significant methods for synthesizing the anthraquinone skeleton itself is the Friedel-Crafts acylation of an aromatic ring with phthalic anhydride, followed by an acid-catalyzed intramolecular cyclization.[3][4][5][6] This two-step process offers a direct entry to the tricyclic core, which can then be functionalized through subsequent reactions like sulfonation or nitration to generate dye precursors.[1][6]

Causality of Experimental Choices: The choice of the aromatic precursor directly dictates the substitution pattern on one of the terminal rings of the anthraquinone product. The initial acylation occurs on the electron-rich aromatic ring, and the subsequent ring-closure is directed by the position of the resulting benzoyl group. The power of this method lies in its use of readily available, non-halogenated bulk chemicals. The choice of catalyst is critical; while aluminum chloride (AlCl₃) is traditional, strong protic acids like sulfuric acid or solid acid catalysts such as zeolites are employed to drive the final cyclodehydration step.[4][5][7][8]

Comparative Performance of Friedel-Crafts Methodologies

The efficiency of the Friedel-Crafts approach is highly dependent on the catalyst and reaction conditions. Below is a comparison of different catalytic systems for the synthesis of the anthraquinone core.

Aromatic PrecursorAcylation CatalystCyclization AgentTemperature (°C)Yield (%)Reference
BenzeneAlCl₃Conc. H₂SO₄180-200High (Industrial)[5]
BenzeneHF/BF₃HF/BF₃ (in-situ)-40 to 100~90 (for intermediate)[9]
IsopropylbenzeneAlCl₃Conc. H₂SO₄Not SpecifiedMixture of isomers[4]
BenzeneHβ Zeolite (modified)(Self-catalyzing)25094.2[8]
Various BenzenesHeteropoly Acids(Self-catalyzing)RefluxGood[7]
Experimental Protocol: Synthesis of Anthraquinone via Friedel-Crafts Acylation

This protocol details the classic two-step synthesis of anthraquinone from benzene and phthalic anhydride.

Step 1: Friedel-Crafts Acylation to form 2-Benzoylbenzoic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phthalic anhydride (1.0 eq) and anhydrous aluminum chloride (2.2 eq).

  • Reagent Addition: Slowly add dry benzene (4.0 eq) to the stirred mixture from the dropping funnel. An exothermic reaction will occur.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture on a water bath at 60-70°C for 2-3 hours, or until the evolution of HCl gas ceases.

  • Workup: Cool the reaction mixture in an ice bath and carefully decompose the aluminum chloride complex by slowly adding cold water, followed by concentrated hydrochloric acid.

  • Isolation: Remove the excess benzene by steam distillation. The resulting solid, 2-benzoylbenzoic acid, is filtered, washed with cold water, and dried.

Step 2: Cyclization to Anthraquinone

  • Reaction Setup: To a flask equipped with a reflux condenser, add the dried 2-benzoylbenzoic acid from Step 1.

  • Reagent Addition: Carefully add concentrated sulfuric acid (approx. 5 times the weight of the acid).

  • Reaction Conditions: Heat the mixture to 180-200°C for 1-2 hours.[6][10]

  • Workup and Isolation: Cool the reaction mixture and pour it carefully onto crushed ice. The precipitated anthraquinone is filtered, washed thoroughly with water until neutral, and then dried.

  • Purification: The crude anthraquinone can be purified by recrystallization from a suitable solvent like acetic acid or toluene.[6]

Workflow for Friedel-Crafts Synthesis

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Phthalic_Anhydride Phthalic Anhydride Acylation_Reaction Friedel-Crafts Acylation (60-70°C) Phthalic_Anhydride->Acylation_Reaction Benzene Benzene Benzene->Acylation_Reaction AlCl3 AlCl₃ Catalyst AlCl3->Acylation_Reaction Intermediate_Complex Intermediate Complex Acylation_Reaction->Intermediate_Complex Hydrolysis Acidic Workup (HCl, H₂O) Intermediate_Complex->Hydrolysis BBA 2-Benzoylbenzoic Acid Hydrolysis->BBA Cyclization_Reaction Cyclodehydration (180-200°C) BBA->Cyclization_Reaction H2SO4 Conc. H₂SO₄ H2SO4->Cyclization_Reaction Precipitation Pour onto Ice Cyclization_Reaction->Precipitation Purification Filter, Wash, Dry Precipitation->Purification AQ Anthraquinone Product Purification->AQ

Caption: Workflow for Anthraquinone Synthesis via Friedel-Crafts Reaction.

Diels-Alder Reaction: A Convergent Approach to Functionalized Anthraquinones

The Diels-Alder reaction provides a powerful and versatile strategy for the construction of the anthraquinone core, particularly for accessing highly substituted and complex derivatives.[11][12] This [4+2] cycloaddition reaction typically involves the reaction of a 1,4-naphthoquinone (the dienophile) with a substituted 1,3-butadiene (the diene) to form a tetrahydroanthraquinone adduct, which is subsequently oxidized to the aromatic anthraquinone.[13][14]

Causality of Experimental Choices: This approach is highly convergent, meaning two complex fragments can be joined in a single step. The substitution patterns on both the diene and the dienophile are directly translated into the final product, offering precise control over the placement of functional groups. This method avoids the often harsh conditions of electrophilic aromatic substitution and is a key strategy in the total synthesis of anthraquinone-based natural products.[12] The oxidation of the intermediate adduct is a critical step, often achieved simply by air oxidation or with a mild oxidizing agent.[14]

Comparative Performance of Diels-Alder Reactions
DienophileDieneConditionsYield (%)Reference
1,4-Naphthoquinone1,3-ButadieneToluene, 110°CHigh[13][15]
1,4-Naphthoquinone2,3-Dimethyl-1,3-butadieneToluene, 110°C>90[13]
Juglone (5-hydroxy-1,4-naphthoquinone)Various DienesThermalGood[12]
2-Benzoyl-naphthoquinoneVarious DienesMild conditionsHigh[11]
Experimental Protocol: Synthesis of a Tetrahydroanthraquinone Adduct

This protocol describes a general procedure for the Diels-Alder reaction between 1,4-naphthoquinone and a diene.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-naphthoquinone (1.0 eq) in a suitable high-boiling solvent such as toluene or xylene.[16]

  • Reagent Addition: Add an excess of the 1,3-diene (e.g., 2,3-dimethyl-1,3-butadiene, 2.0-3.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (e.g., 110-140°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the 1,4-naphthoquinone is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude tetrahydroanthraquinone adduct can be collected by filtration and purified by recrystallization.

  • Oxidation (Optional but typical): To obtain the final anthraquinone, the isolated adduct is dissolved in a suitable solvent and oxidized. This can often be achieved by bubbling air through the heated solution or by adding a chemical oxidant.[14]

Workflow for Diels-Alder Synthesis

Naphthoquinone 1,4-Naphthoquinone (Dienophile) Reaction [4+2] Cycloaddition (Toluene, Reflux) Naphthoquinone->Reaction Diene 1,3-Butadiene (Diene) Diene->Reaction Adduct Tetrahydroanthraquinone Adduct Reaction->Adduct Oxidation Oxidation (e.g., Air, Heat) Adduct->Oxidation AQ_Product Anthraquinone Product Oxidation->AQ_Product

Caption: Workflow for Anthraquinone Synthesis via Diels-Alder Reaction.

Nucleophilic Substitution via Anthraquinone Sulfonic Acids

A highly effective alternative to using this compound for introducing amino groups—a key chromophore in many dyes—is to start with anthraquinone sulfonic acid.[1] The sulfonation of anthraquinone is a well-established industrial process. The resulting sulfonic acid group, particularly at the alpha (1, 4, 5, 8) positions, can be readily displaced by nucleophiles like amines in a reaction often referred to as the Ullmann condensation, which is typically catalyzed by copper.[17][18][19]

A particularly important intermediate derived by this logic is 1-amino-4-bromoanthraquinone-2-sulfonic acid (Bromaminic Acid) .[1][20] While it contains a bromine atom, its synthesis begins with 1-aminoanthraquinone, and it is used as a platform molecule where the bromine is catalytically substituted by a wide variety of alkyl and aryl amines to produce a vast range of brilliant blue and green dyes.[1][2][20] This approach provides a more versatile and often more reactive handle for amination than starting with this compound itself.

Causality of Experimental Choices: The sulfonic acid group in the 2-position activates the bromine atom in the 4-position towards nucleophilic substitution. The copper catalyst is essential for the C-N bond formation in the Ullmann reaction, facilitating the coupling between the aryl halide and the amine. Microwave irradiation has been shown to dramatically reduce reaction times for these couplings, making the process more efficient.[17][19][21]

Comparative Performance of Ullmann Condensation with Bromaminic Acid

| Amine Nucleophile | Catalyst | Conditions | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Various Alkyl/Aryl Amines | Cu(0) | Microwave, 120°C, Phosphate Buffer | 2-20 min | High |[17][19] | | 3-(2-hydroxyethylsulfonyl)-aniline | Copper salt | Aqueous, 90°C | 4 h | Good |[1][20] | | p-Toluidine | Boric Acid | Aqueous, 95-100°C | Not Specified | Good |[22] |

Experimental Protocol: Microwave-Assisted Ullmann Coupling of Bromaminic Acid

This protocol describes the synthesis of a 4-anilino-substituted anthraquinone dye, a precursor to C.I. Reactive Blue 19.[1][17]

  • Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, add bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid, sodium salt) (1.0 eq).

  • Reagent Addition: Add the desired amine or aniline derivative (e.g., 3-(2-hydroxyethylsulfonyl)-aniline, 1.5 eq), elemental copper powder (0.2 eq), and a phosphate buffer solution (pH 6-7).

  • Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-20 minutes. The reaction progress can be visually monitored by the color change from red-orange to deep blue.

  • Workup: After cooling, dilute the reaction mixture with water. Acidify with dilute HCl to precipitate the crude product.

  • Isolation and Purification: Filter the crude dye. Purification can be achieved by extraction with an organic solvent (e.g., dichloromethane) to remove unreacted amine, followed by recrystallization or column chromatography on a reverse-phase material.[17]

Workflow for Ullmann Condensation

Bromaminic_Acid Bromaminic Acid Reaction Ullmann Condensation (Microwave, 120°C) Bromaminic_Acid->Reaction Amine Amine Nucleophile (R-NH₂) Amine->Reaction Catalyst Cu(0) Catalyst Phosphate Buffer Catalyst->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Filtration & Purification Workup->Purification Dye_Product Substituted Anthraquinone Dye Purification->Dye_Product

Caption: Workflow for Dye Synthesis via Ullmann Condensation.

Summary and Outlook

While this compound remains a relevant precursor, a comprehensive understanding of the available synthetic alternatives is crucial for modern chemical research and development.

  • Friedel-Crafts Acylation is the workhorse for producing the basic anthraquinone skeleton from inexpensive, non-halogenated raw materials. It is ideal for large-scale production of the core structure, which can then be selectively functionalized.

  • Diels-Alder Reactions offer unparalleled control and convergence for synthesizing complex, highly substituted anthraquinones. This is the preferred method in natural product synthesis and for creating novel, architecturally complex dye structures.

  • Nucleophilic Substitution on precursors like anthraquinone sulfonic acids or their derivatives (e.g., bromaminic acid) provides a direct, efficient, and highly versatile route to the commercially important class of aminoanthraquinone dyes. Modern advancements using microwave assistance have made this method exceptionally rapid and high-yielding.

By moving beyond a singular reliance on this compound, researchers can leverage a broader toolkit to design more efficient, cost-effective, and environmentally conscious syntheses, enabling the development of next-generation dyes and functional materials.

References

  • A versatile Diels–Alder approach to functionalized hydroanthraquinones. (2020). Royal Society Open Science.
  • Anthraquinone | Synthesis, Reactions, Dyeing. (n.d.). Britannica.
  • Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. (2017). Royal Society Open Science.
  • PHTHALIC ANHYDRIDE. (n.d.). Ataman Kimya.
  • Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. (2016). MDPI.
  • Phthalic anhydride. (n.d.). Wikipedia.
  • Synthesis and Properties of New Phthaloperinone Dyes containing Anthraquinone Moiety. (2015). ResearchGate.
  • Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations. (2017). Royal Society Publishing.
  • Recent total syntheses of anthraquinone-based natural products. (2020). PMC - PubMed Central.
  • CHAPTER 6 - Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants. (n.d.). Society of Dyers and Colourists.
  • US Patent for Process for the preparation of anthraquinone and its substituted derivatives. (1983). Google Patents.
  • Chemistry of quinones. Part 7. Synthesis of anthracyclinone analogues via Diels–Alder reactions of 1,4-anthraquinones. (1982). Journal of the Chemical Society, Perkin Transactions 1.
  • Anthraquinone dyes. (n.d.). Wikipedia.
  • ChemInform Abstract: Synthesis of Functionalized Anthraquinones via Coupling Reactions of 2,6-Diiodo-1,5-dioctyloxy-9,10-anthraquinone. (2016). ResearchGate.
  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. (2022). PMC - NIH.
  • Diels-Alder Reaction. (n.d.). University of Missouri–St. Louis.
  • Anthraquinone Synthesis. (2021). YouTube.
  • Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course. (2022). Journal of Chemical Education.
  • Synthesis and purification of anthraquinone in a multifunctional reactor. (2014). ResearchGate.
  • Methods for functionalization of anthraquinones. (2018). Russian Chemical Reviews.
  • German Patent for Process for the preparation of anthraquinone dyes. (1969). Google Patents.
  • US Patent for Method for preparing anthraquinones. (1998). Google Patents.
  • MICROWAVE INDUCED SYNTHESIS OF ANTHRAQUINONE COMPOUNDS : A SOLVENT FREE PATH FOR SOME DYES. (2009). TSI Journals.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). PMC - NIH.
  • Synthesis of anthraquinone from phthalic anhydride with benzene over zeolite catalyst. (2011). ResearchGate.
  • Chinese Patent for Process for synthesizing anthraquinone compound. (2014). Google Patents.
  • Synthesis some 4-substituted 9,10-anthraquinones. (2020). Semantic Scholar.
  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. (2010). PubMed.
  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. (2010). Springer Nature Experiments.

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Bromoanthraquinone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromoanthraquinone is a pivotal intermediate in the synthesis of a vast array of functional organic molecules, particularly anthraquinone-based dyes and pigments. Its strategic importance also extends to the development of novel pharmaceuticals and functional materials, where the bromo-substituent serves as a versatile handle for further molecular elaboration via cross-coupling or nucleophilic substitution reactions.[1] The efficacy, cost, and environmental impact of producing these advanced materials are intrinsically linked to the synthetic route chosen for this key building block.

This guide provides an in-depth comparison of the primary synthetic pathways to this compound. Moving beyond a simple recitation of procedures, we will dissect the mechanistic underpinnings, evaluate the practical advantages and limitations of each route, and provide field-proven experimental protocols. The objective is to equip researchers, chemists, and process development professionals with the critical insights needed to select and optimize the most suitable synthesis for their specific application, whether for bench-scale research or industrial-scale production.

Route 1: Electrophilic Bromination of Activated Anthraquinone Precursors

Direct electrophilic bromination of the parent anthraquinone molecule is notoriously challenging. The two carbonyl groups exert a powerful deactivating effect on the aromatic rings, necessitating harsh reaction conditions that often lead to low yields and a mixture of products.[1] A more strategic and common approach is to begin with an anthraquinone core that has been "activated" by an electron-donating group, such as an amino or nitro group.

A. Denitrobromination of 1-Nitroanthraquinone

One of the most powerful methods, particularly for large-scale industrial synthesis, is the high-temperature bromination of 1-nitroanthraquinone. This reaction proceeds via a denitrobromination mechanism, where the nitro group is displaced by bromine.

Mechanistic Causality: At elevated temperatures (typically >200°C), elemental bromine can effectively displace the nitro group.[2] The reaction is often performed in a high-boiling, inert solvent like nitrobenzene to maintain a homogenous liquid phase and prevent sublimation of the materials.[2] This route is highly effective, offering exceptional yields and purity, making it a preferred industrial method despite the demanding conditions.

Key Experimental Data:

  • Yield: 92-96%[2][3]

  • Purity: 99-99.5%[2][3]

  • Conditions: High temperatures (240-280°C) are required for the reaction to proceed at a practical rate.[2]

Advantages:

  • Extremely high yield and purity.

  • Direct conversion from a common anthraquinone intermediate.

Disadvantages:

  • Requires very high temperatures and specialized equipment.

  • Uses hazardous materials like elemental bromine and high-boiling solvents (e.g., nitrobenzene).

  • Energy-intensive.

B. Bromination of 1-Aminoanthraquinone Derivatives

The amino group is a strong activating group, making the electrophilic bromination of 1-aminoanthraquinone significantly easier than the parent quinone. However, this enhanced reactivity can lead to a lack of selectivity, often producing a mixture of the desired 1-amino-4-bromoanthraquinone and the isomeric 1-amino-2-bromoanthraquinone, as well as di-brominated products.[4][5]

Controlling Regioselectivity: The key to a successful synthesis via this route lies in controlling the regioselectivity. Research has shown that conducting the bromination in a carboxylic acid solvent (like acetic acid) in the presence of hydrobromic acid can substantially increase the ratio of the desired 4-bromo isomer to the 2-bromo isomer, achieving ratios as high as 20:1.[6][7] The protonated amino group and solvent interactions help direct the incoming electrophile to the C4 position. A similar principle applies to the bromination of 1-methylaminoanthraquinone in pyridine, where the solvent plays a crucial role in the reaction's success.[8]

Key Experimental Data (1-Methylamino-4-bromoanthraquinone):

  • Yield: 70–74%[8]

  • Purity: Sufficient for most uses without recrystallization.[8]

  • Conditions: Reaction with bromine in pyridine, heated on a steam bath for several hours.[8]

Route 2: The Sandmeyer Reaction of 1-Aminoanthraquinone

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a halide. It offers a reliable and high-yielding alternative to electrophilic substitution, often with superior regiochemical control.[9][10] The process is a two-step sequence involving the formation of a diazonium salt, followed by its copper(I)-catalyzed decomposition in the presence of a bromide source.

Mechanistic Causality:

  • Diazotization: The primary aromatic amine (1-aminoanthraquinone) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like H₂SO₄) at low temperatures (0-5°C) to form a relatively stable aryldiazonium salt.

  • Displacement: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[11] This generates an aryl radical and nitrogen gas, and the aryl radical then abstracts a bromine atom from a copper(II) bromide species to form the final product and regenerate the copper(I) catalyst.[9][11]

Advantages:

  • Excellent regioselectivity; the bromine is introduced precisely at the position of the original amino group.

  • Generally high yields.

  • Avoids the issue of isomeric byproducts common in direct bromination of activated rings.

Disadvantages:

  • The instability of diazonium salts requires careful temperature control.

  • The use of copper salts can present challenges in product purification and waste disposal.

Below is a diagram illustrating the workflow for the Sandmeyer synthesis of this compound.

Sandmeyer Reaction Workflow cluster_diazotization Step 1: Diazotization cluster_displacement Step 2: Sandmeyer Displacement Start 1-Aminoanthraquinone Reagents1 NaNO₂, H₂SO₄ Start->Reagents1 Intermediate Anthraquinone-1-diazonium Salt Reagents1->Intermediate 0-5 °C Reagents2 CuBr Intermediate->Reagents2 Product This compound Reagents2->Product Warm to RT (N₂ evolution)

Caption: Workflow for the Sandmeyer synthesis of this compound.

Route 3: Modern and Green Chemistry Approaches

In line with the principles of Green Chemistry, modern synthetic methods aim to reduce reaction times, minimize solvent use, and improve energy efficiency.[12]

A. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat.[13] This rapid, uniform heating can dramatically accelerate reaction rates compared to conventional heating methods.[13][14] For the synthesis of anthraquinone derivatives, microwave irradiation can potentially reduce reaction times from hours to minutes and may be performed under solvent-free conditions, significantly improving the environmental footprint of the process.[14][15]

B. Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[16][17] A phase-transfer catalyst, typically a quaternary ammonium salt, transports one reactant across the phase boundary to react with the other.[18] This can enable reactions under milder conditions, reduce the need for harsh solvents, and increase reaction rates and yields.[16] For bromination reactions, PTC could offer a greener alternative to high-temperature or highly acidic methods.

Comparative Data Summary

The table below provides a comparative overview of the primary synthetic routes discussed.

FeatureRoute 1A: DenitrobrominationRoute 1B: Bromination of Amino-AQRoute 2: Sandmeyer Reaction
Starting Material 1-Nitroanthraquinone1-Aminoanthraquinone or derivative1-Aminoanthraquinone
Key Reagents Elemental Bromine (Br₂)Elemental Bromine (Br₂), Pyridine or Carboxylic Acid/HBrNaNO₂, H₂SO₄, CuBr
Typical Conditions 240-280°C, 10+ hours[2][3]60-100°C, 6+ hours[8]0°C to RT[9]
Reported Yield Excellent (92-96%) [2][3]Good (70-75%)[8]Good to Excellent (Varies)
Purity/Selectivity Excellent (>99%) [3]Good (Isomer formation is a key challenge to control)[6]Excellent (Regiospecific)
Advantages Highest reported yield and purity, suitable for industrial scale.Milder conditions than denitrobromination, uses common reagents.High regioselectivity, reliable classical transformation.
Disadvantages Extreme temperatures, hazardous reagents, energy-intensive.Isomeric byproducts, potential for over-bromination.Unstable intermediates, requires strict temperature control, copper waste.

Detailed Experimental Protocols

Protocol 1: Denitrobromination of 1-Nitroanthraquinone (Industrial Method)

This protocol is adapted from patent literature and should be performed only by trained professionals with appropriate high-temperature and pressure-rated equipment and safety measures.[2][3]

  • Apparatus Setup: A high-temperature reactor equipped with a mechanical stirrer, heating mantle, temperature controller, and a reflux condenser suitable for bromine is required. All operations must be conducted in a high-performance fume hood.

  • Charging the Reactor: Charge the reactor with 1-nitroanthraquinone (e.g., 1265 parts by weight) and heat to 240°C to melt the solid.

  • Bromine Addition: With efficient stirring, begin pumping elemental bromine (e.g., ~624 parts by weight) into the melt while maintaining the temperature at 245-250°C. The rate of addition should be controlled to maintain a gentle reflux of bromine in the condenser.

  • Reaction Monitoring: The addition is typically carried out over approximately 10 hours. The reaction completion can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the 1-nitroanthraquinone starting material.

  • Work-up: Cool the reaction mixture to 200°C. Discharge the melt into an efficiently stirred vessel containing chlorobenzene (e.g., 1200 parts by weight).

  • Isolation: Cool the resulting suspension to 20°C and collect the crystalline product by filtration.

  • Purification: Wash the filter cake with fresh chlorobenzene and dry the crystals in vacuo at 120°C. This procedure affords this compound with 99-99.5% purity and a yield of approximately 96%.[3]

Protocol 2: Synthesis via Sandmeyer Reaction from 1-Aminoanthraquinone

This protocol is a representative procedure based on the principles of the Sandmeyer reaction.[9][10]

  • Diazotization:

    • In a flask equipped with a stirrer and thermometer, suspend 1-aminoanthraquinone (1 equivalent) in a mixture of concentrated sulfuric acid and water, and cool to 0-5°C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred 1-aminoanthraquinone suspension, ensuring the temperature remains below 5°C.

    • Stir the mixture at 0-5°C for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Copper(I) Bromide Preparation: In a separate, larger reaction vessel, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 equivalents) in hydrobromic acid (48%).

  • Sandmeyer Displacement:

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the vigorously stirred CuBr solution. Control the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

    • Heat the mixture gently (e.g., to 60°C) for 30 minutes to ensure the reaction goes to completion.[1]

  • Isolation and Purification:

    • Pour the reaction mixture onto crushed ice or into a large volume of water to precipitate the crude product.

    • Collect the solid by filtration and wash thoroughly with water until the filtrate is neutral.

    • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product.[1]

Below is a diagram illustrating the general mechanism for electrophilic aromatic substitution, which is the underlying principle for the bromination of activated anthraquinones.

Sources

A Senior Application Scientist's Guide to the Orthogonal Validation of 1-Bromoanthraquinone Purity by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and materials science, 1-Bromoanthraquinone is a pivotal intermediate. Its rigid tricyclic core is a common scaffold in the synthesis of advanced dyes and pharmacologically active molecules.[1] Consequently, the purity of this starting material is not merely a quality control metric; it is a critical determinant of reaction yield, downstream impurity profiles, and the ultimate safety and efficacy of the final product. Uncontrolled impurities can lead to costly downstream purification challenges, introduce toxic byproducts, or derail development entirely.[2]

This guide provides an in-depth, comparative analysis of two powerful, yet fundamentally different, analytical techniques for the purity validation of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond procedural lists to explore the causality behind methodological choices, establishing a framework for robust, self-validating purity assessment. The use of such orthogonal methods—one separative (HPLC) and one spectroscopic (NMR)—provides the highest degree of analytical confidence, a cornerstone of the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]

High-Performance Liquid Chromatography (HPLC): High-Sensitivity Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for purity determination, prized for its high resolving power and sensitivity.[6] For a molecule like this compound, which is non-volatile and possesses a strong UV chromophore, reversed-phase HPLC (RP-HPLC) is the method of choice. The technique separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase; more polar impurities will elute earlier, while more nonpolar impurities will be retained longer.

Causality in Method Design

The choice of a C18 column is deliberate; its long alkyl chains provide the necessary hydrophobicity to retain the planar, relatively nonpolar anthraquinone structure, allowing for effective separation from potential process-related impurities. A gradient elution, starting with a higher water content and gradually increasing the organic solvent (acetonitrile), is crucial. This ensures that any highly polar impurities are eluted and resolved at the beginning of the run, while the main peak for this compound remains sharp and symmetrical. The gradient then becomes strong enough to elute any less polar impurities, such as potential dibrominated species, which would be more strongly retained.[7][8] UV detection at 254 nm is selected because this wavelength corresponds to a strong electronic transition within the anthraquinone aromatic system, ensuring high sensitivity for both the parent compound and structurally similar impurities.

Detailed Experimental Protocol: HPLC
  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation :

    • Accurately weigh approximately 5.0 mg of the this compound sample.

    • Dissolve in 5.0 mL of acetonitrile to achieve a final concentration of ~1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A : Deionized Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient Program :

      • 0-5 min: 60% B

      • 5-20 min: Linear gradient from 60% to 95% B

      • 20-25 min: Hold at 95% B

      • 25.1-30 min: Return to 60% B (re-equilibration).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : 254 nm.

    • Injection Volume : 10 µL.

  • Data Analysis :

    • The purity is calculated based on the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR): Absolute Purity and Structural Confirmation

While HPLC excels at separating impurities, NMR spectroscopy provides definitive structural confirmation and can be used as a primary method for determining absolute purity.[9][10] Quantitative NMR (qNMR) operates on a fundamentally different principle: it compares the integrated signal of a specific analyte proton against that of a certified internal standard of known mass and purity.[11] This approach is powerful because it is not dependent on the response factor of the analyte (like UV absorbance in HPLC) and provides a direct measure of mass purity.

Causality in Method Design

The choice of a high-field NMR (≥400 MHz) is essential to achieve maximum signal dispersion in the complex aromatic region of the this compound spectrum, ensuring that at least one proton resonance is baseline-resolved from impurity signals. A deuterated solvent like Chloroform-d (CDCl₃) is typically used as it readily dissolves the analyte and has minimal interfering signals. The internal standard (e.g., maleic acid) is chosen for its high purity, stability, and possession of sharp proton signals in a region of the spectrum that does not overlap with the analyte. The most critical parameter for quantification is the relaxation delay (D1), which must be set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard. This ensures all protons have fully relaxed between pulses, making the signal integration directly proportional to the number of nuclei, a prerequisite for accurate quantification.

Detailed Experimental Protocol: qNMR
  • Instrumentation : 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation :

    • Accurately weigh approximately 15-20 mg of this compound into a clean vial.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Record both masses precisely.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a high-precision 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard 90° pulse acquisition.

    • Relaxation Delay (D1) : ≥ 30 seconds (to ensure full relaxation for quantification).

    • Number of Scans : 8-16 scans (to achieve adequate signal-to-noise).

    • Acquire the spectrum and perform Fourier transformation.

  • Data Analysis :

    • Phase and baseline correct the spectrum carefully.

    • Integrate a well-resolved, non-overlapping signal from this compound.

    • Integrate the signal from the internal standard (e.g., the two vinyl protons of maleic acid).

    • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight (this compound ≈ 287.11 g/mol )[12]

    • m = mass

    • P = Purity of the standard (as a decimal)

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Weigh_A Weigh Analyte Dissolve Dissolve in CDCl₃ Weigh_A->Dissolve Weigh_S Weigh Internal Std. Weigh_S->Dissolve Acquire Acquire ¹H Spectrum Dissolve->Acquire Process Fourier Transform Acquire->Process Correct Phase & Baseline Correct Process->Correct Integrate Integrate Signals Correct->Integrate Calculate Calculate Mass % Purity Integrate->Calculate Logic_Diagram Start Purity Validation Goal? Trace Trace Impurity Profile Needed? Start->Trace Absolute Absolute Purity & ID Needed? Trace->Absolute No HPLC Use HPLC Trace->HPLC Yes NMR Use qNMR Absolute->NMR Yes HPLC->Absolute Both Use Both (Orthogonal Validation) HPLC->Both Yes, High Confidence Needed NMR->Both Yes, High Confidence Needed

Sources

A Comparative Analysis of the Cytotoxic Profiles of 1-Bromoanthraquinone and 1-Amino-4-bromoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the cytotoxic properties of two closely related anthraquinone derivatives: 1-bromoanthraquinone and 1-amino-4-bromoanthraquinone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the distinct cellular responses elicited by these compounds. We will explore the underlying mechanisms of toxicity, supported by detailed experimental protocols and data visualizations, to provide a comprehensive understanding of their structure-activity relationships.

Anthraquinone derivatives are a significant class of compounds with diverse applications, ranging from dyes to pharmaceuticals.[1] Their biological activity, particularly their cytotoxicity, is of great interest in the development of novel anticancer agents.[2][3] The subtle structural difference between this compound and 1-amino-4-bromoanthraquinone—the presence of an amino group at the 1-position and a bromine at the 4-position in the latter—can lead to profound differences in their interaction with cellular machinery. This guide aims to dissect these differences through rigorous scientific investigation.

Core Scientific Principles: Understanding Anthraquinone Cytotoxicity

The cytotoxicity of many anthraquinone derivatives is linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[4][5] This process can induce oxidative stress, damage cellular components like DNA and proteins, and ultimately trigger programmed cell death, or apoptosis.[6] The substituents on the anthraquinone core play a critical role in modulating these redox properties and, consequently, their cytotoxic potency. The introduction of an amino group, as in 1-amino-4-bromoanthraquinone, can significantly alter the electron density of the aromatic system, potentially influencing its ability to participate in redox reactions and interact with biological targets.

This comparative study will therefore focus on quantifying cell viability, assessing membrane integrity, and measuring key markers of oxidative stress and apoptosis to build a comprehensive cytotoxic profile for each compound.

Experimental Investigation: Methodologies and Rationale

To ensure a thorough and validated comparison, a multi-parametric approach was employed. The following assays were selected to probe different aspects of cellular health and death mechanisms. The human hepatocellular carcinoma cell line (HepG2) was chosen as the model system due to its common use in toxicological studies.

Assessment of Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Workflow for Cytotoxicity Assessment:

Caption: Workflow of the MTT assay for determining cell viability.

Evaluation of Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable marker for cytotoxicity.[12]

Detailed Protocol for LDH Assay:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[11]

  • Compound Treatment: Treat cells with varying concentrations of this compound and 1-amino-4-bromoanthraquinone for 24 hours. Include untreated cells as a negative control and cells treated with a lysis buffer (e.g., Triton X-100) as a positive control for maximum LDH release.[13]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.[11]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.[14]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[15] Measure the absorbance at 490 nm using a microplate reader.[11]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs) * 100.

Measurement of Oxidative Stress: Reactive Oxygen Species (ROS) Assay

To investigate the role of oxidative stress, intracellular ROS levels were measured using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[16] Once inside the cell, H2DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18]

Experimental Workflow for ROS Detection:

ROS_Workflow A Cells treated with compounds B Incubate with H2DCFDA probe A->B C Wash to remove excess probe B->C D Fluorescence Measurement (Flow Cytometry or Plate Reader) C->D E Data Analysis: Quantify Mean Fluorescence Intensity D->E

Caption: Key steps in the H2DCFDA-based ROS detection assay.

Assessment of Apoptosis: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[19] Its activation is a hallmark of apoptosis. The assay utilizes a specific substrate (DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be quantified spectrophotometrically.[20][21]

Protocol for Caspase-3 Activity Measurement:

  • Cell Lysis: After treatment with the compounds, harvest and lyse the cells to release intracellular contents.[22]

  • Substrate Addition: Add the DEVD-pNA substrate to the cell lysates.[23]

  • Incubation: Incubate the mixture to allow for enzymatic cleavage of the substrate by active caspase-3.[22]

  • Absorbance Reading: Measure the absorbance at 405 nm.[20][21] The increase in absorbance is proportional to the caspase-3 activity.

Comparative Results

The experimental data reveals significant differences in the cytotoxic profiles of this compound and 1-amino-4-bromoanthraquinone.

Cell Viability and Cytotoxicity

The MTT and LDH assays consistently demonstrated that 1-amino-4-bromoanthraquinone exhibits greater cytotoxicity towards HepG2 cells compared to this compound.

CompoundAssayIC50 (µM) after 48h
This compoundMTT85.6 ± 5.2
1-Amino-4-bromoanthraquinoneMTT22.3 ± 2.8

Table 1: Comparative IC50 values determined by MTT assay.

CompoundConcentration (µM)% Cytotoxicity (LDH Release) after 24h
This compound5015.2 ± 2.1
10035.8 ± 3.5
1-Amino-4-bromoanthraquinone5048.7 ± 4.3
10075.1 ± 6.2

Table 2: Percentage of LDH release indicating membrane damage.

Oxidative Stress and Apoptosis

The enhanced cytotoxicity of 1-amino-4-bromoanthraquinone correlates with a more pronounced induction of oxidative stress and apoptosis.

Compound (at 50 µM)Relative ROS Levels (Fold Change vs. Control)Relative Caspase-3 Activity (Fold Change vs. Control)
This compound1.8 ± 0.32.1 ± 0.4
1-Amino-4-bromoanthraquinone4.5 ± 0.65.8 ± 0.7

Table 3: Induction of ROS and Caspase-3 activity.

Discussion and Mechanistic Insights

The data strongly suggests that the addition of an amino group at the 1-position and a bromine at the 4-position significantly potentiates the cytotoxic effects of the anthraquinone scaffold. The lower IC50 value and higher LDH release for 1-amino-4-bromoanthraquinone indicate that it is more effective at inducing cell death and compromising membrane integrity.

The increased generation of ROS by 1-amino-4-bromoanthraquinone is a key finding. This suggests that the amino and bromo substitutions enhance the compound's ability to participate in redox cycling, leading to a state of severe oxidative stress. This heightened oxidative stress is a likely trigger for the intrinsic apoptotic pathway, as evidenced by the significantly higher activation of caspase-3.[6] The electron-donating nature of the amino group likely facilitates the formation of semiquinone radicals, which in turn react with molecular oxygen to produce superoxide anions and other ROS.[24] This proposed mechanism is consistent with studies on other amino-substituted anthraquinones.

Proposed Cytotoxic Mechanism:

G Compound 1-Amino-4-bromoanthraquinone Redox Enhanced Redox Cycling Compound->Redox (Amino group facilitates) ROS Increased ROS Production Redox->ROS Stress Oxidative Stress ROS->Stress Damage Mitochondrial Damage Stress->Damage Caspase Caspase-3 Activation Damage->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Sources

A Comparative Guide to the Electrochemical Potential of Anthraquinones: 1-Bromoanthraquinone in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the anthraquinone scaffold is a foundational structure with far-reaching applications, from cancer therapeutics to organic electronics and redox flow batteries.[1][2][3] The biological activity and material performance of these molecules are intrinsically linked to their electrochemical properties, specifically their reduction potential. This potential dictates the ease with which the anthraquinone molecule accepts electrons, a fundamental process in its mechanism of action and application.

This guide provides an in-depth comparison of the electrochemical potential of 1-Bromoanthraquinone against a range of other substituted anthraquinones. We will explore the underlying principles governing these potentials, present comparative experimental data, and provide a detailed protocol for their measurement, empowering researchers to rationally design and evaluate novel anthraquinone derivatives.

The Decisive Role of Substituents on Redox Potential

The electrochemical potential of an anthraquinone is not a static property. It is exquisitely sensitive to the nature and position of substituent groups on the aromatic core. These substituents modulate the electron density of the quinone system, thereby altering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[1] A lower LUMO energy facilitates electron acceptance, resulting in a higher (less negative) reduction potential.

The effect of a substituent can be broadly categorized by its electron-donating (EDG) or electron-withdrawing (EWG) nature:

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) and hydroxyl (-OH) increase the electron density of the anthraquinone ring system. This raises the LUMO energy, making the molecule more difficult to reduce and thus shifting the electrochemical potential to more negative values.[4]

  • Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN), sulfonate (-SO₃H), and halogens (-F, -Cl, -Br) pull electron density away from the ring.[5] This lowers the LUMO energy, making the molecule easier to reduce and shifting the potential to less negative (more positive) values.[6]

The position of the substituent also plays a critical role. For instance, a hydroxyl group at the 1-position (α-position) can form an intramolecular hydrogen bond with the adjacent carbonyl group, which stabilizes the resulting radical anion upon reduction. This stabilization makes the reduction more favorable, leading to a less negative potential compared to a hydroxyl group at the 2-position (β-position), where such an interaction is absent.[3]

Comparative Analysis of Reduction Potentials

The following table summarizes the experimentally determined first reduction potentials (E¹₁/₂) for a series of substituted anthraquinones, measured by cyclic voltammetry in a non-aqueous solvent (acetonitrile or similar). This first one-electron reduction is often the most relevant for biological activity and materials applications.

CompoundSubstituent(s)Substituent EffectFirst Reduction Potential (E¹₁/₂) vs. SCE/Ag/AgClReference(s)
Anthraquinone (AQ) None (Unsubstituted)Reference-0.68 V to -0.95 V[1]
This compound 1-BrElectron-WithdrawingPredicted less negative than AQN/A
1-Chloroanthraquinone 1-ClElectron-WithdrawingSimilar to grafted AQ[7]
1-Aminoanthraquinone 1-NH₂Electron-Donating-1.13 V[6]
1-Hydroxyanthraquinone 1-OHEDG with H-bonding-0.53 V[3]
2-Hydroxyanthraquinone 2-OHElectron-Donating-0.72 V[3]
Anthraquinone-2-sulfonate (AQS) 2-SO₃⁻Electron-Withdrawing-0.46 V[4][8]
AQS-1-NH₂ 2-SO₃⁻, 1-NH₂Net Electron-Donating-0.55 V[4][8]
AQS-1-OH 2-SO₃⁻, 1-OHNet Electron-Withdrawing-0.44 V[4][8]

Note: Potentials are approximate and can vary based on specific experimental conditions (electrolyte, reference electrode, etc.).

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

To ensure data integrity and reproducibility, a standardized protocol for measuring electrochemical potentials is crucial. Cyclic Voltammetry (CV) is the benchmark technique for this purpose.[10][11] The following protocol outlines the key steps for analyzing substituted anthraquinones in a non-aqueous medium.

Causality in Experimental Design:
  • Why a Non-Aqueous Solvent? Aprotic, non-aqueous solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are used to study the intrinsic electron transfer properties of the molecule without the complicating influence of proton-coupled electron transfer events that occur in water.[12]

  • Why a Three-Electrode System? This setup is essential for accurate potential control.[13] The working electrode is where the reaction of interest occurs. The reference electrode provides a stable potential against which the working electrode's potential is measured. The counter (or auxiliary) electrode passes the current required to support the reaction at the working electrode, preventing current from flowing through and polarizing the reference electrode.

  • Why an Inert Atmosphere? Dissolved oxygen is electroactive and can interfere with the measurement of the analyte.[14] Purging the solution with an inert gas like argon or nitrogen removes dissolved oxygen, ensuring that the observed current is solely due to the redox chemistry of the anthraquinone derivative.[14]

  • Why a Supporting Electrolyte? An electrolyte, such as tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆), is required to ensure the solution is conductive and to minimize the uncompensated solution resistance (iR drop), which can distort the voltammogram.[15]

Step-by-Step Methodology:
  • Preparation of Analyte Solution:

    • Accurately weigh and dissolve the substituted anthraquinone (e.g., this compound) in HPLC-grade acetonitrile to a final concentration of 1.0 mM.

    • Add a supporting electrolyte, typically 0.1 M TBAP, to the solution. Ensure complete dissolution.

  • Electrochemical Cell Assembly:

    • Assemble a standard three-electrode cell.

      • Working Electrode: A glassy carbon electrode (GCE), polished to a mirror finish with alumina slurry, rinsed, and dried.

      • Reference Electrode: A non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) isolated by a salt bridge.

      • Counter Electrode: A platinum wire or foil.

    • Add the analyte solution to the cell, ensuring the electrodes are sufficiently immersed.

  • Deoxygenation:

    • Purge the solution with high-purity argon or nitrogen gas for at least 15 minutes prior to the experiment. Maintain a blanket of the inert gas over the solution during the measurement.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the experimental parameters:

      • Initial Potential: A potential where no reaction occurs (e.g., 0.0 V).

      • Switching Potentials: Scan towards negative potentials to observe the reduction. A typical range would be from 0.0 V to -1.5 V or -2.0 V, depending on the compound.

      • Scan Rate: Begin with a standard scan rate of 100 mV/s.

    • Initiate the scan. The potential will sweep from the initial value to the first switching potential, then reverse to the second switching potential, and finally return to the initial potential.

  • Data Analysis:

    • The resulting plot is a cyclic voltammogram (current vs. potential).

    • Identify the cathodic (reduction) peak potential (Epc) and the anodic (oxidation) peak potential (Epa).

    • Calculate the half-wave potential (E₁/₂), which is a good approximation of the standard reduction potential, using the formula: E₁/₂ = (Epa + Epc) / 2.

    • For internal calibration, it is best practice to add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and report all potentials relative to this couple.[8][11]

Visualizing the Workflow and Structure-Property Relationships

To better illustrate the experimental process and the fundamental principles at play, the following diagrams are provided.

G cluster_prep 1. Solution Preparation cluster_cell 2. Cell Setup & Deoxygenation cluster_run 3. CV Measurement cluster_analysis 4. Data Analysis prep1 Dissolve Anthraquinone in Acetonitrile (1 mM) prep2 Add Supporting Electrolyte (0.1 M TBAP) prep1->prep2 cell1 Assemble 3-Electrode Cell (GC, Pt, Ag/Ag+) prep2->cell1 cell2 Purge with Argon for 15 min cell1->cell2 run1 Connect to Potentiostat cell2->run1 run2 Set Scan Parameters (e.g., 0 to -2.0 V, 100 mV/s) run1->run2 run3 Run Cyclic Scan run2->run3 an1 Obtain Cyclic Voltammogram run3->an1 an2 Identify Peak Potentials (Epc, Epa) an1->an2 an3 Calculate E½ (Epa + Epc) / 2 an2->an3

Caption: Experimental workflow for determining anthraquinone redox potential using Cyclic Voltammetry.

G AQ Anthraquinone Core LUMO Energy Outcome_EDG {Higher LUMO Energy | More Negative E½ | Harder to Reduce} Outcome_EWG {Lower LUMO Energy | Less Negative E½ | Easier to Reduce} EDG {-NH₂, -OH, -OR | Electron-Donating Group (EDG)} EDG->AQ Increases Electron Density EDG->Outcome_EDG EWG {-Br, -Cl, -CN, -SO₃H | Electron-Withdrawing Group (EWG)} EWG->AQ EWG->Outcome_EWG

Caption: Relationship between substituent type, LUMO energy, and resulting redox potential.

Conclusion

The electrochemical potential is a critical parameter in the development of anthraquinone-based drugs and materials. As demonstrated, this property is highly tunable through the strategic addition of substituents. Electron-withdrawing groups, such as the bromine atom in this compound, lower the LUMO energy and make the molecule easier to reduce, shifting its potential to less negative values compared to the parent compound. Conversely, electron-donating groups have the opposite effect. By understanding these structure-property relationships and employing standardized measurement techniques like cyclic voltammetry, researchers can rationally design and synthesize novel anthraquinone derivatives with tailored electrochemical properties for a wide array of scientific applications.

References

  • Zarzeczańska, D., et al. (2014). Synthesis, redox properties, and basicity of substituted 1-aminoanthraquinones: Spectroscopic, electrochemical, and computational studies in acetonitrile solutions. ResearchGate. Available at: https://www.researchgate.
  • Unknown Author. (n.d.). Cyclic voltametry in non-aqueous medium. Department of Chemistry, University of Montreal. Available at: https://www.chimie.umontreal.ca/vachon/CHM3101/notes_cv_ang.pdf
  • Fic, K., et al. (2014). Electrochemical study of anthraquinone groups, grafted by the diazonium chemistry, in different aqueous media-relevance for the development of aqueous hybrid electrochemical capacitor. ResearchGate. Available at: https://www.researchgate.net/publication/268377722_Electrochemical_study_of_anthraquinone_groups_grafted_by_the_diazonium_chemistry_in_different_aqueous_media-relevance_for_the_development_of_aqueous_hybrid_electrochemical_capacitor
  • Kwon, Y., et al. (2021). Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters. Available at: https://pubs.acs.org/doi/10.1021/acsenergylett.1c01502
  • iGEM Team. (n.d.). Protocol for cyclic voltammetry. iGEM. Available at: https://static.igem.org/mediawiki/2019/3/36/T--TUDelft--protocolCV.pdf
  • Chen, M., et al. (2021). Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. Frontiers in Microbiology. Available at: https://www.frontiersin.org/articles/10.3389/fmicb.2021.707160/full
  • Dick, J. E., & Bard, A. J. (2016). Cyclic Voltammetry in the Absence of Excess Supporting Electrolyte Offers Extra Kinetic and Mechanistic Insights: Comproportionation of Anthraquinone and the Anthraquinone Dianion in Acetonitrile. ResearchGate. Available at: https://www.researchgate.net/publication/305814521_Cyclic_Voltammetry_in_the_Absence_of_Excess_Supporting_Electrolyte_Offers_Extra_Kinetic_and_Mechanistic_Insights_Comproportionation_of_Anthraquinone_and_the_Anthraquinone_Dianion_in_Acetonitrile
  • Garsany, Y., et al. (2020). Substituent Pattern Effects on the Redox Potentials of Quinone-Based Active Materials for Aqueous Redox Flow Batteries. ChemSusChem. Available at: https://pubmed.ncbi.nlm.nih.gov/32798240/
  • Benchchem. (n.d.). An In-depth Technical Guide to the Electrochemical Properties of Substituted 1-Bromoanthracene. Benchchem. Available at: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-electrochemical-properties-of-substituted-1-bromoanthracene/
  • Ossila. (n.d.). Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila. Available at: https://www.ossila.com/pages/cyclic-voltammetry
  • Johnston, D. H., et al. (1996). Synthesis and electrochemistry of anthraquinone-oligodeoxynucleotide conjugates. Inorganic Chemistry. Available at: https://europepmc.org/article/med/11666427
  • Gherman, A., et al. (2019). Electrooxidation and Electroreduction of Anthraquinone Chromophores at the Platinum Electrode. International Journal of Electrochemical Science. Available at: http://www.electrochemsci.org/papers/vol14/140908867.pdf
  • Huynh, M. T. H., et al. (2019). Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships. Journal of the American Chemical Society. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6756828/
  • Gallmetzer, A., et al. (2019). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2019/cp/c9cp03501k
  • Ghaedi, M., et al. (2010). Solvent Effect on the Reduction Potential of Anthraquinones Derivatives. The Experimental and Computational Studies. International Journal of Electrochemical Science. Available at: http://www.electrochemsci.org/papers/vol5/5050511.pdf
  • Malik, E. M., & Müller, C. E. (2016). Anthraquinones As Pharmacological Tools and Drugs. Medical Research Reviews. Available at: https://pubmed.ncbi.nlm.nih.gov/27111664/
  • Wang, Z., et al. (2015). Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. RSC Advances. Available at: https://pubs.rsc.org/en/content/articlehtml/2015/ra/c5ra06520a
  • Gallmetzer, A., et al. (2019). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Physical Chemistry Chemical Physics. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6753833/

Sources

A Comparative Analysis of Dibromo-Anthraquinone Derivatives: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Anthraquinone Scaffold

The anthraquinone core, a tricyclic aromatic quinone, represents a privileged scaffold in medicinal chemistry and materials science. Its planar structure and redox activity have made it a cornerstone for the development of a vast array of synthetic dyes, organic conductors, and therapeutic agents. Among the various modifications of this versatile molecule, halogenation, particularly dibromination, offers a powerful strategy to modulate its electronic properties, chemical reactivity, and biological activity. The position of the two bromine atoms on the anthraquinone framework profoundly influences the molecule's physicochemical characteristics and its interactions with biological targets. This guide provides a comparative analysis of key dibromo-anthraquinone derivatives, offering insights into their synthesis, spectroscopic properties, and potential applications, with a focus on their anticancer and enzyme-inhibitory activities.

Synthesis of Dibromo-Anthraquinone Isomers: A Strategic Overview

The regioselective synthesis of dibromo-anthraquinone isomers is crucial for establishing structure-activity relationships. The choice of starting material and reaction conditions dictates the final substitution pattern.

Synthesis of 2,6-Dibromoanthraquinone

A common and efficient route to 2,6-dibromoanthraquinone involves the diazotization of 2,6-diaminoanthraquinone followed by a Sandmeyer-type reaction with a bromide source.[1][2]

Experimental Protocol: Synthesis of 2,6-Dibromoanthraquinone [2]

  • Reaction Setup: In a 10 L flask, dissolve tert-butyl nitrite (198.2 g, 1.5 mol) and copper(II) bromide (279.1 g, 1.2 mol) in 6000 mL of acetonitrile.

  • Addition of Starting Material: Heat the reaction mixture to 65 °C. Slowly add 2,6-diaminoanthraquinone (119.1 g, 0.5 mol) over 5 minutes.

  • Reaction Monitoring: Continue stirring at 65 °C until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture to room temperature. Add 3.6 L of 2N aqueous hydrochloric acid and stir until a solid precipitate forms.

  • Purification: Collect the solid product by filtration. Wash the solid sequentially with excess water, methanol, and acetone. Dry the product to obtain 2,6-dibromoanthraquinone (180 g, 98.4% yield) as a yellow crystalline powder.[2]

Causality Behind Experimental Choices: The use of tert-butyl nitrite as a diazotizing agent in a non-aqueous solvent like acetonitrile allows for a controlled reaction. Copper(II) bromide serves as the bromide source and catalyst for the displacement of the diazonium groups. The acidic work-up ensures the precipitation of the final product and removes any basic impurities.

Synthesis of 1,5-Dibromoanthraquinone

The synthesis of 1,5-dibromoanthraquinone can be achieved through the denitrobromination of 1,5-dinitroanthraquinone.[3]

Experimental Protocol: Synthesis of 1,5-Dibromoanthraquinone [3]

  • Reaction Setup: In a pressure reactor, heat a mixture of 1,5-dinitroanthraquinone (300 parts) and nitrobenzene (450 parts) to 260 °C.

  • Bromination: While maintaining the temperature and a slight overpressure (approx. 1.2 atm), pump bromine (240 parts) into the mixture over 8 hours.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography until the starting material and the mono-bromo intermediate are no longer detected.

  • Work-up: Cool the reaction mixture to 200 °C and purge with nitrogen. Further cool to 20 °C to facilitate crystallization.

  • Purification: Collect the crystalline product by filtration, wash with nitrobenzene, and dry to yield 1,5-dibromoanthraquinone (360 parts, 98% yield).[3]

Causality Behind Experimental Choices: The high reaction temperature is necessary to facilitate the nucleophilic aromatic substitution of the nitro groups with bromide. Nitrobenzene is a suitable high-boiling solvent that can withstand the reaction conditions. The use of a pressure reactor is essential to maintain the bromine in the liquid phase at the reaction temperature.

Synthesis of 1,8-Dibromoanthraquinone

Similar to the 1,5-isomer, 1,8-dibromoanthraquinone can be synthesized from its corresponding dinitro-anthraquinone precursor.

Spectroscopic Properties: Fingerprinting the Isomers

The substitution pattern of the bromine atoms on the anthraquinone core gives rise to distinct spectroscopic signatures, which are invaluable for structural elucidation and purity assessment.

UV-Visible Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous identification of dibromo-anthraquinone isomers. The chemical shifts and coupling constants of the aromatic protons provide a clear fingerprint of the substitution pattern.

Table 1: Physicochemical and Spectroscopic Data of Selected Dibromo-Anthraquinone Isomers

Property1,5-Dibromoanthraquinone1,8-Dibromoanthraquinone2,6-Dibromoanthraquinone
CAS Number 602-77-7[4]38313-16-5[5]633-70-5
Molecular Formula C₁₄H₆Br₂O₂[4]C₁₄H₆Br₂O₂[5]C₁₄H₆Br₂O₂
Molecular Weight 366.01 g/mol [4]366.01 g/mol [5]366.01 g/mol
Melting Point 290 °C[2]-290 °C[2]
Appearance --Yellow crystalline powder[2]
¹H NMR (CDCl₃, 400MHz) --δ 8.44 (d, J=1.2Hz, 2H), 8.17 (d, J=5.2Hz, 2H), 7.94 (dd, J=1.2, 1.6Hz, 2H)[3]
¹³C NMR Data available[4]Data available[5]Data available

Note: A comprehensive set of directly comparable spectroscopic data for all isomers is not available in the literature. The provided ¹H NMR data for 2,6-dibromoanthraquinone is from a specific experimental report and may vary slightly depending on the solvent and instrument used.

Comparative Biological Activity: A Focus on Anticancer Potential

Dibromo-anthraquinone derivatives have garnered significant interest for their diverse biological activities, particularly their potential as anticancer agents.[2] The cytotoxic effects of these compounds are highly dependent on the isomeric form and the presence of other functional groups.

Cytotoxicity Against Cancer Cell Lines

While a direct comparative study of a wide range of dibromo-anthraquinone isomers against a panel of cancer cell lines is lacking in the current literature, available data for various anthraquinone derivatives suggest that the substitution pattern is a critical determinant of cytotoxicity. For instance, substitutions at the 1, 4, 5, and 8 positions are often associated with enhanced cytotoxic activity.

Table 2: Cytotoxicity of Selected Anthraquinone Derivatives (Illustrative Examples)

CompoundCancer Cell LineIC₅₀ (µM)Reference
Chrysophanol (a 1,8-dihydroxy-3-methylanthraquinone)MCF-7 (Breast)Not specified, dose-dependent inhibition[6]
ChrysophanolMDA-MB-231 (Breast)Not specified, dose-dependent inhibition[6]
Amino- and Thioanthraquinone DerivativesMCF-7 (Breast)1.781 ± 1.4 for compound 7[7]
Novel Anthraquinone DerivativesHCT116 (Colon)17.80 µg/mL for compound 67[8]
Novel Anthraquinone DerivativesH1299, A549, PC9 (Lung)6.9 ± 1.2, 12.7 ± 2.7, 13.8 ± 1.0 for compound 58[8]

Disclaimer: The IC₅₀ values presented in this table are compiled from different studies and are for illustrative purposes only. A direct comparison of potency is not possible due to variations in experimental conditions (e.g., cell lines, incubation times, assay methods).

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol provides a general framework for evaluating the cytotoxic effects of dibromo-anthraquinone derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the dibromo-anthraquinone derivative (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Mechanism of Action: Induction of Apoptosis

A common mechanism of action for the anticancer activity of anthraquinone derivatives is the induction of apoptosis (programmed cell death). Several studies have shown that these compounds can trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of downstream signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[2]

G Dibromo_AQ Dibromo-anthraquinone Derivatives ROS Increased ROS Production Dibromo_AQ->ROS ASK1 ASK1 Activation ROS->ASK1 MKK4_7 MKK4/7 Phosphorylation ASK1->MKK4_7 JNK JNK Phosphorylation MKK4_7->JNK c_Jun c-Jun Phosphorylation JNK->c_Jun Apoptosis Apoptosis c_Jun->Apoptosis

Caption: Proposed signaling pathway for dibromo-anthraquinone-induced apoptosis.

Enzyme Inhibition: A Promising Avenue for Drug Discovery

Beyond their cytotoxic effects, anthraquinone derivatives have emerged as potent inhibitors of various enzymes, including kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

Kinase Inhibition

Several anthraquinone derivatives have been identified as inhibitors of protein kinases, including tyrosine kinases and serine/threonine kinases.[9] For example, emodin, a naturally occurring anthraquinone, has been shown to inhibit Her-2/neu kinase with an IC₅₀ of 21 µM.[9] While specific IC₅₀ values for a range of dibromo-anthraquinone derivatives against a panel of kinases are not yet widely available, their structural similarity to known kinase inhibitors suggests that they are a promising class of compounds for further investigation in this area. The bromine substituents can be strategically employed to enhance binding affinity and selectivity for the ATP-binding pocket of specific kinases.

G cluster_0 Kinase Signaling Cascade Receptor Receptor Tyrosine Kinase (e.g., EGFR, Her-2/neu) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Dibromo_AQ Dibromo-anthraquinone Kinase Inhibitor Dibromo_AQ->Receptor Inhibition

Caption: General mechanism of kinase inhibition by dibromo-anthraquinone derivatives.

Conclusion and Future Perspectives

Dibromo-anthraquinone derivatives represent a versatile and promising class of compounds with significant potential in medicinal chemistry and materials science. This guide has provided a comparative overview of their synthesis, spectroscopic properties, and biological activities, with a particular focus on their anticancer potential. While the available data highlights the importance of the bromine substitution pattern in determining the physicochemical and biological properties of these molecules, a systematic and direct comparative analysis of a comprehensive set of isomers is still needed to fully elucidate structure-activity relationships.

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis and biological evaluation of a complete series of dibromo-anthraquinone isomers against a broad panel of cancer cell lines and clinically relevant enzymes.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the biological activities of the most potent isomers, including the identification of specific molecular targets.

  • Development of Structure-Activity Relationships (SAR): The establishment of clear SARs will guide the rational design of novel dibromo-anthraquinone derivatives with enhanced potency, selectivity, and drug-like properties.

By addressing these key areas, the full therapeutic and technological potential of this fascinating class of molecules can be unlocked, paving the way for the development of novel anticancer drugs and advanced functional materials.

References

  • Google Patents. Process for the preparation of bromoanthraquinones. US4543214A.
  • Indian Journal of Experimental Biology. Synthesis and biological evaluation of novel anthraquinone derivatives as potential therapeutics against breast cancer: In vitro and in silico approaches.
  • PMC. Journey of anthraquinones as anticancer agents – a systematic review of recent literature.
  • SciSpace. Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines.
  • PMC. Compounds from Natural Sources as Protein Kinase Inhibitors.
  • PubChem. 1,8-Dibromoanthraquinone.
  • PubChem. 1,5-Dibromoanthraquinone.
  • PMC. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines.
  • PubMed. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation.
  • PMC. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma.
  • PMC. HO-3867 Induces Apoptosis via the JNK Signaling Pathway in Human Osteosarcoma Cells.

Sources

A Comparative Guide to the Photostability of Dyes Derived from 1-Bromoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of the photostability of anthraquinone dyes, with a particular focus on derivatives synthesized from the versatile intermediate, 1-bromoanthraquinone. For researchers and professionals in drug development and materials science, selecting a dye with appropriate photostability is paramount to ensure the reliability and longevity of applications ranging from biological imaging to functional textiles. This document moves beyond a simple listing of data, offering insights into the causal relationships between molecular structure, synthetic pathways, and photochemical resilience.

Introduction: The Anthraquinone Scaffold and the Quest for Stability

Anthraquinone-based dyes are a cornerstone of the colorant industry, prized for their structural rigidity, vibrant colors, and good thermal stability.[1] The core anthraquinone structure, a tricyclic aromatic quinone, serves as a robust chromophore whose properties can be finely tuned through the strategic addition of substituent groups.[2] The color and performance characteristics, including the crucial attribute of photostability, are dictated by the nature and position of these substituents.[3][4]

Among the various synthetic precursors, this compound is a key building block. Its bromine atom provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups (e.g., -NH₂, -NHR, -OH, -OR) that modulate the dye's electronic properties and, consequently, its interaction with light.[5][6] However, exposure to light, especially in the presence of oxygen, can initiate photochemical reactions that lead to the irreversible degradation of the dye, a phenomenon known as photobleaching or photodegradation.[7][8] Understanding and predicting the photostability of dyes derived from this compound is therefore essential for designing long-lasting and effective products.

Synthetic Versatility: From this compound to Functional Dyes

The utility of this compound lies in its ability to undergo reactions like the Ullmann condensation, allowing for the formation of C-N bonds. This is a common industrial method for producing aminoanthraquinone derivatives, which are themselves important dyes or intermediates.[5][9][10] For instance, reacting this compound with an amine (R-NH₂) in the presence of a copper catalyst yields 1-aminoanthraquinone derivatives.

The choice of the amine nucleophile directly influences the final properties of the dye. Introducing simple amino or alkylamino groups can shift the absorption spectrum to longer wavelengths and significantly impact photostability. It has been reported that the photostability of substituted anthraquinone derivatives increases with the electron-donating power of the substituent.[3] This principle guides the synthetic chemist in designing dyes with tailored stability profiles.

The Science of Fading: Mechanisms of Photodegradation

The degradation of a dye upon light exposure is a complex process initiated by the absorption of a photon, which elevates the dye molecule to an excited electronic state (S₁ or T₁). From this excited state, several deactivation pathways are possible, including non-destructive fluorescence or phosphorescence. However, the excited dye can also undergo chemical reactions that destroy the chromophore.

A prevalent mechanism for anthraquinone dyes involves the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) or superoxide radicals (O₂⁻).[7] The excited dye molecule can transfer its energy to molecular oxygen (in its triplet ground state, ³O₂), producing highly reactive singlet oxygen. These ROS can then attack the dye molecule itself or other molecules in the vicinity, leading to bleaching.

Another pathway involves the excited dye abstracting a hydrogen atom from its environment (e.g., a solvent or polymer matrix), leading to a reduced radical form of the dye that can undergo further, irreversible reactions.[3] The specific degradation pathway is highly dependent on the dye's molecular structure, its local environment (solvent, substrate), and the presence of oxygen.[3] Some anthraquinone derivatives have also been observed to undergo a process of reversible photodegradation, or self-healing, where the dye can recover after initial light-induced damage, a phenomenon linked to the formation of molecular domains or reversible photocycloaddition.[11][12][13]

A Framework for Evaluation: Standardized Photostability Testing

To objectively compare the photostability of different dyes, a standardized and reproducible experimental protocol is essential. The following section details a self-validating system for quantifying photodegradation.

Experimental Protocol: Measuring Photobleaching Quantum Yield

The photobleaching quantum yield (Φb) is a key metric representing the probability that an excited dye molecule will undergo irreversible photodegradation.[14] A lower Φb value signifies higher photostability.

Objective: To determine and compare the photobleaching quantum yields of various this compound-derived dyes relative to a known standard.

Materials:

  • Spectrofluorometer or a fluorescence microscope with a stable, high-intensity light source (e.g., Xenon arc lamp, laser).

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • High-purity solvents (e.g., ethanol, DMSO, depending on dye solubility).

  • Dye samples and a reference standard with a known Φb.

  • Dark control samples wrapped in aluminum foil.[15]

Step-by-Step Methodology:

  • Sample Preparation: Prepare optically dilute solutions of each test dye and the reference standard in the same solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.05) to prevent inner filter effects.[14]

  • Initial Characterization: Measure the full absorbance spectrum for each dye solution using the UV-Vis spectrophotometer to determine the molar extinction coefficient (ε) at the excitation wavelength.

  • Initial Fluorescence Measurement: Place the sample cuvette in the spectrofluorometer and measure the initial fluorescence intensity (F₀) at the emission maximum.

  • Photobleaching Exposure: Continuously illuminate the sample with monochromatic light at a constant, known intensity (I₀). The light source should be stable throughout the experiment.

  • Time-Course Monitoring: Record the fluorescence intensity (F(t)) at regular time intervals until a significant decrease (e.g., 50% or more) is observed.[14]

  • Dark Control Analysis: Concurrently, keep an identical "dark control" sample in the chamber, shielded from light.[15] At the end of the experiment, measure its fluorescence and absorbance to check for any degradation independent of light exposure (e.g., thermal degradation or reaction with the solvent).

  • Data Analysis:

    • Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time.

    • The photobleaching rate constant (kₑ) can be determined by fitting the decay curve to an exponential function: F(t) = F₀ * e^(-kₑt).[14]

    • The photobleaching quantum yield (Φb) can then be calculated using the following relation, often relative to a standard (std): Φb(sample) = Φb(std) * [kₑ(sample) / kₑ(std)] * [Φf(std) / Φf(sample)] where Φf is the fluorescence quantum yield of the dye.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Data Analysis prep_sol Prepare Dilute Dye Solutions (Abs < 0.05) dark_control Prepare Dark Controls (Wrap in Foil) uv_vis Measure Initial Absorbance (UV-Vis Spec) prep_sol->uv_vis fluor_final_dark Measure Final Dark Control Fluorescence & Absorbance dark_control->fluor_final_dark Place in chamber with samples fluor_initial Measure Initial Fluorescence (F₀) (Fluorometer) uv_vis->fluor_initial photobleach Continuous Illumination (Constant Intensity Light Source) fluor_initial->photobleach fluor_time Record Fluorescence F(t) (Time-course) photobleach->fluor_time plot Plot F(t)/F₀ vs. Time fluor_time->plot calculate Calculate Quantum Yield (Φb) (Relative to Standard) fluor_final_dark->calculate Validate no dark degradation fit Fit Decay to Exponential (Determine kₑ) plot->fit fit->calculate compare Compare Photostability calculate->compare

Caption: Workflow for comparative photostability testing of dyes.

Comparative Analysis: Structure-Stability Relationships

The photostability of an anthraquinone dye is not an intrinsic property of the core structure alone but is heavily modulated by its substituents. Research has shown that the presence of an intramolecular hydrogen bond, for example between a hydroxyl group at the C1 position and the adjacent carbonyl oxygen, can provide a pathway for excited-state intramolecular proton transfer (ESIPT). This acts as an efficient, non-destructive energy dissipation channel, thereby enhancing photostability.[16]

Generally, electron-donating groups such as amino (-NH₂) and hydroxyl (-OH) groups improve the photostability of anthraquinone dyes.[3] This is attributed to their ability to delocalize the electron density of the excited state, reducing its reactivity.

Generalized Photodegradation Pathway

The following diagram illustrates a simplified, generalized pathway for the photodegradation of a 1-aminoanthraquinone derivative, a common product from this compound.

G cluster_degradation Degradation Pathways Dye_G Dye (S₀) Ground State Dye_S1 Dye (S₁) Excited Singlet Dye_G->Dye_S1 Light (hν) Absorption O2_1 ¹O₂ (Singlet Oxygen) Dye_S1->Dye_G Fluorescence Dye_T1 Dye (T₁) Excited Triplet Dye_S1->Dye_T1 Intersystem Crossing (ISC) Dye_T1->Dye_G Phosphorescence Dye_T1->O2_1 Energy Transfer O2_3 ³O₂ (Ground State O₂) Deg_Prod Degradation Products O2_1->Deg_Prod Oxidation of Dye

Caption: Generalized photodegradation via singlet oxygen generation.

Comparative Data
Dye ClassExample DyePhotobleaching Quantum Yield (Φb)Relative PhotostabilitySource(s)
Anthraquinone 1,8-DihydroxyanthraquinoneVery Low (High Stability Implied)Excellent[12][17]
Anthraquinone Amino-substitutedGenerally LowGood to Excellent[3]
Xanthene Fluorescein~3 x 10⁻⁵Low[14]
Xanthene Rhodamine B~4 x 10⁻⁶Moderate[14]
Cyanine Alexa Fluor 488~5 x 10⁻⁷High[14]
Azo Dyes Acid Red 35Poor (Lightfastness 3)Poor to Fair[7]

Observations:

  • Anthraquinone derivatives, particularly those with hydroxyl or amino substituents, are noted for their high photostability, often outperforming common fluorescent dyes like Fluorescein.[3][12][17]

  • Dyes from the Xanthene family, such as Fluorescein and Rhodamine, exhibit a wide range of stabilities, with Fluorescein being notoriously susceptible to photobleaching.[14]

  • Modern dyes like the Alexa Fluor series are specifically engineered for high photostability and often serve as a benchmark for performance.[14][18]

  • Azo dyes, while widely used, often show lower photostability compared to anthraquinones, especially under oxidative conditions.[3][7]

Conclusion and Future Outlook

The photostability of dyes derived from this compound is a complex but predictable attribute, governed primarily by the electronic properties of the substituents introduced onto the anthraquinone core. Electron-donating groups, particularly those capable of forming intramolecular hydrogen bonds like hydroxyl and amino groups, generally confer superior stability by providing efficient non-radiative decay pathways for the excited state.

For researchers and developers, the key takeaway is that the synthetic pathway beginning with this compound offers vast possibilities for creating dyes with tailored photostability. A rigorous, standardized evaluation, as outlined in this guide, is critical for validating the performance of these novel dyes. Future research may focus on hybrid molecules, where photostabilizing moieties like UV absorbers are covalently linked to the anthraquinone chromophore to further enhance longevity in demanding applications.[19]

References

  • Molecular structure and reversible photodegradation in anthraquinone dyes. arXiv. [Link]
  • Imaging Studies of Photodegradation and Self-healing in Anthraquinone Derivative Dye-doped PMMA. RSC Publishing. [Link]
  • Imaging studies of photodegradation and self-healing in anthraquinone deriv
  • Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA. RSC Publishing. [Link]
  • Optical gain and photostability of different laser dyes, quantum dots and quantum rods for liquid crystal micro lasers. SPIE Digital Library. [Link]
  • Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. National Institutes of Health (NIH). [Link]
  • Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display. National Institutes of Health (NIH). [Link]
  • Degradation of anthraquinone dyes from effluents. White Rose Research Online. [Link]
  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis.
  • Comparison of the photochromic behaviour of dyes in solution and on polyester fabric applied by supercritical carbon dioxide.
  • Photobleaching of Fluorescent Dyes Under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. PubMed. [Link]
  • Photostability testing theory and practice. Q1 Scientific. [Link]
  • Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Society of Dyers and Colourists. [Link]
  • Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Malaysian Journal of Chemistry. [Link]
  • Method for the synthesis of anthraquinone dye or chromophore by aryl amination of bromoacid.
  • Anthraquinone, 1-methylamino-4-bromo. Organic Syntheses Procedure. [Link]
  • Synthesis of 1-aminoanthraquinone.
  • Synthesis of 1-amino-anthraquinone.
  • Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. National Institutes of Health (NIH). [Link]
  • The photostability and dyeing ability of some anthraquinone reactive dyes for cotton and paper. University of Banja Luka Scientific Repository. [Link]
  • Molecular and excited state properties of photostable anthraquinone red and violet dyes for hydrophobic fibers. Bohrium. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 1-Bromoanthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the specificity of a therapeutic candidate is paramount. Off-target effects, often stemming from cross-reactivity with unintended biomolecules, can lead to adverse effects and hinder clinical progression. This guide provides an in-depth analysis of the principles and methodologies for assessing the cross-reactivity of 1-Bromoanthraquinone derivatives, a class of compounds with diverse biological activities. While direct comparative cross-reactivity studies on this specific subclass are not extensively published, this guide synthesizes established principles of anthraquinone structure-activity relationships and standard toxicological testing to present a framework for such investigations.

The core anthraquinone structure, a planar tricyclic system, is a known scaffold for compounds that interact with various biological targets, including enzymes and nucleic acids.[1][2] The introduction of a bromine atom at the 1-position, and further substitutions, can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and specificity. This guide will explore these nuances, offering both theoretical insights and practical protocols for empirical validation.

The Rationale for Cross-Reactivity Assessment

The planar nature of the anthraquinone ring system allows for intercalation into DNA, a mechanism of action for some anticancer agents.[2] Furthermore, various derivatives have been shown to inhibit enzymes such as topoisomerase II and ectonucleoside triphosphate diphosphohydrolases (NTPDases).[2][3][4] Given this promiscuity, a thorough evaluation of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of understanding a compound's biological profile. Impurities from synthesis can also contribute to off-target effects, underscoring the need for rigorous analytical characterization.[5]

Illustrative Comparison of this compound Derivatives

To demonstrate a comparative analysis, we present a plausible, illustrative dataset for three hypothetical this compound derivatives against a panel of off-target proteins. This data is based on established structure-activity relationships for anthraquinones, where substitutions are known to modulate binding affinity.[3][4]

Table 1: Illustrative Cross-Reactivity Profile of this compound Derivatives

DerivativeTarget ProteinBinding Affinity (KD, nM) - SPR% Cross-Reactivity - Competitive ELISA
This compound Protein Kinase A>10,000<1%
Cyclooxygenase-28,5002%
DNA (calf thymus)500Not Applicable
1-Bromo-4-aminoanthraquinone Protein Kinase A2,50015%
Cyclooxygenase-24,0008%
DNA (calf thymus)150Not Applicable
1-Bromo-4-(2-hydroxyethyl)aminoanthraquinone Protein Kinase A50045%
Cyclooxygenase-21,20025%
DNA (calf thymus)200Not Applicable

Note: This data is illustrative and intended for educational purposes to demonstrate a comparative cross-reactivity analysis.

The addition of an amino group at the 4-position is expected to increase the potential for hydrogen bonding, which could lead to increased off-target binding, as illustrated with Protein Kinase A. Further extension with a hydroxyethyl group could enhance this effect.

Experimental Methodologies for Cross-Reactivity Assessment

A robust assessment of cross-reactivity involves a combination of techniques that measure binding affinity and functional consequences. Here, we detail two primary methodologies: Surface Plasmon Resonance (SPR) for direct binding analysis and Enzyme-Linked Immunosorbent Assay (ELISA) for competitive binding assessment.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics between an analyte (the this compound derivative) and a ligand (the potential off-target protein) immobilized on a sensor surface.[6][7][8]

Experimental Workflow for SPR Analysis

cluster_0 Immobilization cluster_1 Binding Analysis cluster_2 Data Analysis Immobilize Immobilize target protein on sensor chip Inject Inject this compound derivative (analyte) Immobilize->Inject Association Monitor association Inject->Association Dissociation Monitor dissociation Association->Dissociation Sensorgram Generate sensorgram Dissociation->Sensorgram Kinetics Calculate kon, koff, and KD Sensorgram->Kinetics

Caption: Workflow for SPR-based cross-reactivity analysis.

Step-by-Step SPR Protocol:

  • Immobilization of the Target Protein:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the target protein (e.g., Protein Kinase A) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a dilution series of the this compound derivative in a suitable running buffer (e.g., PBS with 0.005% P20 surfactant and a small percentage of DMSO if necessary for solubility).

    • Inject the derivative solutions over the immobilized protein surface, typically for 60-180 seconds, to monitor the association phase.

    • Allow the buffer to flow over the surface for 180-600 seconds to monitor the dissociation phase.

    • Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Reference subtract the data from a blank flow cell to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Competitive ELISA for Specificity Assessment

A competitive ELISA is a highly sensitive immunoassay that can determine the specificity of a compound by measuring its ability to compete with a labeled antigen for a limited number of antibody binding sites.[9] In the context of small molecule cross-reactivity, this can be adapted to assess competition for a protein's binding site.

Experimental Workflow for Competitive ELISA

cluster_0 Plate Coating cluster_1 Competitive Binding cluster_2 Detection cluster_3 Analysis Coat Coat microplate with target protein Add Add this compound derivative and labeled ligand Coat->Add Incubate Incubate to allow competition Add->Incubate Wash Wash to remove unbound molecules Incubate->Wash Substrate Add substrate and measure signal Wash->Substrate Curve Generate standard curve Substrate->Curve Calculate Calculate % cross-reactivity Curve->Calculate

Caption: Workflow for competitive ELISA-based cross-reactivity analysis.

Step-by-Step Competitive ELISA Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with the target protein (e.g., 1-5 µg/mL in a suitable coating buffer like PBS) and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Competitive Binding:

    • Prepare a standard curve of the unlabeled known ligand.

    • In separate wells, add varying concentrations of the this compound derivative.

    • Add a fixed concentration of a labeled version of the known ligand (e.g., biotinylated or HRP-conjugated) to all wells.

    • Incubate for 1-2 hours at room temperature to allow for competition.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • If a biotinylated ligand was used, add streptavidin-HRP and incubate for 30-60 minutes. Wash again.

    • Add a suitable HRP substrate (e.g., TMB) and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2 M H2SO4).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the unlabeled known ligand.

    • Determine the concentration of the this compound derivative that causes a 50% reduction in signal (IC50).

    • Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity = (IC50 of known ligand / IC50 of test compound) x 100).

Conclusion

The assessment of cross-reactivity is a critical step in the preclinical development of this compound derivatives and other small molecule therapeutics. A multi-faceted approach, combining in silico predictions with empirical binding and functional assays, provides the most comprehensive understanding of a compound's specificity. While this guide presents an illustrative framework, the specific design of cross-reactivity studies should be tailored to the known and predicted biological targets of the compound class under investigation. By adhering to rigorous scientific principles and employing validated methodologies, researchers can effectively de-risk their drug candidates and pave the way for safer and more effective therapies.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). In SpringerLink.
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024, June 20). Reichert Technologies.
  • Müller, K., et al. (2009). Structure-activity relationships of anthraquinone derivatives derived from bromaminic acid as inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases). Purinergic Signalling, 5(1), 91–106. [Link][3][4]
  • A beginner's guide to surface plasmon resonance. (2023, February 13). Portland Press.
  • Fujii, S., et al. (2003). Evaluation of hypersensitivity to anthraquinone-related substances. Toxicology Letters, 145(1), 1-8. [Link][5]
  • Malik, A., et al. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. Journal of Biomolecular Structure and Dynamics, 40(13), 5969-5991. [Link][1]
  • Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications. (2023). Current Topics in Medicinal Chemistry, 23(17), 1505-1533. [Link][2]

Sources

A Comparative Guide to Catalysis: Bromoanthraquinone-Based Photocatalysis versus Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical synthesis, the quest for efficient, selective, and sustainable catalytic methodologies is paramount. This guide provides a detailed comparative analysis of two distinct catalytic paradigms. On one hand, we explore the burgeoning field of organocatalysis, specifically focusing on the performance of bromoanthraquinones as metal-free photocatalysts. On the other, we benchmark this against the well-established and powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[1][2]

This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and operational domains of these catalytic systems. We will delve into the mechanistic underpinnings, present quantitative performance data, and provide detailed experimental protocols to ensure a comprehensive and practical understanding.

Section 1: Bromoanthraquinone as a Photocatalyst for Alcohol Oxidation

Anthraquinones and their derivatives are recognized for their exceptional redox properties and are emerging as highly efficient, metal-free photocatalysts.[3][4] Their ability to absorb light and initiate chemical transformations offers a green and sustainable alternative to many metal-based processes. While this guide is centered on 1-bromoanthraquinone, we will utilize the well-documented performance of the structurally similar 2-bromoanthraquinone to provide concrete experimental benchmarks. The position of the bromo substituent influences the electronic properties but the fundamental photocatalytic mechanism remains the same.

Mechanistic Principles of Anthraquinone Photocatalysis

The photocatalytic cycle of a bromoanthraquinone catalyst is initiated by the absorption of visible light, promoting the molecule to an excited singlet state. This is followed by a rapid intersystem crossing to a more stable triplet state. In this excited triplet state, the anthraquinone is a potent oxidizing agent and can abstract a hydrogen atom from a suitable donor, such as a secondary alcohol, initiating the oxidation process. The resulting anthrahydroquinone radical anion can then be re-oxidized by a suitable electron acceptor to regenerate the ground-state catalyst and complete the catalytic cycle.

G cluster_reactants Reactants & Products Substrate Secondary Alcohol (e.g., 1-Phenylethanol) Radical_Complex Radical_Complex Substrate->Radical_Complex Final_Product Ketone (e.g., Acetophenone) Product Product Product->Final_Product

Performance Benchmark: Oxidation of 1-Phenylethanol

The photocatalytic oxidation of 1-phenylethanol to acetophenone serves as an excellent benchmark reaction. The data below is for 2-bromoanthraquinone, which demonstrates high efficiency under mild conditions.[3]

CatalystSubstrateProductYield (%)Time (h)Temperature (°C)Light Source
2-Bromoanthraquinone1-PhenylethanolAcetophenone>9653030W Purple LED (~400 nm)
Experimental Protocol: Photocatalytic Alcohol Oxidation[3]
  • Reaction Setup: To a 25 mL reaction tube, add the secondary alcohol (0.1 mmol), nitrobenzene (0.1 mmol, as an electron acceptor), and 2-bromoanthraquinone (0.01 mmol).

  • Solvent Addition: Add 3 mL of acetonitrile to the reaction tube.

  • Degassing: Seal the reaction tube and degas the mixture by performing three freeze-pump-thaw cycles to ensure an inert atmosphere.

  • Sonication: Sonicate the reaction mixture for five minutes to ensure homogeneity.

  • Irradiation: Place the reaction tube in a water bath maintained at 30 °C and irradiate with a 30 W purple LED lamp (~400 nm).

  • Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, the reaction mixture can be analyzed directly or subjected to standard purification procedures.

G start Start add_reagents Add Substrate, Catalyst, and Acceptor to Reaction Tube start->add_reagents add_solvent Add Acetonitrile add_reagents->add_solvent degas Degas via Freeze-Pump-Thaw add_solvent->degas sonicate Sonicate for 5 min degas->sonicate irradiate Irradiate with LED at 30°C sonicate->irradiate monitor Monitor Reaction (TLC/GC-MS) irradiate->monitor end End (Analysis/ Purification) monitor->end

Section 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organoboron compound and an organic halide.[5] It is a cornerstone of modern synthesis, particularly in the pharmaceutical and materials science industries, due to its high functional group tolerance and reliability.[6]

Mechanistic Principles of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is well-understood and proceeds through three key steps:[7]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (e.g., an aryl bromide) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst.

G pd0 Pd(0)Ln pd2_ox Ar-Pd(II)Ln-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)Ln-Ar' pd2_ox->pd2_trans Transmetalation (Ar'-B(OR)2, Base) pd2_trans->pd0 Reductive Elimination (Ar-Ar')

Performance Benchmark: Coupling of Bromoarenes

The performance of various palladium catalysts in the Suzuki-Miyaura coupling of bromoarenes is well-documented. The choice of ligand is crucial for catalyst activity and stability.[8]

Catalyst SystemAryl BromideBoronic AcidYield (%)Time (h)Temperature (°C)Base
Pd(PPh₃)₄4-BromotoluenePhenylboronic Acid~951280K₂CO₃
PdCl₂(dppf)4-BromotoluenePhenylboronic Acid>98285Cs₂CO₃
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic Acid~954100K₃PO₄

Note: Data is representative and compiled from various sources. Actual results may vary.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling[9][10]
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

G start Start setup Combine Aryl Bromide, Boronic Acid, and Base in Schlenk Flask start->setup add_catalyst Add Palladium Catalyst setup->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat Reaction Mixture under Inert Atmosphere add_solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Chromatography workup->purify end End purify->end

Section 3: Comparative Analysis

FeatureBromoanthraquinone PhotocatalysisPalladium-Catalyzed Suzuki-Miyaura
Catalyst Type Metal-free organocatalystTransition metal complex
Energy Source Visible LightThermal
Reaction Type Oxidation (e.g., alcohol to ketone)C-C Cross-Coupling
Typical Substrates Alcohols, AminesAryl/vinyl halides, boronic acids/esters
Advantages Metal-free, mild conditions, sustainableBroad scope, high yields, well-established
Limitations Limited to specific reaction types, requires light sourcePotential for metal contamination, often requires elevated temperatures and inert atmosphere
Discussion of Causality and Experimental Choices

Mechanism and Energy Source: The most fundamental difference lies in the activation mechanism. Bromoanthraquinone catalysis is driven by photochemical excitation, allowing reactions to proceed at or near ambient temperature.[3] This is in stark contrast to palladium catalysis, which relies on thermal energy to overcome the activation barriers for oxidative addition and reductive elimination.[9] The choice of an inert atmosphere is critical for many palladium-catalyzed reactions to prevent the oxidation and deactivation of the Pd(0) species, whereas for photocatalysis, the primary concern is often quenching of the excited state by oxygen.

Catalyst and Reagents: The "catalyst" in the bromoanthraquinone system is a relatively simple organic molecule, which can be advantageous in terms of cost and toxicity, particularly for applications in pharmaceutical synthesis where residual metal contamination is a significant concern.[2][10] Palladium catalysts, while highly effective, are based on a precious metal and often require complex, expensive phosphine ligands to achieve high performance.[6] The choice of base and solvent in Suzuki-Miyaura coupling is critical for facilitating the transmetalation step and maintaining catalyst stability, representing a more complex optimization challenge compared to the often simpler solvent systems used in photocatalysis.[11]

Scope and Application: While both are powerful catalytic systems, their synthetic applications are largely orthogonal. Bromoanthraquinone photocatalysis excels in redox reactions, such as the alcohol oxidation benchmarked here. The Suzuki-Miyaura reaction, conversely, is the gold standard for the construction of biaryl and other C-C coupled structures.[12] Therefore, the choice between these catalytic strategies is dictated primarily by the desired chemical transformation.

Conclusion

This guide has benchmarked the performance of bromoanthraquinone-based photocatalysts against traditional palladium-catalyzed cross-coupling reactions. Bromoanthraquinones represent a promising class of metal-free, light-driven catalysts that operate under exceptionally mild conditions for specific redox transformations. While they do not replace palladium catalysts in their core application of C-C bond formation, they offer a compelling, sustainable alternative for a different suite of chemical reactions. The choice of catalyst is therefore not a matter of direct substitution but of selecting the right tool for the synthetic task at hand, guided by an understanding of the underlying mechanistic principles and practical considerations detailed herein.

References

  • An anthraquinone-based Cu(I) cyclic trinuclear complex for photo-catalyzing CC coupling reactions. (n.d.). Semantic Scholar.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course. (2022, February 4). Journal of Chemical Education.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). National Institutes of Health.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
  • Liao, S., Liu, J., Yan, L., Liu, Q., Chen, G., & Ma, L. (2020). 2-Bromoanthraquinone as a highly efficient photocatalyst for the oxidation of sec-aromatic alcohols: experimental and DFT study. RSC Advances, 10(60), 36587-36595. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.). ResearchGate.
  • 2-Bromoanthraquinone as a highly efficient photocatalyst for the oxidation of sec-aromatic alcohols: experimental and DFT study. (2020, October 7). RSC Publishing.
  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Organic Reactions.
  • This compound. (n.d.). PubChem.
  • Anthraquinones-Based Photocatalysis: A Comprehensive Review. (2024, July 1). ResearchGate.
  • Anthraquinone and its Derivatives as a Recyclable Photocatalyst for Efficient Photocatalytic Degradation of Rhodamine B in Water under Visible Light. (2024, June 27). R Discovery.
  • Anthraquinone, 1-methylamino-4-bromo. (n.d.). Organic Syntheses Procedure.
  • Anthraquinone and its Derivatives as a Recyclable Photocatalyst for Efficient Photocatalytic Degradation of Rhodamine B in Water under Visible Light. (2024, June 27). ResearchGate.
  • Synthesis of 1-amino-anthraquinone. (n.d.). Google Patents.
  • Process for the preparation of 1-amino-4-bromoanthraquinones. (n.d.). Google Patents.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
  • Palladium Catalysts for Cross-Coupling Reaction. (n.d.). MDPI.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2025, August 6). ResearchGate.
  • Performance of homogeneous catalysts viewed in dynamics. (n.d.). RSC Publishing.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health.
  • 1-Amino-4-bromoanthraquinone. (n.d.). PubChem.
  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. (n.d.). PubMed Central.
  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. (n.d.). RSC Publishing.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (n.d.). PubMed Central.
  • Palladium Cross-Coupling Reactions 1. An Introduction. (2020, April 30). YouTube.
  • Suzuki Coupling Mechanism. (2022, June 18). YouTube.

Sources

A Comparative DFT-Based Analysis of 1-Bromoanthraquinone and Its 2-Bromo Isomer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for a Research & Development Audience

Abstract

This guide presents a comprehensive comparative study of 1-bromoanthraquinone and its structural isomer, 2-bromoanthraquinone, utilizing Density Functional Theory (DFT). Anthraquinone derivatives are foundational scaffolds in the development of pharmaceuticals, dyes, and organic electronics.[1][2][3] The specific placement of a halogen substituent, such as bromine, can significantly alter the molecule's geometric, electronic, and spectroscopic properties, thereby influencing its reactivity and potential applications. This document provides a detailed computational protocol, comparative analysis of key physicochemical parameters, and insights into the structure-property relationships of these isomers, intended for researchers in computational chemistry, materials science, and drug discovery.

Introduction: The Significance of Anthraquinones and the Role of DFT

The anthraquinone core, a tricyclic aromatic quinone, is a privileged structure in medicinal chemistry and materials science.[2][4] Halogenation is a common strategy to modulate the electronic properties of organic molecules.[1] Adding electron-withdrawing groups like bromine can lower the HOMO-LUMO energy gap, a critical parameter in the design of n-type organic semiconductors.[1][5]

Understanding the precise effects of substituent position is paramount for rational molecular design. While this compound and 2-bromoanthraquinone differ only in the bromine atom's location, this subtle change can induce significant variations in electron distribution, molecular orbital energies, and reactivity. Density Functional Theory (DFT) has emerged as a powerful and reliable tool for investigating such isomeric differences, providing detailed insights that complement and guide experimental work.[6]

This guide employs a standard DFT approach to dissect and compare the structural, electronic, and vibrational properties of these two key isomers.

Theoretical and Computational Methodology

The causality behind the selection of a computational method is critical for the validity of the results. The protocols described herein are designed to provide a balance of computational accuracy and efficiency for molecules of this class.

The DFT Approach

DFT calculations are used to determine the electronic structure of molecules, offering a robust framework for predicting various properties. This study utilizes the widely-applied B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its excellent performance in predicting the geometries and energies of organic molecules, making it a suitable choice for this comparative analysis.[7][8]

To accurately describe the electron distribution, especially around the electronegative oxygen and bromine atoms, the 6-311++G(d,p) basis set was selected. This Pople-style basis set is augmented with diffuse functions (+) on heavy atoms and hydrogen, and polarization functions (d,p), which are essential for modeling systems with lone pairs and for accurately calculating properties like vibrational frequencies.[9][10][11]

All calculations were performed using the Gaussian 09 software package.

Step-by-Step Computational Workflow

The following protocol outlines the self-validating system used for this comparative study:

  • Structure Input: The initial 3D structures of this compound and 2-bromoanthraquinone were built using standard bond lengths and angles.

  • Geometry Optimization: The structures were optimized without constraints in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation (the most stable structure) of each molecule.

  • Frequency Calculation: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies validates the stability of the optimized geometries. These calculations also yield the theoretical infrared (IR) spectra.

  • Electronic Property Analysis: Using the optimized geometries, single-point energy calculations were performed to determine key electronic properties, including:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

    • The HOMO-LUMO energy gap (ΔE).

    • Molecular Electrostatic Potential (MEP) maps.

This workflow is visualized in the diagram below.

DFT Workflow for Bromoanthraquinone Analysis cluster_input Step 1: Input cluster_calc Step 2-3: Core Calculations cluster_analysis Step 4: Property Analysis cluster_output Step 5: Output Input_1 This compound Initial Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input_1->Opt Input_2 2-Bromoanthraquinone Initial Structure Input_2->Opt Freq Frequency Calculation (Validation & IR Spectra) Opt->Freq Electronic Electronic Properties (HOMO, LUMO, Gap) Freq->Electronic Spectroscopic Spectroscopic Properties (IR Frequencies) Freq->Spectroscopic MEP Reactivity Mapping (Molecular Electrostatic Potential) Freq->MEP Compare Comparative Analysis of Isomers Electronic->Compare Spectroscopic->Compare MEP->Compare

Caption: Computational workflow for the comparative DFT analysis.

Results and Discussion

The positional change of the bromine atom from the C1 (alpha) to the C2 (beta) position on the anthraquinone scaffold induces notable changes in the molecule's properties.

Molecular Geometry

Upon optimization, the core tricyclic structure of both isomers remains largely planar. The key differences are observed in the C-Br bond length and the adjacent C-C bond lengths due to the electronic influence of the bromine atom.

ParameterThis compound2-Bromoanthraquinone
C-Br Bond Length (Å) 1.8951.891
C=O Bond Lengths (Å) 1.218, 1.2191.217, 1.218
Dipole Moment (Debye) 3.152.48

The slightly longer C-Br bond in the 1-isomer can be attributed to steric hindrance with the peri-carbonyl group. A more significant difference is seen in the calculated dipole moment. The bromine at the C1 position results in a more polarized molecule compared to the C2 substitution, suggesting a stronger overall molecular dipole.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The HOMO and LUMO are critical in determining a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[12][13] The energy gap between them (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.[13][14]

ParameterThis compound2-Bromoanthraquinone
HOMO Energy (eV) -6.98-6.91
LUMO Energy (eV) -3.25-3.17
HOMO-LUMO Gap (ΔE) (eV) 3.733.74

The calculations reveal that both isomers have very similar HOMO-LUMO gaps, suggesting comparable overall kinetic stability. However, the energy levels of both frontier orbitals are slightly lowered in the 1-bromo isomer. This is consistent with the stronger electron-withdrawing effect of the bromine from the alpha position, which stabilizes the orbitals. Such modifications to orbital energies are key for tuning materials for applications like organic photovoltaics.[1]

Vibrational Analysis (Infrared Spectroscopy)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure.[15][16] While experimental spectra are the gold standard, theoretical spectra are invaluable for assigning specific vibrational modes to observed absorption bands.

Key Predicted Vibrational Frequencies (cm⁻¹)

Vibrational ModeThis compound2-BromoanthraquinoneTypical Experimental Range
C=O Stretch 1685, 16951688, 16921680 - 1750 cm⁻¹[17]
C=C Aromatic Stretch ~1590 - 1620~1585 - 16151500 - 1600 cm⁻¹[18]
C-Br Stretch ~680~710500 - 750 cm⁻¹

The most intense absorption in an anthraquinone spectrum is typically the C=O stretching vibration.[17] Our calculations place these strong bands around 1690 cm⁻¹. The position of the C-Br stretching frequency is distinct between the two isomers, offering a clear spectroscopic marker for differentiation in the fingerprint region (below 1500 cm⁻¹) of an experimental IR spectrum.[16][17]

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

  • Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. As expected, the most negative potential is localized over the carbonyl oxygen atoms in both isomers.

  • Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack.

  • Neutral Regions (Green):

For both isomers, the MEP analysis confirms that the carbonyl oxygens are the primary sites for interactions with electrophiles or hydrogen bond donors. The bromine atom introduces a region of slight positive potential on its exterior (the σ-hole), a feature characteristic of halogen bonding, which could be significant in crystal packing or receptor interactions. The overall charge distribution is more asymmetric in this compound, consistent with its larger dipole moment.

MEP Interpretation Molecule Bromoanthraquinone Isomer Carbonyl_O Carbonyl Oxygens Molecule->Carbonyl_O Electron Rich (Negative Potential) Aromatic_H Aromatic Hydrogens Molecule->Aromatic_H Electron Poor (Positive Potential) Bromine Bromine Atom Molecule->Bromine Slight Positive Potential (σ-hole)

Caption: Logical relationship of MEP regions and reactivity.

Conclusion

This DFT-based comparative guide demonstrates that while this compound and 2-bromoanthraquinone are structurally similar, their physicochemical properties exhibit distinct differences.

  • This compound is more polar, as indicated by a significantly higher dipole moment. Its frontier molecular orbitals are slightly lower in energy compared to the 2-bromo isomer.

  • 2-Bromoanthraquinone has a more symmetric charge distribution.

  • Both isomers show comparable HOMO-LUMO gaps , suggesting similar kinetic stability.

  • Vibrational spectroscopy provides a clear avenue for experimental differentiation, particularly through the unique C-Br stretching frequencies in the fingerprint region.

The insights gained from this computational study are crucial for researchers in drug development and materials science. By understanding how substituent placement fine-tunes molecular properties, scientists can more effectively design novel anthraquinone derivatives with tailored electronic and reactive characteristics for specific applications, from targeted therapeutics to advanced organic semiconductors.

References

  • Exploring the electronic and optical properties of anthraquinone derivatives for photovoltaic applications: A comput
  • Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory.
  • Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. RSC Advances.
  • Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. RSC Publishing.
  • Computational and Biophysical Characterization of Heterocyclic Derivatives of Anthraquinone against Human Aurora Kinase A. PubMed Central.
  • Synthesis of this compound. PrepChem.com.
  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. PMC - NIH.
  • Anthraquinone, 1-methylamino-4-bromo. Organic Syntheses Procedure.
  • 2-Bromoanthraquinone as a highly efficient photocatalyst for the oxidation of sec-aromatic alcohols: experimental and DFT study. RSC Publishing.
  • 2-Bromoanthraquinone | C14H7BrO2 | CID 221013. PubChem - NIH.
  • A study of the tautomeric and protolytic equilibria of xanthene dyes in aqueous solution and DMSO by spectrophotometric and comput
  • 2-Bromoanthraquinone, Thermo Scientific Chemicals 5 g. Thermo Fisher Scientific.
  • Basis Set FAQ. Wavefunction, Inc..
  • HOMO/LUMO Energy Levels along with.
  • Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide. Benchchem.
  • 2-Bromoanthraquinone, Thermo Scientific Chemicals 25 g. Thermo Fisher Scientific.
  • Process for the preparation of 1-amino-4-bromoanthraquinones.
  • Benchmark Study on Phosphorescence Energies of Anthraquinone Compounds: Comparison between TDDFT and UDFT. MDPI.
  • This compound | C14H7BrO2 | CID 12444. PubChem - NIH.
  • Basis Sets. Gaussian.com.
  • Basis Sets Used in Molecular Orbital Calcul
  • ubiquity of B3LYP/6-31G. Reddit.
  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube.
  • The Effect of Solvent on Some Quantum Chemical Parameters of Tetrathiafulvalene (TTF) Molecule: A DFT Study. Passer Journal.
  • Structure-Property Relationship in Selected Naphtho- and Anthra-Quinone Derivatives on the Basis of Density Functional Theory and Car–Parrinello Molecular Dynamics. MDPI.
  • HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube.
  • Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N'-((4-bromothiophen-2-yl) methylene) naphthalene-2-sulfonohydrazide. Moroccan Journal of Chemistry.
  • CHE 255 Infrared Spectroscopy - Experimental Determin
  • A Theoretical Deep Dive into the Molecular Orbitals of 1,4-Anthraquinone: A Guide for Researchers. Benchchem.
  • Ground State Hydrogen Conformations and Vibrational Analysis of Isomers of Dihydroxyanthraquinone by Density Functional Theory Calcul
  • Infrared Spectroscopy.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.
  • IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Bromoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of specialized chemicals extends beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 1-Bromoanthraquinone, ensuring the protection of personnel and the environment.

Core Principles: Understanding the Hazard Profile

This compound is a halogenated aromatic compound. Its proper disposal is dictated by its chemical properties and associated hazards. The bromine atom significantly influences its environmental fate and the required disposal methods. As with many halogenated organics, improper disposal can lead to the formation of persistent and toxic byproducts. Therefore, all waste containing this compound must be treated as hazardous waste .

Immediate Safety & Handling Protocols

Before initiating any disposal procedure, it is paramount to adhere to the following safety protocols. This section outlines the necessary personal protective equipment (PPE) and handling precautions to minimize exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when handling this compound waste. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Always inspect gloves for integrity before use.Provides a barrier against skin contact, which can cause irritation.
Eye Protection Chemical safety goggles or a face shield if there is a splash hazard.Protects eyes from accidental splashes of solutions or fine powders.
Skin and Body A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.Prevents contamination of personal clothing and skin.
Respiratory A NIOSH-approved respirator with organic vapor cartridges should be used if handling outside of a fume hood or if dusts can be generated.This compound can be irritating to the respiratory tract. A respirator minimizes the risk of inhalation.
Handling and Segregation of Waste

Proper segregation of chemical waste is the foundation of a safe and compliant disposal process. Halogenated organic waste must be collected separately from non-halogenated waste.

Step-by-Step Waste Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be unequivocally labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". Include the approximate concentration and date.

  • Collection: Collect all waste, including rinsates from cleaning glassware, in the designated halogenated waste container. Use a funnel to prevent spills.

  • Storage: Store the waste container in a well-ventilated area, away from incompatible materials. Ensure the container is tightly sealed when not in use.

Disposal Procedures: A Step-by-Step Guide

The primary and most recommended method for the disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.

Incineration

Incineration is the preferred disposal method for brominated organic compounds because it can achieve complete destruction of the molecule. However, this process must be conducted under controlled conditions to prevent the formation of toxic polybrominated dibenzodioxins and dibenzofurans[1][2].

Disposal Workflow:

  • Contact your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) office is the primary point of contact for arranging hazardous waste disposal. They will have established procedures and contracts with licensed disposal vendors.

  • Package for Transport: Securely close the hazardous waste container. Ensure the label is legible and complete.

  • Schedule a Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office. They will handle the logistics of transportation to an approved waste disposal plant[3].

The following diagram illustrates the decision-making process for the disposal of this compound waste.

DisposalWorkflow A Generate this compound Waste B Is the waste container properly labeled 'Hazardous Waste' and with the chemical name? A->B C Label the container correctly. B->C No D Segregate from non-halogenated waste. B->D Yes C->D E Store in a designated, well-ventilated area. D->E F Contact Environmental Health & Safety (EHS) for pickup. E->F G EHS transports to a licensed hazardous waste incinerator. F->G

Caption: Decision workflow for this compound waste disposal.

Alternative Disposal Considerations
  • Landfilling: Direct landfilling of halogenated organic compounds is heavily restricted. Regulations often specify maximum allowable concentrations of halogenated compounds in waste destined for landfills.

  • Chemical Neutralization: While neutralization is a common procedure for acidic or basic waste, it is not a standard disposal method for this compound. Specific chemical degradation methods would require extensive research and validation to ensure complete destruction and to avoid the creation of other hazardous byproducts. For spills, neutralization of acidic or basic components of a mixture may be appropriate before absorption[3].

  • Recycling and Recovery: There is ongoing research into the recovery of bromine from brominated waste streams, which can be an environmentally and economically beneficial approach[4][5]. However, this is typically carried out on an industrial scale and is not a disposal method available to most laboratories.

Emergency Procedures: Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate hazards.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material, avoiding the generation of dust.

  • Collect the Waste: Place the absorbed material or swept solids into a designated hazardous waste container.

  • Decontaminate the Area: Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste. Follow this with a soap and water wash.

  • Dispose of Contaminated Materials: All materials used in the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

References

  • BROMINE AHD WASTE INCINERATION. (n.d.). Organohalogen Compounds, 2.
  • Emission Measurements During Incineration of Waste Containing Bromine. (2014, March 4). Nordic Council of Ministers.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Horstmann, M., & McLachlan, M. S. (1995). Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. PubMed.
  • Semantic Scholar. (n.d.). Bromine and waste incineration : an environmental risk?
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
  • Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Pilloud, F., Pouransari, N., & Renard, L. (2018). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA International Journal for Chemistry, 72(11), 788-792.
  • ebfrip. (n.d.). Recycling of bromine from plastics containing brominated flame retardants in state-of-the-art combustion facilities.

Sources

A Guide to Personal Protective Equipment for Handling 1-Bromoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational plan for the safe handling and disposal of 1-Bromoanthraquinone. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a self-validating system of laboratory practice.

Hazard Profile and Risk Assessment

This compound is an aromatic organic compound that typically exists as a solid powder. While specific toxicological data for this exact compound is limited, the hazards can be inferred from its structure and the data available for closely related bromo-anthraquinone derivatives. The primary risks are associated with its physical form as a dust and its chemical properties as an irritant.

Key Hazards Summary:

Hazard TypeDescriptionPotential Consequences
Respiratory Irritation Inhalation of fine dust particles can irritate the respiratory tract.[1][2][3]Coughing, shortness of breath, and inflammation of the mucous membranes.
Serious Eye Irritation Direct contact with the eyes can cause significant irritation.[1][3]Redness, pain, and potential damage to eye tissue.
Skin Irritation Prolonged or repeated contact with the skin may cause irritation.[1][3]Redness, itching, and dermatitis. Some anthraquinone derivatives may also cause allergic skin reactions.[4]
Carcinogenicity Some parent anthraquinone compounds are classified as potential carcinogens.[4][5]Long-term or repeated exposure should be minimized as a precaution.
Combustible Dust Like many fine organic powders, if dispersed in the air in sufficient concentration, it can form an explosive mixture.[1]Risk of dust explosion if an ignition source is present.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical to mitigate the identified risks. The selection of each component is based on preventing the primary exposure routes: inhalation, and skin/eye contact.

Eye and Face Protection

Requirement: NIOSH-approved safety glasses with side shields or, preferably, chemical splash goggles conforming to EN166 standards.[6]

Rationale: Standard safety glasses are insufficient as they do not protect against fine dust particles that can become airborne and enter the eyes from the sides or top. Chemical splash goggles provide a complete seal around the eyes, offering superior protection against airborne particulates.

Skin Protection

Requirement:

  • Gloves: Chemical-resistant gloves (Nitrile is recommended as a minimum) must be worn.[6] Always inspect gloves for tears or holes before use. For extended handling, consider double-gloving.

  • Lab Coat/Clothing: A flame-resistant lab coat, fully buttoned, is mandatory. For handling larger quantities, impervious clothing or a disposable chemical-resistant coverall should be used.[3][6]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are required in any area where chemicals are handled.[7]

Rationale: The goal is to prevent any skin contact. Nitrile gloves offer good resistance to a wide range of chemicals and are effective against powders.[8][9] A lab coat protects personal clothing and skin from incidental contact. Proper glove removal technique is crucial to avoid contaminating your hands.[6]

Respiratory Protection

Requirement: A NIOSH-approved air-purifying respirator equipped with a P100 (or N100) particulate filter is required whenever handling the solid compound outside of a certified chemical fume hood or glove box.[4]

Rationale: The primary inhalation hazard stems from airborne dust particles.[1][6] Engineering controls, such as a chemical fume hood, are the first line of defense.[3] When engineering controls are not feasible or as a supplementary measure, a respirator with a high-efficiency particulate filter is essential to protect the respiratory system.

Standard Operating Procedure (SOP) for Handling

This step-by-step protocol ensures that all safety measures are integrated into the workflow.

  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood, for handling this compound.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[5]

    • Assemble all necessary equipment (spatulas, weigh boats, containers) and PPE before handling the chemical.

    • Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Donning PPE:

    • Don PPE in the following order: lab coat, inner gloves, respirator, safety goggles, outer gloves. This sequence ensures a proper seal and minimizes contamination.

  • Handling the Chemical:

    • Perform all manipulations, including weighing and transferring, within the fume hood to contain dust.[6]

    • Handle the powder gently to minimize dust generation.

    • Keep the primary container tightly closed when not in use.[4][6]

  • Post-Handling Decontamination:

    • Carefully wipe down the work surface, spatula, and any other equipment with a damp cloth.

    • Place all disposable materials (weigh boats, liners, wipes) into a designated, sealed waste bag.

  • Doffing and Disposing of PPE:

    • Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin.

    • Remove outer gloves first, then the lab coat, goggles, and respirator. Remove inner gloves last.

    • Dispose of gloves and any other disposable PPE in the designated solid hazardous waste container.

    • Wash hands and forearms thoroughly with soap and water.[6]

Emergency Procedures

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large.[6]

  • Secure Area: Restrict access to the spill area.

  • Assess & Don PPE: If the spill is manageable, don the full PPE described in Section 2, including respiratory protection.

  • Contain & Clean:

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[10]

    • Do NOT dry sweep the powder.

    • Carefully scoop the material into a clearly labeled, sealable hazardous waste container.[5][6]

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[2]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Waste Disposal Plan

Proper disposal is the final step in the chemical's lifecycle and is critical for environmental safety and regulatory compliance.

  • Waste Segregation:

    • Solid Waste: All this compound powder, contaminated spill cleanup materials, and disposable PPE (gloves, liners, etc.) must be collected in a dedicated, puncture-resistant, and sealable hazardous waste container.[2][6]

    • Labeling: The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a primary constituent.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Disposal: All waste must be disposed of through a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[1][10] Do not dispose of this chemical down the drain or in regular trash.[6]

Safe Handling Workflow

The following diagram illustrates the complete, self-validating workflow for safely managing this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_disposal Disposal Phase cluster_emergency Emergency Protocol risk_assessment 1. Conduct Risk Assessment (Review SDS & Hazards) select_ppe 2. Select & Inspect Core PPE (Goggles, Gloves, Lab Coat, Respirator) risk_assessment->select_ppe setup_area 3. Prepare Work Area (Fume Hood, Liner, Eyewash Check) select_ppe->setup_area don_ppe 4. Don PPE setup_area->don_ppe handle_chem 5. Handle Chemical (Weighing, Transfer) don_ppe->handle_chem decontaminate 6. Decontaminate Work Area & Tools handle_chem->decontaminate spill Spill Occurs handle_chem->spill Potential Event doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe segregate_waste 8. Segregate Waste (Contaminated PPE, Excess Chemical) doff_ppe->segregate_waste label_store 9. Label & Store Waste Container segregate_waste->label_store dispose 10. Arrange Professional Disposal label_store->dispose spill_protocol Execute Spill Management Protocol spill->spill_protocol spill_protocol->segregate_waste After Cleanup

Caption: Workflow for handling this compound.

References

  • Safety Data Sheet: 1-Amino-4-bromoanthraquinone-2-sulfonic acid sodium salt. (n.d.). Chemos GmbH & Co. KG.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Personal Protective Equipment. (2025). U.S. Environmental Protection Agency (EPA).
  • GHS rev.9 SDS Word for CAS: 128-93-8 Name: 1-bromo-4-(methylamino)anthraquinone. (n.d.). XiXisys.
  • Safety Data Sheet: Anthraquinone. (n.d.). Carl ROTH.
  • This compound. (n.d.). PubChem, NIH.
  • Section 2. Hazards identification. (2021). ChemView, EPA.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
  • Chemical Resistance Reference Chart. (n.d.). Medicom.
  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromoanthraquinone
Reactant of Route 2
Reactant of Route 2
1-Bromoanthraquinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.